molecular formula C36H60O2 B138915 9-cis-Vitamin A palmitate CAS No. 34356-29-1

9-cis-Vitamin A palmitate

Número de catálogo: B138915
Número CAS: 34356-29-1
Peso molecular: 524.9 g/mol
Clave InChI: VYGQUTWHTHXGQB-UMNZIDCRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9-cis-Retinyl Palmitate is a storage form of vitamin A that serves as a metabolic precursor to 9-cis-retinoic acid, an endogenous ligand for nuclear retinoid receptors . This 9-cis configuration is of significant research interest because the resulting 9-cis-retinoic acid is a high-affinity natural ligand for the Retinoid X Receptors (RXRs) . RXRs function as master regulators in nuclear receptor signaling, forming heterodimers with other key receptors, such as the Vitamin D receptor, thyroid hormone receptor, and PPARs, thereby influencing a wide array of physiological processes, including cellular differentiation, energy homeostasis, and immune function . The study of 9-cis-retinoids is also clinically relevant for understanding and developing treatments for conditions such as Leber congenital amaurosis (LCA), where they can serve as a substitute for the endogenous 11-cis-retinoid chromophore that is deficient due to genetic mutations . In the research setting, 9-cis-Retinyl Palmitate provides a key tool for investigating the specific roles of RXR-mediated pathways in development, cell differentiation, and carcinogenesis, offering a distinct biological profile compared to all-trans-retinoid isomers .

Propiedades

IUPAC Name

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22-,32-28+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGQUTWHTHXGQB-UMNZIDCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(/C)\C=C\C1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50515210
Record name (9cis)-O~15~-Hexadecanoylretinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34356-29-1
Record name Retinol, 15-hexadecanoate, 9-cis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34356-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9cis)-O~15~-Hexadecanoylretinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Pro-Hormone Action of 9-cis-Retinyl Palmitate in Gene Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth examination of the mechanism of action of 9-cis-retinyl palmitate in gene regulation. It is crucial to understand that 9-cis-retinyl palmitate, a retinyl ester, does not directly interact with the nuclear receptors that control gene expression. Instead, it functions as a pro-hormone, requiring enzymatic conversion to its active metabolite, 9-cis-retinoic acid. This document details the multi-step metabolic cascade, the subsequent interaction of 9-cis-retinoic acid with Retinoid X Receptors (RXRs) and Retinoic Acid Receptors (RARs), and the downstream consequences for gene transcription. We present quantitative data from key studies, detailed experimental protocols for assessing retinoid activity, and visual diagrams of the core pathways and workflows to facilitate a comprehensive understanding for research and development applications.

The Indirect Mechanism: Metabolic Activation of 9-cis-Retinyl Palmitate

The primary mechanism of action of 9-cis-retinyl palmitate in gene regulation is its sequential enzymatic conversion into the biologically active ligand, 9-cis-retinoic acid. This process occurs in two main stages: hydrolysis and oxidation.

Stage 1: Hydrolysis of the Palmitate Ester

The first and rate-limiting step is the hydrolysis of the ester bond to release 9-cis-retinol (B22316). This reaction is catalyzed by retinyl ester hydrolases (REHs). Studies on pig liver homogenates have shown that REHs exhibit a higher relative activity towards cis-isomers of retinyl palmitate compared to the all-trans isomer, suggesting an efficient mobilization of 9-cis-retinol from its storage form.[1]

Stage 2: Two-Step Oxidation to 9-cis-Retinoic Acid

Once liberated, 9-cis-retinol undergoes a two-step oxidation process to become 9-cis-retinoic acid:

  • Retinol (B82714) to Retinal: 9-cis-retinol is oxidized to 9-cis-retinaldehyde. This reaction is catalyzed by a class of stereospecific enzymes known as 9-cis-retinol dehydrogenases (RDHs), which are members of the short-chain alcohol dehydrogenase/reductase superfamily.

  • Retinal to Retinoic Acid: 9-cis-retinaldehyde is then irreversibly oxidized to 9-cis-retinoic acid by retinaldehyde dehydrogenases (RALDHs).

The efficient formation of 9-cis-retinoic acid in cellular systems often requires the coordinated action of both retinol and retinal dehydrogenases.

Signaling Pathway for 9-cis-Retinyl Palmitate Activation

The following diagram illustrates the conversion of 9-cis-retinyl palmitate from a storage form into the active signaling molecule that enters the nucleus to regulate gene expression.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RP 9-cis-Retinyl Palmitate (Storage Form) ROL 9-cis-Retinol RP->ROL Retinyl Ester Hydrolase (REH) RAL 9-cis-Retinaldehyde ROL->RAL 9-cis-Retinol Dehydrogenase (RDH) RA 9-cis-Retinoic Acid (Active Ligand) RAL->RA Retinaldehyde Dehydrogenase (RALDH) RA_nuc 9-cis-Retinoic Acid RA->RA_nuc Nuclear Import RXR_RAR RXR/RAR Heterodimer RA_nuc->RXR_RAR Binds & Activates RARE Retinoic Acid Response Element (RARE) RXR_RAR->RARE Binds DNA Gene Target Gene RARE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Metabolic activation and nuclear signaling pathway of 9-cis-retinyl palmitate.

Gene Regulation by 9-cis-Retinoic Acid

9-cis-retinoic acid is a unique, high-affinity ligand for two families of nuclear receptors: the Retinoic Acid Receptors (RARα, β, γ) and the Retinoid X Receptors (RXRα, β, γ).[2][3][4]

  • RXR Activation: 9-cis-retinoic acid is the exclusive high-affinity endogenous ligand for RXRs.[5]

  • RAR Activation: It also binds to and activates RARs with high affinity, similar to all-trans-retinoic acid.

Upon ligand binding, these receptors undergo a conformational change and regulate the transcription of target genes. They function primarily as dimers that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.

  • RXR/RAR Heterodimers: This is the most common functional unit. The heterodimer binds to RAREs, and upon binding of a ligand to one or both receptor partners, it releases corepressor proteins and recruits coactivator proteins. This complex then modulates the assembly of the transcription machinery, leading to an increase or decrease in the transcription rate of the target gene.

  • RXR/RXR Homodimers: 9-cis-retinoic acid can also activate RXR homodimers, which typically bind to a specific type of response element (DR-1). This provides a distinct pathway for gene regulation that is not activated by all-trans-retinoic acid.[6]

Quantitative Data on Retinoid Activity and Gene Expression

The following tables summarize key quantitative data from studies investigating the metabolism and gene regulatory effects of 9-cis-retinoids.

Table 1: Enzymatic Activity and Receptor Binding Affinity
ParameterSubstrate / LigandEnzyme / ReceptorValueSource Organism / SystemCitation
Relative Hydrolase Activity 9-cis-Retinyl PalmitateRetinyl Ester Hydrolase2.4 ± 0.1Pig Liver Homogenate[1]
all-trans-Retinyl PalmitateRetinyl Ester Hydrolase1.0 (Reference)Pig Liver Homogenate[1]
Apparent Km 9-cis-Retinyl PalmitateRetinyl Ester Hydrolase142 - 268 µMPig Liver Cytosol[1]
Binding Affinity (Kd) 9-cis-Retinoic AcidRXRα15.7 nMTransfected COS-1 CellsAllenby et al., 1993
9-cis-Retinoic AcidRXRβ18.3 nMTransfected COS-1 CellsAllenby et al., 1993
9-cis-Retinoic AcidRXRγ14.1 nMTransfected COS-1 CellsAllenby et al., 1993
9-cis-Retinoic AcidRARs0.2 - 0.7 nMTransfected COS-1 CellsAllenby et al., 1993
Table 2: 9-cis-Retinoic Acid Mediated Changes in Gene Expression
GeneCell Type / ModelTreatmentFold Change (mRNA)Citation
CYP26A1 Human Neural Stem Cells1000 nM 9-cis-RA (18 days)+ 32.9-fold[7]
RARB Human Neural Stem Cells1000 nM 9-cis-RA (18 days)> +400-fold[7]
AFP McA-RH 8994 Rat Hepatoma100 nM 9-cis-RA+ 5-fold[8]
LRAT iPSC-derived Hepatic Stellate Cells2 µM 9-cis-RA (4 days)~ +4-fold (Significantly upregulated)[9]
RGS5 iPSC-derived Hepatic Stellate Cells2 µM 9-cis-RA (4 days)~ +3-fold (Significantly upregulated)[9]
COL1A1 iPSC-derived Hepatic Stellate Cells2 µM 9-cis-RA (4 days)~ -4-fold (Significantly downregulated)[9]
LOXL2 iPSC-derived Hepatic Stellate Cells2 µM 9-cis-RA (4 days)~ -3-fold (Significantly downregulated)[9]
CYP3A4 iPSC-derived Hepatocytes2 µM 9-cis-RA (6 days)~ +10-fold (Significantly upregulated)[9]
Table 3: Cellular Response to 9-cis-Retinoic Acid
AssayCell LineParameterValueCitation
Growth InhibitionHCL-H82 (SCLC)IC50< 1.0 µM[10]
Reporter Gene ActivityLA-N-5 NeuroblastomaCAT Activity2-3 fold higher than all-trans-RA[11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 9-cis-retinyl palmitate and its metabolites.

Protocol: Retinyl Ester Hydrolase (REH) Activity Assay

This protocol is synthesized based on methodologies for related substrates and specific parameters identified for the 9-cis isomer.[1][12][13]

  • Substrate Preparation:

    • Prepare a stock solution of 9-cis-retinyl palmitate in a suitable organic solvent like ethanol, ensuring all procedures are carried out under yellow or red light to prevent isomerization.

    • For the assay, the substrate is typically emulsified in a buffer containing a detergent, such as sodium taurocholate, to ensure its availability to the enzyme.

  • Enzyme Source Preparation:

    • Prepare a cell or tissue homogenate (e.g., from liver) in a suitable buffer (e.g., phosphate (B84403) or Tris buffer).

    • Centrifuge the homogenate to obtain a cytosolic fraction (supernatant) or a microsomal fraction (pellet after ultracentrifugation), as REH activity can be present in multiple compartments.

  • Reaction Mixture:

    • In a microcentrifuge tube, combine the enzyme preparation with an assay buffer (pH 8.0-9.0).

    • Initiate the reaction by adding the 9-cis-retinyl palmitate substrate.

    • Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding an organic solvent mixture, such as hexane/ethanol, which also serves to extract the retinoids.

    • Add an internal standard (e.g., retinyl acetate) to correct for extraction efficiency.

    • Vortex vigorously and centrifuge to separate the organic and aqueous phases.

  • Quantification:

    • Collect the organic (upper) phase and evaporate it to dryness under a stream of nitrogen.

    • Reconstitute the residue in a mobile phase compatible with HPLC.

    • Analyze the sample by reverse-phase HPLC with UV detection (typically at 325 nm).

    • Quantify the amount of 9-cis-retinol produced by comparing its peak area to a standard curve of authentic 9-cis-retinol. Activity is typically expressed as nmol of product formed per minute per mg of protein.

Protocol: Luciferase Reporter Assay for RXR Activation

This protocol is adapted from standard methodologies for assessing nuclear receptor activation.

  • Cell Culture and Transfection:

    • Plate suitable host cells (e.g., COS-1, HEK293) in a 96-well plate.

    • Co-transfect the cells using a lipid-based transfection reagent with three plasmids:

      • An expression vector for the human RXRα receptor.

      • A reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of an RXR response element (RXRE, e.g., a DR-1 element).

      • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 9-cis-retinoic acid (or other test compounds). Include a vehicle control (e.g., DMSO).

    • Incubate the cells for an additional 24 hours.

  • Lysis and Luminescence Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly luciferase activity (from the RXRE reporter) and the Renilla luciferase activity (for normalization) sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Calculate the relative response ratio by dividing the firefly luciferase activity by the Renilla luciferase activity for each well.

    • Normalize the data to the vehicle control to determine the fold-activation.

    • Plot the fold-activation against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.

Protocol: Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol outlines the steps to quantify changes in the expression of genes regulated by 9-cis-retinoic acid, such as CYP26A1 and RARB.[7]

  • Cell Culture and Treatment:

    • Culture the cells of interest (e.g., human neural stem cells) under standard conditions.

    • Treat the cells with the desired concentration of 9-cis-retinoic acid or vehicle control for a specified duration (e.g., 24-48 hours).

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a column-based kit or TRIzol reagent, including a DNase I treatment step to remove genomic DNA contamination.

    • Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix in a 96- or 384-well plate. Each reaction should contain:

      • SYBR Green qPCR Master Mix

      • Forward and reverse primers for the target gene (e.g., CYP26A1) and a stable housekeeping gene (e.g., GAPDH, ACTB).

      • Diluted cDNA template.

      • Nuclease-free water.

    • Run the reactions in a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).

    • Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Cq) for each reaction.

    • Calculate the relative gene expression using the ΔΔCq method:

      • Normalize the Cq of the target gene to the Cq of the housekeeping gene for each sample (ΔCq = Cqtarget - Cqhousekeeping).

      • Normalize the ΔCq of the treated sample to the ΔCq of the vehicle control sample (ΔΔCq = ΔCqtreated - ΔCqcontrol).

      • Calculate the fold change as 2-ΔΔCq.

Mandatory Visualizations

Experimental Workflow: qPCR Analysis

The following diagram outlines the workflow for quantifying gene expression changes in response to 9-cis-retinoid treatment using qPCR.

G cluster_workflow qPCR Experimental Workflow A 1. Cell Culture & Treatment (e.g., with 9-cis-RA) B 2. Total RNA Extraction (DNase Treatment) A->B C 3. RNA QC & Quantification (Spectrophotometry) B->C D 4. cDNA Synthesis (Reverse Transcription) C->D E 5. qPCR Reaction Setup (SYBR Green, Primers, cDNA) D->E F 6. Real-Time PCR Amplification (Thermal Cycler) E->F G 7. Data Analysis (ΔΔCq Method) F->G H Result: Fold Change in Gene Expression G->H

Workflow for Quantitative Real-Time PCR (qPCR) analysis.
Logical Relationship: Dimerization and DNA Binding

This diagram illustrates the logical relationships between ligand binding, receptor dimerization, and subsequent binding to DNA response elements to initiate gene transcription.

G cluster_logic Ligand-Receptor-DNA Interaction Logic Ligand 9-cis-Retinoic Acid RXR RXR Receptor Ligand->RXR Binds RAR RAR Receptor Ligand->RAR Binds RXR_Homo RXR/RXR Homodimer (Activated) Ligand->RXR_Homo RXR_RAR RXR/RAR Heterodimer (Activated) Ligand->RXR_RAR RXR->RXR_Homo RXR->RXR_RAR RAR->RXR_RAR DR1 DR-1 Element (on DNA) RXR_Homo->DR1 Binds to RARE RARE (on DNA) RXR_RAR->RARE Binds to Transcription1 Gene Transcription DR1->Transcription1 Transcription2 Gene Transcription RARE->Transcription2

Logical flow from ligand binding to gene transcription.

References

An In-depth Technical Guide to the Comparative Biological Activity of 9-cis-Vitamin A Palmitate and its All-trans Isomer

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Vitamin A, in its various isomeric forms, is a critical regulator of a myriad of physiological processes, including vision, immune function, embryonic development, and cellular differentiation. Its biological activity is mediated by the conversion of storage forms, such as retinyl esters, into active metabolites, primarily all-trans-retinoic acid (atRA) and 9-cis-retinoic acid (9cRA). These molecules function as ligands for nuclear receptors, modulating the transcription of specific target genes. This technical guide provides a comprehensive comparison of the biological activities of 9-cis-Vitamin A palmitate and its all-trans isomer. We delve into their metabolism, mechanisms of action at the nuclear receptor level, comparative in vitro effects, and the experimental protocols used for their evaluation.

Introduction and Metabolic Activation

Retinyl palmitate serves as the primary storage form of Vitamin A in the body.[1] It is a retinyl ester, where retinol (B82714) is esterified to the fatty acid, palmitic acid. The biological effects of retinyl palmitate isomers are not direct; they are contingent upon their hydrolysis to retinol and subsequent two-step oxidation to the transcriptionally active retinoic acid forms.[1] The all-trans isomer is the most common and biologically active form, while the 9-cis isomer is a naturally occurring stereoisomer with distinct biological functions.[2] The overall biological potency of 9-cis-retinyl palmitate is reported to be approximately 26% of that of all-trans-retinyl palmitate.[2][3][4]

The metabolic conversion is a critical prerequisite for biological activity. This pathway involves several enzymatic steps, beginning with the hydrolysis of the ester bond.

Metabolic_Pathway cluster_storage Storage Forms (Esters) cluster_transport Transport Form (Alcohol) cluster_intermediate Intermediate (Aldehyde) cluster_active Active Forms (Acids) atRP all-trans-Retinyl Palmitate atROL all-trans-Retinol atRP->atROL Retinyl Ester Hydrolase (REH) ncRP 9-cis-Retinyl Palmitate ncROL 9-cis-Retinol ncRP->ncROL Retinyl Ester Hydrolase (REH) atROL->ncROL Isomerization atRAL all-trans-Retinal atROL->atRAL Retinol Dehydrogenase (RDH) ncRAL 9-cis-Retinal ncROL->ncRAL cis-Retinol Dehydrogenase (cRDH) atRA all-trans-Retinoic Acid (atRA) atRAL->atRA Retinal Dehydrogenase (RALDH) ncRA 9-cis-Retinoic Acid (9cRA) ncRAL->ncRA Retinal Dehydrogenase (RALDH) atRA->ncRA Isomerization

Caption: Metabolic activation pathway of retinyl palmitate isomers.

Mechanism of Action: Nuclear Receptor Activation

The biological effects of retinoids are mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), both of which have α, β, and γ subtypes.[5][6] These receptors act as ligand-inducible transcription factors.[6] The key distinction between the all-trans and 9-cis isomers lies in their receptor specificity.

  • All-trans-Retinoic Acid (atRA) is a high-affinity ligand for all RAR subtypes but does not bind to RXRs.[7]

  • 9-cis-Retinoic Acid (9cRA) is a pan-agonist, capable of binding to and activating all RAR and RXR subtypes.[5][7][8]

Upon ligand binding, these receptors undergo a conformational change. RARs typically form heterodimers with RXRs, which then bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[6] Because 9cRA can activate RXR, it can also influence gene expression through RXR homodimers or RXR heterodimers with other nuclear receptors (e.g., VDR, TR, PPAR), giving it a broader potential range of biological activities not achievable by atRA alone.[5][9]

Signaling_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus atRA_cyto atRA atRA_nuc atRA atRA_cyto->atRA_nuc diffusion ncRA_cyto 9cRA ncRA_nuc 9cRA ncRA_cyto->ncRA_nuc diffusion RAR RAR atRA_nuc->RAR ncRA_nuc->RAR RXR RXR ncRA_nuc->RXR Unique Pathway RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR->RAR_RXR RXR_RXR RXR/RXR Homodimer RXR->RXR_RXR forms RXR->RXR_RXR homodimer RARE RARE RAR_RXR->RARE binds RXRE RXRE RXR_RXR->RXRE binds Gene_A Target Gene Transcription RARE->Gene_A regulates Gene_B Target Gene Transcription RXRE->Gene_B regulates

Caption: Nuclear receptor signaling pathways for atRA and 9cRA.

Quantitative Comparison of Biological Activity

The differential receptor activation profiles of atRA and 9cRA lead to distinct quantitative and qualitative differences in their biological effects.

Table 1: Relative Potency and Receptor Binding

Parameter All-trans Isomer 9-cis Isomer Reference(s)
Biological Activity (Retinyl Palmitate) 100% (Reference) ~26% [3],[4],[2]
RAR Binding (as Retinoic Acid) High Affinity High Affinity [7],[8]

| RXR Binding (as Retinoic Acid) | No Binding | High Affinity (Ki = 3.8-12 nM) |[7],[10],[8] |

Table 2: Comparative In Vitro Cellular Effects (as Retinoic Acid)

Cell Line / System Endpoint All-trans-Retinoic Acid (atRA) 9-cis-Retinoic Acid (9cRA) Reference(s)
HaCaT Keratinocytes Inhibition of Proliferation More Potent Slightly Weaker Activity [11]
HaCaT Keratinocytes CRABP II mRNA Induction More Potent Slightly Weaker Activity [11]
Human Neuroblastoma SH-SY5Y RAR-β & CRABP II Induction Effective at nM concentrations Requires 10-fold higher concentrations for comparable induction [12]
Human Neural Stem Cells CYP26A1 Induction (1000 nM) 45.9-fold increase 32.9-fold increase [13]
Human Neural Stem Cells RARB Induction >400-fold increase >400-fold increase (similar potency) [13]
Myeloid Cells (Normal) Clonal Growth Stimulation Less Potent More Potent [14]

| HNSCC Cell Lines | Growth Inhibition (10⁻⁶ M) | Effective in 6 of 7 cell lines | Effective in all 7 cell lines |[15] |

These data indicate that while both isomers can elicit similar effects, their relative potencies can vary significantly depending on the cell type and the specific biological endpoint being measured. The unique ability of 9cRA to activate RXRs can lead to different or more potent effects in certain cellular contexts, such as stimulating myeloid cell growth or inhibiting the proliferation of atRA-resistant cancer cells.[14][15]

Experimental Protocols

Accurate comparison of these isomers requires robust and precise analytical methods. Below are outlines of key experimental protocols.

Protocol 1: Quantification of Retinoid Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the separation and quantification of retinyl palmitate and retinoic acid isomers from biological samples.

  • Sample Preparation (Saponification & Extraction):

    • Homogenize tissue or plasma samples. To quantify total Vitamin A, a saponification step is required to hydrolyze retinyl esters to retinol.[16]

    • For direct ester analysis, perform lipid extraction using an organic solvent system (e.g., hexane/isopropanol).

    • Add an antioxidant like butylated hydroxytoluene (BHT) to all solvents to prevent oxidation and isomerization.[16]

    • Perform all steps under dim or yellow light using amber glassware to prevent photoisomerization.[16]

    • Evaporate the organic solvent under a stream of nitrogen and redissolve the residue in the mobile phase.

  • Chromatographic Separation:

    • System: A standard HPLC system with a UV or diode array detector (DAD) is used.[17]

    • Column: A C18 reversed-phase column (e.g., 5 µm, 4.6 mm x 150 mm) is commonly employed.[18] Normal-phase columns can also be used for specific separations.[19]

    • Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase for reversed-phase separation of retinoic acids and retinol consists of methanol (B129727) and an aqueous buffer (e.g., 0.01 M sodium acetate, pH 5.2).[18] For retinyl esters, a mobile phase of acetonitrile/water may be used.[20]

    • Detection: Monitor the eluent at the absorbance maximum for the compounds of interest: ~325 nm for retinol and retinyl esters, and ~350 nm for retinoic acid isomers.[17][19]

  • Quantification:

    • Generate a standard curve using certified standards of all-trans and 9-cis isomers.

    • Calculate the concentration in the sample by comparing the peak area to the standard curve. Use of an internal standard is recommended for accuracy.

Protocol 2: Analysis of Retinoid-Induced Gene Expression by RT-qPCR

This protocol is used to quantify changes in the mRNA levels of retinoid-responsive genes, such as RARB or CRABP2.[12]

Workflow_qPCR cluster_wetlab Wet Lab Procedures cluster_analysis Data Analysis A 1. Cell Culture & Treatment (e.g., HaCaT, SH-SY5Y) - Treat with atRA or 9cRA B 2. Total RNA Extraction - Use Trizol or column-based kits A->B C 3. RNA Quality & Quantity Check - Nanodrop & Gel Electrophoresis B->C D 4. Reverse Transcription (cDNA Synthesis) - Convert mRNA to stable cDNA C->D E 5. Quantitative PCR (qPCR) - Amplify target (e.g., RARB) and  housekeeping (e.g., GAPDH) genes D->E F 6. Data Collection - Obtain Ct values for each gene E->F G 7. Relative Quantification - Use ΔΔCt method to calculate  fold change vs. control F->G H 8. Statistical Analysis - Determine significance of expression  changes (e.g., t-test, ANOVA) G->H

Caption: Experimental workflow for analyzing retinoid-induced gene expression.

Pharmacokinetics and In Vivo Considerations

While this guide focuses on the palmitate esters, clinical studies on the active retinoic acid forms provide valuable insight. Phase I trials of oral 9-cis-retinoic acid in cancer patients established a recommended Phase II dose of 100 mg/m²/day.[5][21] Dose-limiting toxicities were primarily headaches and diarrhea.[5][21] Other common retinoid-class side effects included dry skin, hypertriglyceridemia, and conjunctivitis.[5][7] Pharmacokinetic analyses showed that 9cRA can induce its own metabolism with chronic administration, leading to reduced plasma levels over time.[5][7] The primary metabolite of 9cRA in plasma is 4-oxo-9-cis-retinoic acid.[22]

Conclusion

The biological activities of this compound and its all-trans isomer are fundamentally dictated by the actions of their active metabolites, 9cRA and atRA. While all-trans-retinyl palmitate is considered more potent overall, this is largely a reflection of the higher intrinsic activity of atRA in many cellular systems. The defining characteristic of the 9-cis isomer is its ability to serve as a precursor for 9cRA, a pan-agonist that uniquely activates the RXR family of nuclear receptors. This opens up distinct signaling pathways that are inaccessible to the all-trans isomer, leading to different biological outcomes in specific contexts. For researchers and drug development professionals, understanding this differential receptor activation is paramount for harnessing the therapeutic potential of specific retinoid isomers.

References

The Biosynthesis of 9-cis-Retinyl Palmitate in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-cis-retinyl palmitate is a crucial retinoid ester, serving as a precursor for the biologically active 9-cis-retinoic acid, a ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The biosynthesis of 9-cis-retinyl palmitate is a multi-step enzymatic process that is vital for various physiological functions, including development, immune response, and vision. This technical guide provides an in-depth overview of the core biosynthetic pathway of 9-cis-retinyl palmitate in mammals, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key processes. The elucidation of this pathway is critical for understanding retinoid metabolism and for the development of novel therapeutics targeting retinoid signaling.

The Core Biosynthetic Pathway

The primary route for the synthesis of 9-cis-retinyl palmitate in mammals involves the isomerization of an all-trans-retinoid precursor to its 9-cis isomer, followed by esterification with palmitic acid. While the complete pathway is an area of ongoing research, the key enzymatic steps have been largely delineated. The pathway can be initiated from dietary provitamin A carotenoids or from stored all-trans-retinyl esters.

A crucial step in this pathway is the generation of 9-cis-retinol (B22316), which serves as the direct substrate for esterification. Evidence suggests that the isomerization from the all-trans to the 9-cis configuration likely occurs at the level of retinol (B82714). Once formed, 9-cis-retinol is then esterified to 9-cis-retinyl palmitate by the action of two key enzymes: Lecithin (B1663433):retinol acyltransferase (LRAT) and Acyl-CoA:retinol acyltransferase (ARAT).

Key Enzymes and Their Roles

The biosynthesis of 9-cis-retinyl palmitate is orchestrated by a series of enzymes with specific substrate affinities:

  • β-carotene 15,15'-monooxygenase (BCO1) and β-carotene 9',10'-dioxygenase (BCO2): These enzymes are responsible for the initial cleavage of dietary β-carotene isomers into retinal isomers. The oxidative conversion of 9-cis-β-carotene can yield 9-cis-retinal (B17824), a precursor to 9-cis-retinol.[1][2]

  • Retinol Dehydrogenase 4 (RDH4), also known as cis-Retinol Dehydrogenase (cRDH): This stereo-specific enzyme catalyzes the oxidation of 9-cis-retinol to 9-cis-retinal.[1][3] This is a critical step in the pathway leading to the formation of 9-cis-retinoic acid, but the reverse reaction, the reduction of 9-cis-retinal to 9-cis-retinol, is also possible.[1]

  • Lecithin:retinol acyltransferase (LRAT): This enzyme catalyzes the transfer of an acyl group from lecithin to retinol, forming retinyl esters. LRAT is capable of esterifying 9-cis-retinol to form 9-cis-retinyl esters.[4][5][6][7]

  • Acyl-CoA:retinol acyltransferase (ARAT): ARAT provides an alternative pathway for retinol esterification, utilizing fatty acyl-CoAs as the acyl donor. This enzyme can also esterify 9-cis-retinol.[4][7][8]

Quantitative Data

The following table summarizes the available quantitative data for the key enzymes involved in the biosynthesis of 9-cis-retinyl palmitate. It is important to note that kinetic data for these enzymes with 9-cis-retinoid substrates are not as extensively characterized as for their all-trans counterparts.

EnzymeSubstrateKmVmaxTissue/SourceReference
LRAT all-trans-retinol0.243 µM0.199 µM/(min-mg)Bovine RPE[9]
dipalmitoylphosphatidylcholine1.38 µM0.17 µM/(min-mg)Bovine RPE[9]
ARAT all-trans-retinol~10-fold higher than LRATSimilar to LRATBovine RPE[8]
RDH4 9-cis-retinolNot ReportedNot ReportedMouse Embryo[1]
RALDH4 9-cis-retinalNot ReportedVmax/Km = 27.4Mouse[10]

Endogenous Concentrations of 9-cis-Retinoids:

RetinoidConcentrationTissue/SourceConditionReference
9-cis-retinyl esters1 pmol/eyeMouse EyeDaily oral 9-cis-retinyl acetate (B1210297) (4 and 12.5 mg/kg)[11]
9-cis-retinyl estersUndetectableMouse EyeUntreated or low dose 9-cis-retinyl acetate[11]
9-cis-retinyl estersDetectableMouse LiverRepeated doses of 9-cis-retinyl acetate (>=12.5 mg/kg)[11]
9-cis-retinoic acid13 pmol/gMouse LiverNormal diet[12]
9-cis-retinoic acid100 pmol/gMouse KidneyNormal diet[12]
9-cis-retinoic acid< 1 nmol/LHuman PlasmaFasting[12]
9-cis-retinoic acid9 nmol/LHuman PlasmaAfter liver consumption[12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 9-cis-retinyl palmitate biosynthesis.

Retinoid Extraction from Tissues for HPLC/LC-MS Analysis

This protocol is adapted from established methods for the extraction of various retinoids from biological samples.[12][14][15][16][17][18]

Materials:

Procedure:

  • Homogenization: Homogenize a known weight of tissue (e.g., 50-200 mg) in an appropriate volume of homogenization buffer.

  • Internal Standard Addition: Add a known amount of internal standard (e.g., 100 pmol of retinyl acetate) to the homogenate.

  • Saponification (Optional, for total retinol analysis): For the analysis of total retinol (free and esterified), add an equal volume of 1 M KOH in ethanol and incubate at 60°C for 1 hour to hydrolyze the retinyl esters.

  • Extraction:

    • Add 1-3 ml of 0.025 M KOH in ethanol to the tissue homogenate (up to 500 µL).

    • Add 10 ml of hexane to the aqueous ethanol phase.

    • Vortex vigorously for 5 minutes and centrifuge at 1,500 x g for 5 minutes to separate the phases.

    • Carefully collect the upper hexane phase.

    • Repeat the hexane extraction two more times.

  • Drying: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase (e.g., 120 µL acetonitrile for most tissues, 500 µL for liver).

  • Analysis: Analyze the sample by HPLC or LC-MS/MS.

Assay for 9-cis-Retinol Dehydrogenase (RDH4) Activity

This protocol is based on the methodology described for the characterization of RDH4.[1]

Materials:

  • Microsomal fractions from cells expressing RDH4 or control cells

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • 9-cis-retinol (substrate)

  • NAD+ (cofactor)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase (e.g., acetonitrile/water, 85:15, v/v)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the microsomal fraction (containing RDH4), assay buffer, and NAD+.

  • Initiate Reaction: Add 9-cis-retinol to initiate the reaction. The final concentration of 9-cis-retinol should be in the low micromolar range.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge the mixture to pellet the protein.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the product, 9-cis-retinal. Monitor the elution profile at 350 nm.

Assay for LRAT and ARAT Activity with 9-cis-Retinol

This protocol is a modification of existing assays for LRAT and ARAT to specifically measure the formation of 9-cis-retinyl palmitate.[8][19][20]

Materials:

  • Microsomal fractions from a tissue of interest (e.g., liver, RPE)

  • Assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0, containing 1 mM DTT)

  • 9-cis-retinol (substrate)

  • For LRAT: Dipalmitoylphosphatidylcholine (DPPC) liposomes

  • For ARAT: Palmitoyl-CoA

  • Bovine serum albumin (BSA)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase suitable for separating retinyl esters (e.g., acetonitrile/isopropanol gradient)

Procedure:

  • Substrate Preparation:

    • LRAT: Prepare DPPC liposomes by sonication in the assay buffer.

    • ARAT: Prepare a stock solution of palmitoyl-CoA in assay buffer.

  • Reaction Setup:

    • In a glass vial, combine the microsomal fraction, assay buffer, and BSA.

    • Add either DPPC liposomes (for LRAT) or palmitoyl-CoA (for ARAT).

  • Initiate Reaction: Add 9-cis-retinol (solubilized in a small amount of ethanol or DMSO) to the reaction mixture to initiate the reaction.

  • Incubation: Incubate at 37°C for a specific time (e.g., 15-30 minutes) with gentle shaking.

  • Stop Reaction and Extraction: Stop the reaction by adding 2 volumes of ethanol followed by 3 volumes of hexane. Vortex and centrifuge to separate the phases.

  • Drying and Reconstitution: Collect the hexane layer, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.

  • HPLC Analysis: Analyze the sample by reverse-phase HPLC to separate and quantify the 9-cis-retinyl palmitate product. Monitor the elution profile at 325 nm.

Visualizations

Biosynthetic Pathway of 9-cis-Retinyl Palmitate

Biosynthesis_9_cis_Retinyl_Palmitate beta_carotene 9-cis-β-Carotene (from diet) bco BCO1/BCO2 beta_carotene->bco retinal 9-cis-Retinal rdh4 RDH4 (cRDH) retinal->rdh4 retinol 9-cis-Retinol lrat LRAT retinol->lrat arat ARAT retinol->arat retinyl_palmitate 9-cis-Retinyl Palmitate all_trans_retinol all-trans-Retinol isomerase Isomerase all_trans_retinol->isomerase bco->retinal rdh4->retinol isomerase->retinol lrat->retinyl_palmitate arat->retinyl_palmitate

Caption: Proposed biosynthetic pathway of 9-cis-retinyl palmitate in mammals.

Experimental Workflow for 9-cis-Retinyl Palmitate Analysis

Experimental_Workflow sample Tissue Sample (e.g., Liver, Retina) homogenize Homogenization sample->homogenize extract Liquid-Liquid Extraction (Hexane) homogenize->extract dry Evaporation (Nitrogen Stream) extract->dry reconstitute Reconstitution (Mobile Phase) dry->reconstitute analyze HPLC / LC-MS/MS Analysis reconstitute->analyze quantify Quantification (Standard Curve) analyze->quantify

Caption: General experimental workflow for the analysis of 9-cis-retinyl palmitate.

Logical Relationship of Key Enzymes and Substrates

Enzyme_Substrate_Relationship cluster_precursors Precursors cluster_intermediates Intermediates cluster_product Final Product cluster_enzymes Enzymes 9-cis-β-Carotene 9-cis-β-Carotene BCOs BCO1/BCO2 9-cis-β-Carotene->BCOs all-trans-Retinol all-trans-Retinol Isomerase Isomerase all-trans-Retinol->Isomerase 9-cis-Retinal 9-cis-Retinal RDH4 RDH4 9-cis-Retinal->RDH4 9-cis-Retinol 9-cis-Retinol LRAT LRAT 9-cis-Retinol->LRAT ARAT ARAT 9-cis-Retinol->ARAT 9-cis-Retinyl Palmitate 9-cis-Retinyl Palmitate BCOs->9-cis-Retinal Isomerase->9-cis-Retinol RDH4->9-cis-Retinol LRAT->9-cis-Retinyl Palmitate ARAT->9-cis-Retinyl Palmitate

Caption: Logical relationships between precursors, intermediates, and enzymes.

Regulation of the Biosynthetic Pathway

The biosynthesis of 9-cis-retinyl palmitate is subject to regulation at multiple levels, ensuring a controlled supply of this important retinoid.

  • Substrate Availability: The availability of dietary precursors, such as 9-cis-β-carotene, is a primary determinant of the rate of synthesis.

  • Enzyme Expression and Activity: The expression of key enzymes is tissue-specific and can be regulated by various factors. For instance, LRAT expression is known to be induced by retinoic acid, suggesting a feedback mechanism.[21]

  • Energy Status: Recent studies have indicated that the energy status of the cell can regulate the levels of 9-cis-retinoic acid, with fasting increasing its concentration in several tissues.[22] This suggests that the upstream biosynthetic pathway, including the formation of 9-cis-retinyl palmitate, may also be under metabolic control. Glucose has been shown to suppress 9-cis-retinoic acid biosynthesis in pancreatic β-cells by inhibiting the transcription of RDH5.[22]

  • Compartmentalization: The subcellular localization of the biosynthetic enzymes, such as the association of retinol dehydrogenases with the endoplasmic reticulum, suggests that the pathway is compartmentalized, which may play a role in its regulation.[23]

Conclusion

The biosynthesis of 9-cis-retinyl palmitate is a complex and tightly regulated process that is essential for maintaining retinoid homeostasis in mammals. This technical guide has provided a comprehensive overview of the core pathway, including the key enzymes, quantitative data, and detailed experimental protocols. The continued investigation of this pathway, particularly in the areas of enzyme kinetics with 9-cis substrates and the nuances of its regulation, will be crucial for advancing our understanding of retinoid biology and for the development of targeted therapeutic interventions for a range of diseases. The provided diagrams offer a visual framework for understanding the intricate relationships within this vital metabolic pathway.

References

A Technical Guide to the Cellular Uptake and Intracellular Transport of 9-cis-Retinyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the cellular and molecular mechanisms governing the uptake and intracellular trafficking of 9-cis-retinyl palmitate, a crucial isomer of vitamin A esters. Drawing from established principles of retinoid metabolism, this guide details the pathways from extracellular transport to intracellular conversion and storage, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

Overview of Retinoid Transport and Metabolism

Vitamin A and its derivatives, known as retinoids, are essential lipophilic molecules involved in vision, immune function, embryonic development, and cellular differentiation. Retinyl esters, predominantly retinyl palmitate, serve as the primary storage form of vitamin A in the body. While all-trans-retinyl palmitate is the most abundant isomer, cis-isomers like 9-cis-retinyl palmitate play significant biological roles, primarily as precursors to 9-cis-retinoic acid, the specific ligand for Retinoid X Receptors (RXRs). Understanding the transport and metabolism of 9-cis-retinyl palmitate is critical for research into RXR-mediated pathways and the development of retinoid-based therapeutics.

The general pathway involves the transport of dietary retinyl esters via chylomicrons, uptake by the liver, storage, and subsequent mobilization of retinol (B82714) bound to retinol-binding protein (RBP) for delivery to peripheral tissues.

Retinoid_Transport_Overview General Overview of Retinoid Transport Diet Dietary Retinoids (Retinyl Esters, Carotenoids) Intestine Small Intestine (Enterocytes) Diet->Intestine Absorption Chylomicrons Chylomicrons (in Lymph/Blood) Intestine->Chylomicrons Packaging Remnants Chylomicron Remnants Chylomicrons->Remnants Lipolysis Liver Liver (Hepatocytes, Stellate Cells) Remnants->Liver Uptake Storage Vitamin A Storage (Retinyl Esters) Liver->Storage HoloRBP Holo-RBP (Retinol-RBP Complex in Blood) Liver->HoloRBP Secretion Tissues Peripheral Tissues HoloRBP->Tissues Delivery via STRA6

Caption: General pathway of dietary retinoid absorption, transport, and delivery.

Cellular Uptake Mechanisms

The cellular uptake of retinyl palmitate isomers is primarily achieved through two distinct pathways, depending on the carrier molecule.

Uptake from Lipoproteins

Dietary or supplemented 9-cis-retinyl palmitate is absorbed in the intestine and packaged into chylomicrons. In the bloodstream, lipoprotein lipase (B570770) (LPL) hydrolyzes triglycerides within the chylomicrons, generating chylomicron remnants enriched in retinyl esters. These remnants are then taken up by cells, primarily hepatocytes in the liver, via receptor-mediated endocytosis.

Once inside the cell within an endosome, the 9-cis-retinyl palmitate must be hydrolyzed by an intracellular retinyl ester hydrolase (REH) to release 9-cis-retinol (B22316), which can then be trafficked to other cellular compartments.

Lipoprotein_Uptake Cellular Uptake of Retinyl Esters from Lipoproteins cluster_extracellular Extracellular Space cluster_cell Intracellular Space Remnant Chylomicron Remnant (contains 9-cis-Retinyl Palmitate) Endosome Endosome Remnant->Endosome Receptor-Mediated Endocytosis REH Retinyl Ester Hydrolase (REH) Endosome->REH Hydrolysis of 9-cis-Retinyl Palmitate Retinol 9-cis-Retinol REH->Retinol

Caption: Uptake of chylomicron remnants and intracellular hydrolysis of retinyl esters.

The STRA6-Mediated Pathway for Retinol

The primary mechanism for the uptake of retinol from the circulation into many peripheral tissues is mediated by the transmembrane receptor STRA6 (Stimulated by Retinoic Acid 6).[1][2] STRA6 binds to the retinol-binding protein (RBP) complex (holo-RBP) and facilitates the transport of retinol across the cell membrane.[2][3]

It is crucial to note that STRA6 transports retinol, not retinyl esters. Therefore, for 9-cis-retinyl palmitate to utilize this pathway, it would first need to be hydrolyzed to 9-cis-retinol in the extracellular environment, a process that is not well characterized. However, various cis-retinoids have been shown to modulate STRA6 activity. For instance, 9-cis-retinal (B17824) can promote STRA6-mediated transport of retinol from holo-RBP to the intracellular binding protein CRBP1.[4] This suggests that the presence of 9-cis isomers can influence the uptake of other retinol forms.

STRA6_Pathway STRA6-Mediated Retinol Uptake and Intracellular Coupling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HoloRBP Holo-RBP (Retinol-RBP) STRA6 STRA6 Receptor HoloRBP->STRA6 Binding ApoRBP Apo-RBP STRA6->ApoRBP Release Retinol 9-cis-Retinol STRA6->Retinol Transport CRBP CRBP Retinol->CRBP Binding LRAT LRAT Enzyme CRBP->LRAT Delivery Storage 9-cis-Retinyl Palmitate (Storage) LRAT->Storage Esterification

Caption: The STRA6 receptor facilitates retinol uptake, coupled to intracellular binding and esterification.

Intracellular Transport and Metabolism

Following uptake and hydrolysis, 9-cis-retinol is chaperoned within the aqueous cytoplasm by cellular retinol-binding proteins (CRBPs). These proteins solubilize the retinoid, protect it from degradation, and present it as a substrate to various enzymes for either storage or conversion to active forms.

Key Metabolic Steps:

  • Hydrolysis: 9-cis-retinyl palmitate is hydrolyzed by retinyl ester hydrolase (REH) to 9-cis-retinol.

  • Binding: 9-cis-retinol binds to CRBP. Both CRBPI and CRBPII can bind 9-cis-retinol with high affinity.[5]

  • Esterification: For storage, 9-cis-retinol is re-esterified to 9-cis-retinyl palmitate by lecithin:retinol acyltransferase (LRAT) or acyl-CoA:retinol acyltransferase (ACAT).[6] This process drives the net influx of retinol into the cell.[3]

  • Oxidation: For biological activity, 9-cis-retinol is oxidized to 9-cis-retinal by retinol dehydrogenases (RDHs), such as cis-retinol dehydrogenase (cRDH).[6][7]

  • Further Oxidation: 9-cis-retinal is then irreversibly oxidized to 9-cis-retinoic acid by retinaldehyde dehydrogenases (RALDHs).[8] 9-cis-retinoic acid is then transported to the nucleus to activate RXR-mediated gene transcription.[9]

Quantitative Data Summary

Quantitative data specifically on the cellular uptake and transport kinetics of 9-cis-retinyl palmitate are limited. The available information often compares its biological activity or metabolic products to other retinoid isomers.

ParameterValue/ObservationContextReference
Biological Activity26% of all-trans-vitamin A palmitateGeneral biological activity assessment.[10]
Isorhodopsin Formation~30% of that formed by 9-cis-retinalOral gavage in Rpe65-/- mice. Suggests lower stability or absorption of the ester form compared to the aldehyde.[11]
Cellular Uptake (as 9-cis-retinol)~75% of administered dose within 24hIn cRDH-transduced MCF7 breast cancer cells treated with 9-cis-retinol.[7]
Cellular Preference (as retinol)Hep G2 cells preferentially incorporate all-trans-retinol over 9-cis-retinol.When provided with equimolar concentrations. HSC-T6 cells showed no preference.[6][12]

Table 1: Comparative Quantitative Data for 9-cis-Retinoids.

EnzymeSubstrateKM (µM)Vmax (pmol/min/mg)ContextReference
MFAT9-cis-Retinol1.8 ± 0.2120 ± 4Michaelis-Menten kinetics of human MFAT expressed in 293T cells.[13]
MFATall-trans-Retinol1.6 ± 0.3240 ± 10Michaelis-Menten kinetics of human MFAT expressed in 293T cells.[13]
MFAT11-cis-Retinol0.9 ± 0.11000 ± 30Michaelis-Menten kinetics of human MFAT expressed in 293T cells.[13]
MFAT13-cis-Retinol1.9 ± 0.2190 ± 6Michaelis-Menten kinetics of human MFAT expressed in 293T cells.[13]

Table 2: Kinetic Parameters of Multifunctional O-Acyltransferase (MFAT) with Retinol Isomers. (Note: MFAT is a retinyl ester synthase found in Müller cells).

Key Experimental Protocols

The study of retinoid uptake and metabolism relies on a combination of cell culture, precise extraction techniques, and analytical chemistry.

Protocol: Cellular Uptake and Metabolism Assay

This protocol outlines a general method for assessing the uptake and conversion of 9-cis-retinyl palmitate in a cultured cell line.

  • Cell Culture: Plate cells (e.g., Hep G2 hepatoma cells) in appropriate media and grow to 80-90% confluency.

  • Retinoid Preparation: Prepare a stock solution of 9-cis-retinyl palmitate in a suitable solvent (e.g., ethanol (B145695) or DMSO). For cellular delivery, the retinoid is typically complexed with a carrier like fatty-acid-free bovine serum albumin (BSA) or delivered in a minimal volume of solvent.

  • Cell Treatment: Replace the culture medium with a serum-free medium containing the 9-cis-retinyl palmitate complex at the desired final concentration (e.g., 1-10 µM). Incubate for a specified time course (e.g., 0, 2, 6, 24 hours). All steps must be performed under dim red light to prevent photoisomerization.

  • Cell Harvesting and Lysis:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular retinoids.

    • Scrape cells into PBS and centrifuge to pellet.

    • Resuspend the cell pellet in a lysis buffer and homogenize. Reserve an aliquot for total protein quantification (e.g., BCA assay).

  • Retinoid Extraction:

    • To the cell homogenate, add an equal volume of ethanol containing an internal standard (e.g., retinyl acetate) to precipitate proteins.

    • Add a water-immiscible organic solvent (e.g., hexane) at a 2:1 ratio (hexane:homogenate).

    • Vortex vigorously for 2 minutes and centrifuge at >1000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper organic (hexane) layer containing the lipids and retinoids.

    • Repeat the extraction step twice more on the aqueous phase and pool the organic layers.

  • Sample Preparation for HPLC:

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen or argon.

    • Reconstitute the dried retinoid extract in a small, precise volume of the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted sample onto an HPLC system equipped with a UV detector (typically monitoring at 325 nm for retinol and 350 nm for retinoic acid).

    • Use a normal-phase column (e.g., silica) with a mobile phase of a non-polar solvent with a small percentage of a polar modifier (e.g., 99:1 hexane:isopropanol) to separate retinoid isomers and esters.

    • Identify and quantify peaks by comparing their retention times and spectral properties to those of authentic standards (9-cis-retinyl palmitate, 9-cis-retinol, 9-cis-retinal, etc.).

    • Normalize retinoid amounts to the total protein content of the cell lysate.

Caption: Standard experimental workflow for analyzing cellular retinoid metabolism.

References

Unveiling 9-cis-Vitamin A Palmitate: A Technical Guide to its Discovery, Occurrence, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin A and its derivatives, collectively known as retinoids, are critical for a myriad of physiological processes, including vision, immune function, and cellular differentiation. While all-trans-retinyl palmitate is the most well-known storage form of vitamin A, its geometric isomer, 9-cis-vitamin A palmitate, has garnered increasing interest for its unique biological properties and potential therapeutic applications. This technical guide provides an in-depth exploration of the discovery, natural occurrence, and biological significance of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Discovery and Natural Occurrence

The discovery of this compound was not a singular event but rather a gradual recognition of its existence as a naturally occurring and synthetically inducible isomer of all-trans-retinyl palmitate. Early research into the geometric isomers of vitamin A primarily focused on the more biologically active all-trans and 13-cis forms. However, with the advancement of analytical techniques, particularly high-performance liquid chromatography (HPLC), the presence of other isomers, including the 9-cis form, became increasingly evident.

The formation of 9-cis-retinyl palmitate is notably influenced by exposure to light and heat. Studies have shown that the exposure of all-trans-retinyl palmitate to indirect sunlight can lead to the formation of the 9-cis isomer[1]. This photochemical isomerization is a key factor in the presence of this compound in processed foods and supplements that have been exposed to light during manufacturing or storage. For instance, this compound has been identified as an isomer formed from vitamin A palmitate in corn flakes.

While its natural occurrence in a wide range of fresh, unprocessed biological tissues is not as extensively documented as that of the all-trans isomer, studies have demonstrated its presence and metabolic relevance in specific contexts. For example, research in mouse models has shown the accumulation of 9-cis-retinyl esters in the eye following oral administration of 9-cis-retinyl acetate, highlighting a pathway for its presence in ocular tissues[2]. The enzymatic hydrolysis of various retinyl palmitate isomers, including the 9-cis form, has been characterized in pig liver, indicating its role in vitamin A metabolism[3].

Quantitative Occurrence of 9-cis-Retinoid Derivatives

The following table summarizes available quantitative data on the occurrence and metabolic products of 9-cis-retinoids in various biological contexts. It is important to note that much of the available data comes from studies involving supplementation with 9-cis-retinoid precursors.

Sample TypeAnalyteConcentration/AmountContextReference
Human Plasma9-cis-Retinoic AcidIncreased from baselineFollowing supplementation with retinyl palmitate (25,000-75,000 IU/day)[4]
Pig Liver Homogenate9-cis-Retinyl PalmitateRelative Hydrolase Activity: 2.4 ± 0.1Enzymatic hydrolysis rate relative to all-trans-retinyl palmitate (rate = 1)[3]
Rpe65-/- Mouse Eye9-cis-Retinyl Esters~1.2 - 1.4 nmol/eyeFollowing administration of 9-cis-retinyl acetate[2]

Experimental Protocols

The accurate quantification of this compound requires specific and sensitive analytical methods. High-performance liquid chromatography (HPLC) is the most commonly employed technique.

Extraction of Retinyl Esters from Biological Tissues

This protocol is adapted from methodologies used for the analysis of retinoids in animal tissues.

Materials:

  • Homogenizer

  • Phosphate-buffered saline (PBS), pH 7.4

  • Absolute ethanol (B145695)

  • Hexane (B92381)

  • Internal standard (e.g., retinyl acetate)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Homogenize a known weight of tissue in ice-cold PBS.

  • Add an equal volume of absolute ethanol containing a known amount of the internal standard to an aliquot of the homogenate.

  • Add a known volume of hexane to the mixture for extraction.

  • Vortex vigorously for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the upper hexane layer.

  • Repeat the hexane extraction on the remaining aqueous phase two more times.

  • Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the HPLC mobile phase for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the separation and quantification of retinyl palmitate isomers.

Instrumentation:

  • HPLC system with a UV or fluorescence detector.

  • Normal-phase or reverse-phase HPLC column (e.g., silica (B1680970) or C18).

Chromatographic Conditions (Example for Normal-Phase HPLC):

  • Column: Silica column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-hexane and a polar modifier (e.g., isopropanol (B130326) or ethyl acetate). The exact ratio should be optimized for the specific column and isomers of interest.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 325 nm.

  • Injection Volume: 20 µL

Quantification:

  • Prepare standard solutions of purified this compound and the internal standard at various concentrations to generate a calibration curve.

  • Inject the extracted samples and standards into the HPLC system.

  • Identify the peaks corresponding to this compound and the internal standard based on their retention times compared to the standards.

  • Calculate the concentration of this compound in the original sample based on the peak area ratios relative to the internal standard and the calibration curve.

Experimental Workflow for Quantification

experimental_workflow tissue_sample Biological Sample (Tissue, Food) homogenization Homogenization in PBS tissue_sample->homogenization extraction Liquid-Liquid Extraction with Hexane homogenization->extraction Add Internal Standard & Ethanol evaporation Evaporation under Nitrogen extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC Analysis reconstitution->hplc quantification Quantification against Standards hplc->quantification

Caption: Workflow for the extraction and quantification of this compound.

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound itself acts as a signaling molecule by binding to nuclear receptors. Instead, it serves as a precursor to the biologically active 9-cis-retinoic acid. The metabolic conversion and subsequent signaling cascade are outlined below.

Metabolic Conversion to 9-cis-Retinoic Acid

This compound undergoes enzymatic hydrolysis to yield 9-cis-retinol (B22316). This reaction is catalyzed by retinyl ester hydrolases present in various tissues, including the liver[3]. Subsequently, 9-cis-retinol is oxidized to 9-cis-retinal (B17824) and then further to 9-cis-retinoic acid by retinol (B82714) and retinal dehydrogenases, respectively.

metabolic_pathway enzyme enzyme palmitate This compound retinol 9-cis-Retinol palmitate->retinol Retinyl Ester Hydrolase retinal 9-cis-Retinal retinol->retinal Retinol Dehydrogenase retinoic_acid 9-cis-Retinoic Acid retinal->retinoic_acid Retinal Dehydrogenase

Caption: Metabolic pathway of this compound to 9-cis-Retinoic Acid.

Signaling Pathway of 9-cis-Retinoic Acid

9-cis-retinoic acid is a potent signaling molecule that can bind to and activate two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). This dual activity distinguishes it from all-trans-retinoic acid, which only binds to RARs.

Upon binding to these receptors, 9-cis-retinoic acid induces a conformational change that leads to the recruitment of co-activator or co-repressor proteins. The receptor-ligand complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) or Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription. RXRs are unique in their ability to form heterodimers with other nuclear receptors, including the vitamin D receptor (VDR), thyroid hormone receptor (TR), and peroxisome proliferator-activated receptors (PPARs), thus integrating multiple signaling pathways.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_cis_RA_cyto 9-cis-Retinoic Acid 9_cis_RA_nu 9-cis-Retinoic Acid 9_cis_RA_cyto->9_cis_RA_nu RAR RAR 9_cis_RA_nu->RAR RXR RXR 9_cis_RA_nu->RXR RARE RARE/RXRE RAR->RARE RXR->RARE Other_NR Other Nuclear Receptors (VDR, TR, PPAR) RXR->Other_NR heterodimerization Gene Target Gene Transcription RARE->Gene Modulation

Caption: Signaling pathway of 9-cis-Retinoic Acid via nuclear receptors.

Conclusion

This compound is an important isomer of vitamin A with distinct origins and metabolic fates. While its direct role as a signaling molecule is not yet established, its conversion to the potent ligand 9-cis-retinoic acid places it at a crucial juncture in the regulation of gene expression. Further research is warranted to fully elucidate its natural distribution in the food chain and its precise physiological roles in various tissues. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists and researchers dedicated to advancing our understanding of this fascinating retinoid.

References

The Endogenous Role of 9-cis-Retinyl Palmitate in Metabolic Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

9-cis-retinyl palmitate is an endogenous ester of 9-cis-retinol (B22316), a geometric isomer of vitamin A. While present in smaller quantities than its all-trans counterpart, its metabolic product, 9-cis-retinoic acid (9cRA), serves as a high-affinity ligand for Retinoid X Receptors (RXRs). RXRs are master regulators of a vast array of metabolic processes, primarily through their function as obligate heterodimeric partners for numerous other nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs). This technical guide delineates the current understanding of the endogenous role of 9-cis-retinyl palmitate in metabolic processes, focusing on its conversion to the active 9cRA and the subsequent downstream signaling events that impact glucose and lipid homeostasis. Due to a paucity of direct experimental data on 9-cis-retinyl palmitate, this guide will extrapolate from studies on 9-cis-retinoic acid and other 9-cis-retinoid precursors, highlighting the metabolic pathway that connects them.

Introduction: The 9-cis-Retinoid Axis

Vitamin A and its derivatives, collectively known as retinoids, are essential for a multitude of physiological functions. The biological activity of retinoids is mediated by nuclear receptors that function as ligand-inducible transcription factors. While all-trans-retinoic acid (atRA) is the canonical ligand for Retinoic Acid Receptors (RARs), its stereoisomer, 9-cis-retinoic acid (9cRA), is the specific high-affinity ligand for Retinoid X Receptors (RXRs).[1]

9-cis-retinyl palmitate is a storage form of 9-cis-retinol.[2] Endogenously, it is hydrolyzed by retinyl ester hydrolases to release 9-cis-retinol, which is then oxidized to 9-cis-retinaldehyde and subsequently to the active 9cRA.[3] This conversion is a critical step, as 9cRA is the molecule that directly engages with the nuclear receptor signaling pathways.

Signaling Pathways

The metabolic effects of 9-cis-retinyl palmitate are mediated by the transcriptional activity of 9cRA. Upon entering the nucleus, 9cRA binds to and activates RXRs. RXRs can form homodimers (RXR/RXR) or, more commonly, heterodimers with other nuclear receptors, such as PPARs and LXRs. These heterodimers bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating their expression.

Signaling_Pathway 9_cis_RP 9-cis-Retinyl Palmitate 9_cis_ROH 9-cis-Retinol 9_cis_RP->9_cis_ROH REH 9_cis_RAL 9-cis-Retinaldehyde 9_cis_ROH->9_cis_RAL RDH 9cRA_cyto 9-cis-Retinoic Acid (9cRA) 9_cis_RAL->9cRA_cyto RALDH 9cRA_nuc 9cRA 9cRA_cyto->9cRA_nuc RXR RXR 9cRA_nuc->RXR RXR_PPAR RXR/PPAR Heterodimer RXR->RXR_PPAR RXR_LXR RXR/LXR Heterodimer RXR->RXR_LXR PPAR PPAR PPAR->RXR_PPAR LXR LXR LXR->RXR_LXR PPRE PPRE RXR_PPAR->PPRE LXRE LXRE RXR_LXR->LXRE Gene_Expression_Glucose Target Gene Expression (Glucose Metabolism) PPRE->Gene_Expression_Glucose Gene_Expression_Lipid Target Gene Expression (Lipid Metabolism) LXRE->Gene_Expression_Lipid

Figure 1: Metabolic conversion of 9-cis-retinyl palmitate and RXR signaling.
Regulation of Glucose Metabolism

9cRA has been identified as a pancreas-specific autacoid that plays a role in glucose homeostasis.[4] Studies have shown that 9cRA can attenuate glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[4] This effect is mediated, in part, by the downregulation of genes involved in glucose sensing and metabolism within the β-cell.

RXR, in partnership with PPARs, can also influence systemic glucose metabolism. For instance, the RXR/PPARγ heterodimer is a key regulator of adipocyte differentiation and insulin sensitivity.[5]

Glucose_Metabolism_Pathway 9cRA 9-cis-Retinoic Acid RXR_PPAR RXR/PPARγ Heterodimer 9cRA->RXR_PPAR GSIS_Attenuation ↓ GSIS (Pancreatic β-cell) 9cRA->GSIS_Attenuation PPRE_Glucose PPRE RXR_PPAR->PPRE_Glucose Target_Genes Target Genes GLUT4 GLUT4 PEPCK_adipocyte PEPCK (adipocyte) Glycerol_Kinase Glycerol Kinase Glucose_Uptake ↑ Adipocyte Glucose Uptake GLUT4->Glucose_Uptake Insulin_Sensitivity ↑ Insulin Sensitivity PEPCK_adipocyte->Insulin_Sensitivity Glycerol_Kinase->Insulin_Sensitivity Metabolic_Effects Metabolic Effects

Figure 2: RXR/PPARγ signaling in glucose metabolism.
Regulation of Lipid Metabolism

The RXR/LXR heterodimer is a critical regulator of cholesterol and fatty acid metabolism.[6] Activation of LXR by its ligands leads to the transcriptional upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 and G1 (ABCA1, ABCG1).[7] Furthermore, the RXR/LXR pathway stimulates the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of fatty acid synthesis.[8]

Lipid_Metabolism_Pathway 9cRA 9-cis-Retinoic Acid RXR_LXR RXR/LXR Heterodimer 9cRA->RXR_LXR LXRE_Lipid LXRE RXR_LXR->LXRE_Lipid Target_Genes_Lipid Target Genes ABCA1 ABCA1 ABCG1 ABCG1 SREBP1c SREBP-1c Cholesterol_Efflux ↑ Cholesterol Efflux ABCA1->Cholesterol_Efflux ABCG1->Cholesterol_Efflux FASN FASN SREBP1c->FASN Fatty_Acid_Synthesis ↑ Fatty Acid Synthesis FASN->Fatty_Acid_Synthesis Metabolic_Effects_Lipid Metabolic Effects

Figure 3: RXR/LXR signaling in lipid metabolism.

Quantitative Data on Metabolic Effects

Direct quantitative data on the metabolic effects of 9-cis-retinyl palmitate are limited. The following tables summarize findings from studies using 9-cis-retinoic acid or its precursors, which provide insights into the potential effects of 9-cis-retinyl palmitate following its metabolic activation.

Table 1: Effects of 9-cis-Retinoids on Glucose Metabolism

ParameterModel SystemTreatmentDosageOutcomeReference
Glucose ToleranceMice9-cis-retinol (precursor to 9cRA)0.5 mg/kgImpaired glucose disposal; ~2-fold higher blood glucose at 120 min post-glucose challenge[4]
Pancreatic 9cRA LevelsMiceGlucose challenge (2 g/kg)->80% decrease in pancreatic 9cRA within 15 min[4]
Insulin SecretionIsolated mouse islets9cRA100 nMAttenuation of glucose-stimulated insulin secretion[4]

Table 2: Effects of 9-cis-Retinoids on Lipid Profiles

ParameterModel SystemTreatmentDosageOutcomeReference
Serum TriglyceridesFormer Smokers (Human)9-cis-RANot specifiedIncreased incidence of grade ≥2 hypertriglyceridemia[9]
Serum CholesterolFormer Smokers (Human)9-cis-RANot specifiedIncreased incidence of grade ≥2 hypercholesterolemia[9]
Cholesterol EffluxRAW264.7 Macrophages9-cis-β-carotene (precursor to 9cRA)Not specified50% increase in cholesterol efflux to HDL[10]

Experimental Protocols

Synthesis of 9-cis-Retinyl Palmitate

A common method for the synthesis of 9-cis-retinyl palmitate involves the esterification of 9-cis-retinol with palmitoyl (B13399708) chloride.

  • Preparation of 9-cis-retinol: 9-cis-retinal (B17824) is reduced to 9-cis-retinol using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an appropriate solvent like ethanol.[11]

  • Esterification: 9-cis-retinol is then reacted with palmitoyl chloride in the presence of a non-nucleophilic base, such as diisopropylethylamine, in an inert solvent like dichloromethane.[11]

  • Purification: The resulting 9-cis-retinyl palmitate is purified using techniques like thin-layer chromatography (TLC) or column chromatography.[11]

In Vivo Administration

Oral gavage is a standard method for administering 9-cis-retinyl palmitate to animal models.

  • Vehicle Preparation: 9-cis-retinyl palmitate is dissolved in a suitable vehicle, such as vegetable oil, to the desired concentration (e.g., 10 mg/mL).[11]

  • Administration: A specific volume of the solution is administered directly into the stomach of the animal using a gavage needle. The volume is calculated based on the animal's body weight and the target dosage.

Quantification of 9-cis-Retinyl Palmitate and Metabolites in Tissues

High-performance liquid chromatography (HPLC) is the primary method for the quantification of retinoids.

  • Tissue Homogenization and Extraction: Tissues are homogenized, and lipids, including retinyl esters, are extracted using a solvent system such as a chloroform/methanol mixture (Folch extraction).[12]

  • Saponification (optional): To measure total retinol (B82714) (from retinyl esters), the lipid extract can be saponified using potassium hydroxide (B78521) to hydrolyze the esters.[13]

  • HPLC Analysis: The extracted retinoids are separated on a reverse-phase HPLC column (e.g., C18) and detected using a UV or fluorescence detector.[14] Quantification is achieved by comparing the peak areas to those of known standards.

Assessment of Insulin Sensitivity: Hyperinsulinemic-Euglycemic Clamp

This is the gold-standard technique for assessing insulin sensitivity in vivo.

  • Surgical Preparation: Catheters are implanted in the jugular vein (for infusions) and carotid artery (for blood sampling) of the animal.[15]

  • Tracer Infusion: A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is initiated to measure glucose turnover.[16]

  • Clamp Procedure: A continuous infusion of insulin is started. Blood glucose is monitored frequently, and a variable infusion of glucose is adjusted to maintain euglycemia. The glucose infusion rate required to maintain euglycemia is a measure of whole-body insulin sensitivity.[16]

Experimental_Workflow cluster_analysis Analysis Synthesis Synthesis of 9-cis-Retinyl Palmitate Administration In Vivo Administration (Oral Gavage) Synthesis->Administration Tissue_Collection Tissue Collection (e.g., Pancreas, Adipose, Liver) Administration->Tissue_Collection Metabolic_Analysis Metabolic Analysis Clamp Hyperinsulinemic- Euglycemic Clamp Tissue_Collection->Clamp Lipid_Profiling Lipid Profiling (Mass Spectrometry) Tissue_Collection->Lipid_Profiling Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Tissue_Collection->Gene_Expression Quantification Quantification of Retinoids (HPLC) Tissue_Collection->Quantification

Figure 4: Experimental workflow for studying 9-cis-retinyl palmitate effects.

Conclusion and Future Directions

9-cis-retinyl palmitate, through its conversion to 9cRA, is positioned to play a significant role in the regulation of metabolic processes. The activation of RXR and its subsequent heterodimerization with key metabolic regulators like PPARs and LXRs provide a direct link between vitamin A metabolism and the control of glucose and lipid homeostasis. However, the existing research landscape has a notable gap in studies directly investigating the effects of 9-cis-retinyl palmitate. Future research should focus on:

  • Directly assessing the metabolic effects of 9-cis-retinyl palmitate in various metabolic disease models to provide quantitative data on its efficacy and potency.

  • Elucidating the tissue-specific roles of 9-cis-retinyl palmitate and its metabolites in regulating metabolic pathways.

  • Investigating the therapeutic potential of 9-cis-retinyl palmitate and other 9-cis-retinoids in metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease.

A deeper understanding of the endogenous role of 9-cis-retinyl palmitate will be crucial for the development of novel therapeutic strategies targeting the RXR signaling axis for the management of metabolic diseases.

References

Enzymatic Conversion of All-trans-Retinyl Palmitate to its 9-cis Form: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of all-trans-retinyl palmitate to its biologically active 9-cis isomers is a critical process in retinoid metabolism and signaling. While a direct one-step enzymatic conversion is not the primary described pathway, this technical guide elucidates the multi-step enzymatic cascade that leads to the formation of 9-cis-retinoids from all-trans-retinyl palmitate stores. This document provides an in-depth overview of the enzymes involved, their reaction mechanisms, and detailed experimental protocols for studying this pathway. Quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams to facilitate a comprehensive understanding of this pivotal biological process.

Introduction

Vitamin A and its derivatives, collectively known as retinoids, are essential for a myriad of physiological processes, including vision, immune function, embryonic development, and cellular differentiation. The biological activity of retinoids is highly dependent on their isomeric form, with the 9-cis isomers of retinol (B82714) and retinoic acid playing crucial roles as ligands for retinoid X receptors (RXRs). All-trans-retinyl palmitate serves as the primary storage form of vitamin A in the body. The mobilization and conversion of this stored retinoid to its active 9-cis forms are tightly regulated enzymatic processes. This guide details the key enzymatic steps involved in the transformation of all-trans-retinyl palmitate to 9-cis-retinoids, focusing on the hydrolysis of the ester bond followed by the isomerization of the resulting all-trans-retinol.

The Enzymatic Pathway: A Two-Step Conversion

The enzymatic conversion of all-trans-retinyl palmitate to 9-cis-retinoids is predominantly a two-step process involving hydrolysis and subsequent isomerization.

Step 1: Hydrolysis of all-trans-Retinyl Palmitate

The initial and obligatory step in the mobilization of stored vitamin A is the hydrolysis of all-trans-retinyl palmitate to all-trans-retinol. This reaction is catalyzed by a class of enzymes known as retinyl ester hydrolases (REHs) .

Hydrolysis_Step

REHs are found in various tissues, with significant activity in the liver, the primary storage site for vitamin A. Several enzymes have been identified to possess REH activity, and their substrate specificity and regulation can vary.

Step 2: Isomerization of all-trans-Retinol to 9-cis-Retinol (B22316)

Following its release from the palmitate ester, all-trans-retinol undergoes a critical isomerization step to form 9-cis-retinol. While the enzyme responsible for the well-characterized conversion of all-trans-retinol to 11-cis-retinol (B117599) in the visual cycle is RPE65, the specific isomerase for the synthesis of 9-cis-retinol is less definitively identified and may be tissue-specific. However, evidence suggests the existence of enzymatic activity capable of this conversion. Cellular Retinol-Binding Proteins (CRBPs) are thought to play a crucial role in presenting the hydrophobic retinol molecule to the isomerase and protecting it from non-specific degradation.[1][2]

Isomerization_Step

Quantitative Data

The efficiency of the enzymatic conversion can be assessed by measuring the kinetic parameters of the involved enzymes and the overall conversion rates in cellular or tissue preparations.

Table 1: Kinetic Parameters of Retinyl Ester Hydrolase (REH)
Enzyme SourceSubstrateKm (µM)Vmax (pmol/min/mg protein)Optimal pHActivators / Inhibitors
Human Intestinal Brush Border MembranesRetinyl Palmitate0.53[3]--Stimulated by deoxycholate[3]
Human Intestinal Brush Border MembranesRetinyl Caproate5.5[3]--Stimulated by taurocholate[3]
Purified Pig Liver REHRetinyl Palmitate---Inhibited by chloral (B1216628) hydrate, lovastatin[4]
Purified Human Liver REHRetinyl Palmitate---Inhibited by amiodarone[4]

Note: Data for Vmax is often reported in various units and can be context-dependent. Direct comparisons should be made with caution.

Table 2: HPLC Analysis Parameters for Retinoid Isomers
HPLC ModeColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
Normal-Phase Silica (e.g., Zorbax SIL, 4.6 × 250 mm, 5 µm)n-heptane:isopropyl alcohol (e.g., 75:25 v/v)1.0 - 2.0325-340[5][6]
Reverse-Phase C18 (e.g., Zorbax SB-C18, 4.6 × 100 mm, 3.5 µm)Acetonitrile (B52724):Water with 0.1% Formic Acid (gradient)1.0325[5]
Reverse-Phase (Isocratic) C18Acetonitrile:Methanol:Dichloromethane (isocratic)-325[7][8]

Experimental Protocols

Preparation of Microsomes from Liver Tissue

Microsomes are a rich source of enzymes involved in retinoid metabolism, including REHs and potentially retinol isomerases.

Microsome_Preparation_Workflow

Protocol:

  • Homogenization: Mince fresh liver tissue and homogenize in a cold buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4) using a Potter-Elvehjem homogenizer.[9]

  • Differential Centrifugation:

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.[9]

    • Carefully collect the supernatant (post-mitochondrial fraction).

  • Microsome Pelleting: Ultracentrifuge the supernatant at 100,000 x g for 60-90 minutes at 4°C.[10]

  • Washing and Storage: Discard the supernatant. The resulting pellet contains the microsomal fraction. Wash the pellet with a suitable buffer and resuspend in a storage buffer (e.g., containing glycerol) and store at -80°C.[9]

Retinyl Ester Hydrolase (REH) Activity Assay

This assay measures the conversion of all-trans-retinyl palmitate to all-trans-retinol.

Materials:

  • Microsomal preparation

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • All-trans-retinyl palmitate (substrate)

  • Detergent (e.g., sodium cholate (B1235396) or CHAPS)

  • Extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)

  • HPLC system for analysis

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the assay buffer, detergent, and microsomal protein.

  • Initiate Reaction: Add all-trans-retinyl palmitate to the reaction mixture to start the reaction. Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding the extraction solvent.

  • Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the organic (upper) phase containing the retinoids.

  • Analysis: Evaporate the solvent under a stream of nitrogen and redissolve the residue in the HPLC mobile phase for analysis.

Retinol Isomerase Assay

This assay is designed to measure the conversion of all-trans-retinol to 9-cis-retinol.

Materials:

  • Enzyme source (e.g., microsomal preparation)

  • Assay buffer

  • All-trans-retinol (substrate)

  • Cellular Retinol-Binding Protein (CRBP) (optional, but recommended)

  • Cofactors (if required by the specific isomerase)

  • Extraction solvent

  • HPLC system

Protocol:

  • Reaction Setup: In a reaction vessel, combine the enzyme source, assay buffer, and CRBP (if used).

  • Substrate Addition: Add all-trans-retinol to initiate the isomerization reaction. Incubate at 37°C in the dark for a defined period.

  • Reaction Termination and Extraction: Stop the reaction and extract the retinoids as described in the REH assay protocol.

  • HPLC Analysis: Analyze the extracted retinoids by HPLC to separate and quantify the all-trans-retinol and 9-cis-retinol isomers.

HPLC Analysis of Retinoid Isomers

High-performance liquid chromatography is the gold standard for separating and quantifying the different geometric isomers of retinoids. Both normal-phase and reverse-phase HPLC can be employed.

HPLC_Workflow

Normal-Phase HPLC Protocol Example:

  • Column: Silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A mixture of a non-polar solvent like n-heptane and a slightly more polar solvent like isopropyl alcohol (e.g., 75:25 v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detector set at 326 nm.[6]

  • Quantification: Compare the peak areas of the sample to those of known concentrations of pure retinoid isomer standards.

Reverse-Phase HPLC Protocol Example:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][8]

  • Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or ammonium (B1175870) acetate.[5][11]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detector set at 325 nm.[7][8]

  • Quantification: As with normal-phase HPLC, quantification is achieved by comparison to standard curves.

Conclusion

The enzymatic conversion of all-trans-retinyl palmitate to its 9-cis form is a fundamental process in vitamin A metabolism. This technical guide has outlined the multi-step pathway involving the initial hydrolysis of the palmitate ester by retinyl ester hydrolases, followed by the isomerization of the resulting all-trans-retinol to 9-cis-retinol. The provided quantitative data, detailed experimental protocols, and visual diagrams offer a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development. A thorough understanding of this pathway is essential for elucidating the mechanisms of retinoid action and for the development of novel therapeutic strategies targeting retinoid signaling. Further research is warranted to definitively identify and characterize the specific enzymes responsible for the all-trans to 9-cis retinol isomerization in various tissues.

References

The Pivotal Role of 9-cis-Retinyl Palmitate in Embryonic Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinoids, a class of compounds derived from vitamin A, are critical regulators of embryonic development. While the functions of all-trans-retinoic acid (atRA) have been extensively studied, the specific roles of its stereoisomers are emerging as crucial pieces of the developmental puzzle. This technical guide delves into the core functions of 9-cis-retinyl palmitate, a stored form of the 9-cis-retinoid precursors, and its downstream effector, 9-cis-retinoic acid (9cRA). We will explore its metabolic activation, unique signaling pathways, and its impact on gene regulation during embryogenesis. This document provides a comprehensive overview, including quantitative data on retinoid toxicity, detailed experimental protocols, and visual representations of the key pathways and workflows to facilitate further research and drug development in this critical area.

Introduction

Vitamin A and its derivatives are indispensable for the normal development of vertebrates. These lipophilic molecules act as signaling agents that orchestrate a multitude of processes, from patterning the body axis to the formation of vital organs. 9-cis-retinyl palmitate serves as a biological reservoir for 9-cis-retinoids. Through enzymatic hydrolysis, it releases 9-cis-retinol (B22316), which is subsequently oxidized to 9-cis-retinoic acid (9cRA). The significance of the 9-cis configuration lies in its unique ability to act as a high-affinity ligand for the Retinoid X Receptor (RXR), a key player in nuclear receptor signaling. This guide will illuminate the journey of 9-cis-retinyl palmitate from a stored precursor to a potent regulator of embryonic gene expression.

Metabolism and Signaling Pathway of 9-cis-Retinyl Palmitate

The biological activity of 9-cis-retinyl palmitate is contingent on its metabolic conversion to 9cRA. This process involves several enzymatic steps, leading to the activation of specific nuclear receptors that modulate gene transcription.

Metabolic Activation

The metabolic pathway begins with the hydrolysis of 9-cis-retinyl palmitate, releasing 9-cis-retinol. This reaction is catalyzed by retinyl ester hydrolases (REHs). Notably, studies have shown that REHs can exhibit higher activity towards cis-isomers of retinyl esters compared to the all-trans form, suggesting an efficient mobilization of 9-cis-retinol from its stored ester form[1].

Following its release, 9-cis-retinol is oxidized in a two-step process to form 9cRA. The first step, the conversion of 9-cis-retinol to 9-cis-retinal (B17824), is catalyzed by alcohol dehydrogenases (ADHs) or retinol (B82714) dehydrogenases (RDHs). The subsequent oxidation of 9-cis-retinal to 9cRA is carried out by retinaldehyde dehydrogenases (RALDHs). The expression and activity of these enzymes are tightly regulated both spatially and temporally during development, ensuring precise control over the localized concentrations of active retinoids.

Signaling Pathway

9cRA is the only known endogenous ligand that binds with high affinity to and activates Retinoid X Receptors (RXRs). RXRs are nuclear receptors that play a central role in development by forming heterodimers with a variety of other nuclear receptors, including the Retinoic Acid Receptors (RARs), the Vitamin D Receptor (VDR), Thyroid Hormone Receptors (TRs), and Peroxisome Proliferator-Activated Receptors (PPARs).

The activation of RXR by 9cRA can lead to:

  • Homodimerization: RXR can form homodimers (RXR/RXR) that bind to specific DNA sequences known as Retinoid X Response Elements (RXREs) to regulate gene expression.

  • Heterodimerization: More commonly, RXR acts as a promiscuous heterodimerization partner. In the context of retinoid signaling, the RXR/RAR heterodimer is of particular importance. While RARs can be activated by both atRA and 9cRA, the binding of 9cRA to RXR within the heterodimer can lead to a synergistic activation of target gene expression.

The downstream genetic targets of RXR-mediated signaling are numerous and are involved in critical developmental processes such as neurulation, cardiogenesis, limb development, and organogenesis.

Retinoid_Signaling_Pathway cluster_metabolism Metabolic Activation cluster_signaling Nuclear Signaling 9-cis-Retinyl Palmitate 9-cis-Retinyl Palmitate 9-cis-Retinol 9-cis-Retinol 9-cis-Retinyl Palmitate->9-cis-Retinol Retinyl Ester Hydrolase (REH) 9-cis-Retinal 9-cis-Retinal 9-cis-Retinol->9-cis-Retinal ADH/RDH 9-cis-Retinoic Acid 9-cis-Retinoic Acid 9-cis-Retinal->9-cis-Retinoic Acid RALDH RXR RXR 9-cis-Retinoic Acid->RXR Binds Heterodimer RXR/RAR Heterodimer RXR->Heterodimer RAR RAR RAR->Heterodimer DNA RARE/RXRE Heterodimer->DNA Binds to GeneExpression Target Gene Expression DNA->GeneExpression Regulates

Metabolic and signaling pathway of 9-cis-retinyl palmitate.

Quantitative Data on Developmental Toxicity

Direct quantitative data on the developmental toxicity of 9-cis-retinyl palmitate is limited in the current literature. However, extensive studies on its all-trans isomer, all-trans-retinyl palmitate, provide a valuable framework for understanding the potential dose-dependent teratogenic effects of retinoid esters. High doses of retinoids are known teratogens, causing a spectrum of birth defects. The following table summarizes findings from studies on all-trans-retinyl palmitate in rats. It is crucial to note that the relative potency of cis and trans isomers can vary, and further research is needed to establish the specific dose-response relationship for 9-cis-retinyl palmitate.

Compound Species Gestation Day of Administration Dose (mg/kg body weight) Observed Developmental Effects Reference
all-trans-Retinyl PalmitateRat10100Increased incidence of open cranial neural tube on day 11.[2]
10300High incidence of malformations typical of retinoid embryopathy at day 21.[2]
101000Increased late resorptions and high incidence of malformations.[2]
all-trans-Retinyl PalmitateRat10-1210,000 IU/kg (~3 mg/kg)No significant adverse effects on fetal liver.[3]
10-1250,000 IU/kg (~15 mg/kg)Decreased fetal liver volume and total hepatocyte number.[3]
10-12100,000 - 200,000 IU/kg (~30-60 mg/kg)Increased apoptosis in fetal liver.[3]

Note: The conversion from IU to mg for retinyl palmitate is approximately 1 IU = 0.3 µg.

Experimental Protocols

Synthesis of 9-cis-Retinyl Palmitate

The synthesis of 9-cis-retinyl palmitate can be achieved through the esterification of 9-cis-retinol.

Materials:

Procedure:

  • Dissolve 9-cis-retinol in dry CH2Cl2.

  • Add a solution of palmitoyl chloride in CH2Cl2 and a solution of DIPEA in CH2Cl2 to the retinol solution at 0°C.

  • Stir the reaction mixture at 0°C for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, evaporate the CH2Cl2 under a stream of argon.

  • Purify the resulting 9-cis-retinyl palmitate using TLC with a mobile phase of ethyl acetate:hexane:Et3N (e.g., 10:89:1 by volume)[4].

In Vivo Developmental Toxicity Study in Rodents

This protocol is adapted from guidelines for developmental toxicity studies and findings from studies on all-trans-retinyl palmitate[2][5].

Animal Model:

  • Timed-pregnant Sprague-Dawley rats.

Dosing:

  • Prepare solutions of 9-cis-retinyl palmitate in a suitable vehicle (e.g., corn oil).

  • Administer the test substance daily by oral gavage to pregnant dams during the period of major organogenesis (e.g., gestation days 6-15 for rats).

  • Include at least three dose groups and a vehicle control group, with a sufficient number of animals per group to achieve statistical power.

Fetal Examination:

  • On gestation day 20 (one day prior to expected parturition), euthanize the dams.

  • Examine the uterine contents for the number of implantations, resorptions, and live/dead fetuses.

  • Examine live fetuses for external malformations, body weight, and crown-rump length.

  • Fix a subset of fetuses for visceral examination and another subset for skeletal examination (e.g., using Alizarin red S and Alcian blue staining).

Analysis of 9-cis-Retinoids in Embryonic Tissues by HPLC

This protocol outlines a general method for the extraction and quantification of retinoids from embryonic tissues[6][7][8].

Sample Preparation:

  • Homogenize embryonic tissues in a suitable buffer under dim light to prevent isomerization.

  • Extract the retinoids from the homogenate using a two-phase solvent system, such as hexane and a polar solvent (e.g., ethanol/water).

  • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Reconstitute the residue in the HPLC mobile phase.

HPLC Analysis:

  • Use a high-performance liquid chromatography (HPLC) system equipped with a UV or diode-array detector.

  • Employ a normal-phase column (e.g., Zorbax SIL) for the separation of retinoid isomers.

  • Use an isocratic mobile phase, for example, 0.4% 2-propanol in hexane, at a flow rate of 2 mL/min.

  • Monitor the elution of retinoids at their respective absorption maxima (e.g., 325 nm for retinyl esters and retinol, 340 nm for retinoic acid).

  • Quantify the concentration of each retinoid by comparing the peak area to a standard curve generated with known amounts of purified standards. Elution times for 13-cis-retinol, 9-cis-retinol, and all-trans-retinol have been reported to be approximately 20.9 min, 27.0 min, and 28.9 min, respectively, under these conditions[8].

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the developmental effects of 9-cis-retinyl palmitate.

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Study cluster_analysis Analysis Synthesis Synthesis of 9-cis-Retinyl Palmitate DosePrep Dose Formulation (in vehicle) Synthesis->DosePrep Dosing Oral Gavage (Organogenesis Period) DosePrep->Dosing AnimalModel Timed-Pregnant Rodent Model AnimalModel->Dosing FetalCollection Fetal Collection (GD 20) Dosing->FetalCollection ToxAssay Developmental Toxicity Assessment (External, Visceral, Skeletal) FetalCollection->ToxAssay MetaboliteAnalysis Metabolite Analysis (HPLC) FetalCollection->MetaboliteAnalysis GeneExpression Gene Expression Analysis (qRT-PCR, RNA-seq) FetalCollection->GeneExpression

General experimental workflow for developmental toxicity studies.

Conclusion

9-cis-retinyl palmitate represents a crucial, yet understudied, component of the retinoid signaling network that governs embryonic development. Its role as a precursor to the RXR-specific ligand, 9cRA, places it at a critical control point for a vast array of developmental gene regulatory networks. While the teratogenic potential of high doses of retinoids is well-established, further research is imperative to delineate the specific dose-response curve for 9-cis-retinyl palmitate and to understand its comparative toxicity and efficacy relative to its all-trans counterpart. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to unraveling the complexities of retinoid action in embryogenesis and harnessing this knowledge for therapeutic innovation and safety assessment.

References

Hydrolysis of 9-cis-Retinyl Palmitate to 9-cis-Retinol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of 9-cis-retinyl palmitate to 9-cis-retinol (B22316), a critical step in the metabolism of vitamin A and the formation of the active ligand for retinoid X receptors (RXRs). This document details the enzymatic processes involved, presents quantitative data on reaction kinetics, outlines detailed experimental protocols for hydrolysis and analysis, and provides visual representations of the relevant biochemical pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development who are investigating retinoid metabolism and signaling.

Introduction

Vitamin A and its derivatives, collectively known as retinoids, are essential lipid-soluble micronutrients that play pivotal roles in a myriad of physiological processes, including vision, immune function, embryonic development, and cellular differentiation and proliferation.[1] The biological activity of retinoids is mediated by nuclear receptors, primarily the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[2][3] While all-trans-retinoic acid is the primary ligand for RARs, 9-cis-retinoic acid is the specific endogenous ligand for RXRs.[2][3]

9-cis-retinyl palmitate is a storage form of 9-cis-retinol. Its hydrolysis is a prerequisite for the subsequent oxidation of 9-cis-retinol to 9-cis-retinal (B17824) and then to 9-cis-retinoic acid, the active ligand for RXR. This hydrolysis is catalyzed by a group of enzymes known as retinyl ester hydrolases (REHs), which belong to the broader family of carboxyl ester lipases. Understanding the specifics of this hydrolytic process is crucial for elucidating the mechanisms of 9-cis-retinoic acid biosynthesis and its role in health and disease.

Enzymatic Hydrolysis of Retinyl Esters

The hydrolysis of retinyl esters, including 9-cis-retinyl palmitate, is carried out by several enzymes with overlapping substrate specificities. These enzymes are found in various tissues, with the liver being a primary site of retinoid storage and metabolism.[4]

Key enzymes involved in retinyl ester hydrolysis include:

  • Pancreatic Triglyceride Lipase (B570770) (PTL): Primarily involved in the digestion of dietary fats, PTL can also hydrolyze retinyl esters in the intestine.

  • Carboxyl Ester Lipase (CEL): Also known as bile salt-stimulated lipase, CEL is another pancreatic enzyme that contributes to the intestinal hydrolysis of retinyl esters.[5]

  • Lipoprotein Lipase (LPL): Associated with the capillary endothelium, LPL hydrolyzes retinyl esters present in circulating chylomicrons, facilitating the uptake of retinol (B82714) by peripheral tissues.[5]

  • Hepatic Lipase (HL): Found in the liver, HL participates in the hydrolysis of retinyl esters in remnant lipoproteins.

  • Lysosomal Acid Lipase (LAL): This intracellular lipase is involved in the breakdown of retinyl esters within lysosomes.

  • Patatin-like Phospholipase Domain-containing Protein 3 (PNPLA3): This enzyme has been identified as a retinyl-palmitate lipase in human hepatic stellate cells.

The hydrolysis of 9-cis-retinyl palmitate by these enzymes yields 9-cis-retinol and palmitic acid. The liberated 9-cis-retinol can then be further metabolized or transported to target tissues.

Quantitative Data on Hydrolysis

The efficiency of retinyl ester hydrolysis can be influenced by the isomeric form of the retinoid. Studies using pig liver homogenates, which contain a mixture of retinyl ester hydrolases, have demonstrated differential hydrolysis rates for various isomers of retinyl palmitate.

Table 1: Relative Hydrolysis Rates of Retinyl Palmitate Isomers by Pig Liver Homogenates

Substrate (Isomer)Relative Hydrolysis Rate (Mean ± SE)
all-trans-retinyl palmitate1.0
9-cis-retinyl palmitate2.4 ± 0.1
13-cis-retinyl palmitate5.7 ± 0.5
9,13-di-cis-retinyl palmitate6.8 ± 0.5

Data are expressed relative to the hydrolysis rate of all-trans-retinyl palmitate.

These data indicate that the cis-isomers of retinyl palmitate are hydrolyzed at a significantly higher rate than the all-trans isomer by the enzymes present in pig liver.

Table 2: Apparent Kinetic Parameters for the Hydrolysis of Retinyl Palmitate Isomers

Substrate (Isomer)Apparent Km (µM)
all-trans-retinyl palmitate268
9-cis-retinyl palmitate142
13-cis-retinyl palmitate165
9,13-di-cis-retinyl palmitate158

The apparent Michaelis-Menten constant (Km) values suggest that the enzymes in the pig liver homogenate have a higher affinity for the cis-isomers of retinyl palmitate compared to the all-trans isomer. The optimal pH for the hydrolysis of all tested isomers was found to be in the range of 8-9.

Experimental Protocols

Enzymatic Hydrolysis of 9-cis-Retinyl Palmitate

This protocol provides a general method for the in vitro enzymatic hydrolysis of 9-cis-retinyl palmitate. It can be adapted for use with purified enzymes or tissue homogenates.

Materials:

  • 9-cis-retinyl palmitate

  • Purified lipase (e.g., pancreatic triglyceride lipase, carboxyl ester lipase) or tissue homogenate (e.g., liver microsomes)

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.5, containing 150 mM NaCl and 5 mM CaCl2

  • Bile salts (e.g., sodium taurocholate) - may be required for some enzymes

  • Organic solvent (e.g., ethanol (B145695) or dimethyl sulfoxide) for dissolving the substrate

  • Hexane (B92381)

  • Ethanol

  • Water, deionized

  • Nitrogen gas

  • Shaking water bath or incubator

Procedure:

  • Substrate Preparation: Prepare a stock solution of 9-cis-retinyl palmitate in a minimal amount of a suitable organic solvent (e.g., ethanol). All procedures involving retinoids should be performed under dim light to prevent photoisomerization.

  • Reaction Mixture Preparation: In a glass test tube, add the desired amount of assay buffer. If required for the specific enzyme, add bile salts to the buffer.

  • Enzyme Addition: Add the appropriate amount of purified enzyme or tissue homogenate to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding a small aliquot of the 9-cis-retinyl palmitate stock solution to the reaction mixture. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme denaturation.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-60 minutes) with gentle shaking.

  • Termination of Reaction: Stop the reaction by adding a sufficient volume of ethanol to denature the enzyme, followed by the addition of hexane to extract the retinoids.

  • Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure complete extraction of the retinoids into the hexane layer. Centrifuge the mixture to separate the phases.

  • Sample Preparation for Analysis: Carefully transfer the upper hexane layer to a clean tube. Evaporate the hexane to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase used for HPLC analysis.

HPLC Analysis of 9-cis-Retinol and 9-cis-Retinyl Palmitate

This protocol describes a reverse-phase high-performance liquid chromatography (HPLC) method for the separation and quantification of 9-cis-retinol and 9-cis-retinyl palmitate.

Instrumentation and Columns:

  • HPLC system with a UV or diode-array detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • A common mobile phase system involves a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • A typical gradient might start with a higher aqueous composition to elute the more polar 9-cis-retinol and gradually increase the organic solvent concentration to elute the nonpolar 9-cis-retinyl palmitate.

Procedure:

  • Standard Preparation: Prepare standard solutions of 9-cis-retinol and 9-cis-retinyl palmitate of known concentrations in the mobile phase.

  • Injection: Inject a fixed volume (e.g., 20 µL) of the reconstituted sample and the standard solutions onto the HPLC column.

  • Detection: Monitor the elution of the retinoids using a UV detector set at a wavelength of approximately 325-340 nm.

  • Quantification: Identify the peaks corresponding to 9-cis-retinol and 9-cis-retinyl palmitate based on their retention times compared to the standards. Quantify the amount of each compound by comparing the peak area in the sample to the peak areas of the standards.

Visualizations

Signaling Pathway of 9-cis-Retinoic Acid

The following diagram illustrates the metabolic pathway from 9-cis-retinyl palmitate to 9-cis-retinoic acid and its subsequent role in activating the retinoid X receptor (RXR) to regulate gene expression.

Retinoid_Signaling_Pathway cluster_Metabolism Metabolism cluster_Signaling Nuclear Signaling 9-cis-Retinyl Palmitate 9-cis-Retinyl Palmitate 9-cis-Retinol 9-cis-Retinol 9-cis-Retinyl Palmitate->9-cis-Retinol Retinyl Ester Hydrolase (REH) 9-cis-Retinal 9-cis-Retinal 9-cis-Retinol->9-cis-Retinal Retinol Dehydrogenase (RDH) 9-cis-Retinoic Acid 9-cis-Retinoic Acid 9-cis-Retinal->9-cis-Retinoic Acid Retinaldehyde Dehydrogenase (RALDH) RXR RXR 9-cis-Retinoic Acid->RXR binds RXR_RAR RXR-RAR Heterodimer RXR->RXR_RAR RAR RAR RAR->RXR_RAR RARE Retinoic Acid Response Element (RARE) RXR_RAR->RARE binds to Gene_Expression Target Gene Expression RARE->Gene_Expression regulates

Caption: Metabolic conversion of 9-cis-retinyl palmitate and RXR signaling.

Experimental Workflow for Hydrolysis Assay

The diagram below outlines the key steps in performing an enzymatic hydrolysis assay for 9-cis-retinyl palmitate.

Hydrolysis_Workflow Start Start Substrate_Prep Prepare 9-cis-Retinyl Palmitate Stock Start->Substrate_Prep Reaction_Setup Set up Reaction Mixture (Buffer, Enzyme) Substrate_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Termination_Extraction Terminate Reaction & Extract with Hexane Incubation->Termination_Extraction Evaporation Evaporate Hexane under Nitrogen Termination_Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution HPLC_Analysis Analyze by HPLC Reconstitution->HPLC_Analysis Data_Analysis Quantify Products HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for 9-cis-retinyl palmitate hydrolysis and analysis.

References

An In-Depth Technical Guide to the Isomerization of all-trans-retinyl palmitate to 9-cis-retinyl palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for converting all-trans-retinyl palmitate to its biologically significant 9-cis isomer. This document details various isomerization techniques, including photochemical, thermal, and catalytic methods, presenting quantitative data, experimental protocols, and relevant biological signaling pathways.

Introduction

The isomerization of retinoids is a critical process in biological systems, particularly in the visual cycle and in regulating gene expression. While all-trans-retinyl palmitate is the most common dietary form of vitamin A, its 9-cis isomer plays a crucial role as a precursor to 9-cis-retinoic acid, a high-affinity ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The ability to efficiently generate 9-cis-retinyl palmitate is therefore of significant interest for research and therapeutic applications, especially in the context of drug development for conditions related to retinoid deficiencies.

Isomerization Methodologies: A Comparative Overview

Several methods can be employed to induce the isomerization of all-trans-retinyl palmitate to its various cis isomers. The choice of method influences the resulting isomer distribution, yield, and purity of the desired 9-cis-retinyl palmitate.

Data Presentation: Quantitative Comparison of Isomerization Methods

The following table summarizes the quantitative data associated with different isomerization techniques.

Isomerization Method Primary Isomer(s) Formed Reported Yield/Ratio of 9-cis Isomer Key Conditions Reference(s)
Photochemical Isomerization 9-cis-retinyl palmitatePredominant cis-isomerExposure to indirect sunlight or UV light.[1] Solvent polarity can influence isomer distribution.[1]
Thermal Isomerization 13-cis-retinyl palmitateMinor formation of 9-cis isomerHeating at 120-170°C. Follows first-order kinetics.[2][2]
Iodine-Catalyzed Isomerization Mixture of cis/trans isomersApprox. 10% 9-cis-retinyl palmitateCatalytic quantities of iodine in a suitable solvent.
Palladium-Catalyzed Isomerization 9-cis and 13-cis isomersUp to 34% conversion to 9-cis-retinoids (with all-trans-retinoic acid as substrate).[3]Palladium-based catalysts (e.g., (CH₃CN)₂PdCl₂) at elevated temperatures (e.g., 65°C).[3][4][3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isomerization and analysis of retinyl palmitate.

General Experimental Workflow

The overall process for the synthesis and purification of 9-cis-retinyl palmitate from its all-trans isomer can be generalized into the following steps:

experimental_workflow cluster_synthesis Isomerization cluster_purification Purification & Analysis start all-trans-retinyl palmitate isomerization Isomerization Reaction (Photochemical, Thermal, or Catalytic) start->isomerization mixture Mixture of Retinyl Palmitate Isomers isomerization->mixture hplc HPLC Separation mixture->hplc analysis Isomer Identification and Quantification hplc->analysis product Purified 9-cis-retinyl palmitate analysis->product

A generalized workflow for the isomerization and purification of retinyl palmitate.

Protocol for Palladium-Catalyzed Isomerization of all-trans-retinyl acetate (B1210297)

This protocol describes the synthesis of 9-cis-retinyl acetate, which can be subsequently hydrolyzed to 9-cis-retinol (B22316) and then esterified to 9-cis-retinyl palmitate.[3][4]

Materials:

Procedure:

  • Isomerization:

    • Dissolve all-trans-retinyl acetate in a solution of hexane and a catalytic amount of TEA.

    • Add bis(acetonitrile)palladium(II) chloride to the mixture.

    • Stir the mixture overnight in the dark at 65°C under a nitrogen atmosphere.[3][4]

    • Cool the resulting solution to room temperature, and then further cool to -80°C to crystallize the remaining all-trans-retinyl acetate.

    • Filter the solution to remove the crystallized all-trans-retinyl acetate.

    • Concentrate the filtrate and repeat the crystallization process to obtain a mixture enriched in 9-cis-retinyl acetate.[3][4]

  • Hydrolysis to 9-cis-retinol:

    • To the enriched 9-cis-retinyl acetate mixture in ethanol, add a solution of NaOH in water dropwise at 40°C under a nitrogen atmosphere in the dark.[3][4]

    • Stir for 30 minutes, then cool the mixture to 0°C.

    • Extract the 9-cis-retinol with hexanes.

    • Wash the combined organic layers with ice water, dry over anhydrous MgSO₄, filter, and concentrate under vacuum.[3][4]

  • Esterification to 9-cis-retinyl palmitate (General Procedure):

    • The purified 9-cis-retinol can be esterified to 9-cis-retinyl palmitate using standard esterification methods, such as reaction with palmitoyl (B13399708) chloride in the presence of a base.

Protocol for HPLC Analysis and Purification of Retinyl Palmitate Isomers

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A normal-phase silica (B1680970) column (e.g., Zorbax Sil) is commonly used for the separation of nonpolar isomers like retinyl esters.[2]

  • Mobile Phase: A non-polar mobile phase, such as a mixture of ethyl acetate, methylene (B1212753) chloride, and hexane, can be used. A typical composition is 0.4/1.0/98.6 (v/v/v) ethyl acetate/methylene chloride/hexane.[2]

  • Detection: UV detection at 325-340 nm is appropriate for retinoids.[2]

  • Flow Rate: A flow rate of approximately 2 mL/min is often used.[2]

Procedure:

  • Sample Preparation: Dissolve the mixture of retinyl palmitate isomers in the mobile phase.

  • Injection: Inject the sample onto the HPLC column.

  • Elution: Run the chromatogram using the specified mobile phase. The different isomers will elute at different retention times.

  • Fraction Collection: For purification, collect the fraction corresponding to the 9-cis-retinyl palmitate peak.

  • Quantification: The amount of each isomer can be determined by integrating the peak area and comparing it to a standard curve of known concentrations.

Biological Significance: The 9-cis-Retinoic Acid Signaling Pathway

9-cis-retinyl palmitate is a metabolic precursor to 9-cis-retinoic acid, a potent signaling molecule that regulates gene expression through nuclear receptors. 9-cis-retinoic acid is unique in that it can bind to and activate both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[5][6][7]

The RAR-RXR Signaling Pathway

The binding of 9-cis-retinoic acid to RAR/RXR heterodimers initiates a cascade of events leading to the transcription of target genes.

rar_rxr_pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus atrp all-trans-Retinyl Palmitate cisrp 9-cis-Retinyl Palmitate atrp->cisrp Isomerization cisra 9-cis-Retinoic Acid cisrp->cisra Metabolism rar RAR rar_rxr RAR-RXR Heterodimer cisra->rar_rxr Binding rar->rar_rxr rxr RXR rxr->rar_rxr rare Retinoic Acid Response Element (RARE) rar_rxr->rare coactivator Co-activator Complex rar_rxr->coactivator Activation corepressor Co-repressor Complex rare->corepressor Repression transcription Target Gene Transcription coactivator->transcription

References

Metabolic Fate of 9-cis-Vitamin A Palmitate in the Liver: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate of 9-cis-Vitamin A palmitate in the liver. It details the enzymatic processes involved in its hydrolysis, oxidation, and subsequent conversion to biologically active forms. This document summarizes key quantitative data, outlines detailed experimental protocols for studying these metabolic pathways, and provides visual representations of the core processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Vitamin A and its derivatives, collectively known as retinoids, are essential lipophilic micronutrients that play critical roles in a myriad of physiological processes, including vision, immune function, embryonic development, and cellular differentiation. Retinoids are stored predominantly in the liver as retinyl esters, with retinyl palmitate being the most abundant form. While the metabolism of all-trans-retinyl palmitate is well-documented, the metabolic journey of its geometric isomer, 9-cis-retinyl palmitate, is of significant interest due to the unique biological activities of its downstream metabolites, particularly 9-cis-retinoic acid, the natural ligand for Retinoid X Receptors (RXRs). Understanding the hepatic metabolism of 9-cis-retinyl palmitate is crucial for elucidating its physiological roles and for the development of novel therapeutic agents targeting retinoid signaling pathways.

This guide will systematically dissect the metabolic cascade of 9-cis-retinyl palmitate within the liver, focusing on three key enzymatic steps:

Quantitative data on enzyme kinetics, detailed experimental methodologies for in vitro and in vivo analysis, and graphical representations of the metabolic pathways are provided to serve as a valuable resource for the scientific community.

Metabolic Pathway of this compound in the Liver

The primary site of retinoid storage and metabolism is the liver, with two main cell types orchestrating these processes: hepatocytes and hepatic stellate cells (HSCs).[1] HSCs are the principal storage site for retinyl esters within lipid droplets.[1] The metabolic transformation of 9-cis-retinyl palmitate begins with its hydrolysis, followed by two sequential oxidation steps.

Step 1: Hydrolysis of 9-cis-Retinyl Palmitate to 9-cis-Retinol

The initial and rate-limiting step in the mobilization of stored retinyl esters is their hydrolysis to retinol (B82714), catalyzed by retinyl ester hydrolases (REHs). In the liver, several enzymes exhibit REH activity. Studies using pig liver homogenates have shown that 9-cis-retinyl palmitate is a substrate for hepatic REHs.[2]

Step 2: Oxidation of 9-cis-Retinol to 9-cis-Retinal

Following its formation, 9-cis-retinol is oxidized to 9-cis-retinal. This reversible reaction is catalyzed by a class of enzymes known as retinol dehydrogenases (RDHs), many of which belong to the alcohol dehydrogenase (ADH) or short-chain dehydrogenase/reductase (SDR) families. Human alcohol dehydrogenase 2 (ADH2) has been identified as a major hepatic enzyme for retinol metabolism, exhibiting high catalytic efficiency for 9-cis-retinol.[3][4] A specific cis-retinol dehydrogenase (cRDH) that oxidizes 9-cis-retinol to 9-cis-retinal has also been identified.[5]

Step 3: Oxidation of 9-cis-Retinal to 9-cis-Retinoic Acid

The final and irreversible step in the synthesis of 9-cis-retinoic acid is the oxidation of 9-cis-retinal. This reaction is catalyzed by aldehyde dehydrogenases (ALDHs). Human liver cytosolic aldehyde dehydrogenase (ALDH1) has been shown to efficiently catalyze the oxidation of 9-cis-retinal.[5]

Quantitative Data on Enzyme Kinetics

The efficiency of each metabolic step is determined by the kinetic parameters of the involved enzymes. The following tables summarize the available quantitative data for the key enzymes in the metabolic pathway of 9-cis-retinyl palmitate in the liver.

Table 1: Hydrolysis of 9-cis-Retinyl Palmitate by Hepatic Retinyl Ester Hydrolase

ParameterValueSpeciesSource
Relative Activity 2.4 ± 0.1 (compared to all-trans-retinyl palmitate)Pig[2]
Apparent Km 142 to 268 µMPig[2]

Table 2: Oxidation of 9-cis-Retinol by Human Hepatic Alcohol Dehydrogenase 2 (ADH2)

ParameterValueSource
Km 0.05 - 0.3 µM[3][4]
kcat 2.3 - 17.6 min-1[3][4]
Catalytic Efficiency (kcat/Km) Highest for 9-cis-retinol among tested substrates[3][4]

Table 3: Oxidation of 9-cis-Retinal by Human Liver Cytosolic Aldehyde Dehydrogenase (ALDH1)

ParameterValueSource
Km 5.5 µM[5]
Relative Efficiency Equal to all-trans and 13-cis retinal[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the metabolic fate of 9-cis-retinyl palmitate in the liver.

Preparation of Liver Subcellular Fractions

Objective: To isolate liver homogenates, cytosol, and microsomes for in vitro metabolism assays.

Protocol:

  • Homogenization:

    • Excise the liver from the model organism (e.g., pig, rat, mouse) and immediately place it in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA).

    • Mince the liver and homogenize using a Potter-Elvehjem homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris. The supernatant is the total liver homogenate.

  • Cytosol and Microsome Preparation:

    • Centrifuge the total liver homogenate at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria.

    • Collect the supernatant and ultracentrifuge at 100,000 x g for 60 minutes.

    • The resulting supernatant is the cytosolic fraction.

    • The pellet contains the microsomes. Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.4).

  • Protein Quantification:

    • Determine the protein concentration of each fraction using a standard method such as the Bradford or BCA protein assay.

In Vitro Retinyl Ester Hydrolase (REH) Activity Assay

Objective: To measure the rate of hydrolysis of 9-cis-retinyl palmitate to 9-cis-retinol.

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a substrate solution of 9-cis-retinyl palmitate in a suitable solvent (e.g., ethanol (B145695) or acetone) and disperse it in an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0-9.0) containing a detergent like sodium taurocholate to aid in solubilization.

    • The final substrate concentration should be varied to determine kinetic parameters (e.g., 50-300 µM).

  • Enzyme Reaction:

    • Pre-incubate the liver homogenate or subcellular fraction (e.g., 50-100 µg of protein) at 37°C for 5 minutes.

    • Initiate the reaction by adding the 9-cis-retinyl palmitate substrate solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding an organic solvent mixture, such as ethanol followed by hexane (B92381), to precipitate proteins and extract the lipids.

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the retinoids.

  • Analysis:

    • Evaporate the hexane extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in a mobile phase compatible with High-Performance Liquid Chromatography (HPLC).

    • Quantify the amount of 9-cis-retinol produced using a C18 reverse-phase HPLC system with UV detection at approximately 325 nm. Use an authentic 9-cis-retinol standard for calibration.

In Vitro Retinol Dehydrogenase (RDH) Activity Assay

Objective: To measure the conversion of 9-cis-retinol to 9-cis-retinal.

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM glycine-NaOH, pH 9.5) containing the cofactor NAD+ (e.g., 1-2 mM).

    • Prepare a stock solution of 9-cis-retinol in a suitable solvent (e.g., ethanol).

  • Enzyme Reaction:

    • Add the liver cytosolic fraction or purified RDH enzyme to the reaction buffer and pre-incubate at 37°C.

    • Initiate the reaction by adding 9-cis-retinol to the mixture (final concentrations can be varied, e.g., 0.1-10 µM).

  • Reaction Termination and Extraction:

    • Stop the reaction and extract the retinoids as described in the REH assay protocol.

  • Analysis:

    • Analyze the extracted retinoids by HPLC to quantify the formation of 9-cis-retinal. Use an authentic 9-cis-retinal standard for identification and quantification.

In Vitro Aldehyde Dehydrogenase (ALDH) Activity Assay

Objective: To measure the formation of 9-cis-retinoic acid from 9-cis-retinal.

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) containing the cofactor NAD+ (e.g., 1 mM).

    • Prepare a stock solution of 9-cis-retinal in a suitable solvent.

  • Enzyme Reaction:

    • Add the liver cytosolic fraction or purified ALDH enzyme to the reaction buffer and pre-incubate at 37°C.

    • Initiate the reaction by adding 9-cis-retinal (final concentrations can be varied, e.g., 1-20 µM).

  • Reaction Termination and Extraction:

    • Stop the reaction and extract the retinoids as described previously. An acidification step with acetic acid may be necessary to ensure efficient extraction of retinoic acid.

  • Analysis:

    • Quantify the formation of 9-cis-retinoic acid by reverse-phase HPLC with UV detection (approximately 350 nm). Use an authentic 9-cis-retinoic acid standard for calibration.

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Metabolic_Pathway_of_9_cis_Retinyl_Palmitate cluster_storage Hepatic Stellate Cell (Lipid Droplet) cluster_cytosol Hepatocyte/HSC Cytosol 9-cis-Retinyl Palmitate 9-cis-Retinyl Palmitate 9-cis-Retinol 9-cis-Retinol 9-cis-Retinyl Palmitate->9-cis-Retinol Retinyl Ester Hydrolase (REH) 9-cis-Retinal 9-cis-Retinal 9-cis-Retinol->9-cis-Retinal Retinol Dehydrogenase (RDH) NAD+ -> NADH 9-cis-Retinoic Acid 9-cis-Retinoic Acid 9-cis-Retinal->9-cis-Retinoic Acid Aldehyde Dehydrogenase (ALDH) NAD+ -> NADH

Caption: Metabolic pathway of 9-cis-retinyl palmitate in the liver.

Experimental_Workflow_REH_Assay cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Analysis A Liver Homogenate/ Microsome Preparation B Incubate with 9-cis-Retinyl Palmitate (Substrate) A->B C Terminate Reaction & Extract Lipids B->C D HPLC Analysis of 9-cis-Retinol C->D

Caption: Experimental workflow for the Retinyl Ester Hydrolase (REH) assay.

Conclusion

The metabolic fate of 9-cis-retinyl palmitate in the liver involves a sequential enzymatic cascade initiated by hydrolysis, followed by two oxidation steps, ultimately leading to the formation of the biologically potent 9-cis-retinoic acid. This guide has provided a detailed overview of this pathway, including the key enzymes involved, available quantitative kinetic data, and comprehensive experimental protocols for their study. The provided information serves as a foundational resource for researchers and professionals in the fields of nutrition, molecular biology, and drug development, enabling further investigation into the physiological significance of the 9-cis-retinoid metabolic pathway and its potential as a therapeutic target. Further research is warranted to fully elucidate the specific Vmax values for 9-cis-retinyl palmitate hydrolysis and to explore the regulatory mechanisms governing this metabolic route in various physiological and pathological states.

References

Beyond the Photoreceptor: A Technical Guide to the Physiological Functions of 9-cis-Retinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the role of retinoids in vision is well-established, the specific functions of the stereoisomer 9-cis-retinoic acid (9cRA) extend far beyond the retina. This technical guide provides an in-depth exploration of the non-visual physiological roles of 9cRA, its molecular mechanisms of action, and its therapeutic potential. As a pan-agonist for both the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), 9cRA occupies a unique position in the complex web of nuclear receptor signaling.[1] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways governed by this potent endogenous molecule.

Molecular Interactions: Binding Affinities and Receptor Activation

9-cis-retinoic acid is distinguished by its ability to bind with high affinity to all isoforms of both RARs and RXRs.[1][2][3] This dual agonism allows it to influence a broader range of physiological processes compared to all-trans-retinoic acid (atRA), which is a high-affinity ligand for RARs but does not bind to RXRs.[4] The binding affinities and effective concentrations for receptor activation are critical parameters in understanding the biological potency of 9cRA.

Table 1: Binding Affinities (Kd/Ki) of 9-cis-Retinoic Acid for Retinoid Receptors

Receptor SubtypeDissociation Constant (Kd) / Inhibition Constant (Ki) (nM)Reference
RARα 0.24 (Kd)[5]
0.5 - 27 (Ki)[3]
RARβ 0.40 (Kd)[5]
RARγ 0.70 (Kd)[5]
RXRα 15.7 (Kd)[2][5]
3.8 - 12 (Ki)[3]
RXRβ 18.3 (Kd)[2][5]
RXRγ 14.1 (Kd)[2][5]

Table 2: Transcriptional Activation (EC50) of Chimeric Receptors by 9-cis-Retinoic Acid

Chimeric ReceptorEC50 (nM)Reference
GAL4-RXRα 7[2]
GAL4-RXRβ 20[2]
GAL4-RXRγ 10[2]
GAL4-RAR 3-20[2]

Signaling Pathways of 9-cis-Retinoic Acid

The physiological effects of 9cRA are mediated through both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The canonical genomic pathway involves the direct regulation of gene expression. Upon entering the nucleus, 9cRA binds to RAR/RXR heterodimers or RXR homodimers. This binding induces a conformational change in the receptors, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. These complexes then modulate the transcription of target genes by binding to specific DNA sequences known as retinoic acid response elements (RAREs) or retinoid X response elements (RXREs) in the promoter regions of genes.

Genomic_Signaling_of_9_cis_Retinoic_Acid cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9cRA_cyto 9-cis-RA 9cRA_nuc 9-cis-RA 9cRA_cyto->9cRA_nuc Diffusion Heterodimer RXR/RAR Heterodimer 9cRA_nuc->Heterodimer Homodimer RXR/RXR Homodimer 9cRA_nuc->Homodimer RXR RXR RXR->Heterodimer RXR->Homodimer RAR RAR RAR->Heterodimer RARE RARE/RXRE Heterodimer->RARE Homodimer->RARE Coactivators Coactivators RARE->Coactivators Gene_Transcription Gene Transcription Coactivators->Gene_Transcription

Genomic signaling pathway of 9-cis-retinoic acid.
Non-Genomic Signaling Pathway

Emerging evidence suggests that 9cRA can also elicit rapid, non-genomic effects that do not require gene transcription.[6] These pathways often involve the activation of cytoplasmic signaling cascades. For instance, 9cRA has been shown to rapidly activate the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway in a manner dependent on RARs located outside the nucleus.[6][7] This can lead to downstream effects on cell survival and differentiation.

Non_Genomic_Signaling_of_9_cis_Retinoic_Acid 9cRA 9-cis-RA RAR_cyto Cytoplasmic RAR 9cRA->RAR_cyto PI3K PI3K RAR_cyto->PI3K Activation Akt Akt PI3K->Akt Phosphorylation Downstream_Effects Cell Survival & Differentiation Akt->Downstream_Effects

Non-genomic signaling of 9-cis-retinoic acid via PI3K/Akt.

Physiological Functions Beyond Vision

Cancer

9cRA has demonstrated significant anti-cancer activity in various preclinical models.[1] Its effects are multifaceted and include the inhibition of cell proliferation, induction of apoptosis, and promotion of cell differentiation.[1]

Table 3: Anti-proliferative Effects (IC50) of 9-cis-Retinoic Acid in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT-116 Colorectal Carcinoma44.46 ± 1.1[8]
MCF-7 Breast Cancer> 1.0[9]
SCLC cell lines Small Cell Lung Cancer> 1.0 in most lines[9]

Note: The efficacy of 9cRA can vary significantly between different cancer types and cell lines.

Immunology and Inflammation

9cRA plays a crucial role in modulating the immune system. It has been shown to suppress the production of pro-inflammatory cytokines and mediators by activated immune cells.

For example, in lipopolysaccharide (LPS)-stimulated primary mouse microglia, 9cRA dose-dependently inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-12 p40.[10][11] Significant inhibition of NO production has been observed at concentrations as low as 5 nM.[10] In human adherent monocytes, pretreatment with 9cRA significantly decreases the LPS-induced expression of TNFα, IL-6, CCL3, and CCL4.[12]

Conversely, 9cRA can also enhance certain immune responses. For instance, it has been shown to increase the production of the chemokine CCL2 in adherent monocytes, which is involved in the recruitment of other immune cells.[12] In the context of T-cell differentiation, 9cRA can suppress Th1 development while enhancing Th2 development, an effect mediated through RARs.[13]

Table 4: Dose-Response of 9-cis-Retinoic Acid on Inflammatory Mediators

Cell TypeStimulusMediatorEffectEffective ConcentrationReference
Mouse Microglia IFN-γ + TNF-αNitric Oxide (NO)InhibitionSignificant at ≥ 5 nM[10]
Mouse Microglia LPSNitric Oxide (NO)Inhibition5 nM - 5 µM[10]
Mouse Microglia LPSTNF-α, IL-1β, IL-12 p40InhibitionNot specified[10][11]
Human Monocytes LPSTNFα, IL-6, CCL3, CCL4InhibitionNot specified[12]
Metabolic Regulation

9cRA and its signaling through RXRs are deeply integrated into the regulation of metabolic pathways. RXRs form heterodimers with other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs), which are master regulators of lipid and glucose metabolism.[14] This places 9cRA at a critical juncture in controlling metabolic homeostasis.

Pharmacokinetics in Humans

Clinical trials have provided valuable data on the pharmacokinetic profile of orally administered 9cRA in humans.

Table 5: Pharmacokinetic Parameters of Single Oral Doses of 9-cis-Retinoic Acid in Healthy Men

Dose (mg)Cmax (ng/mL)Tmax (hours)t1/2 (hours)AUC (ng·h/mL)Reference
5-3-41.3-2.449[15][16]
15-3-41.3-2.4-[15]
40-3-41.3-2.4-[15]
80-3-41.3-2.4-[15]
150-3-41.3-2.41700[15][16]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Half-life; AUC: Area under the curve.

It is important to note that with chronic daily dosing, the plasma area under the curve for 9cRA can decline significantly, suggesting that it induces its own metabolism.[4][17][18] The major metabolite identified in plasma is 4-oxo-9-cis-retinoic acid.[15][18]

Experimental Protocols

Nuclear Receptor Binding Assay

This assay quantifies the affinity of a ligand for a specific nuclear receptor.

Principle: A radiolabeled ligand (e.g., [³H]9-cis-retinoic acid) is incubated with a source of the receptor (e.g., recombinant receptor protein or cell extracts from transfected cells). The binding of the radiolabeled ligand is competed with increasing concentrations of an unlabeled test compound. The amount of radioactivity bound to the receptor is measured to determine the binding affinity (Kd or Ki).

Methodology:

  • Receptor Preparation: Human recombinant RARα ligand-binding domain (LBD) expressed in insect cells can be used.[19] Alternatively, nucleosol preparations from COS-1 cells transiently transfected with receptor expression plasmids can be utilized.[2]

  • Incubation: A constant amount of receptor protein is incubated with a fixed concentration of radiolabeled ligand (e.g., 3 nM [³H]9-cis-Retinoic acid) in a suitable binding buffer.[19]

  • Competition: Parallel incubations are performed in the presence of increasing concentrations of unlabeled 9cRA or other test compounds. Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled 9cRA.[19]

  • Separation: Bound and free radioligand are separated. This can be achieved using methods like charcoal-dextran adsorption or filter binding assays.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to calculate the Kd or Ki values.

Nuclear_Receptor_Binding_Assay_Workflow Receptor Receptor Source (e.g., recombinant protein) Incubation Incubation Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]9-cis-RA) Radioligand->Incubation Unlabeled_Ligand Unlabeled Competitor (increasing concentrations) Unlabeled_Ligand->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Quantification (Scintillation Counting) Separation->Quantification Analysis Data Analysis (Kd/Ki determination) Quantification->Analysis

Workflow for a nuclear receptor binding assay.
Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to activate a specific nuclear receptor and induce gene transcription.

Principle: Cells are co-transfected with an expression vector for the nuclear receptor of interest (e.g., RAR or RXR) and a reporter plasmid containing a luciferase gene under the control of a response element (e.g., RARE). If the test compound activates the receptor, the receptor binds to the response element and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of receptor activation.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or COS) is cultured and co-transfected with the nuclear receptor expression plasmid and the luciferase reporter plasmid.[20][21][22] A control plasmid expressing a different reporter (e.g., Renilla luciferase) can be included for normalization.

  • Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound (e.g., 9cRA).

  • Cell Lysis: The cells are lysed to release the expressed luciferase enzymes.

  • Luminescence Measurement: The activity of both luciferases is measured sequentially in a luminometer after the addition of their respective substrates.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The results are then plotted to determine the EC50 value.

Luciferase_Reporter_Assay_Workflow Transfection Co-transfection of cells with: - Receptor Expression Vector - Luciferase Reporter Vector Treatment Treatment with Test Compound Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Measurement Luminescence Measurement Lysis->Measurement Analysis Data Normalization and EC50 Calculation Measurement->Analysis

Workflow for a luciferase reporter assay.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-Seq is a powerful technique to identify the genome-wide binding sites of a transcription factor, such as RXR.

Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest (e.g., RXR) is used to immunoprecipitate the protein-DNA complexes. The DNA is then purified and sequenced to identify the genomic regions where the protein was bound.

Methodology:

  • Cross-linking: Cells (e.g., murine bone marrow-derived macrophages) are treated with formaldehyde (B43269) to cross-link proteins to DNA.[23]

  • Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments, typically by sonication.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for the target protein (e.g., anti-RXR). The antibody-protein-DNA complexes are then captured, often using protein A/G-coated magnetic beads.

  • Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Library Preparation and Sequencing: The purified DNA is prepared for high-throughput sequencing.

  • Data Analysis: The sequencing reads are aligned to a reference genome, and peak-calling algorithms are used to identify regions of enrichment, which correspond to the binding sites of the target protein.

Conclusion and Future Directions

9-cis-retinoic acid is a pleiotropic signaling molecule with a diverse range of physiological functions that extend well beyond its role in vision. Its ability to activate both RAR and RXR pathways provides a unique mechanism for regulating gene expression in a wide array of cellular contexts, including cancer, immunity, and metabolism. The quantitative data and experimental methodologies outlined in this guide provide a foundation for further research into the therapeutic potential of 9cRA and its derivatives. Future investigations should focus on elucidating the cell-type-specific and context-dependent signaling outcomes of 9cRA, as well as developing more selective RXR agonists to harness the therapeutic benefits while minimizing off-target effects. The continued exploration of both the genomic and non-genomic actions of 9cRA will undoubtedly uncover new avenues for drug development and a deeper understanding of human physiology.

References

The Role of 9-cis-Retinyl Palmitate as a Precursor to 9-cis-Retinoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biochemical cascade that positions 9-cis-retinyl palmitate as a crucial precursor to the potent signaling molecule, 9-cis-retinoic acid. It delineates the enzymatic conversion pathway, presents available quantitative data on enzyme kinetics, and details established experimental protocols for the analysis of these retinoids. Furthermore, this guide visualizes the metabolic and signaling pathways, offering a comprehensive resource for professionals engaged in retinoid research and the development of therapeutics targeting these pathways.

Introduction

Vitamin A and its derivatives, collectively known as retinoids, are indispensable for a myriad of physiological processes, including vision, immune function, embryonic development, and cellular differentiation. Among these, 9-cis-retinoic acid has garnered significant attention due to its unique role as a high-affinity ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs)[1][2][3]. This dual-receptor specificity allows it to modulate a wide array of gene expression. 9-cis-retinyl palmitate, a retinyl ester, serves as a storage form and a key precursor in the biosynthetic pathway leading to 9-cis-retinoic acid. Understanding the enzymatic conversion of 9-cis-retinyl palmitate is paramount for elucidating the regulation of 9-cis-retinoic acid signaling and for the development of novel therapeutic strategies.

Biochemical Conversion Pathway

The transformation of 9-cis-retinyl palmitate to 9-cis-retinoic acid is a multi-step enzymatic process that occurs within the cell. The pathway can be broadly divided into two major stages: the hydrolysis of the retinyl ester to release 9-cis-retinol (B22316), followed by the sequential oxidation of 9-cis-retinol to 9-cis-retinoic acid.

Hydrolysis of 9-cis-Retinyl Palmitate

The initial and rate-limiting step in the mobilization of stored retinoids is the hydrolysis of the ester bond in 9-cis-retinyl palmitate. This reaction is catalyzed by a class of enzymes known as retinyl ester hydrolases (REHs) , yielding 9-cis-retinol and a fatty acid (palmitate)[4]. Studies have indicated that the hydrolysis of retinyl esters can be carried out by several distinct enzymes with varying substrate specificities[5].

Oxidation of 9-cis-Retinol to 9-cis-Retinoic Acid

The subsequent conversion of 9-cis-retinol to 9-cis-retinoic acid involves two oxidative steps:

  • Oxidation to 9-cis-Retinaldehyde: 9-cis-retinol is first oxidized to 9-cis-retinaldehyde. This reaction is catalyzed by 9-cis-retinol dehydrogenases (RDHs) , a group of enzymes that exhibit specificity for cis-isomers of retinol[6].

  • Oxidation to 9-cis-Retinoic Acid: The final step is the irreversible oxidation of 9-cis-retinaldehyde to 9-cis-retinoic acid, a reaction mediated by aldehyde dehydrogenases (ALDHs) [3][7]. Several ALDH isozymes have been shown to catalyze the oxidation of retinaldehyde isomers[3].

The overall conversion pathway is depicted in the following diagram:

G cluster_pathway Biochemical Conversion Pathway 9-cis-Retinyl Palmitate 9-cis-Retinyl Palmitate 9-cis-Retinol 9-cis-Retinol 9-cis-Retinyl Palmitate->9-cis-Retinol Retinyl Ester Hydrolase (REH) 9-cis-Retinaldehyde 9-cis-Retinaldehyde 9-cis-Retinol->9-cis-Retinaldehyde 9-cis-Retinol Dehydrogenase (RDH) 9-cis-Retinoic Acid 9-cis-Retinoic Acid 9-cis-Retinaldehyde->9-cis-Retinoic Acid Aldehyde Dehydrogenase (ALDH)

Metabolic conversion of 9-cis-retinyl palmitate.

Quantitative Data on Enzyme Activity

The efficiency of the conversion of 9-cis-retinyl palmitate to 9-cis-retinoic acid is governed by the kinetic properties of the enzymes involved. While comprehensive kinetic data for every step is not fully available in the literature, existing studies provide valuable insights into the relative activities and substrate specificities.

Enzyme ClassSubstrateEnzyme SourceRelative ActivityApparent Km (µM)Reference
Retinyl Ester Hydrolase 9-cis-Retinyl PalmitatePig Liver Homogenate2.4 ± 0.1142 - 268[5]
13-cis-Retinyl PalmitatePig Liver Homogenate5.7 ± 0.5142 - 268[5]
9,13-dicis-Retinyl PalmitatePig Liver Homogenate6.8 ± 0.5142 - 268[5]
all-trans-Retinyl PalmitatePig Liver Homogenate1 (Reference)142 - 268[5]
Aldehyde Dehydrogenase (ALDH1) 9-cis-RetinaldehydeRat (Recombinant Chimera)Specific for 9-cis isomer-[3]
all-trans-RetinaldehydeRat (Recombinant Chimera)Residual activity-[3]

Note: The relative activity of retinyl ester hydrolase is expressed relative to the hydrolysis of all-trans-retinyl palmitate.

Experimental Protocols

The study of 9-cis-retinyl palmitate metabolism requires robust and sensitive analytical methods. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques for the separation and quantification of retinoid isomers[8][9][10][11].

In Vitro Retinyl Ester Hydrolase Assay

This protocol is adapted from studies on the hydrolysis of retinyl esters[5][12].

Objective: To measure the enzymatic hydrolysis of 9-cis-retinyl palmitate to 9-cis-retinol.

Materials:

  • Tissue homogenate (e.g., liver microsomes)

  • 9-cis-retinyl palmitate substrate

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0-9.0)

  • Detergent (e.g., sodium taurocholate, if required for enzyme activity)

  • Internal standard (e.g., retinyl acetate)

  • Organic solvents for extraction (e.g., hexane (B92381), ethanol)

  • HPLC system with a UV detector

Procedure:

  • Prepare the substrate solution by dissolving 9-cis-retinyl palmitate in a suitable solvent (e.g., ethanol).

  • In a reaction tube, combine the tissue homogenate, assay buffer, and detergent (if necessary).

  • Initiate the reaction by adding the 9-cis-retinyl palmitate substrate.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction by adding a cold organic solvent mixture (e.g., ethanol (B145695) containing an internal standard).

  • Extract the retinoids by adding a nonpolar solvent like hexane and vortexing vigorously.

  • Centrifuge to separate the phases and collect the upper organic layer.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitute the dried residue in the HPLC mobile phase.

  • Analyze the sample by HPLC to separate and quantify 9-cis-retinol and any remaining 9-cis-retinyl palmitate.

Cellular Uptake and Metabolism of 9-cis-Retinoids

This protocol is a generalized procedure based on studies of retinoid metabolism in cell culture[13][14].

Objective: To investigate the uptake and conversion of 9-cis-retinyl palmitate to downstream metabolites in a cellular model.

Materials:

  • Cultured cells (e.g., HepG2, MCF7)

  • Cell culture medium

  • 9-cis-retinyl palmitate

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Organic solvents for extraction (e.g., hexane, ethyl acetate)

  • LC-MS/MS system

Procedure:

  • Culture cells to the desired confluency in multi-well plates.

  • Treat the cells with 9-cis-retinyl palmitate dissolved in a suitable vehicle (e.g., ethanol, DMSO) at various concentrations and for different time points.

  • After incubation, remove the medium and wash the cells with ice-cold PBS to remove any extracellular retinoids.

  • Lyse the cells using a suitable lysis buffer.

  • Extract the retinoids from the cell lysate using an organic solvent mixture.

  • Centrifuge to pellet cell debris and collect the organic supernatant.

  • Dry the extract under nitrogen and reconstitute in the LC-MS/MS mobile phase.

  • Analyze the samples by LC-MS/MS for the identification and quantification of 9-cis-retinyl palmitate, 9-cis-retinol, 9-cis-retinaldehyde, and 9-cis-retinoic acid.

G cluster_workflow Cellular Metabolism Workflow Cell Culture Cell Culture Retinoid Treatment Retinoid Treatment Cell Culture->Retinoid Treatment Cell Lysis & Extraction Cell Lysis & Extraction Retinoid Treatment->Cell Lysis & Extraction LC-MS/MS Analysis LC-MS/MS Analysis Cell Lysis & Extraction->LC-MS/MS Analysis Data Quantification Data Quantification LC-MS/MS Analysis->Data Quantification

Workflow for studying cellular retinoid metabolism.

Signaling Pathway of 9-cis-Retinoic Acid

9-cis-Retinoic acid exerts its biological effects by binding to and activating nuclear receptors, primarily RXRs and RARs[1][2][3]. These receptors function as ligand-inducible transcription factors.

Upon entering the nucleus, 9-cis-retinoic acid can bind to RXR homodimers or RXR-RAR heterodimers[1][15][16][17][18][19][20][21][22][23][24][25][26]. This binding event induces a conformational change in the receptor complex, leading to the dissociation of corepressors and the recruitment of coactivators. The entire complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes, thereby modulating their transcription[16][25]. The activation of gene expression by 9-cis-retinoic acid leads to a wide range of cellular responses, including differentiation, proliferation, and apoptosis.

G cluster_signaling 9-cis-Retinoic Acid Signaling Pathway 9-cis-RA 9-cis-RA RXR_RAR_Heterodimer RXR-RAR Heterodimer 9-cis-RA->RXR_RAR_Heterodimer binds RXR RXR RXR->RXR_RAR_Heterodimer RAR RAR RAR->RXR_RAR_Heterodimer RARE Retinoic Acid Response Element (RARE) RXR_RAR_Heterodimer->RARE binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription regulates Cellular_Response Cellular Response (Differentiation, Proliferation, etc.) Gene_Transcription->Cellular_Response

9-cis-Retinoic acid nuclear receptor signaling.

Conclusion

9-cis-Retinyl palmitate is a vital storage form and precursor for the synthesis of 9-cis-retinoic acid, a pleiotropic signaling molecule. The enzymatic pathway converting the palmitate ester to the active acid involves a series of hydrolysis and oxidation steps, each meticulously regulated by specific enzymes. While significant progress has been made in identifying the key enzymes and outlining the metabolic and signaling pathways, further research is required to fully elucidate the kinetic parameters of each enzymatic step and the intricate regulatory mechanisms that govern the bioavailability of 9-cis-retinoic acid. A deeper understanding of this pathway holds immense potential for the development of novel therapeutic interventions for a range of diseases, including cancer and developmental disorders.

References

The Role of 9-cis-Retinyl Palmitate in the Visual Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The canonical visual cycle is a critical enzymatic pathway in the retina responsible for the regeneration of 11-cis-retinal (B22103), the chromophore essential for vision. This process, occurring in the retinal pigment epithelium (RPE) and photoreceptor cells, ensures a constant supply of 11-cis-retinal to opsin, forming the light-sensitive photopigment rhodopsin. However, defects in the enzymes of this cycle, such as RPE65 and LRAT, lead to a deficiency in 11-cis-retinal, causing severe retinal degenerative diseases like Leber congenital amaurosis (LCA) and some forms of retinitis pigmentosa.[1][2]

In recent years, an alternative visual cycle involving 9-cis-retinoids has emerged as a promising therapeutic strategy to bypass these enzymatic blocks. 9-cis-retinyl palmitate, a stable storage form of 9-cis-retinol (B22316), plays a pivotal role in this alternative pathway. This technical guide provides an in-depth exploration of the biochemistry, metabolism, and therapeutic application of 9-cis-retinyl palmitate in the context of the visual cycle.

The Alternative Visual Cycle: Bypassing the Block

In individuals with mutations in genes like RPE65 or LRAT, the conversion of all-trans-retinyl esters to 11-cis-retinal is impaired.[2] The administration of 9-cis-retinoids, often in the form of the prodrug 9-cis-retinyl acetate (B1210297), can circumvent this blockage.[3][4] 9-cis-retinyl acetate is metabolized in the liver and stored as 9-cis-retinyl esters, with 9-cis-retinyl palmitate being a major component.[3][5] These esters are then transported to the RPE, where they are hydrolyzed to 9-cis-retinol and subsequently oxidized to 9-cis-retinal (B17824).[6] 9-cis-retinal can then bind to opsin in the photoreceptor outer segments to form a functional, light-sensitive pigment called isorhodopsin.[7][8] This allows for the restoration of light sensitivity and visual function in otherwise blind individuals.[9]

Signaling Pathway of the 9-cis-Retinoid Visual Cycle

9-cis-Retinoid Visual Cycle cluster_Systemic Systemic Circulation & Liver cluster_RPE Retinal Pigment Epithelium (RPE) cluster_Photoreceptor Photoreceptor Outer Segment 9-cis-Retinyl Acetate (Oral) 9-cis-Retinyl Acetate (Oral) Liver Liver 9-cis-Retinyl Acetate (Oral)->Liver Metabolism 9-cis-Retinyl Palmitate (Storage) 9-cis-Retinyl Palmitate (Storage) Liver->9-cis-Retinyl Palmitate (Storage) Esterification RBP4 RBP4 9-cis-Retinyl Palmitate (Storage)->RBP4 Transport 9-cis-Retinyl Palmitate 9-cis-Retinyl Palmitate RBP4->9-cis-Retinyl Palmitate Uptake REH Retinyl Ester Hydrolase (REH) 9-cis-Retinyl Palmitate->REH 9-cis-Retinol 9-cis-Retinol REH->9-cis-Retinol Hydrolysis RDH Retinol (B82714) Dehydrogenase (RDH) 9-cis-Retinol->RDH 9-cis-Retinal 9-cis-Retinal RDH->9-cis-Retinal Oxidation Opsin Opsin 9-cis-Retinal->Opsin Binding Isorhodopsin Isorhodopsin Opsin->Isorhodopsin Formation Light (Photon) Light (Photon) Isorhodopsin->Light (Photon) all-trans-Retinal all-trans-Retinal Light (Photon)->all-trans-Retinal Photoisomerization

Caption: Metabolic pathway of the alternative visual cycle utilizing 9-cis-retinoids.

Quantitative Data

The efficacy of 9-cis-retinoid therapy has been demonstrated in preclinical studies using mouse models of LCA, such as the Rpe65-/- mouse. The following tables summarize key quantitative data from these studies.

Table 1: Dose-Dependent Effect of 9-cis-Retinyl Acetate on Electroretinogram (ERG) a-wave Amplitude in Rpe65-/- Mice[5]
Dose of 9-cis-Retinyl Acetate (mg/kg)Mean a-wave Amplitude (µV) ± SD
0 (Vehicle)12.3 ± 4.5
6.2575.4 ± 20.1
12.5150.2 ± 35.8
25210.5 ± 42.3
50255.6 ± 50.1
Table 2: Retinoid Levels in the Eyes of Rpe65-/- Mice Following a Single Dose of 9-cis-Retinyl Acetate[5]
Dose of 9-cis-Retinyl Acetate (mg/kg)9-cis-retinal (pmol/eye) ± SDall-trans-retinyl esters (nmol/eye) ± SD
0 (Vehicle)Undetectable1.2 ± 0.3
6.2515 ± 41.3 ± 0.4
12.538 ± 91.4 ± 0.3
2575 ± 151.5 ± 0.5
50110 ± 221.6 ± 0.4
Table 3: Apparent Michaelis-Menten Constants (Km) of Pig Liver Retinyl Ester Hydrolase for Different Retinyl Palmitate Isomers[10]
SubstrateApparent Km (µM)
all-trans-retinyl palmitate268
9-cis-retinyl palmitate185
13-cis-retinyl palmitate142
9,13-dicis-retinyl palmitate155
Table 4: Binding Affinities (K'd) of 9-cis-Retinoids to Cellular Retinol-Binding Proteins (CRBPs)[1][5]
RetinoidBinding ProteinApparent Dissociation Constant (K'd) (nM)
9-cis-RetinolCRBPI11
9-cis-RetinolCRBPII68
9-cis-RetinalCRBPI8
9-cis-RetinalCRBPII5

Experimental Protocols

Synthesis of 9-cis-Retinyl Palmitate

A common method for the synthesis of 9-cis-retinoids involves the isomerization of all-trans-retinoids. A detailed protocol for the laboratory-scale synthesis of 9-cis-retinyl acetate, a precursor to 9-cis-retinyl palmitate, is described by Palczewski et al.[10]

Protocol Outline:

  • Isomerization: All-trans-retinyl acetate is dissolved in a suitable solvent (e.g., hexane) with a catalyst such as (CH₃CN)₂PdCl₂ and a base (e.g., triethylamine). The mixture is stirred at an elevated temperature in the dark under a nitrogen atmosphere.

  • Crystallization: The reaction mixture is cooled to a low temperature (e.g., -80°C) to crystallize and remove the unreacted all-trans-retinyl acetate.

  • Hydrolysis: The resulting mixture enriched in 9-cis-retinyl acetate is hydrolyzed using a base (e.g., NaOH) in an alcohol/water mixture to yield 9-cis-retinol.

  • Esterification: 9-cis-retinol is then esterified with palmitoyl (B13399708) chloride in the presence of a base (e.g., diisopropylethylamine) in an inert solvent to produce 9-cis-retinyl palmitate.

  • Purification: The final product is purified using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Synthesis of 9-cis-Retinyl Palmitate cluster_synthesis Synthesis Workflow Start Start: all-trans-Retinyl Acetate Isomerization Isomerization [(CH3CN)2PdCl2, TEA, Heat] Start->Isomerization Crystallization Crystallization [-80°C] Isomerization->Crystallization Mixture of isomers Hydrolysis Hydrolysis [NaOH] Crystallization->Hydrolysis Enriched 9-cis-retinyl acetate Esterification Esterification [Palmitoyl Chloride] Hydrolysis->Esterification 9-cis-retinol Purification Purification [TLC/HPLC] Esterification->Purification End End: 9-cis-Retinyl Palmitate Purification->End

Caption: Experimental workflow for the synthesis of 9-cis-retinyl palmitate.

Quantification of 9-cis-Retinyl Palmitate by HPLC

High-performance liquid chromatography (HPLC) is the standard method for the quantification of retinoids.

Sample Preparation:

  • Tissue samples (e.g., liver, retina) are homogenized in a suitable buffer.

  • Retinoids are extracted from the homogenate using an organic solvent (e.g., hexane (B92381) or a mixture of chloroform (B151607) and methanol).

  • The organic phase is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the HPLC mobile phase.

HPLC Conditions:

  • Column: A C18 reverse-phase column is commonly used.[11][12]

  • Mobile Phase: A gradient of solvents such as acetonitrile, methanol, and water with a small amount of an ion-pairing agent or buffer is often employed for optimal separation of different retinoid isomers.[7] For isocratic methods, a mixture of n-heptane and isopropyl alcohol can be used for normal-phase HPLC.[3][13]

  • Flow Rate: Typically around 1.0 mL/min.[3][13]

  • Detection: UV detection at a wavelength of approximately 325-326 nm is used for retinyl esters.[3][13]

  • Quantification: The concentration of 9-cis-retinyl palmitate is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a purified 9-cis-retinyl palmitate standard.

HPLC Analysis Workflow cluster_hplc HPLC Quantification Workflow Sample Tissue Sample Homogenization Homogenization Sample->Homogenization Extraction Organic Solvent Extraction Homogenization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection HPLC Injection Evaporation->Injection Separation C18 Reverse-Phase Column Injection->Separation Detection UV Detection (325 nm) Separation->Detection Quantification Quantification vs. Standard Curve Detection->Quantification Result Concentration of 9-cis-Retinyl Palmitate Quantification->Result

Caption: Workflow for the quantification of 9-cis-retinyl palmitate using HPLC.

Electroretinography (ERG) in Rpe65-/- Mice

ERG is a non-invasive technique used to measure the electrical response of the retina to a light stimulus, providing an objective assessment of retinal function.

Protocol Outline:

  • Dark Adaptation: Mice are dark-adapted for a minimum of 12 hours before the experiment.

  • Anesthesia: Mice are anesthetized with a suitable anesthetic agent (e.g., a ketamine/xylazine mixture).

  • Pupil Dilation: The pupils are dilated with a mydriatic agent (e.g., tropicamide).

  • Electrode Placement: A recording electrode is placed on the cornea, a reference electrode is placed subcutaneously on the head, and a ground electrode is placed on the tail.

  • Light Stimulation: A series of light flashes of increasing intensity are delivered to the eye.

  • Signal Recording and Analysis: The electrical responses (a-wave, originating from photoreceptors, and b-wave, originating from bipolar cells) are recorded and amplified. The amplitudes and implicit times of the waves are measured and analyzed.

Conclusion and Future Directions

9-cis-retinyl palmitate and its precursors have demonstrated significant potential as a therapeutic intervention for retinal diseases caused by defects in the canonical visual cycle. The ability of 9-cis-retinal to form a functional photopigment, isorhodopsin, offers a viable mechanism to restore vision in patients with conditions like LCA. The quantitative data from preclinical studies in mouse models are promising, showing a clear dose-dependent improvement in retinal function.

Future research should focus on several key areas. Further elucidation of the specific enzymes and transport proteins involved in the 9-cis-retinoid visual cycle and their kinetic properties will provide a more complete understanding of this pathway. Long-term safety and efficacy studies in larger animal models and eventually in human clinical trials are necessary to translate this promising therapeutic strategy into a clinical reality for patients with inherited retinal degenerations. Additionally, the development of optimized drug delivery systems could enhance the bioavailability and targeted delivery of 9-cis-retinoids to the retina, potentially improving therapeutic outcomes and reducing systemic side effects.

References

Methodological & Application

Application Notes and Protocols for 9-cis-Retinyl Palmitate as a Supplement in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis-Retinyl palmitate is a synthetic derivative of vitamin A and a precursor to the biologically active molecule, 9-cis-retinoic acid. As a supplement in cell culture media, it serves as a stable, lipophilic source of 9-cis-retinoic acid, which is a pan-agonist for both the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] This dual agonism allows it to modulate a wide array of cellular processes, including differentiation, proliferation, and apoptosis, making it a valuable tool in various research and drug development applications.[1][2]

Upon cellular uptake, 9-cis-retinyl palmitate is enzymatically hydrolyzed to 9-cis-retinol, which is then oxidized to 9-cis-retinaldehyde and subsequently to 9-cis-retinoic acid. This active metabolite then translocates to the nucleus, where it binds to RAR/RXR heterodimers, initiating the transcription of target genes. This pathway is central to its biological effects observed in cell culture.

These application notes provide a comprehensive guide to the use of 9-cis-retinyl palmitate in cell culture, including its mechanism of action, detailed protocols for its preparation and application, and a summary of its effects on various cell types.

Mechanism of Action: The Retinoid Signaling Pathway

9-cis-Retinyl palmitate exerts its biological effects through its conversion to 9-cis-retinoic acid, which activates the retinoid signaling pathway. This pathway is a critical regulator of gene expression involved in cellular growth and differentiation.

Retinoid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9CRP 9-cis-Retinyl Palmitate 9CR 9-cis-Retinol 9CRP->9CR Hydrolysis Cell_Membrane 9CRAL 9-cis-Retinaldehyde 9CR->9CRAL Oxidation 9CRA 9-cis-Retinoic Acid 9CRAL->9CRA Oxidation RAR RAR 9CRA->RAR RXR RXR 9CRA->RXR Nuclear_Membrane REH Retinyl Ester Hydrolase REH->9CR RDH Retinol Dehydrogenase RDH->9CRAL RALDH Retinaldehyde Dehydrogenase RALDH->9CRA Heterodimer RAR/RXR Heterodimer RAR->Heterodimer RXR->Heterodimer RARE Retinoic Acid Response Element (RARE) Heterodimer->RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription

Fig. 1: Simplified signaling pathway of 9-cis-retinyl palmitate.

Data Presentation: Effects of 9-cis-Retinoic Acid on Cell Lines

While direct quantitative data for 9-cis-retinyl palmitate in cell culture is limited, extensive research has been conducted on its active metabolite, 9-cis-retinoic acid. The following tables summarize the observed effects of 9-cis-retinoic acid on various cell lines. It is important to note that the potency of 9-cis-retinyl palmitate may be lower and the onset of its effects may be delayed compared to 9-cis-retinoic acid, due to the requirement of intracellular conversion.

Table 1: Effects of 9-cis-Retinoic Acid on Cancer Cell Lines

Cell LineCancer TypeConcentration RangeObserved EffectsReference(s)
Y79, Weri-RB1Retinoblastoma0.01 - 10 µMMild, non-dose-dependent antiproliferative effects (up to 40% inhibition).[3]
HSC-2, HSC-3, HSC-4, Ca9-22, Ho-1-u-1Oral Squamous Cell Carcinoma1 µMGrowth inhibition, G1 phase arrest, and changes in cell cycle regulatory proteins.[4]
HNSCC cell linesHead and Neck Squamous Cell Carcinoma1 µMReversible growth inhibition.[5]
Small Cell Lung Cancer cell linesSmall Cell Lung Cancer< 1.0 µMIC50 < 1.0 µM in one cell line, induction of apoptosis.[6]

Table 2: Effects of 9-cis-Retinoic Acid on Non-Cancerous Cell Lines

Cell LineCell TypeConcentration RangeObserved EffectsReference(s)
Human Neural Stem CellsNeural Stem Cells8 - 1000 nMDecreased neural progenitor markers, increased glial markers, altered network patterning.[7]
Bovine OocytesOocytes5 nMImproved developmental competence and embryo quality.[4]

Experimental Protocols

Protocol 1: Preparation of 9-cis-Retinyl Palmitate Stock Solution

Materials:

  • 9-cis-Retinyl Palmitate (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Ethanol (B145695) (200 proof, absolute), sterile

  • Sterile, light-protected microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Work in a sterile environment and under subdued light to prevent contamination and degradation of the light-sensitive 9-cis-retinyl palmitate.

  • Weigh out the desired amount of 9-cis-retinyl palmitate powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and yellow.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. For short-term storage (up to one month), -20°C is sufficient.

Note on Stability: Retinoid solutions are sensitive to light, air, and heat.[8][9] Stock solutions are most stable when stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. In serum-free media, retinoids can be unstable; the presence of serum or albumin can improve stability.[8][9] It is recommended to prepare fresh dilutions in culture media for each experiment.

Protocol 2: Supplementation of Cell Culture Media

Workflow Diagram:

Media Supplementation Workflow Start Start Thaw_Stock Thaw 9-cis-Retinyl Palmitate stock solution at room temperature in the dark Start->Thaw_Stock Dilute_in_Media Dilute stock solution directly into pre-warmed cell culture media to the final desired concentration Thaw_Stock->Dilute_in_Media Vortex_Gently Gently vortex or invert the media to ensure thorough mixing Dilute_in_Media->Vortex_Gently Add_to_Cells Immediately add the supplemented media to the cell cultures Vortex_Gently->Add_to_Cells Incubate Incubate cells for the desired experimental duration Add_to_Cells->Incubate End End Incubate->End

Fig. 2: Workflow for supplementing cell culture media.

Procedure:

  • Pre-warm the required volume of complete cell culture medium to 37°C.

  • Thaw an aliquot of the 9-cis-retinyl palmitate stock solution at room temperature, protected from light.

  • Dilute the stock solution directly into the pre-warmed medium to achieve the final desired concentration. For example, to make a 1 µM final concentration from a 10 mM stock, add 1 µL of stock solution to 10 mL of media.

  • Gently mix the supplemented medium by inverting the tube or vortexing at a low speed.

  • Remove the existing medium from the cell culture plates and replace it with the freshly prepared 9-cis-retinyl palmitate-supplemented medium.

  • Return the cells to the incubator for the desired treatment period.

  • For long-term experiments, it is recommended to replace the medium with freshly prepared supplemented medium every 24-48 hours to maintain a consistent concentration of the active compound.[9]

Protocol 3: Cell Viability Assay (MTT Assay)

Materials:

  • Cells cultured in a 96-well plate

  • 9-cis-Retinyl Palmitate supplemented media at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density that will not reach confluency during the course of the experiment. Allow cells to adhere overnight.

  • Remove the seeding medium and replace it with 100 µL of media containing various concentrations of 9-cis-retinyl palmitate. Include a vehicle control (media with the same concentration of DMSO or ethanol as the highest treatment concentration).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4: Western Blot Analysis for Protein Expression

Materials:

  • Cells cultured in 6-well plates or larger culture dishes

  • 9-cis-Retinyl Palmitate supplemented media

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., RAR, RXR, cell cycle regulators)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with 9-cis-retinyl palmitate at the desired concentration and for the desired time.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine changes in protein expression levels.

Conclusion

9-cis-Retinyl palmitate is a valuable tool for studying the effects of retinoid signaling in a wide range of in vitro models. Its stability and gradual conversion to the active 9-cis-retinoic acid make it a useful supplement for cell culture experiments. By following the provided protocols, researchers can effectively utilize 9-cis-retinyl palmitate to investigate its impact on cellular processes and explore its potential in drug development. Careful consideration of its light and heat sensitivity, as well as its stability in different culture conditions, is crucial for obtaining reproducible and reliable results.

References

Application Notes & Protocols for the Quantification of 9-cis-Retinyl Palmitate in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Retinoids, a class of compounds derived from vitamin A, play crucial roles in various physiological processes, including vision, immune function, and cellular differentiation. 9-cis-retinyl palmitate is an ester of 9-cis-retinol (B22316) and a precursor to the biologically active 9-cis-retinoic acid, a ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Accurate quantification of 9-cis-retinyl palmitate in tissues is essential for understanding its metabolism, storage, and role in health and disease. These application notes provide detailed protocols for the extraction and quantification of 9-cis-retinyl palmitate from tissue samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Retinoids are susceptible to degradation by light, heat, and oxidation. Therefore, it is critical to handle samples with care, using amber glassware and adding antioxidants during sample preparation.[1]

Section 1: Experimental Protocols

Protocol 1: Tissue Homogenization and Extraction

This protocol describes the initial steps for processing tissue samples to extract retinoids, including 9-cis-retinyl palmitate.

Materials:

  • Tissue sample (10-150 mg)[2][3]

  • Ice-cold 0.9% NaCl (saline) solution[1]

  • Homogenizer (e.g., Potter-Elvehjem or bead beater)

  • Amber-colored microcentrifuge tubes or glass vials[1][4]

  • Butylated hydroxytoluene (BHT)[5]

  • Ethanol (B145695) (HPLC grade)[5]

  • n-Hexane (HPLC grade)[5]

  • 0.025 M KOH in ethanol[2]

  • Centrifuge

Procedure:

  • Accurately weigh the frozen tissue sample (e.g., liver, lung, adipose).[2][6] All procedures should be performed under yellow or dim red light to prevent isomerization and degradation of retinoids.[2]

  • Add ice-cold saline to the tissue in a 1:3 (w/v) ratio.

  • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Transfer a known volume of the homogenate to an amber-colored tube.

  • Add an internal standard (e.g., retinyl acetate) to the homogenate to account for extraction efficiency.[2]

  • For the extraction of retinyl esters, add 1 volume of 0.025 M KOH in ethanol followed by 3 volumes of n-hexane containing 0.025% BHT.[2][5]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 1000 x g for 30 seconds to separate the phases.[2]

  • Carefully collect the upper hexane (B92381) layer, which contains the retinyl esters, and transfer it to a clean amber tube.

  • Repeat the hexane extraction (steps 6-9) two more times to ensure complete recovery.[3]

  • Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable solvent for HPLC or LC-MS/MS analysis (e.g., isopropanol (B130326) or mobile phase).[3]

Protocol 2: Saponification for Total Retinol (B82714) Analysis (Optional)

Saponification is a hydrolysis step used to break down retinyl esters into retinol. This is useful for quantifying total vitamin A content but results in the loss of information about individual retinyl esters like 9-cis-retinyl palmitate.

Materials:

  • Tissue extract (from Protocol 1, before evaporation)

  • Ethanolic KOH solution (e.g., 7.5% KOH in ethanol)[4]

  • Vitamin C (ascorbic acid)[4]

  • Water bath

  • Petroleum ether[4]

  • Deionized water

Procedure:

  • To the tissue homogenate, add 30 mL of 7.5% KOH in ethanol and 0.5 g of vitamin C.[4]

  • Incubate in a water bath at a controlled temperature (e.g., 70-80°C) for 25-45 minutes to hydrolyze the retinyl esters.[7]

  • Cool the sample to room temperature.

  • Transfer the saponified mixture to a separatory funnel.

  • Add petroleum ether to extract the retinol, shake, and allow the phases to separate.[4]

  • Collect the upper ether layer. Repeat the extraction twice.

  • Wash the pooled ether extracts with deionized water until the washings are neutral.[4]

  • Evaporate the organic solvent and reconstitute the residue for analysis.

Protocol 3: HPLC-UV Analysis for 9-cis-Retinyl Palmitate

This protocol outlines a method for the separation and quantification of 9-cis-retinyl palmitate using reverse-phase HPLC with UV detection. A C30 column is recommended for optimal separation of retinoid isomers.

Instrumentation:

  • HPLC system with a UV detector

  • Column: Reverse-phase C30 column (e.g., 4.6 mm i.d. x 250 mm, 5 µm particle size)[7]

  • Mobile Phase: A gradient of methanol, ethyl acetate (B1210297), and water. For example:

    • Eluent A: 60:40 methanol:water

    • Eluent B: 67.5:28.5:4 ethyl acetate:methanol:water

    • Eluent C: Ethyl acetate[7]

  • Flow Rate: 1 mL/min[7]

  • Detection Wavelength: 325 nm[2][6]

  • Injection Volume: 20 µL

Procedure:

  • Prepare standard solutions of 9-cis-retinyl palmitate of known concentrations in the mobile phase.

  • Generate a calibration curve by injecting the standard solutions and plotting peak area against concentration.

  • Inject the reconstituted tissue extract onto the HPLC system.

  • Identify the 9-cis-retinyl palmitate peak based on the retention time of the standard.

  • Quantify the amount of 9-cis-retinyl palmitate in the sample by comparing its peak area to the calibration curve.

Protocol 4: LC-MS/MS Analysis for 9-cis-Retinyl Palmitate

LC-MS/MS offers higher sensitivity and specificity for the quantification of retinoids.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Column: Reverse-phase C18 or C30 column.

  • Mobile Phase: A gradient of methanol, water, and a modifier like formic acid or ammonium (B1175870) acetate is typically used.

  • Ionization Mode: Positive EI or APCI.[8][9]

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 9-cis-retinyl palmitate and the internal standard.

Procedure:

  • Optimize the MS/MS parameters (e.g., collision energy, declustering potential) for 9-cis-retinyl palmitate by infusing a standard solution.

  • Prepare a calibration curve using standard solutions of 9-cis-retinyl palmitate.

  • Inject the sample extract into the LC-MS/MS system.

  • Quantify 9-cis-retinyl palmitate based on the peak area ratio of the analyte to the internal standard against the calibration curve.

Section 2: Data Presentation

The following tables summarize typical performance data for retinoid quantification methods.

Table 1: HPLC-UV Method Performance for Retinoid Analysis

ParameterRetinolRetinyl PalmitateReference
Limit of Detection (LOD) 0.08 pmol4.78 pmol[10]
Limit of Quantification (LOQ) 0.27 pmol15.92 pmol[10]
Intra-day Precision (%CV) 1.02 - 3.220.97 - 4.52[10]
Inter-day Precision (%CV) 5.9 - 11.05.9 - 11.0[11]
Recovery Rate (Liver) 92.8%98.8%[5]

Table 2: LC-MS/MS Method Performance for Retinoid Analysis

ParameterValueReference
Linearity (R²) >0.98[12][13]
Lower Limit of Quantification (LLOQ) Sub ng/mL levels[12]
Precision (%CV) < 10%[12]

Section 3: Visualizations

Diagram 1: General Workflow for 9-cis-Retinyl Palmitate Quantification in Tissues

G tissue Tissue Sample (e.g., Liver) homogenization Homogenization in Saline tissue->homogenization extraction Liquid-Liquid Extraction (Hexane, Ethanol, BHT) homogenization->extraction evaporation Evaporation under Nitrogen extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis HPLC-UV or LC-MS/MS Analysis reconstitution->analysis quantification Data Analysis and Quantification analysis->quantification

Caption: Workflow for tissue sample preparation and analysis.

Diagram 2: Saponification Sub-protocol for Total Retinol Analysis

G homogenate Tissue Homogenate saponification Saponification (KOH, Heat) homogenate->saponification extraction Extraction with Petroleum Ether saponification->extraction wash Wash to Neutral pH extraction->wash evaporation Evaporation wash->evaporation reconstitution Reconstitution evaporation->reconstitution analysis Analysis for Total Retinol reconstitution->analysis

Caption: Saponification workflow for total retinol measurement.

Diagram 3: Analytical Separation and Detection Pathways

G cluster_hplc HPLC-UV cluster_lcms LC-MS/MS hplc_separation Reverse-Phase Separation (C30 Column) uv_detection UV Detection (325 nm) hplc_separation->uv_detection lc_separation Reverse-Phase Separation (C18/C30 Column) ms_detection Mass Spectrometry (MRM Mode) lc_separation->ms_detection reconstituted_sample Reconstituted Sample reconstituted_sample->hplc_separation High Concentration reconstituted_sample->lc_separation Low Concentration

Caption: Choice of analytical methods based on sample concentration.

References

Application Notes and Protocols for the Chemical Synthesis of 9-cis-Vitamin A Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 9-cis-Vitamin A palmitate is a geometric isomer of Vitamin A, playing a crucial role in various biological processes, notably as a high-affinity ligand for the retinoid X receptor (RXR). Its synthesis is of significant interest for research in ophthalmology, oncology, and metabolic diseases. This document outlines a detailed protocol for the chemical synthesis of this compound, primarily through the isomerization of the readily available all-trans-retinyl acetate (B1210297), followed by hydrolysis and subsequent esterification.

Experimental Protocols

This synthesis is a multi-step process involving:

  • Palladium-catalyzed isomerization of all-trans-retinyl acetate to a mixture containing 9-cis-retinyl acetate.

  • Saponification (hydrolysis) of the retinyl acetate mixture to their corresponding retinols.

  • Selective crystallization to isolate 9-cis-retinol (B22316).

  • Esterification of 9-cis-retinol with palmitoyl (B13399708) chloride to yield the final product, this compound.

Materials and Equipment:

Protocol:

Step 1: Catalytic Isomerization of all-trans-Retinyl Acetate [1]

  • In a round-bottom flask, dissolve all-trans-retinyl acetate (e.g., 300 g, 0.91 mol) in a solution of hexane (600 ml) and triethylamine (0.11 ml, 0.83 mmol).

  • Add bis(acetonitrile)palladium(II) chloride (4 g, 0.018 mol) to the mixture.

  • Stir the mixture overnight at 65 °C under a nitrogen atmosphere in the dark.

  • After the reaction, cool the solution to room temperature for 1 hour, then further cool to -80 °C to crystallize out the unreacted all-trans-retinyl acetate.

  • Filter the cold solution by suction using a precooled filter to remove the crystallized all-trans-retinyl acetate.

  • Concentrate the filtrate to obtain a mixture of retinyl acetates containing the 9-cis isomer. The typical ratio achieved is approximately 70:30 (9-cis-retinyl acetate/all-trans-retinyl acetate).

Step 2: Saponification to 9-cis-Retinol [1]

  • To the mixture of retinyl acetates obtained in the previous step (e.g., 50 ml) in ethanol (180 ml), add a solution of NaOH (18 g, 0.45 mol) in water (80 ml) dropwise at 40 °C under a nitrogen atmosphere in the dark.

  • Stir the mixture for 30 minutes.

  • Cool the mixture to 0 °C and extract with hexanes (3 x 200 ml).

  • Combine the organic layers and wash twice with ice-cold water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum to obtain a mixture of retinols.

Step 3: Purification of 9-cis-Retinol by Crystallization [1]

  • Dissolve the resulting yellow oil (mixture of retinols) in a solution of pyridine (0.18 ml) in methyl formate (90 ml).

  • Stir the solution at 0 °C for 2 hours.

  • Cool the solution to -20 °C overnight to allow for the crystallization of 9-cis-retinol.

  • Isolate the crystals by filtration to obtain pure 9-cis-retinol.

Step 4: Esterification to this compound [2]

  • Dissolve 9-cis-retinol (e.g., 20 mg, 70 µmol) in dry methylene chloride (300 µl) in a suitable reaction vessel.

  • In separate vials, prepare a solution of palmitoyl chloride (34.8 mg, 127 µmol) in CH₂Cl₂ (500 µl) and a solution of diisopropylethylamine (23 mg, 142 µmol) in CH₂Cl₂ (500 µl).

  • Mix the 9-cis-retinol solution with the palmitoyl chloride and diisopropylethylamine solutions.

  • Keep the reaction mixture at 0 °C for 6 hours.

  • Evaporate the methylene chloride under a stream of argon.

  • Purify the resulting ester using thin-layer chromatography (TLC) with a solvent system of ethyl acetate:hexane:triethylamine (10:89:1 by volume).

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

StepStarting MaterialKey ReagentsProductYieldPurity/NotesReference
1. Isomerizationall-trans-retinyl acetate(CH₃CN)₂PdCl₂, TEA, HexaneMixture of 9-cis and all-trans-retinyl acetate-~70:30 (9-cis:all-trans)[1]
2. SaponificationMixture of retinyl acetatesNaOH, Ethanol, WaterMixture of 9-cis and all-trans-retinol--[1]
3. CrystallizationMixture of retinolsPyridine, Methyl formate9-cis-retinol90%Highly pure crystals[1]
4. Esterification9-cis-retinolPalmitoyl chloride, DiisopropylethylamineThis compound-Purified by TLC[2]

Mandatory Visualization

Synthesis_Workflow cluster_0 Step 1: Isomerization cluster_1 Step 2: Saponification cluster_2 Step 3: Purification cluster_3 Step 4: Esterification start all-trans-Retinyl Acetate step1_reagents Pd Catalyst, TEA Hexane, 65°C, Dark start->step1_reagents step1_product Mixture of Retinyl Acetates (9-cis and all-trans) step1_reagents->step1_product step2_reagents NaOH, Ethanol 40°C, Dark step1_product->step2_reagents step2_product Mixture of Retinols (9-cis and all-trans) step2_reagents->step2_product step3_reagents Pyridine, Methyl Formate -20°C Crystallization step2_product->step3_reagents step3_product Pure 9-cis-Retinol step3_reagents->step3_product step4_reagents Palmitoyl Chloride, DIPEA CH2Cl2, 0°C step3_product->step4_reagents final_product This compound step4_reagents->final_product

Caption: Workflow for the synthesis of this compound.

References

Application Note: Chromatographic Separation of 9-cis and all-trans-Retinyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Retinyl palmitate, a synthetic ester of retinol (B82714) (Vitamin A) and palmitic acid, is a widely used ingredient in cosmetic products and fortified foods. It exists in various isomeric forms, with all-trans-retinyl palmitate being the most common and biologically active precursor to other retinoids. The 9-cis isomer also plays a significant biological role, particularly in cellular signaling pathways. The ability to accurately separate and quantify these isomers is crucial for quality control, stability testing, and understanding their distinct biological functions. This application note provides detailed protocols for the chromatographic separation of 9-cis and all-trans-retinyl palmitate using High-Performance Liquid Chromatography (HPLC).

Biological Significance of Retinoid Isomers

Retinoids are a class of compounds derived from vitamin A that play essential roles in various physiological processes, including vision, cell growth and differentiation, and immune function. The biological activity of retinoids is highly dependent on their isomeric form. All-trans-retinoic acid and 9-cis-retinoic acid are the active forms that bind to nuclear receptors, the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), respectively, to regulate gene expression.[1] All-trans-retinyl palmitate is a storage form of retinol and can be metabolized to all-trans-retinol and subsequently to all-trans-retinoic acid. The 9-cis isomer follows a similar metabolic path to 9-cis-retinoic acid. Given their distinct roles in activating different receptor pathways, the ability to separate and quantify their precursors, 9-cis and all-trans-retinyl palmitate, is of significant interest in biological and pharmaceutical research.

Retinoid Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus all-trans-Retinyl Palmitate all-trans-Retinyl Palmitate all-trans-Retinol all-trans-Retinol all-trans-Retinyl Palmitate->all-trans-Retinol Esterase 9-cis-Retinyl Palmitate 9-cis-Retinyl Palmitate 9-cis-Retinol 9-cis-Retinol 9-cis-Retinyl Palmitate->9-cis-Retinol Esterase all-trans-Retinaldehyde all-trans-Retinaldehyde all-trans-Retinol->all-trans-Retinaldehyde ADH/RDH CRBP CRBP all-trans-Retinol->CRBP 9-cis-Retinaldehyde 9-cis-Retinaldehyde 9-cis-Retinol->9-cis-Retinaldehyde ADH/RDH all-trans-Retinoic Acid all-trans-Retinoic Acid all-trans-Retinaldehyde->all-trans-Retinoic Acid RALDH 9-cis-Retinoic Acid 9-cis-Retinoic Acid 9-cis-Retinaldehyde->9-cis-Retinoic Acid RALDH CRABP CRABP all-trans-Retinoic Acid->CRABP RAR RAR all-trans-Retinoic Acid->RAR RXR RXR 9-cis-Retinoic Acid->RXR CRABP->RAR Gene Expression Gene Expression RAR->Gene Expression RXR->Gene Expression

Figure 1: Simplified Retinoid Metabolism and Signaling Pathway.

Experimental Protocols

Due to the sensitivity of retinoids to light and oxidation, all laboratory operations should be performed in the absence of direct light, using amber glassware or glassware protected with aluminum foil.[2] The addition of an antioxidant such as butylated hydroxytoluene (BHT) to solvents and samples is recommended to prevent oxidation.[2]

Protocol 1: Normal-Phase HPLC Separation

Normal-phase HPLC is often preferred for the separation of geometric isomers of retinoids.[2]

1. Sample Preparation (for Oil-based Samples) a. Accurately weigh approximately 1.00 g of the oil sample into a 10 mL volumetric flask. b. Add 9 mL of methyl tert-butyl ether (MTBE) and mix thoroughly.[3] c. Dilute to the mark with the mobile phase and mix. d. Transfer a clear aliquot into an amber HPLC vial for analysis.[3]

2. Chromatographic Conditions

  • Column: Silica gel (Si 60), 5 µm particle size, 250 x 4.6 mm.[4][5]

  • Mobile Phase: A mixture of n-heptane and isopropyl alcohol (e.g., 75:25 v/v).[5] The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 40°C.[6]

  • Injection Volume: 20 µL.[6]

  • Detection: UV detector at 326 nm.[5]

3. Standard Preparation a. Prepare a stock solution of all-trans-retinyl palmitate and 9-cis-retinyl palmitate standards in n-heptane. b. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

Protocol 2: Reversed-Phase HPLC Separation

Reversed-phase HPLC is also commonly used, particularly for routine analysis.

1. Sample Preparation (for Creams and Lotions) a. Accurately weigh a portion of the cosmetic product and mix with Celite. b. Extract the analytes using a solvent system of hexane, isopropanol, and ethyl acetate (B1210297) (1:1:1 v/v/v).[7][8] c. Inject the extract directly into the HPLC system.[7][8]

2. Chromatographic Conditions

  • Column: C18, 5 µm particle size, 250 x 4.6 mm.

  • Mobile Phase: A gradient elution may be required for optimal separation. For instance, starting with an aqueous ammonium (B1175870) acetate buffer/methanol (B129727) mixture and gradually changing to methanol/dichloromethane.[7][8] An isocratic mobile phase of methanol and methyl tert-butyl ether (MTBE) at a flow rate of 1.0 ml/min can also be used.[3]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 330 nm or a fluorescence detector.[7][8]

Experimental Workflow Diagram

Chromatographic Separation Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve/Extract in Organic Solvent (e.g., Heptane, MTBE) weigh->dissolve protect Add Antioxidant (BHT) Protect from Light dissolve->protect filter Filter/Centrifuge protect->filter inject Inject Sample into HPLC filter->inject separate Chromatographic Separation (Normal or Reversed-Phase) inject->separate detect UV/Fluorescence Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify against Standard Curve integrate->quantify report Report Concentrations of 9-cis and all-trans Isomers quantify->report

Figure 2: General workflow for the chromatographic separation of retinyl palmitate isomers.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained using the described HPLC methods. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Method Validation Parameters

ParameterTypical ValueReference
Linearity (R²)> 0.999[3][5]
Limit of Detection (LOD)0.029 µg/mL[5][6]
Limit of Quantification (LOQ)0.096 µg/mL[5][6]
Recovery86 - 105%[2][3][9]
Precision (RSD)1.1 - 3.1%[2][9]

Table 2: Chromatographic Parameters for Isomer Separation

IsomerTypical Retention Time (min)Resolution (Rs)Notes
9-cis-retinyl palmitateVaries> 1.5 (from all-trans)Normal-phase chromatography generally provides better resolution for geometric isomers.[2]
all-trans-retinyl palmitateVaries-Elutes after the 9-cis isomer in normal-phase systems.

Note: Retention times are highly dependent on the specific chromatographic conditions (column, mobile phase, flow rate, temperature).

Conclusion

The chromatographic methods detailed in this application note provide robust and reliable protocols for the separation and quantification of 9-cis and all-trans-retinyl palmitate. The choice between normal-phase and reversed-phase HPLC will depend on the specific application, sample matrix, and desired resolution of isomers. Careful sample preparation, including protection from light and oxidation, is critical for obtaining accurate and reproducible results. These methods are essential tools for quality control in the food and cosmetic industries and for advancing research into the distinct biological roles of retinoid isomers.

References

Application Notes and Protocols for the Delivery of 9-cis-Retinyl Palmitate to Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-cis-Retinyl palmitate is a synthetic derivative of vitamin A and a precursor to 9-cis-retinoic acid, a potent pan-agonist for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These nuclear receptors are critical in regulating gene expression involved in cell growth, differentiation, and apoptosis. The effective delivery of lipophilic compounds like 9-cis-retinyl palmitate to cultured cells is crucial for studying its biological activity and therapeutic potential. This document provides detailed protocols for two common delivery methods: liposomal delivery and bovine serum albumin (BSA) complexation. It also includes methods for quantifying cellular uptake and assessing cell viability.

Signaling Pathway of 9-cis-Retinoids

Cellular uptake of retinyl esters is followed by enzymatic hydrolysis to retinol (B82714), which is then oxidized to retinaldehyde and subsequently to retinoic acid. 9-cis-retinoic acid can then bind to RAR/RXR heterodimers in the nucleus, initiating the transcription of target genes.

Caption: Intracellular conversion of 9-cis-retinyl palmitate and subsequent gene regulation.

Experimental Protocols

Important Considerations: 9-cis-retinyl palmitate is sensitive to light, heat, and air. All manipulations should be performed under dim yellow light, and solutions should be stored under an inert gas (e.g., argon or nitrogen) at -20°C or below.

Protocol 1: Liposomal Delivery of 9-cis-Retinyl Palmitate

This protocol describes the preparation of liposomes containing 9-cis-retinyl palmitate using the thin-film hydration method.[1][2] This method is suitable for encapsulating lipophilic drugs.[3]

Materials:

  • 9-cis-Retinyl Palmitate (9-cis-RP)

  • Phosphatidylcholine (PC)[]

  • Cholesterol (Chol)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), sterile

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve 9-cis-RP, PC, and Chol in a chloroform/methanol mixture (e.g., 2:1 v/v). A typical molar ratio for PC:Chol is 2:1. The amount of 9-cis-RP can be adjusted, for example, a 1:10 drug-to-lipid molar ratio.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature below 40°C until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.[5]

  • Hydration:

    • Hydrate the lipid film with sterile PBS by adding the buffer to the flask. The volume of PBS will determine the final concentration of the liposomes.

    • Agitate the flask by gentle rotation (without vortexing) at a temperature above the phase transition temperature of the lipids (room temperature is generally sufficient for PC) for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size and lamellarity of the vesicles, sonicate the liposomal suspension. Use a bath sonicator for 5-10 minutes or a probe sonicator with short bursts on ice to avoid overheating and degradation of the retinoid.

    • For a more uniform size distribution, extrude the liposome (B1194612) suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm).[1][6] Pass the suspension through the extruder 10-20 times.

  • Sterilization and Storage:

    • Sterilize the final liposome preparation by filtering through a 0.22 µm syringe filter.

    • Store the liposomes protected from light at 4°C for short-term use (up to one week). For longer storage, stability should be assessed.

Liposome_Preparation_Workflow Start Start Dissolve Dissolve 9-cis-RP, PC, and Cholesterol in Organic Solvent Start->Dissolve Evaporate Form Thin Lipid Film (Rotary Evaporation) Dissolve->Evaporate Dry Dry Film Under Vacuum Evaporate->Dry Hydrate Hydrate Film with PBS Dry->Hydrate Sonication Sonication (Size Reduction) Hydrate->Sonication Extrusion Extrusion through Polycarbonate Membrane Sonication->Extrusion Sterilize Sterile Filtration (0.22 µm) Extrusion->Sterilize Store Store at 4°C, Protected from Light Sterilize->Store End End Store->End

Caption: Workflow for preparing 9-cis-retinyl palmitate loaded liposomes.

Protocol 2: Delivery of 9-cis-Retinyl Palmitate Complexed with BSA

BSA can be used as a carrier for delivering fatty acids and other lipophilic molecules to cells in culture, especially in serum-free conditions.[7][8]

Materials:

  • 9-cis-Retinyl Palmitate (9-cis-RP)

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695) (100%)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS) or serum-free culture medium

  • Heated water bath/incubator

  • Sterile tubes

Procedure:

  • Prepare 9-cis-RP Stock Solution:

    • Dissolve 9-cis-RP in 100% DMSO or ethanol to create a high-concentration stock solution (e.g., 10-50 mM).[9] Heat gently (e.g., 37°C) if necessary to fully dissolve. Store aliquots at -20°C or -80°C.

  • Prepare BSA Solution:

    • Prepare a BSA solution (e.g., 1-10% w/v) in sterile PBS or serum-free medium.[10] Ensure the BSA is fully dissolved. Warm the solution to 37°C.

  • Complexation of 9-cis-RP with BSA:

    • While gently vortexing or stirring the warm BSA solution, slowly add the required volume of the 9-cis-RP stock solution to achieve the desired final concentration and molar ratio (a 3:1 to 6:1 molar ratio of fatty acid to BSA is common).[8][11]

    • Incubate the mixture at 37°C for at least 1 hour with continuous gentle agitation to allow for complex formation.[7][11]

  • Application to Cells:

    • The 9-cis-RP:BSA complex can be further diluted in culture medium to the final desired treatment concentration before adding to the cells.

    • A BSA-only solution should be used as a vehicle control.

Protocol 3: Treatment of Cultured Cells
  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Treatment: Remove the existing culture medium and replace it with fresh medium containing the 9-cis-RP liposomes or 9-cis-RP:BSA complex at the desired final concentrations. Include appropriate controls: untreated cells, vehicle-only (empty liposomes or BSA solution), and positive controls if available.

  • Incubation: Incubate the cells for the desired time period (e.g., 4, 24, 48 hours) under standard culture conditions (37°C, 5% CO2).

Protocol 4: Quantification of Cellular Uptake by HPLC

This protocol outlines the extraction of 9-cis-retinyl palmitate from cultured cells and its quantification using reverse-phase HPLC.[12][13]

Materials:

  • PBS, ice-cold

  • Cell scraper

  • Hexane (B92381)

  • Ethanol

  • Internal standard (e.g., retinyl acetate)

  • Nitrogen gas stream

  • HPLC system with UV detector

  • C18 reverse-phase column

Procedure:

  • Cell Harvesting and Lysis:

    • After incubation, place the culture plates on ice.

    • Aspirate the treatment medium and wash the cells twice with ice-cold PBS.

    • Add a small volume of PBS to each well and scrape the cells. Collect the cell suspension in a microcentrifuge tube.

    • Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C. Discard the supernatant.

  • Extraction:

    • To the cell pellet, add a known amount of internal standard (retinyl acetate) dissolved in ethanol.[13]

    • Add ethanol to precipitate proteins and release lipids. Vortex vigorously.

    • Add hexane (e.g., 4 ml per 100 µl of cell suspension in ethanol) and vortex for at least 30 seconds, repeating twice.[13]

    • Centrifuge at a higher speed (e.g., 3,000 rpm) for 5 minutes to separate the phases.[13]

    • Carefully collect the upper hexane layer, which contains the retinoids, into a fresh tube.

  • Sample Preparation and HPLC Analysis:

    • Evaporate the hexane to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in the HPLC mobile phase (e.g., a mixture of acetonitrile (B52724) and water).

    • Inject the sample into the HPLC system.

    • Separate the retinoids on a C18 column using an appropriate mobile phase.

    • Detect 9-cis-retinyl palmitate and the internal standard by UV absorbance, typically at 325 nm.[12]

    • Quantify the amount of 9-cis-retinyl palmitate by comparing its peak area to that of the internal standard and a standard curve.

Quantification_Workflow Start Start: Treated Cells Wash Wash Cells with Cold PBS Start->Wash Harvest Harvest Cells (Scraping) Wash->Harvest Lyse Add Ethanol + Internal Standard Harvest->Lyse Extract Liquid-Liquid Extraction with Hexane Lyse->Extract Separate Collect Hexane Phase Extract->Separate Evaporate Evaporate to Dryness (Nitrogen Stream) Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze HPLC-UV Analysis (325 nm) Reconstitute->Analyze End End: Quantify Uptake Analyze->End

Caption: Workflow for quantifying cellular uptake of 9-cis-retinyl palmitate.

Protocol 5: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Treatment: Treat cells in a 96-well plate with various concentrations of 9-cis-RP formulations as described in Protocol 3. Include untreated and vehicle controls.

  • Add MTT Reagent: After the treatment period, add 10 µL of MTT stock solution to each well (final concentration of 0.5 mg/mL).[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm).

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below are example tables illustrating how data on delivery efficiency and cytotoxicity could be presented.

Table 1: Cellular Uptake of 9-cis-Retinyl Palmitate

Delivery Method9-cis-RP ConcentrationIncubation Time (h)Cellular 9-cis-RP (pmol/mg protein)
Liposomal10 µM4150.5 ± 12.3
Liposomal10 µM24480.2 ± 35.7
BSA Complex10 µM495.8 ± 8.9
BSA Complex10 µM24310.6 ± 25.1
DMSO Vehicle10 µM2455.4 ± 6.2

Data are representative and presented as mean ± standard deviation.

Table 2: Cytotoxicity of 9-cis-Retinyl Palmitate Formulations

TreatmentConcentration (µM)Incubation Time (h)Cell Viability (% of Control)
Empty Liposomes-4898.2 ± 3.5
BSA Vehicle-4899.1 ± 2.8
Liposomal 9-cis-RP14895.7 ± 4.1
Liposomal 9-cis-RP104882.4 ± 5.6
Liposomal 9-cis-RP504845.3 ± 6.2
BSA 9-cis-RP14896.1 ± 3.9
BSA 9-cis-RP104885.9 ± 5.1
BSA 9-cis-RP504850.8 ± 5.8

Data are representative and presented as mean ± standard deviation.

References

Application Notes and Protocols for In Vitro Differentiation of Neural Stem Cells with 9-cis-Retinoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids, metabolites of vitamin A, are crucial signaling molecules that regulate the development of the nervous system.[1] 9-cis-retinoic acid (9cRA) is a biologically active retinoid that plays a significant role in neural stem cell (NSC) differentiation.[2][3] Unlike all-trans-retinoic acid (atRA), which primarily binds to retinoic acid receptors (RARs), 9cRA can activate both RARs and retinoid X receptors (RXRs).[4][5][6] This dual activity allows 9cRA to influence a broad spectrum of target genes, making it a potent modulator of neurogenesis.[3] Understanding the mechanisms and protocols for utilizing 9cRA to direct NSC fate is essential for developmental neurobiology research, neurotoxicity studies, and the development of cell-based therapies for neurological disorders.

These application notes provide a comprehensive overview and detailed protocols for the in vitro differentiation of NSCs using 9cRA. The included data summarizes the dose-dependent effects of 9cRA on gene and protein expression, and the provided diagrams illustrate the key signaling pathways and experimental workflows.

Signaling Pathway of 9-cis-Retinoic Acid in Neural Stem Cells

9-cis-retinoic acid exerts its effects by entering the cell and binding to nuclear receptors. Inside the cell, it can be transported to the nucleus by cellular retinoic acid binding proteins (CRABPs).[7] In the nucleus, 9cRA binds to heterodimers of RAR and RXR.[5][6] This ligand-receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[5][6] This interaction typically leads to the recruitment of co-activator proteins, which facilitates the transcription of genes involved in neuronal differentiation and other cellular processes.[7][8] The activation of these target genes ultimately leads to a decrease in NSC markers and an increase in neuronal or glial markers, driving the differentiation process.

9-cis-Retinoic_Acid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9cRA_ext 9-cis-Retinoic Acid 9cRA_intra 9-cis-Retinoic Acid 9cRA_ext->9cRA_intra Diffusion CRABP CRABP 9cRA_intra->CRABP Binds to RXR_RAR RXR/RAR Heterodimer 9cRA_intra->RXR_RAR Activates CRABP->RXR_RAR Transports 9cRA to RXR RXR RXR->RXR_RAR RAR RAR RAR->RXR_RAR RARE RARE RXR_RAR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Initiates Differentiation Neuronal/Glial Differentiation Gene_Transcription->Differentiation Leads to

Figure 1: 9-cis-Retinoic Acid Signaling Pathway.

Data Presentation

The following tables summarize the quantitative effects of 9-cis-retinoic acid on gene and protein expression during the differentiation of human neural stem cells (H9-derived). Data is presented from studies where NSCs were exposed to various concentrations of 9cRA for up to 18 days (analyzed at Day in Vitro 13 and 22).[9]

Table 1: Effect of 9-cis-Retinoic Acid on Neural Stem Cell and Progenitor Marker Gene Expression [9]

Gene SymbolMarker TypeConcentrationDay in Vitro (DIV)Fold Change vs. Control
PAX6 Neural Stem Cell200 nM13Decreased
1000 nM13Decreased
8 nM - 1000 nM22Concentration-dependent decrease
SOX1 Neural Stem Cell8 nM - 1000 nM22Concentration-dependent decrease
SOX2 Neural Stem Cell8 nM - 1000 nM22Concentration-dependent decrease
NESTIN Neural Stem Cell8 nM - 1000 nM22Concentration-dependent decrease

Table 2: Effect of 9-cis-Retinoic Acid on Neuronal and Glial Marker Gene Expression [9]

Gene SymbolMarker TypeConcentrationDay in Vitro (DIV)Fold Change vs. Control
DCX Early Neuronal8 nM, ≥200 nM22Significantly decreased
S100β Astro-glial8 nM - 1000 nM22Concentration-dependent increase

Table 3: Effect of 9-cis-Retinoic Acid on Retinoid Signaling-Related Gene Expression [9]

Gene SymbolFunctionConcentrationDay in Vitro (DIV)Fold Change vs. Control
CYP26A1 RA Metabolism1000 nM22~32.9-fold increase

Experimental Protocols

The following protocols are synthesized from established methods for the in vitro differentiation of NSCs using 9cRA.[9][10]

Protocol 1: Maintenance and Differentiation of Human Neural Stem Cells

This protocol describes the general workflow for culturing human NSCs and inducing differentiation with 9cRA.

NSC_Differentiation_Workflow cluster_maintenance NSC Maintenance Phase cluster_differentiation Differentiation Phase cluster_analysis Analysis Phase Start Plate NSCs on Matrigel-coated plates Culture Culture in NSC Maintenance Medium (with bFGF) Start->Culture Induction Withdraw bFGF and add Differentiation Medium containing 9cRA (e.g., 8-1000 nM) Culture->Induction At confluency Exposure Culture for 9-18 days (Medium change every 2-3 days) Induction->Exposure Harvest_RNA Harvest cells for RT-qPCR (e.g., DIV13, 22) Exposure->Harvest_RNA Harvest_Protein Harvest cells for Western Blot (e.g., DIV13, 22) Exposure->Harvest_Protein Fix_IF Fix cells for Immunofluorescence (e.g., DIV22) Exposure->Fix_IF

Figure 2: Experimental Workflow for NSC Differentiation.

Materials:

  • Human neural stem cells (e.g., H9-derived)

  • Matrigel

  • NSC Maintenance Medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and bFGF)

  • NSC Differentiation Medium (NSC Maintenance Medium without bFGF)

  • 9-cis-retinoic acid (stock solution in DMSO)

  • Tissue culture plates

  • Standard cell culture equipment

Procedure:

  • Plate Coating: Coat tissue culture plates with Matrigel according to the manufacturer's instructions.

  • Cell Seeding: Seed human NSCs onto the coated plates in NSC Maintenance Medium.

  • Maintenance: Culture the cells at 37°C and 5% CO2, changing the medium every 2 days until the desired confluency is reached.

  • Initiation of Differentiation: To induce differentiation, aspirate the maintenance medium and wash the cells with PBS.

  • Treatment: Add NSC Differentiation Medium containing the desired final concentration of 9cRA (e.g., 8, 40, 200, 1000 nM).[9][11] A vehicle control (DMSO) should be run in parallel.

  • Incubation: Culture the cells for the desired period (e.g., up to 18 days).[9] Change the differentiation medium containing 9cRA every 2-3 days.

  • Analysis: At specific time points (e.g., Day 13 and Day 22), harvest the cells for downstream analysis as described in the protocols below.[9]

Protocol 2: Analysis of Gene Expression by RT-qPCR

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., PAX6, SOX2, DCX, S100β, GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Lyse the cells directly in the culture plate and extract total RNA using a commercial kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Set up qPCR reactions using a suitable master mix, cDNA template, and specific primers for the genes of interest and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between 9cRA-treated and control samples.

Protocol 3: Analysis of Protein Expression by Western Blot

Materials:

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PAX6, anti-MAP2, anti-S100β, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer and collect the total protein lysate.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 4: Immunofluorescence Staining

Materials:

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-TUJ1, anti-GFAP)

  • Fluorophore-conjugated secondary antibodies

  • DAPI

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation: Fix the cells in 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific binding sites with blocking solution for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with fluorophore-conjugated secondary antibodies for 1 hour in the dark.

  • Counterstaining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Mount the coverslips onto slides and visualize the cells using a fluorescence microscope. High concentrations of 9cRA (200-1000 nM) have been observed to prevent neural network patterning.[11]

Conclusion

9-cis-retinoic acid is a potent inducer of neural stem cell differentiation in vitro. The provided protocols and data offer a framework for researchers to investigate the effects of 9cRA on NSC fate and to explore its potential in regenerative medicine and neurotoxicity screening. The concentration-dependent effects highlight the importance of careful dose-response studies to achieve the desired cellular phenotype, whether it be promoting glial fates or modulating neuronal network formation.[11]

References

High-performance liquid chromatography (HPLC) analysis of 9-cis-retinyl palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis-Retinyl palmitate is a geometric isomer of retinyl palmitate, the ester of retinol (B82714) (vitamin A) and palmitic acid. As a precursor to 9-cis-retinoic acid, it plays a crucial role in various biological processes through the activation of retinoid X receptors (RXRs). Accurate quantification of 9-cis-retinyl palmitate in various matrices is essential for research in drug development, toxicology, and nutritional sciences. This application note provides a detailed protocol for the analysis of 9-cis-retinyl palmitate using High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following tables summarize the quantitative parameters for the HPLC analysis of 9-cis-retinyl palmitate. These values are derived from validated methods for retinoid analysis and serve as a guideline for method setup and performance evaluation.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnNormal Phase, Silica (B1680970) Gel (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phasen-Heptane: Isopropyl Alcohol (99.5:0.5, v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30°C
DetectionUV-Vis Detector at 328 nm
Run TimeApproximately 15 minutes

Table 2: Method Validation Parameters

ParameterTypical Value
Linearity (R²)≥ 0.999
Limit of Detection (LOD)~0.03 µg/mL
Limit of Quantification (LOQ)~0.1 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery)95 - 105%

Experimental Protocols

1. Standard Preparation

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of 9-cis-retinyl palmitate standard and dissolve in 100 mL of n-heptane in a volumetric flask. Protect the solution from light by using amber glassware or by wrapping the flask in aluminum foil.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

2. Sample Preparation (from Oil Matrix)

  • Accurately weigh approximately 1 g of the oil sample into a 10 mL volumetric flask.

  • Add n-heptane to dissolve the sample and make up to the mark.

  • Vortex the solution for 1 minute to ensure homogeneity.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an amber HPLC vial.

  • Inject 20 µL of the filtered solution into the HPLC system.

Important Considerations: 9-cis-retinyl palmitate is susceptible to degradation by light and oxidation. All sample and standard preparation steps should be performed under subdued light conditions. The use of amber glassware and the addition of an antioxidant like butylated hydroxytoluene (BHT) to the solvents at a concentration of 0.1% (w/v) is recommended to enhance stability.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of 9-cis-retinyl palmitate and the experimental workflow for its HPLC analysis.

Retinoid_Metabolism_and_Signaling 9-cis-Retinol 9-cis-Retinol 9-cis-Retinaldehyde 9-cis-Retinaldehyde 9-cis-Retinol->9-cis-Retinaldehyde Retinol Dehydrogenase 9-cis-Retinoic Acid 9-cis-Retinoic Acid 9-cis-Retinaldehyde->9-cis-Retinoic Acid Retinaldehyde Dehydrogenase RXR/RAR Heterodimer RXR/RAR Heterodimer 9-cis-Retinoic Acid->RXR/RAR Heterodimer Binds to RXR RXR RXR->RXR/RAR Heterodimer RAR RAR RAR->RXR/RAR Heterodimer Gene Transcription Gene Transcription RXR/RAR Heterodimer->Gene Transcription Activates Biological Effects Biological Effects Gene Transcription->Biological Effects

Caption: Metabolic conversion of 9-cis-retinyl palmitate and its role in gene transcription.

HPLC_Workflow Standard Standard Dilution Dilution Standard->Dilution Extraction Extraction Filtration Filtration Extraction->Filtration Dilution->Filtration HPLC_System HPLC System Filtration->HPLC_System Data_Analysis Data_Analysis HPLC_System->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: Experimental workflow for the HPLC analysis of 9-cis-retinyl palmitate.

Discussion

The presented normal-phase HPLC method provides a reliable and robust approach for the quantification of 9-cis-retinyl palmitate. Normal-phase chromatography on a silica column is particularly effective for separating cis and trans isomers of retinoids, which can be challenging with reversed-phase methods.[3] The use of a simple isocratic mobile phase allows for a straightforward and reproducible analysis.

For complex biological matrices, a more rigorous sample preparation, such as solid-phase extraction (SPE), may be necessary to remove interfering substances. It is also critical to perform a system suitability test before each analytical run to ensure the proper functioning of the chromatographic system. This includes checking for parameters like peak symmetry, theoretical plates, and resolution.

Conclusion

This application note provides a comprehensive guide for the HPLC analysis of 9-cis-retinyl palmitate. The detailed protocol, quantitative data, and graphical representations of the experimental workflow and relevant biological pathway are intended to support researchers, scientists, and drug development professionals in their analytical endeavors with this important retinoid. Adherence to the outlined procedures, with careful consideration of the light and oxygen sensitivity of the analyte, will contribute to obtaining accurate and reproducible results.

References

Application Notes and Protocols for In Vitro Studies of 9-cis-Retinyl Palmitate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro models for the investigation of 9-cis-retinyl palmitate metabolism. The protocols detailed below, along with the corresponding data and pathway diagrams, offer a robust framework for studying the enzymatic processes governing the hydrolysis of 9-cis-retinyl palmitate and the subsequent metabolic fate of 9-cis-retinol (B22316).

Introduction

9-cis-retinyl palmitate is a geometric isomer of retinyl palmitate, the primary storage form of vitamin A in the body. Its metabolism is a critical area of study due to the biological activity of its downstream metabolite, 9-cis-retinoic acid, which serves as a ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] Understanding the in vitro metabolism of 9-cis-retinyl palmitate is essential for elucidating its physiological roles and for the development of novel therapeutics targeting retinoid signaling pathways.

The key enzymatic steps in the metabolism of 9-cis-retinyl palmitate are:

  • Hydrolysis: The hydrolysis of the palmitate ester bond from 9-cis-retinyl palmitate to yield 9-cis-retinol, is catalyzed by retinyl ester hydrolases (REHs).[1]

  • Esterification: The reverse reaction, the esterification of 9-cis-retinol to form 9-cis-retinyl esters, is primarily catalyzed by lecithin:retinol (B82714) acyltransferase (LRAT).[1]

  • Oxidation: 9-cis-retinol can be further oxidized to 9-cis-retinal (B17824) by retinol dehydrogenases (RDHs), and subsequently to 9-cis-retinoic acid by retinaldehyde dehydrogenases (RALDHs).[3][4]

This document outlines protocols for utilizing common in vitro models, including cultured cell lines and subcellular fractions, to study these metabolic processes.

Key In Vitro Models

Several in vitro systems are amenable to studying 9-cis-retinyl palmitate metabolism:

  • Hepatoma Cell Lines (e.g., HepG2): These cells are derived from human liver carcinoma and are a valuable model as the liver is a primary site of retinoid metabolism and storage.[1][5] They express key enzymes involved in retinoid metabolism.

  • Hepatic Stellate Cell Lines (e.g., HSC-T6): These cells are crucial for storing hepatic vitamin A and are involved in its metabolism.[1]

  • Liver Microsomes and Cytosol: Subcellular fractions of liver tissue, such as microsomes and cytosol, allow for the study of specific enzymatic activities (e.g., REH) in a cell-free system.[6][7]

Experimental Protocols

Protocol 1: Culturing HepG2 Cells for Retinoid Metabolism Studies

This protocol describes the standard procedure for culturing HepG2 cells to be used in subsequent metabolism assays.

Materials:

  • HepG2 cell line

  • Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 6-well plates

Procedure:

  • Cell Culture Maintenance:

    • Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[5]

    • Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.[5]

    • Change the culture medium every 2-3 days.[5]

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.

    • Add 1-2 mL of Trypsin-EDTA solution and incubate at 37°C for 5-7 minutes, or until cells detach.[5]

    • Neutralize trypsin with 4 volumes of complete growth medium.[5]

    • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks at a split ratio of 1:4 to 1:8.[5]

  • Seeding for Experiments:

    • For metabolism studies, seed HepG2 cells into 6-well plates at a density of 1.0 x 10^5 cells/cm².[8]

    • Allow cells to attach overnight before initiating treatment with retinoids.

Protocol 2: In Vitro Hydrolysis of 9-cis-Retinyl Palmitate using Liver Homogenates

This protocol details an assay to measure the activity of retinyl ester hydrolase (REH) using liver homogenates.

Materials:

  • Pig liver tissue

  • Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)

  • 9-cis-retinyl palmitate (substrate)

  • Detergent (e.g., sodium taurocholate)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0-9.0)

  • Hexane (B92381)

  • Ethanol

  • HPLC system

Procedure:

  • Preparation of Liver Homogenate:

    • Homogenize fresh pig liver tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

    • Collect the supernatant for use in the assay. Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Prepare a reaction mixture containing the liver homogenate, reaction buffer, and detergent (if required for optimal activity).

    • Initiate the reaction by adding 9-cis-retinyl palmitate to a final concentration within the range of the apparent Km (e.g., 142 to 268 µM).[6]

    • Incubate the reaction mixture at 37°C for a specific time period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding an equal volume of ethanol.

  • Extraction of Retinoids:

    • Extract the retinoids from the reaction mixture by adding hexane and vortexing vigorously.

    • Centrifuge to separate the phases and collect the upper hexane layer.

    • Evaporate the hexane under a stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried retinoid extract in the HPLC mobile phase.

    • Analyze the sample by HPLC to separate and quantify the product, 9-cis-retinol.

Protocol 3: HPLC Analysis of 9-cis-Retinoids

This protocol provides a general method for the separation and quantification of 9-cis-retinyl palmitate and its metabolites.

Materials:

  • HPLC system with a UV detector

  • Normal-phase HPLC column (e.g., Zorbax SIL, 4.6 × 250 mm, 5 µm)[9]

  • Mobile phase: Isocratic mixture of n-hexane and a polar solvent (e.g., 2-propanol). A typical mobile phase is 0.4% 2-propanol in hexane.[9]

  • Retinoid standards (9-cis-retinyl palmitate, 9-cis-retinol, 9-cis-retinal, 9-cis-retinoic acid)

Procedure:

  • HPLC Setup:

    • Equilibrate the HPLC column with the mobile phase at a flow rate of 2 mL/min.[9]

    • Set the UV detector to the appropriate wavelength for retinoid detection (e.g., 325 nm for retinol and retinyl esters, 340 nm for retinoic acid).[9]

  • Sample Injection:

    • Inject the reconstituted retinoid extract onto the column.

  • Chromatographic Separation and Detection:

    • Elute the retinoids isocratically.

    • Identify and quantify the peaks corresponding to 9-cis-retinyl palmitate, 9-cis-retinol, and other metabolites by comparing their retention times and UV spectra to those of authentic standards.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies of retinoid metabolism.

Table 1: Kinetic Parameters of Retinyl Ester Hydrolase (REH) with Different Retinyl Palmitate Isomers in Pig Liver Homogenates

SubstrateRelative Activity (normalized to all-trans)Apparent Km (µM)
all-trans-retinyl palmitate1142 - 268
9-cis-retinyl palmitate2.4 ± 0.1142 - 268
13-cis-retinyl palmitate5.7 ± 0.5142 - 268
9,13-cis-retinyl palmitate6.8 ± 0.5142 - 268

Data from[6].

Table 2: Kinetic Parameters of Retinyl Ester Hydrolase (REH) in Bovine Liver and Retinal Pigment Epithelium (RPE) Microsomes

TissueSubstrateVmax (pmol/min/mg)Km (µM)
Liverall-trans-retinyl palmitate~300~30
RPEall-trans-retinyl palmitate~300~30
RPE11-cis-retinyl palmitate1,667-

Data from[7].

Table 3: IC50 Values of Lecithin:Retinol Acyltransferase (LRAT) Inhibitors

CompoundIC50 (µM)
Compound 1 (DODS-(D,L)-F(3AMD-Pzd(N-SO2Me)))21.1
Compound 2 (DECS-(D,L)-F(3AMD-Pzd(N-SO2Me)))32.7

Data from[10][11].

Visualizations

Signaling Pathway

G Retinyl_Palmitate 9-cis-Retinyl Palmitate Retinol 9-cis-Retinol Retinyl_Palmitate->Retinol REH Retinol->Retinyl_Palmitate LRAT Retinal 9-cis-Retinal Retinol->Retinal RDH Retinoic_Acid 9-cis-Retinoic Acid Retinal->Retinoic_Acid RALDH RXRs Retinoid X Receptors (RXRs) Retinoic_Acid->RXRs RARs Retinoic Acid Receptors (RARs) Retinoic_Acid->RARs Gene_Expression Target Gene Expression RXRs->Gene_Expression RARs->Gene_Expression

Caption: Metabolic pathway of 9-cis-retinyl palmitate.

Experimental Workflow

G Start Start: In Vitro Model (e.g., HepG2 cells, Liver Homogenate) Incubation Incubation with 9-cis-Retinyl Palmitate Start->Incubation Termination Reaction Termination (e.g., add Ethanol) Incubation->Termination Extraction Liquid-Liquid Extraction (e.g., with Hexane) Termination->Extraction Analysis HPLC Analysis Extraction->Analysis Quantification Quantification of Metabolites (9-cis-Retinol, 9-cis-Retinal, 9-cis-RA) Analysis->Quantification End End: Data Interpretation Quantification->End

Caption: General workflow for in vitro metabolism studies.

References

Application Notes and Protocols: Investigating Gene Expression Changes Induced by 9-cis-Retinyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis-retinyl palmitate is a synthetic derivative of vitamin A. Its biological activity is primarily exerted after its conversion to 9-cis-retinoic acid. This active metabolite serves as a high-affinity ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2][3] These receptors are nuclear transcription factors that, upon ligand binding, form heterodimers (RAR/RXR) or homodimers (RXR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5] This signaling cascade plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.[2][4] Dysregulation of this pathway has been implicated in various diseases, including cancer.[2]

These application notes provide a comprehensive overview of the methodologies used to investigate the gene expression changes induced by 9-cis-retinyl palmitate, with a focus on its active form, 9-cis-retinoic acid. Detailed protocols for cell culture, treatment, RNA extraction, and microarray analysis are provided, along with a summary of expected gene expression changes based on studies of retinoic acid-induced cellular differentiation.

Signaling Pathway of 9-cis-Retinoic Acid

The biological effects of 9-cis-retinyl palmitate are mediated through its conversion to 9-cis-retinoic acid, which then activates the RAR/RXR signaling pathway. The diagram below illustrates the key steps in this pathway, from ligand binding to the regulation of target gene expression.

RAR_RXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_cis_RP 9-cis-Retinyl Palmitate 9_cis_RA 9-cis-Retinoic Acid 9_cis_RP->9_cis_RA Metabolic Conversion CRABP Cellular Retinoic Acid Binding Protein (CRABP) 9_cis_RA->CRABP Binds to 9_cis_RA_n 9-cis-Retinoic Acid CRABP->9_cis_RA_n Transport RAR RAR RAR_RXR_Heterodimer RAR/RXR Heterodimer RXR RXR RARE Retinoic Acid Response Element (RARE) RAR_RXR_Heterodimer->RARE Binds to Target_Gene Target Gene RARE->Target_Gene Regulates mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation 9_cis_RA_n->RAR Binds to 9_cis_RA_n->RXR Binds to

Caption: RAR/RXR Signaling Pathway.

Data Presentation: Gene Expression Changes

The following table summarizes a selection of genes identified as primary targets of RARγ, a key receptor for 9-cis-retinoic acid, in F9 teratocarcinoma stem cells treated with retinoic acid. The data is derived from microarray analysis and highlights genes with significant changes in expression.

Gene SymbolGene NameFold Change (RA-treated vs. Untreated)
Upregulated Genes
Hoxa3Homeobox A33.8
Hoxa5Homeobox A53.5
Gas1Growth arrest-specific 13.2
Cyp26a1Cytochrome P450, family 26, subfamily a, polypeptide 12.9
Sfrp2Secreted frizzled-related protein 22.7
Fbp2Fructose-1,6-bisphosphatase 22.5
Emp1Epithelial membrane protein 12.2
Downregulated Genes
Runx1Runt-related transcription factor 1-2.1

Note: This data is based on studies of retinoic acid-induced differentiation and serves as an illustrative example of the types of gene expression changes that may be observed.

Experimental Protocols

Experimental Workflow for Microarray Analysis

The overall workflow for investigating gene expression changes using microarray analysis is depicted below. This process involves cell culture and treatment, RNA extraction and purification, probe labeling, hybridization to the microarray, and subsequent data acquisition and analysis.

Microarray_Workflow Cell_Culture 1. Cell Culture (e.g., F9 teratocarcinoma cells) Treatment 2. Treatment - 9-cis-Retinyl Palmitate - Vehicle Control Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction and Purification Treatment->RNA_Extraction RNA_QC 4. RNA Quality Control (e.g., Spectrophotometry, Gel Electrophoresis) RNA_Extraction->RNA_QC Probe_Labeling 5. cDNA Probe Synthesis and Labeling (e.g., with fluorescent dyes) RNA_QC->Probe_Labeling Hybridization 6. Hybridization to Microarray Chip Probe_Labeling->Hybridization Washing 7. Washing Hybridization->Washing Scanning 8. Microarray Scanning Washing->Scanning Data_Analysis 9. Data Acquisition and Analysis Scanning->Data_Analysis

Caption: Microarray Experimental Workflow.
Protocol 1: Cell Culture and Treatment

This protocol is based on methods used for F9 teratocarcinoma stem cells, a common model for studying retinoic acid-induced differentiation.

Materials:

  • F9 teratocarcinoma stem cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • 9-cis-retinyl palmitate (stock solution in a suitable solvent like DMSO)

  • Vehicle control (e.g., DMSO)

  • Cell culture flasks or plates

Procedure:

  • Culture F9 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells every 2-3 days using Trypsin-EDTA to maintain sub-confluent cultures.

  • For experiments, seed the cells at a desired density in culture plates.

  • Allow the cells to attach and grow for 24 hours.

  • Prepare the treatment media by diluting the 9-cis-retinyl palmitate stock solution and the vehicle control in fresh culture medium to the final desired concentrations.

  • Remove the existing medium from the cells and replace it with the treatment or vehicle control medium.

  • Incubate the cells for the desired time points (e.g., 6, 24, 48 hours).

Protocol 2: RNA Extraction and Quality Control

Materials:

  • TRIzol reagent or a similar RNA extraction kit

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • Spectrophotometer (e.g., NanoDrop)

  • Agarose (B213101) gel electrophoresis system

Procedure:

  • After the treatment period, wash the cells with ice-cold PBS.

  • Lyse the cells directly in the culture dish by adding TRIzol reagent and scraping the cells.

  • Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.

  • Add chloroform, shake vigorously, and incubate for 3 minutes at room temperature.

  • Centrifuge the samples to separate the phases.

  • Carefully transfer the upper aqueous phase containing the RNA to a new tube.

  • Precipitate the RNA by adding isopropanol and incubating.

  • Centrifuge to pellet the RNA, discard the supernatant.

  • Wash the RNA pellet with 75% ethanol.

  • Air-dry the pellet and resuspend it in nuclease-free water.

  • Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.

  • Assess RNA integrity by running a small amount on an agarose gel to visualize the 18S and 28S ribosomal RNA bands.

Protocol 3: Microarray Analysis

This protocol provides a general overview of the steps involved in a two-color microarray experiment.

Materials:

  • Oligonucleotide microarray slides

  • Reverse transcriptase

  • Aminoallyl-dUTP

  • Fluorescent dyes (e.g., Cy3 and Cy5)

  • Hybridization buffer

  • Wash buffers

  • Microarray scanner

Procedure:

  • cDNA Synthesis and Labeling:

    • Synthesize first-strand cDNA from the total RNA of both the treated and control samples using reverse transcriptase. Incorporate aminoallyl-dUTP during this step.

    • Purify the aminoallyl-cDNA.

    • Chemically couple the fluorescent dyes (e.g., Cy3 for the control and Cy5 for the treated sample) to the aminoallyl-cDNA.

    • Purify the labeled cDNA probes.

  • Hybridization:

    • Combine the Cy3-labeled control and Cy5-labeled treated cDNA probes.

    • Add hybridization buffer to the probe mixture.

    • Apply the probe mixture to the microarray slide.

    • Cover the slide with a coverslip and place it in a hybridization chamber.

    • Incubate overnight in a water bath at a specific temperature (e.g., 65°C) to allow the labeled cDNA to hybridize to the complementary probes on the array.

  • Washing:

    • After hybridization, wash the microarray slide with a series of wash buffers to remove unbound probes.

  • Scanning and Data Analysis:

    • Scan the microarray slide using a dual-laser scanner to detect the fluorescence intensities for both Cy3 and Cy5.

    • Use image analysis software to quantify the fluorescence intensity of each spot.

    • Normalize the data to correct for systematic variations.

    • Calculate the ratio of Cy5 to Cy3 intensity for each gene to determine the relative gene expression changes between the treated and control samples.

    • Perform statistical analysis to identify genes with significant changes in expression.

Conclusion

The investigation of gene expression changes induced by 9-cis-retinyl palmitate provides valuable insights into its mechanism of action and its potential therapeutic applications. By understanding which genes and pathways are modulated by this compound, researchers can better elucidate its role in cellular processes and its potential as a drug candidate. The protocols and data presented here offer a framework for conducting such investigations, from the initial cell-based assays to the comprehensive analysis of the resulting gene expression profiles.

References

Application Note: Quantitative Analysis of 9-cis-Retinyl Palmitate and its Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis-Retinyl palmitate is a geometric isomer of retinyl palmitate, a primary storage form of vitamin A. Its metabolic conversion to biologically active forms, such as 9-cis-retinoic acid, is of significant interest in various physiological and pathological processes. 9-cis-retinoic acid is a high-affinity ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs), playing a crucial role in gene regulation.[1] Accurate and sensitive quantification of 9-cis-retinyl palmitate and its metabolites is essential for understanding its metabolism, pharmacokinetics, and therapeutic potential. This application note provides a detailed protocol for the simultaneous determination of 9-cis-retinyl palmitate, 9-cis-retinol, and 9-cis-retinoic acid in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of 9-cis-Retinyl Palmitate

The metabolic pathway of 9-cis-retinyl palmitate involves enzymatic hydrolysis to 9-cis-retinol, which is then oxidized to 9-cis-retinal (B17824) and subsequently to the biologically active 9-cis-retinoic acid. The initial hydrolysis is catalyzed by retinyl ester hydrolases (REH). The subsequent oxidation steps are carried out by retinol (B82714) dehydrogenases (RDHs) and retinal dehydrogenases (RALDHs).

Metabolic Pathway of 9-cis-Retinyl Palmitate 9-cis-Retinyl Palmitate 9-cis-Retinyl Palmitate 9-cis-Retinol 9-cis-Retinol 9-cis-Retinyl Palmitate->9-cis-Retinol Retinyl Ester Hydrolase (REH) 9-cis-Retinal 9-cis-Retinal 9-cis-Retinol->9-cis-Retinal Retinol Dehydrogenase (RDH) 9-cis-Retinoic Acid 9-cis-Retinoic Acid 9-cis-Retinal->9-cis-Retinoic Acid Retinal Dehydrogenase (RALDH) Biological Effects (Gene Regulation) Biological Effects (Gene Regulation) 9-cis-Retinoic Acid->Biological Effects (Gene Regulation)

Metabolic conversion of 9-cis-retinyl palmitate to 9-cis-retinoic acid.

Experimental Workflow

A generalized workflow for the LC-MS/MS analysis of 9-cis-retinyl palmitate and its metabolites includes sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological Sample (Plasma, Tissue) Biological Sample (Plasma, Tissue) Protein Precipitation / Liquid-Liquid Extraction Protein Precipitation / Liquid-Liquid Extraction Biological Sample (Plasma, Tissue)->Protein Precipitation / Liquid-Liquid Extraction Evaporation & Reconstitution Evaporation & Reconstitution Protein Precipitation / Liquid-Liquid Extraction->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification & Analysis Quantification & Analysis MS/MS Detection->Quantification & Analysis

General workflow for LC-MS/MS analysis of retinoids.

Detailed Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix. Both protein precipitation (PPT) and liquid-liquid extraction (LLE) are commonly used.[2][3]

a) Protein Precipitation (for Plasma/Serum) [4]

  • To 200 µL of plasma or serum, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., all-trans-retinyl-d5 acetate (B1210297) or all-trans-retinoic acid-d4).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 1:3 water:methanol) for LC-MS/MS analysis.[3]

b) Liquid-Liquid Extraction (for Plasma/Serum and Tissue Homogenates) [2][3]

  • To 200 µL of plasma, serum, or tissue homogenate, add an internal standard.

  • Add 200 µL of acetonitrile and vortex for 1 minute.[2]

  • Add 1.2 mL of methyl-tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 13,000 rpm for 10 minutes.[2][3]

  • Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen at room temperature.

  • Reconstitute the extract in 200 µL of 1:3 water:methanol.[2][3]

Liquid Chromatography

Chromatographic separation is crucial for resolving the different isomers. A C18 or C30 reversed-phase column is recommended.

ParameterCondition
Column C18 or C30, 100 x 2.1 mm, 2.6 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Start with 70% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Mass Spectrometry

Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, typically in positive ion mode for retinyl esters and retinol, and negative ion mode for retinoic acid. Detection is performed using multiple reaction monitoring (MRM).

Table 1: Mass Spectrometry Parameters (Illustrative)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
9-cis-Retinyl Palmitate525.5269.2APCI/ESI (+)
9-cis-Retinol269.293.1APCI/ESI (+)
9-cis-Retinoic Acid299.2255.2ESI (-)

Note: The precursor for retinyl palmitate corresponds to the [M+H-H₂O]⁺ ion, which readily forms and fragments to the retinoid backbone at m/z 269.2. The product ion for 9-cis-retinoic acid in negative mode corresponds to the loss of CO₂.

Quantitative Data

The following tables summarize typical quantitative performance data for the analysis of retinoids by LC-MS/MS. While specific data for 9-cis-retinyl palmitate is limited, the provided ranges for related compounds offer a valuable reference.

Table 2: Linearity and Sensitivity of Retinoid Analysis [3]

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
Retinyl Palmitate10 - 100010
Retinol1 - 10001
Retinoic Acid1 - 10001
13-cis-Retinoic Acid2.5 - 10002.5

Data is representative and may vary depending on the specific instrumentation and matrix.

Table 3: Endogenous Concentrations of Retinoic Acid Isomers in Human Plasma

AnalyteConcentration Range (pmol/g or pmol/mL)Reference
all-trans-Retinoic Acid7 - 9.6 (mouse tissue), 1.9 (mouse serum)[5]
13-cis-Retinoic Acid2.9 - 4.2 (mouse tissue), 1.2 (mouse serum)[5]
9-cis-Retinoic AcidUndetectable to low nM after supplementation[6]

Conclusion

This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the quantification of 9-cis-retinyl palmitate and its key metabolites. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the summarized quantitative data, offer a valuable resource for researchers in pharmacology, nutrition, and drug development. The inherent sensitivity and specificity of this method will facilitate a deeper understanding of the metabolic fate and biological significance of 9-cis-retinoids.

References

Protocol for the Extraction and Quantification of Retinyl Esters from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Retinyl esters, the storage form of vitamin A (retinol), play a crucial role in retinoid homeostasis and are precursors to the biologically active retinoic acid, which regulates a wide array of physiological processes.[1] Accurate quantification of retinyl esters in biological samples such as tissues and plasma is essential for researchers in nutrition, physiology, and drug development to understand vitamin A metabolism and its dysregulation in various disease states.[1][2] This document provides a detailed protocol for the extraction of retinyl esters from biological samples, followed by their quantification using high-performance liquid chromatography (HPLC).

Overview of the Method

This protocol employs a robust liquid-liquid extraction method to isolate retinyl esters and retinol (B82714) from biological matrices.[1][2] The procedure is designed to be applicable to a variety of sample types, including serum, plasma, and various tissues. Subsequent analysis by reverse-phase HPLC with UV detection allows for the separation and quantification of total retinyl esters and retinol.[1][3][4] For more detailed analysis of individual retinyl ester species, methods employing high-resolution mass spectrometry can be utilized.[5][6]

Materials and Reagents

Equipment
  • Homogenizer (for tissue samples)

  • Centrifuge

  • Nitrogen evaporator

  • HPLC system with UV detector

  • Amber glass vials and tubes (to protect light-sensitive retinoids)[7][8]

Solvents and Chemicals (HPLC grade or higher)

Experimental Protocols

Caution: Retinoids are sensitive to light and oxidation. All procedures should be performed under yellow or red light, and solvents should be purged with nitrogen to minimize exposure to oxygen.[2] Use amber glassware throughout the experiment.[7][8]

Sample Preparation
  • Serum/Plasma: Thaw frozen samples on ice.[7] Use 100-200 µL of serum or plasma for the extraction.[1]

  • Tissues: Weigh 10-80 mg of frozen tissue.[1] Homogenize the tissue in an appropriate volume of saline or phosphate-buffered saline (PBS).[2][9]

Liquid-Liquid Extraction of Retinyl Esters and Retinol

This two-step acid-base extraction method is effective for recovering multiple retinoids.[1]

  • To the prepared sample (homogenate or serum/plasma), add approximately 100 pmol of the internal standard, retinyl acetate (e.g., 5 µL of a 20 µM solution in ethanol).[1]

  • Add 1-3 mL of 0.025 M KOH in ethanol.[1][2]

  • Add 10 mL of hexane.[1]

  • Vortex the mixture vigorously for 30 seconds to 1 minute.[2]

  • Centrifuge at 1000 x g for 3 minutes to separate the phases and pellet the precipitated protein.[1][2]

  • Carefully transfer the upper hexane phase, which contains the nonpolar retinoids (retinyl esters and retinol), to a clean amber tube.[1]

  • Evaporate the hexane extract to dryness under a gentle stream of nitrogen.[1]

  • Reconstitute the dried extract in 120 µL of acetonitrile for most samples. For liver extracts, which have a high concentration of retinyl esters, a larger volume (e.g., 500 µL) may be necessary.[1]

HPLC Analysis
  • Chromatographic Conditions: The separation of retinol and total retinyl esters can be achieved using a reverse-phase C18 column.[1]

  • Mobile Phase: A gradient elution is typically used. For example, starting with 11% water / 89% acetonitrile / 0.1% formic acid for 9 minutes, followed by a linear gradient to 100% acetonitrile over 2 minutes.[1]

  • Flow Rate: 1 mL/min.[1]

  • Injection Volume: 100 µL for most samples. For concentrated samples like liver extracts, a smaller injection volume (e.g., 10 µL) may be required to stay within the linear range of the detector.[1]

  • Detection: Monitor the absorbance at 325 nm.[1][10]

Data Presentation

The following tables summarize typical quantitative data obtained from HPLC analysis.

AnalyteRetention Time (min)Limit of Detection (pmol)
Retinol (ROL)4.80.2
Retinyl Acetate (IS)8.9N/A
Retinyl Esters (RE)16.50.7
Data derived from a reverse-phase HPLC method.[1]
ParameterValue
Intra-day Coefficient of Variation (%)5.9 - 10.0
Inter-day Coefficient of Variation (%)5.9 - 11.0
Linear Range> 3 orders of magnitude
Method performance characteristics.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Sample Biological Sample (Tissue or Plasma) Homogenization Homogenization (for tissue) Sample->Homogenization Add_IS_KOH Add Internal Standard & 0.025 M KOH in Ethanol Homogenization->Add_IS_KOH Add_Hexane Add Hexane Add_IS_KOH->Add_Hexane Vortex_Centrifuge Vortex & Centrifuge Add_Hexane->Vortex_Centrifuge Collect_Hexane Collect Hexane Phase Vortex_Centrifuge->Collect_Hexane Evaporation Evaporation under N2 Collect_Hexane->Evaporation Reconstitution Reconstitute in Acetonitrile Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection UV_Detection UV Detection at 325 nm HPLC_Injection->UV_Detection Quantification Data Analysis & Quantification UV_Detection->Quantification

Caption: Workflow for Retinyl Ester Extraction and Analysis.

Retinoid Signaling Pathway

retinoid_pathway RE Retinyl Esters (Storage) ROL Retinol (Transport Form) RE->ROL REH ROL->RE LRAT/DGAT RAL Retinal ROL->RAL ADH/RDH RA Retinoic Acid (Active Form) RAL->RA RALDH RAR_RXR RAR/RXR Nuclear Receptors RA->RAR_RXR Binding Gene_Expression Target Gene Expression RAR_RXR->Gene_Expression Activation

Caption: Simplified Retinoid Metabolism and Signaling Pathway.

Saponification for Total Retinol Analysis

For some applications, determining the total vitamin A content (retinol + retinyl esters) is desired. This is achieved by saponification, which hydrolyzes the retinyl esters to retinol.[11]

Note: Saponification can lead to the degradation and isomerization of retinoids if not performed carefully.[1][12]

Saponification Protocol
  • To the sample, add an equal volume of ethanol containing an antioxidant like BHT.

  • Add a solution of potassium hydroxide in water (e.g., 50% w/v).[11]

  • Incubate the mixture at an elevated temperature (e.g., 70°C for 25 minutes), ensuring not to exceed 80°C to prevent isomerization.[11]

  • After cooling, extract the resulting retinol using hexane as described in section 4.2.

Conclusion

The described protocol provides a reliable and reproducible method for the extraction and quantification of retinyl esters from various biological samples. The use of an internal standard and careful handling of the light-sensitive compounds are critical for obtaining accurate results. This methodology is a valuable tool for researchers investigating the role of vitamin A in health and disease.

References

Application Notes and Protocols for the Spectroscopic Characterization of 9-cis-Vitamin A Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-cis-Vitamin A palmitate, also known as 9-cis-retinyl palmitate, is an isomer of Vitamin A, a fat-soluble vitamin crucial for vision, immune function, and cellular growth. Unlike the more common all-trans isomer, the 9-cis form exhibits unique biological activities, notably its ability to activate both retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This dual agonism makes it a molecule of significant interest in drug development for various therapeutic areas, including oncology and metabolic diseases. Accurate and robust analytical methods are essential for its identification, quantification, and quality control in research and pharmaceutical applications.

This document provides a detailed overview of the spectroscopic techniques used to characterize this compound, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (FTIR/Raman). Detailed experimental protocols and data interpretation guidelines are provided to assist researchers in their analytical workflows.

Spectroscopic Characterization Data

The following tables summarize key quantitative data for the spectroscopic characterization of this compound and its closely related analogs. Data for related compounds are included due to the limited availability of published spectra specifically for this compound and serve as a reliable reference.

Table 1: UV-Visible Spectroscopy Data

CompoundSolventλmax (nm)Molar Extinction Coefficient (ε)Reference
Retinoids (general)Ethanol (B145695)/Hexane (B92381)~325-327Not specified[1][2]
all-trans-RetinolEthanol32552,770 L·cm⁻¹·mol⁻¹[3]
9-cis-Retinol (B22316)EthanolNot specified42,300 L·cm⁻¹·mol⁻¹[3]
Retinyl EstersNot specifiedSimilar to Retinol (B82714)Not specified[4]

Table 2: ¹H NMR Chemical Shifts for the Retinoid Moiety (in C₆D₆)

Note: Data for 9-cis-retinyl acetate (B1210297) is presented as a close analog to 9-cis-retinyl palmitate. The chemical shifts of the polyene chain are expected to be nearly identical.

Proton Assignment9-cis-Retinyl Acetate (δ, ppm)MultiplicityJ (Hz)
H77.02-6.84m
H87.02-6.84m
H106.03d11.4
H116.20d15.1
H126.31d15.9
H145.61t7.3
H15 (-CH₂)4.61d7.3
C9-CH₃1.96-1.91s (in m)
C13-CH₃1.79s
C1-gem-CH₃1.10s

Reference:[5]

Table 3: Mass Spectrometry Data

CompoundIonization ModeMolecular WeightKey Fragment Ions (m/z)Reference
all-trans-Vitamin A PalmitateEI524.86 g/mol 268 ([Retinol - H₂O]⁺), 256 ([Palmitic Acid]⁺)[6]
Retinoids (general)ESI+VariesNot specified[7]

Table 4: Vibrational Spectroscopy Data

CompoundTechniqueWavenumber (cm⁻¹)AssignmentReference
Retinyl PalmitateRaman~1593Conjugated C=C stretch[8]
Retinyl PalmitateRaman~1197, 1160, 1012C-C bonds[8]

Signaling Pathway

9-cis-Vitamin A is metabolized to 9-cis-retinoic acid, which acts as a ligand for nuclear hormone receptors. It is unique in its ability to bind and activate both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). RXRs can form heterodimers with other nuclear receptors, thereby influencing a wide array of gene transcription pathways involved in cell proliferation, differentiation, and apoptosis.

9_cis_Retinoic_Acid_Signaling_Pathway 9-cis-Retinoic Acid Signaling Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9cisRA 9-cis-Retinoic Acid CRABP Cellular Retinoic Acid Binding Protein (CRABP) 9cisRA->CRABP Binding & Transport RXR RXR CRABP->RXR Nuclear Translocation & Ligand Binding RAR RAR CRABP->RAR Nuclear Translocation & Ligand Binding RXR_RAR RXR-RAR Heterodimer RXR->RXR_RAR RXR_Partner RXR-Partner Heterodimer RXR->RXR_Partner RAR->RXR_RAR Partner Partner Receptor (e.g., VDR, TR, PPAR) Partner->RXR_Partner RARE Retinoic Acid Response Element (RARE) RXR_RAR->RARE Binds to DNA XRE Retinoid X Response Element (XRE) RXR_Partner->XRE Binds to DNA Transcription Gene Transcription RARE->Transcription Modulates XRE->Transcription Modulates

Caption: 9-cis-Retinoic Acid Signaling Pathway.

Experimental Protocols

Safety Precaution: this compound is light and air-sensitive. All procedures should be performed under dim red light or in amber glassware, and solvents should be degassed. Store samples under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below).

UV-Visible Spectrophotometry

Objective: To determine the concentration and confirm the identity of this compound by its characteristic UV absorption.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Ethanol or Hexane (HPLC grade)

  • Volumetric flasks and pipettes

  • This compound standard

Protocol:

  • Standard Preparation: Accurately weigh a small amount of this compound and dissolve it in ethanol or hexane to prepare a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent used for the standard.

  • Measurement:

    • Set the spectrophotometer to scan from 250 nm to 450 nm.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard and the sample solution.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax), which should be around 325-327 nm.[1]

    • Plot a calibration curve of absorbance vs. concentration for the standards.

    • Determine the concentration of the sample from the calibration curve using its absorbance value.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound from other isomers and related compounds.

Materials:

  • HPLC system with a UV detector

  • Normal-phase silica (B1680970) column (e.g., Zorbax SIL, 4.6 × 250 mm, 5 µm)[4]

  • n-Heptane or Hexane (HPLC grade)

  • Isopropyl alcohol (HPLC grade)

  • Autosampler vials

Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, 0.4% isopropyl alcohol in hexane.[4] Degas the mobile phase by sonication or helium sparging.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like hexane to an appropriate concentration. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Zorbax SIL (4.6 × 250 mm, 5 µm)[4]

    • Mobile Phase: 0.4% 2-propanol in hexane[4]

    • Flow Rate: 2 mL/min[4]

    • Detection Wavelength: 325 nm[4]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient or controlled at 40°C

  • Analysis: Inject the standard and sample solutions. The retention time for 9-cis-retinol is approximately 27.0 min under these conditions, with retinyl esters eluting much earlier (e.g., ~2.0 min).[4] Retention time for 9-cis-retinyl palmitate will need to be established with a pure standard.

  • Quantification: Use the peak area from the chromatogram to quantify the concentration against a standard curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure and confirm the 9-cis isomeric configuration.

Materials:

  • NMR Spectrometer (≥400 MHz recommended)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Deuterated benzene, C₆D₆, or Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of deuterated solvent.

    • Add a small amount of TMS as an internal reference (δ 0.00 ppm).

    • Filter the solution into a clean, dry NMR tube to remove any particulate matter.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key signals to observe are the olefinic protons of the polyene chain and the methyl groups, which are sensitive to the isomeric configuration.

    • Acquire a ¹³C NMR spectrum and consider 2D NMR experiments like COSY and HSQC for full structural assignment.

  • Data Analysis: Compare the obtained chemical shifts and coupling constants with published data for related 9-cis-retinoids. The chemical shifts of the protons on the polyene chain are particularly diagnostic for confirming the cis configuration at the C9 position.[5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain fragmentation data to support structural identification.

Materials:

  • Mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the LC-MS system (e.g., acetonitrile/water with 0.1% formic acid).[7]

  • Direct Infusion or LC-MS Analysis:

    • For direct infusion, introduce the sample solution directly into the mass spectrometer.

    • For LC-MS, use an appropriate HPLC method (as described above, ensuring mobile phase is MS-compatible) to introduce the sample.

  • MS Parameters:

    • Ionization Mode: Positive ion mode (ESI+ or APCI+) is typically effective for retinoids.[7]

    • Mass Analyzer: Scan a suitable m/z range (e.g., 100-600) to detect the parent ion.

    • Tandem MS (MS/MS): If available, perform fragmentation analysis on the parent ion to obtain structural information.

  • Data Analysis:

    • The expected protonated molecule [M+H]⁺ for C₃₆H₆₀O₂ is m/z 525.47.

    • Analyze the fragmentation pattern. Key fragments would likely correspond to the loss of the palmitate group and fragmentation of the retinol backbone.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Characterization_Workflow Workflow for Spectroscopic Characterization Sample Sample containing This compound Extraction Extraction & Purification (e.g., LLE, Column Chromatography) Sample->Extraction PurityCheck Purity & Isomer Separation (HPLC-UV) Extraction->PurityCheck UVVis UV-Vis Spectroscopy (Quantification & λmax) PurityCheck->UVVis Quantitative Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structural Elucidation PurityCheck->NMR Structure Confirmation MS Mass Spectrometry (LC-MS, MS/MS) MW & Fragmentation PurityCheck->MS Molecular Weight ID Vibrational Vibrational Spectroscopy (FTIR/Raman) Functional Groups PurityCheck->Vibrational Functional Group ID DataAnalysis Data Integration & Analysis UVVis->DataAnalysis NMR->DataAnalysis MS->DataAnalysis Vibrational->DataAnalysis Report Final Characterization Report DataAnalysis->Report

Caption: General workflow for spectroscopic analysis.

References

Application Note: Accelerating Photoreceptor Maturation in Retinal Organoids with 9-cis-Retinal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human pluripotent stem cell (hPSC)-derived retinal organoids are powerful in-vitro models that recapitulate the complex histoarchitecture of the human retina.[1] They are invaluable tools for studying retinal development, modeling degenerative diseases, and screening potential therapeutic compounds.[2] A significant limitation of current protocols is the extensive culture time required for the development and maturation of photoreceptors, which can be a bottleneck for quantitative applications like drug screening.[1][2]

Standard protocols often use all-trans retinoic acid (ATRA) to promote retinal differentiation. However, recent studies have demonstrated that replacing ATRA with 9-cis-retinal (B17824), a stereoisomer of retinal, significantly accelerates photoreceptor development, particularly for rods.[3][4][5][6][7] Supplementation with 9-cis-retinal leads to earlier expression of mature photoreceptor markers, such as rhodopsin, and the development of more mature organoid morphology, including longer outer segment-like structures.[1][2][4][6] This accelerated timeline can reduce culture times by at least one month, enhancing the efficiency and utility of retinal organoids in research and drug development.[2]

While this note focuses on 9-cis-retinal, it is worth noting that more stable pro-drugs, such as 9-cis-retinyl acetate, can be metabolized into 9-cis-retinal and have shown beneficial effects in vivo.[8] 9-cis-retinal functions both by influencing gene transcription via nuclear receptors and by directly binding to opsin to form a functional photopigment, isorhodopsin, a key advantage in photoreceptor maturation.[9][10]

Signaling and Functional Pathways

9-cis-retinal plays a dual role in retinal development and function. Firstly, as part of the broader retinoid signaling pathway, it can be oxidized to 9-cis-retinoic acid. This molecule acts as a ligand for nuclear hormone receptors—specifically, it can bind to both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[11] This binding regulates the transcription of numerous genes crucial for cellular differentiation and development.

Secondly, and more directly relevant to photoreceptor function, 9-cis-retinal can act as a chromophore. It binds to the apoprotein opsin within photoreceptor cells to form a functional visual pigment known as isorhodopsin.[9][10] This process bypasses the canonical visual cycle that typically produces 11-cis-retinal (B22103) and allows for the formation of a light-sensitive molecule, which is a critical step in photoreceptor maturation and function.[9][12]

9_cis_Retinal_Pathway cluster_0 Cellular Uptake & Metabolism cluster_1 Functional Roles in Photoreceptors Retinyl_Esters 9-cis-Retinyl Esters (e.g., Palmitate, Acetate) Retinol (B82714) 9-cis-Retinol Retinyl_Esters->Retinol Hydrolysis Retinal 9-cis-Retinal (Active Supplement) Retinol->Retinal Oxidation (RDH) Retinoic_Acid 9-cis-Retinoic Acid Retinal->Retinoic_Acid Oxidation (RALDH) Opsin Opsin (Apoprotein) Retinal->Opsin Binds to Nuclear_Receptors Nuclear Receptors (RAR/RXR) Retinoic_Acid->Nuclear_Receptors Binds to Isorhodopsin Isorhodopsin (Functional Photopigment) Opsin->Isorhodopsin Forms Gene_Transcription Gene Transcription (Photoreceptor Maturation) Nuclear_Receptors->Gene_Transcription Regulates RO_Development_Workflow D0 Day 0-2 EB Formation D3 Day 3-6 Neural Induction D0->D3 Switch to NIM D7 Day 7-16 Adherent Culture D3->D7 Plate EBs D16 Day 16-30 Retinal Induction D7->D16 Culture in NIM D30 Day 30-63 OV Maturation D16->D30 Switch to 3:1 RIM D63 Day 63-91 9-cis-Retinal (1µM) D30->D63 Scrape & Culture Add IGF-1, Taurine D91 Day 91-180+ 9-cis-Retinal (0.5µM) D63->D91 Add Supplement END Analysis (IHC, qPCR, EM) D91->END Reduce Supplement & Mature

References

Troubleshooting & Optimization

Avoiding isomerization of 9-cis-retinyl palmitate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-cis-retinyl palmitate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding isomerization during experimental procedures. Maintaining the isomeric purity of 9-cis-retinyl palmitate is critical for accurate experimental results, as different isomers possess varying biological activities.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions regarding the handling and preparation of 9-cis-retinyl palmitate samples.

Q1: What are the primary factors that cause isomerization of 9-cis-retinyl palmitate?

A1: The main factors that can induce non-enzymatic isomerization and degradation of retinyl palmitate are exposure to light, heat, atmospheric oxygen, and certain chemical conditions like acidic or highly alkaline pH.[3][4][5][6][7]

  • Light: Exposure to white light (like standard laboratory fluorescent lighting or sunlight) is a primary cause of isomerization.[1][8] It predominantly catalyzes the formation of 9-cis-retinyl palmitate from the all-trans isomer.[1][9]

  • Heat: Elevated temperatures, especially above 80°C, can induce isomerization, primarily leading to the formation of the 13-cis isomer.[1][5]

  • Oxygen: As a polyunsaturated compound, retinyl palmitate is susceptible to oxidation, which can lead to degradation.[4][7]

  • pH: Stability is compromised at acidic (pH 4.0) and alkaline (pH 8.0) conditions, whereas the compound is more stable in a neutral pH range (5.6 to 7.0).[6][10][11]

Q2: How should I properly store 9-cis-retinyl palmitate standards and samples?

A2: Proper storage is crucial to maintain stability. Store the compound in sealed amber ampules or vials under an inert atmosphere (like argon or nitrogen) at low temperatures (-20°C is recommended).[7][12][13][14][15] This minimizes exposure to light, oxygen, and heat. For solutions, use peroxide-free and acid-free organic solvents and store them under the same dark, cold, and inert conditions.[12]

Q3: What are the ideal laboratory conditions for handling 9-cis-retinyl palmitate?

A3: All laboratory manipulations involving retinoids should be performed in a dark room under dim yellow or gold fluorescent light.[8][13][16] Standard white fluorescent light should be avoided as it induces significant isomerization.[8][16] Working under an inert gas atmosphere (e.g., in a glove box or using nitrogen stream) is also recommended to prevent oxidation.[7][17]

Q4: I need to perform saponification to extract retinoids from a complex matrix. How can I minimize isomerization during this step?

A4: Saponification can be problematic due to the use of heat and alkali, which can cause 4-40% retinoid degradation and isomerization.[18] If saponification is unavoidable, it must be carefully controlled.

  • Temperature: Keep the temperature below 80°C.[5] For whole fish samples, optimal conditions were found to be 80°C for 43 minutes.[5]

  • Atmosphere: Perform the entire procedure under a nitrogen atmosphere to prevent oxidation.[17]

  • Antioxidants: The addition of an antioxidant, such as butylated hydroxytoluene (BHT), can help protect the retinoid from degradation.[6][10]

  • Alternative Methods: Whenever possible, consider direct extraction and analysis methods, such as direct HPLC, which avoid the harsh saponification step entirely.[9][17]

Q5: Which solvents are best for extracting and dissolving 9-cis-retinyl palmitate?

A5: 9-cis-retinyl palmitate is soluble in hydrocarbons, chlorinated hydrocarbons (use with caution due to light-induced isomerization), ether, fats, and oils.[4][12] Hexane (B92381) is a common choice for extraction.[1] Exposure to white light in chlorinated solvents like chloroform (B151607) or methylene (B1212753) chloride causes significantly more isomerization compared to hexane.[8] Always use high-purity, peroxide-free solvents.[4][12]

Q6: Can I use an internal standard during my analysis?

A6: Yes, using an internal standard can help account for procedural losses. Retinyl acetate (B1210297) is often used as an internal standard and has been shown to accurately reflect the recovery of retinyl esters from tissues like the liver.[18]

Data Summary: Factors Affecting Retinyl Palmitate Stability

The following tables summarize the key environmental and chemical factors that influence the isomerization and degradation of retinyl palmitate.

Table 1: Effect of Environmental Factors on Retinyl Palmitate Isomerization

FactorConditionPrimary EffectReference
Light White Light / SunlightPromotes isomerization, primarily forming the 9-cis isomer.[1][8]
Gold Fluorescent LightNo significant isomerization observed.[8]
DarknessNo significant isomerization observed.[8]
Temperature Refrigerated / Room TempNo significant change in isomeric composition.[1]
High Heat (120-170°C)Promotes isomerization, primarily forming the 13-cis isomer.[1]
Saponification (>80°C)Risk of isomerization and degradation.[5]
Atmosphere Air / OxygenSusceptible to oxidation and degradation.[4][7]
Inert Gas (Nitrogen/Argon)Protects against oxidative degradation.[7][17]

Table 2: Effect of Chemical Environment on Retinyl Palmitate Stability

FactorConditionEffect on StabilityReference
pH 4.0 (Acidic)Decreased stability.[10][11]
5.6 - 7.0 (Neutral)Relatively stable.[10][11]
8.0 (Alkaline)Decreased stability.[10][11]
Solvent HexaneLess isomerization under white light compared to chlorinated solvents.[8]
Chloroform / Methylene ChlorideSignificant isomerization to 9-cis isomer under white light.[8]
Additives Antioxidants (e.g., BHT)Protects against degradation induced by light and heat.[6][10]

Experimental Protocols

Protocol 1: Recommended Sample Preparation Workflow for Minimizing Isomerization

This protocol outlines the best practices for extracting 9-cis-retinyl palmitate from biological samples while minimizing isomerization.

  • Work Environment: Perform all steps under gold or yellow light.[8][13][16] Use an inert atmosphere (nitrogen or argon) whenever solvents are open to the air.

  • Homogenization: Homogenize tissue samples on ice in a suitable buffer. If applicable, add an antioxidant like BHT to the homogenization buffer.

  • Extraction:

    • Extract the homogenate with a solvent mixture such as hexane/methylene chloride (3:1, v/v).[1] Alternatively, use hexane or isopropanol.

    • Vortex vigorously and centrifuge to separate the phases.

    • Carefully collect the organic (upper) layer containing the retinoids.

    • Repeat the extraction process two more times on the aqueous phase and pool the organic extracts to ensure complete recovery.

  • Washing & Drying:

    • Wash the pooled organic extract with a salt solution (e.g., 3.5 M NaCl) followed by several washes with deionized water to remove water-soluble impurities.[1]

    • Dry the organic extract over anhydrous sodium sulfate (B86663) to remove residual water.[1]

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen at a low temperature (e.g., < 40°C). Do not evaporate to complete dryness to avoid oxidation of the residue.

  • Reconstitution and Analysis:

    • Reconstitute the lipid extract in a solvent suitable for your analytical method (e.g., the HPLC mobile phase).

    • Inject the sample immediately into the HPLC system for analysis. If immediate analysis is not possible, store the reconstituted sample at -20°C under inert gas in an amber vial.

Protocol 2: Direct HPLC-FLD Analysis of Retinyl Palmitate in Oil Samples

This method avoids saponification, reducing sample preparation time and the risk of analyte loss or degradation.[9][17]

  • Sample Preparation:

    • Accurately weigh the oil sample into a volumetric flask.

    • Dissolve and dilute the sample to the final volume using the HPLC mobile phase solvents (e.g., a mixture of methanol, isopropanol, or other suitable solvents).

  • Chromatography:

    • Column: Use a standard reverse-phase C18 column.

    • Detection: Employ a fluorescence detector (FLD) for high sensitivity and selectivity.

    • Analysis: Inject the diluted sample directly into the HPLC system.

  • Validation: This direct HPLC method has been shown to be robust, with good precision (RSD 1.1% - 3.1%) and recoveries (86% - 103%).[9] It can also detect the formation of 9-cis-retinyl palmitate from light exposure.[9]

Visual Guides & Workflows

The following diagrams illustrate the key processes and relationships discussed.

G cluster_storage Storage cluster_prep Sample Preparation (Under Gold Light) cluster_analysis Analysis storage 9-cis-Retinyl Palmitate (Standard or Sample) storage_cond Conditions: - Amber Vials - Inert Gas (N₂/Ar) - Freezer (-20°C) storage->storage_cond extraction Extraction (e.g., Hexane) storage->extraction evaporation Solvent Evaporation extraction->evaporation extraction_notes Add Antioxidant (BHT) Work under Inert Gas extraction->extraction_notes reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution evaporation_notes Gentle N₂ Stream Low Heat (<40°C) evaporation->evaporation_notes analysis Direct HPLC-FLD Analysis reconstitution->analysis title Recommended Workflow for Handling 9-cis-Retinyl Palmitate

Caption: Recommended workflow for sample preparation.

G cluster_factors Factors Causing Isomerization & Degradation center_node 9-cis-Retinyl Palmitate (Isomeric Purity) degradation Isomerization & Degradation center_node->degradation light White Light (Sunlight, Lab Light) light->degradation heat High Heat (>80°C) heat->degradation oxygen Atmospheric Oxygen oxygen->degradation ph Incorrect pH (<5.6 or >7.0) ph->degradation title Key Factors Compromising Sample Integrity

Caption: Factors leading to isomerization and degradation.

References

Technical Support Center: Quantification of 9-cis-Retinoids in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of 9-cis-retinoids in complex biological and pharmaceutical matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying 9-cis-retinoids?

The quantification of 9-cis-retinoids is challenging due to several factors:

  • Chemical Instability: 9-cis-retinoids are highly susceptible to isomerization to other forms, such as all-trans-retinoic acid and 13-cis-retinoic acid, when exposed to light, heat, and acidic conditions.[1][2][3] They are also prone to oxidation.[1] This instability necessitates careful handling and storage of samples and standards under red or yellow light and at low temperatures.[3][4]

  • Low Endogenous Concentrations: In biological tissues and fluids, 9-cis-retinoids are often present at very low physiological concentrations, requiring highly sensitive analytical methods for their detection and quantification.[5]

  • Structural Similarity to Other Isomers: The presence of other structurally similar retinoid isomers (e.g., all-trans-retinoic acid, 13-cis-retinoic acid) in biological samples complicates the selective quantification of the 9-cis isomer.[1][6] Chromatographic separation is essential to resolve these isomers.[7]

  • Complex Sample Matrices: Biological samples such as plasma, tissues, and cell lysates are complex matrices that can interfere with the analytical method, leading to inaccurate quantification.[5] These matrix effects can cause ion suppression or enhancement in mass spectrometry-based assays.[3]

Q2: How can I prevent the isomerization of 9-cis-retinoids during sample preparation and analysis?

To minimize isomerization, the following precautions are critical:

  • Work under Subdued Light: All sample processing, preparation, and extraction should be conducted under red or yellow light to prevent photoisomerization.[3][4]

  • Maintain Low Temperatures: Perform all experimental procedures on ice or at 4°C to reduce thermal degradation and isomerization.[2][4]

  • Avoid Acidic Conditions: Exposure to acids can catalyze the isomerization of retinoids.[2] If acidic conditions are necessary for extraction, the exposure time should be minimized.

  • Use Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), to solvents and sample preparations can help prevent oxidation.[2]

  • Use Isotope-Labeled Internal Standards: Deuterated internal standards can help monitor and correct for isomerization that may occur during sample preparation and analysis.[4]

Q3: What is the recommended method for extracting 9-cis-retinoids from plasma or serum?

A common and effective method for extracting 9-cis-retinoids from plasma or serum is liquid-liquid extraction (LLE). A typical protocol involves the following steps, performed under red light and on ice:

  • Protein Precipitation: Add acetonitrile (B52724) (ACN) to the serum or plasma sample to precipitate proteins.[4]

  • Acidification: Acidify the sample with an acid like hydrochloric acid (HCl) to protonate the retinoic acid, making it more soluble in organic solvents.[4]

  • Extraction: Extract the retinoids using a non-polar organic solvent such as hexane (B92381).[4] This step should be repeated to ensure complete extraction.

  • Evaporation: The organic phases are combined and evaporated to dryness under a stream of nitrogen.[4]

  • Reconstitution: The dried residue is reconstituted in a suitable solvent, typically the mobile phase used for the chromatographic analysis.[4]

Solid-phase extraction (SPE) with a C18 sorbent is another viable option for sample clean-up.[8][9]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low or no recovery of 9-cis-retinoids Incomplete extraction from the sample matrix.Optimize the liquid-liquid extraction protocol by adjusting the solvent-to-sample ratio, pH, or by performing multiple extraction steps. Consider using solid-phase extraction (SPE) as an alternative.
Degradation of the analyte during sample processing.Ensure all procedures are performed under red or yellow light and at low temperatures (on ice).[3][4] Add antioxidants like BHT to the extraction solvents.[2]
Poor chromatographic peak shape (e.g., tailing, broadening) Inappropriate mobile phase composition.Optimize the mobile phase by adjusting the solvent ratio, pH, or by adding modifiers.
Column contamination or degradation.Wash the column with a strong solvent or replace it if necessary.
Sample overload.Reduce the injection volume or dilute the sample.
Isomerization of 9-cis-retinoids observed in the chromatogram Exposure to light, heat, or acidic conditions during sample preparation or storage.Strictly adhere to working under subdued light and low temperatures.[2][3][4] Minimize exposure to acidic conditions.
Isomerization in the autosampler.Keep the autosampler temperature low (e.g., 4°C).
High background noise or matrix effects in LC-MS/MS analysis Insufficient sample clean-up.Improve the sample preparation method by incorporating additional washing steps in the LLE or by optimizing the SPE protocol.
Co-elution of interfering compounds from the matrix.Optimize the chromatographic separation to better resolve the analyte from interfering matrix components.[6]
Ion source contamination.Clean the mass spectrometer's ion source according to the manufacturer's instructions.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of 9-cis-retinoids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: LC-MS/MS Method Parameters for 9-cis-Retinoic Acid Quantification

ParameterValueReference
Linear Range 20 fmol - 10 pmol[7]
Limit of Detection (LOD) 10 fmol (S/N ratio of 3)[7]
Intra-assay Precision (%CV) 5.4 ± 0.4%[7]
Inter-assay Precision (%CV) 8.9 ± 1.0%[7]

Table 2: Endogenous Concentrations of Retinoic Acid Isomers in Human Serum (Fed State)

Retinoid IsomerConcentration (nM)Reference
all-trans-Retinoic Acid (atRA)3.1 ± 0.2[4]
9-cis-Retinoic Acid 0.1 ± 0.02 [4]
13-cis-Retinoic Acid5.3 ± 1.3[4]
9,13-dicis-Retinoic Acid0.4 ± 0.4[4]
4-oxo-13-cis-Retinoic Acid17.2 ± 6.8[4]

Detailed Experimental Protocols

Protocol 1: Extraction of 9-cis-Retinoic Acid from Human Serum

This protocol is adapted from a previously published method.[4]

Materials:

  • Human serum

  • Acetonitrile (ACN)

  • 4 N Hydrochloric acid (HCl)

  • Hexane

  • Internal standard solution (e.g., 1 µM 13-cis-RA-d5 in 60:40 ACN:MeOH)

  • Centrifuge

  • Nitrogen evaporator

Procedure (perform all steps on ice and under red light):

  • To 500 µL of serum in a glass tube, add 10 µL of the internal standard solution.

  • Add 1 mL of ACN and 60 µL of 4 N HCl to the sample.

  • Vortex the sample thoroughly.

  • Add 5 mL of hexane and vortex vigorously for 1 minute.

  • Centrifuge at 1000 rpm for 3 minutes to separate the phases.

  • Carefully transfer the upper organic phase to a clean glass tube.

  • Repeat the extraction (steps 4-6) with another 5 mL of hexane.

  • Combine the organic phases and evaporate to dryness under a gentle stream of nitrogen at 32°C.

  • Reconstitute the dried residue in 50 µL of 60:40 ACN:H₂O and transfer to an amber autosampler vial for LC-MS/MS analysis.

Protocol 2: HPLC Method for Separation of Retinoic Acid Isomers

This is a general HPLC method; specific conditions may need optimization based on the column and system used.[10][11]

  • HPLC System: A standard HPLC system with a UV or mass spectrometric detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[10][11]

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, both containing a small amount of an acid (e.g., 0.1% acetic acid or formic acid). A typical gradient might run from 70% to 89% organic solvent.[10]

  • Flow Rate: 1 mL/min.[11]

  • Detection: UV detection at 348-350 nm or by mass spectrometry.[10][12]

  • Injection Volume: 20 µL.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (Under Red Light) cluster_analysis Analysis Serum Serum Sample Add_IS Add Internal Standard Serum->Add_IS Precipitate Protein Precipitation (ACN) Add_IS->Precipitate Acidify Acidification (HCl) Precipitate->Acidify Extract1 Liquid-Liquid Extraction (Hexane) Acidify->Extract1 Centrifuge1 Centrifugation Extract1->Centrifuge1 Collect_Organic1 Collect Organic Layer Centrifuge1->Collect_Organic1 Extract2 Repeat Extraction Collect_Organic1->Extract2 Centrifuge2 Centrifugation Extract2->Centrifuge2 Collect_Organic2 Collect Organic Layer Centrifuge2->Collect_Organic2 Evaporate Evaporation (Nitrogen) Collect_Organic2->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for the quantification of 9-cis-retinoids in serum.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nine_cis_RA 9-cis-Retinoic Acid RXR Retinoid X Receptor (RXR) nine_cis_RA->RXR Binds and Activates RXR_RAR_dimer RXR-RAR Heterodimer RXR->RXR_RAR_dimer RAR Retinoic Acid Receptor (RAR) RAR->RXR_RAR_dimer RARE Retinoic Acid Response Element (RARE) RXR_RAR_dimer->RARE Binds to DNA Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates

Caption: Simplified signaling pathway of 9-cis-retinoic acid.

References

Degradation of 9-cis-retinyl palmitate in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-cis-retinyl palmitate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and analysis of 9-cis-retinyl palmitate in solution and during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 9-cis-retinyl palmitate?

A1: The degradation of 9-cis-retinyl palmitate, and retinoids in general, is primarily influenced by exposure to light, heat, and oxygen.[1][2][3] Isomerization from the 9-cis form to other isomers, such as all-trans or 13-cis, is a significant degradation pathway, often initiated by light and heat.[3][4][5] Oxidative degradation also contributes substantially to the loss of the compound.[6][7]

Q2: How should I store my 9-cis-retinyl palmitate solutions to ensure maximum stability?

A2: To ensure maximum stability, solutions of 9-cis-retinyl palmitate should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light by using amber vials or wrapping glassware in aluminum foil, and kept at low temperatures, ideally -20°C or below.[2][5][8] The addition of an antioxidant, such as butylated hydroxytoluene (BHT), is also recommended to inhibit oxidative degradation.[1][5]

Q3: I am observing unexpected peaks in my HPLC analysis of a 9-cis-retinyl palmitate sample. What could be the cause?

A3: Unexpected peaks in your HPLC chromatogram are likely due to the presence of isomers or degradation products. Exposure to light, even ambient laboratory light, can cause isomerization of 9-cis-retinyl palmitate to other forms like all-trans-retinyl palmitate and 13-cis-retinyl palmitate.[3][5] Degradation can also lead to the formation of other related compounds. To confirm the identity of these peaks, it is advisable to use reference standards for potential isomers.

Q4: What is the most common analytical method to assess the purity and degradation of 9-cis-retinyl palmitate?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of 9-cis-retinyl palmitate and its isomers.[5][9][10] Both normal-phase and reversed-phase HPLC can be employed. Detection is typically performed using a UV-Vis or fluorescence detector.[11][12]

Troubleshooting Guides

Issue 1: Rapid Loss of 9-cis-Retinyl Palmitate Concentration in Solution
Possible Cause Troubleshooting Step
Photo-isomerization Work under dim yellow light and use amber glassware or foil-wrapped containers for all sample manipulations.[5][8]
Oxidation Degas solvents before use and purge sample vials with an inert gas (e.g., nitrogen or argon) before sealing. Add an antioxidant like BHT to your solutions.[1][5]
Thermal Degradation Prepare and store solutions at low temperatures. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.[2][13]
Solvent Incompatibility Ensure the solvent is of high purity and free of peroxides and acids. Chloroform and vegetable oils are suitable solvents for retinyl palmitate.[2]
Issue 2: Poor Reproducibility in Quantification
Possible Cause Troubleshooting Step
Inconsistent Sample Handling Develop and adhere to a strict standard operating procedure (SOP) for sample preparation, ensuring consistent exposure to light and temperature across all samples.
HPLC Method Variability Verify the stability of your HPLC system, including pump performance and detector response. Use an internal standard, such as retinyl acetate, to correct for variations in injection volume and sample loss during preparation.[8][14]
Standard Degradation Prepare fresh calibration standards regularly from a solid stock stored under optimal conditions. Verify the concentration of the stock solution spectrophotometrically before preparing dilutions.[14]

Quantitative Data Summary

Table 1: Stability of Retinyl Palmitate in Solution Under Different Storage Conditions

Storage ConditionRecovery (%) after 24hReference
Standard Solution in Dark99.46%[10]
Standard Solution in LightLess stable than in dark[10]
Standard Solution in RefrigeratorLess stable than in dark[10]
Sample in Edible Oil (Dark)102.5%[10]
Sample in Edible Oil (Refrigerator)82.5%[10]
Sample in Edible Oil (Light)72.5%[10]

Table 2: Isomer Composition of Retinyl Palmitate after Iodine Catalysis

IsomerEquilibrium Composition (%)Reference
all-trans-Retinyl Palmitate61%[4]
13-cis-Retinyl Palmitate24%[4]
9-cis-Retinyl Palmitate10%[4]
9,13-dicis-Retinyl Palmitate5%[4]

Experimental Protocols

Protocol 1: General HPLC Analysis of Retinyl Palmitate Isomers

This protocol provides a general guideline for the analysis of 9-cis-retinyl palmitate and its isomers using reversed-phase HPLC.

1. Sample Preparation:

  • All manipulations must be performed under dim yellow light to prevent photo-isomerization.[8]

  • Dissolve the 9-cis-retinyl palmitate sample in a suitable organic solvent (e.g., ethanol, methanol (B129727), or a mixture of hexane, isopropanol, and ethyl acetate).[5][12]

  • If the sample is in a complex matrix like oil, dissolve the oil directly in the HPLC mobile phase or a compatible solvent.[9][11]

  • Use an internal standard, such as retinyl acetate, for accurate quantification.[8]

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column.[11][12]

  • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of methanol and water.[12]

  • Flow Rate: Typically 1.0 - 2.0 mL/min.[12]

  • Detection: UV detection at approximately 325-330 nm or fluorescence detection.[12][14]

  • Injection Volume: 20 µL.[8]

3. Data Analysis:

  • Identify peaks by comparing retention times with those of pure standards of 9-cis, 13-cis, and all-trans-retinyl palmitate.

  • Quantify the concentration of each isomer by creating a calibration curve using the peak areas of the standards.

Visualizations

Degradation_Pathway 9-cis-Retinyl Palmitate 9-cis-Retinyl Palmitate Isomers (all-trans, 13-cis) Isomers (all-trans, 13-cis) 9-cis-Retinyl Palmitate->Isomers (all-trans, 13-cis) Light, Heat Oxidation Products Oxidation Products 9-cis-Retinyl Palmitate->Oxidation Products Oxygen

Caption: Primary degradation pathways of 9-cis-retinyl palmitate.

Experimental_Workflow cluster_prep Sample Preparation (Under Dim Light) cluster_analysis HPLC Analysis cluster_data Data Processing Dissolve_Sample Dissolve Sample in Solvent (+ Internal Standard) Filter_Sample Filter through 0.45 µm Filter Dissolve_Sample->Filter_Sample Inject_Sample Inject into HPLC Filter_Sample->Inject_Sample Separate_Isomers Separation on C18 Column Inject_Sample->Separate_Isomers Detect_Isomers UV or Fluorescence Detection Separate_Isomers->Detect_Isomers Identify_Peaks Identify Peaks by Retention Time Detect_Isomers->Identify_Peaks Quantify_Concentration Quantify using Calibration Curve Identify_Peaks->Quantify_Concentration

Caption: General workflow for HPLC analysis of 9-cis-retinyl palmitate.

References

Enhancing the solubility of 9-cis-retinyl palmitate for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 9-cis-retinyl palmitate. Here you will find detailed protocols and data to enhance the solubility and successful application of this compound in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is 9-cis-retinyl palmitate and why is its solubility a challenge?

A1: 9-cis-Retinyl palmitate is a cis-isomer of retinyl palmitate, an ester of retinol (B82714) (vitamin A) and palmitic acid. It is a highly lipophilic molecule, making it practically insoluble in water and aqueous buffers commonly used in in vitro assays, such as cell culture media.[1][2] This poor aqueous solubility can lead to precipitation, inconsistent results, and difficulty in achieving desired concentrations in your experiments.

Q2: What are the recommended solvents for dissolving 9-cis-retinyl palmitate?

A2: 9-cis-Retinyl palmitate is soluble in a variety of organic solvents. The most commonly used include ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[3] It is also soluble in chloroform, ether, and vegetable oils like soybean oil.[1][4] For most in vitro applications, preparing a concentrated stock solution in an organic solvent is the first step.

Q3: How do I prepare a working solution of 9-cis-retinyl palmitate in my aqueous cell culture medium?

A3: To prepare a working solution in an aqueous medium, you should first dissolve the 9-cis-retinyl palmitate in an organic solvent like ethanol to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous buffer or cell culture medium of your choice.[3] It is crucial to add the stock solution to the aqueous medium slowly while vortexing or stirring to facilitate dispersion and prevent immediate precipitation.

Q4: What is the maximum recommended concentration of organic solvent in my final cell culture medium?

A4: The final concentration of the organic solvent in your cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. Typically, the final concentration of DMSO or ethanol should not exceed 0.1-0.5%, although the exact tolerance will depend on your specific cell line. It is always recommended to run a vehicle control (medium with the same concentration of solvent but without the compound) to assess any effects of the solvent on your cells.

Q5: How should I store 9-cis-retinyl palmitate and its solutions?

A5: 9-cis-Retinyl palmitate is sensitive to light, air, and heat.[1] The solid compound should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere.[1][3] Stock solutions should also be stored at -20°C in amber vials to protect from light. It is recommended to purge the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.[3] Aqueous solutions are not recommended for storage for more than one day due to the compound's instability and tendency to precipitate.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation of 9-cis-retinyl palmitate upon dilution in aqueous media. The compound's low aqueous solubility has been exceeded.- Ensure the initial stock solution is fully dissolved before dilution.- Add the stock solution to the aqueous medium slowly and with vigorous mixing.- Decrease the final concentration of 9-cis-retinyl palmitate in the working solution.- Consider using a carrier protein like bovine serum albumin (BSA) in your medium to improve solubility.- For long-term studies, consider using a drug delivery system like a nanoemulsion or liposomes.[]
Inconsistent or non-reproducible experimental results. Degradation of 9-cis-retinyl palmitate due to improper handling or storage.- Always handle the compound and its solutions under subdued light.[6]- Prepare fresh working solutions for each experiment from a properly stored stock solution.[3]- Purge stock solution vials with an inert gas to prevent oxidation.[3]- Confirm the purity and integrity of your compound using analytical methods like HPLC if degradation is suspected.[7]
Observed cytotoxicity in cell-based assays. Cytotoxicity from the organic solvent used for solubilization.- Lower the final concentration of the organic solvent in the cell culture medium (ideally ≤0.1%).- Run a vehicle control with the same concentration of the solvent to differentiate between compound- and solvent-induced effects.- Consider switching to a less cytotoxic solvent if possible.
Low biological activity observed. The compound may not be reaching the cells effectively due to poor solubility or degradation.- Follow the recommended solubilization protocol to ensure the compound is in solution.- Protect the compound from light during all experimental steps.- Consider using a stabilized formulation, such as encapsulation in pectin (B1162225) or nano-liposomes, to enhance stability and cellular uptake.[][8]

Quantitative Data: Solubility of Retinyl Palmitate

The following table summarizes the solubility of retinyl palmitate in various solvents. While this data is for the all-trans isomer, the solubility of 9-cis-retinyl palmitate is expected to be similar.

Solvent Approximate Solubility Reference
Ethanol~15 mg/mL[3]
DMSO~5 mg/mL[3]
Dimethylformamide (DMF)~5 mg/mL[3]
Chloroform~50 mg/mL[1]
Ethanol:PBS (pH 7.2)~0.3 mg/mL (via dilution from ethanol stock)[3]
WaterInsoluble[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Ethanol

  • Materials: 9-cis-retinyl palmitate (MW: 524.86 g/mol ), 200-proof ethanol, amber glass vial, precision balance, inert gas (nitrogen or argon).

  • Procedure:

    • Under subdued light, weigh out 5.25 mg of 9-cis-retinyl palmitate and place it in a clean, amber glass vial.

    • Add 1 mL of 200-proof ethanol to the vial.

    • Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution.

    • Once dissolved, purge the headspace of the vial with an inert gas for 10-15 seconds.

    • Seal the vial tightly with a cap and wrap the cap with parafilm.

    • Store the stock solution at -20°C.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Materials: 10 mM stock solution of 9-cis-retinyl palmitate in ethanol, pre-warmed cell culture medium (e.g., DMEM with 10% FBS), sterile microcentrifuge tubes.

  • Procedure:

    • Thaw the 10 mM stock solution on ice.

    • In a sterile microcentrifuge tube, perform a serial dilution. For a 10 µM final concentration, you can perform a 1:1000 dilution.

    • Add 999 µL of pre-warmed cell culture medium to a sterile tube.

    • While gently vortexing the medium, add 1 µL of the 10 mM stock solution dropwise to the medium.

    • Continue to mix for a few seconds to ensure homogeneity.

    • Use this working solution immediately for your in vitro assay. Do not store the aqueous working solution.

Visualizations

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation weigh Weigh 9-cis-Retinyl Palmitate dissolve Dissolve in Organic Solvent (e.g., Ethanol, DMSO) weigh->dissolve store Store at -20°C (Amber vial, inert gas) dissolve->store thaw Thaw Stock Solution store->thaw For each experiment dilute Serially Dilute in Aqueous Medium thaw->dilute use Use Immediately in Assay dilute->use

Caption: Workflow for preparing 9-cis-retinyl palmitate solutions.

G cluster_cell Inside the Cell cluster_nucleus Nucleus rp 9-cis-Retinyl Palmitate retinol 9-cis-Retinol rp->retinol Ester Hydrolase retinal 9-cis-Retinal retinol->retinal Dehydrogenase ra 9-cis-Retinoic Acid retinal->ra Dehydrogenase rxr Retinoid X Receptor (RXR) ra->rxr Binding & Activation response Gene Transcription rxr->response Modulation

Caption: Metabolic activation and signaling pathway of 9-cis-retinyl palmitate.

References

Improving the recovery of retinyl esters from tissue homogenates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and quantification of retinyl esters from tissue homogenates.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the experimental workflow, from sample preparation to final analysis.

Sample Handling and Preparation

Q1: My retinyl ester recovery is inconsistent. What are the most critical factors during sample handling?

A1: Retinoids are highly susceptible to degradation from light, heat, and oxidation.[1][2] Consistent recovery requires strict adherence to proper handling procedures.

  • Light Sensitivity: All procedures should be performed under yellow or red light to prevent photodegradation.[3][4] Use amber glass tubes and vials for all extractions and storage.[1]

  • Oxidation: The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to homogenization and extraction solvents is crucial to prevent oxidative loss.[5]

  • Temperature: Keep samples on ice at all times during homogenization and extraction to minimize thermal degradation.[1] Frozen samples should be thawed on ice before processing.[1]

  • Storage: Store tissue samples at -80°C until extraction to ensure stability.[3][4]

Q2: What is the recommended starting amount of tissue for reliable quantification?

A2: The optimal tissue amount can vary depending on the tissue type and the expected concentration of retinyl esters. For tissues rich in retinyl esters, such as the liver, 100-150 mg is often sufficient.[6] For tissues with lower concentrations, or for more sensitive analyses, smaller amounts (10-20 mg) can be used with robust HPLC/UV methods.[3] It is advisable to perform preliminary assays with varying amounts of tissue to determine the optimal starting material for your specific experiment.[6]

Homogenization and Extraction

Q3: Which homogenization buffer and extraction solvent system should I use for optimal retinyl ester recovery?

A3: A common and effective approach is to homogenize tissues in saline (0.9% NaCl).[7] For extraction, a two-step liquid-liquid extraction is frequently employed.[3][8]

  • Step 1 (Base Extraction): The tissue homogenate is first treated with an ethanolic potassium hydroxide (B78521) (KOH) solution (e.g., 0.025 M KOH in ethanol) followed by the addition of a non-polar solvent like hexane (B92381).[3][8] This step extracts non-polar compounds, including retinol (B82714) and retinyl esters, into the hexane phase.

  • Step 2 (Acid Extraction - Optional): If you also need to analyze more polar retinoids like retinoic acid from the same sample, the remaining aqueous phase can be acidified (e.g., with 4 M HCl) and re-extracted with hexane.[8]

For lipid-rich tissues, a Bligh and Dyer extraction using a chloroform/methanol mixture can also be effective.[1] The choice of extraction solvent can impact recovery rates for different retinoids; for instance, n-hexane is optimal for retinol, while ethyl acetate (B1210297) may be better for retinyl palmitate.[5]

Q4: I am seeing interfering peaks in my chromatogram. How can I minimize these?

A4: Interfering peaks can arise from the sample matrix or from contaminants introduced during sample preparation.

  • Use High-Purity Solvents: Ensure all solvents are HPLC or LC-MS grade to avoid contamination.[1]

  • Proper Material Selection: Use glass or polyethylene (B3416737) terephthalate (B1205515) (PET) vials. Polypropylene (PP) tubes can leach chemicals that co-elute with retinoids when using organic solvents like n-hexane.[6]

  • Chromatographic Separation: Optimize your HPLC gradient to improve the separation of your analytes from interfering compounds. Using a C18 column is common for reverse-phase separation of retinoids.[7] For complex mixtures, a C30 column may provide better resolution, although it may require longer run times.[9]

Saponification

Q5: When should I use saponification, and what are the optimal conditions?

A5: Saponification is a chemical hydrolysis step used to cleave the ester bonds of retinyl esters, releasing free retinol. This is often done to quantify total retinol (pre-existing free retinol plus retinol from esters). However, saponification can lead to degradation if not optimized.[2]

The optimal conditions for saponification can be matrix-dependent. For example, a study on whole fish found that heating at 80°C for 43 minutes provided the best recovery of retinol, which is a more intense condition than the standard 70°C for 25 minutes.[2] It is crucial to avoid temperatures above 80°C to prevent isomerization of retinol.[2]

Table 1: Comparison of Saponification Conditions

ParameterStandard Protocol (AOAC 992.06)[2]Optimized for Whole Fish[2]
Temperature 70°C80°C
Time 25 minutes43 minutes

Note: The protective effect of the food matrix may necessitate more stringent saponification conditions for complete hydrolysis.[2]

Quantification and Analysis

Q6: What is the best internal standard for retinyl ester analysis?

A6: An internal standard is essential to correct for extraction losses and variations in analytical performance.

  • Retinyl Acetate: This is a commonly used internal standard as it is a non-biological retinyl ester that behaves similarly to endogenous retinyl esters during extraction and analysis.[1][7] It can accurately reflect the recovery of retinyl esters and retinol in adipose tissue.[7] However, it may not always accurately reflect retinol recovery from the liver.[7]

  • Isotope-Labeled Internal Standards: For LC-MS/MS analysis, stable isotope-labeled internal standards (e.g., retinyl palmitate-d4) are highly recommended.[4] These standards are structurally identical to the analyte and can correct for matrix effects and ion suppression more accurately than a chemically different internal standard.[4]

Q7: My signal intensity is low when using mass spectrometry. How can I improve it?

A7: Low signal intensity in MS can be due to several factors, including the choice of ionization source and mobile phase additives.

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) in positive ion mode has been shown to be more sensitive for the detection of retinyl esters compared to electrospray ionization (ESI).[1][9]

  • Mobile Phase: Replacing ammonium (B1175870) acetate with formic acid as a mobile phase additive can enhance the signal.[9]

  • In-Source Fragmentation: Retinyl esters often undergo in-source fragmentation, producing a characteristic retinol fragment ion (m/z 269.2264). This fragment is typically more abundant than the precursor ion and is often used for quantification.[1]

Experimental Protocols

Protocol 1: Two-Step Liquid-Liquid Extraction for Retinol and Retinyl Esters[8]
  • Homogenization: Homogenize 10-80 mg of tissue in an appropriate volume of 0.9% NaCl on ice.

  • Internal Standard: Add a known amount of internal standard (e.g., retinyl acetate in ethanol) to the homogenate.

  • Base Extraction: Add 1-3 mL of 0.025 M KOH in ethanol (B145695) to the homogenate. Vortex thoroughly.

  • Add 10 mL of hexane, vortex, and centrifuge to separate the phases.

  • Carefully collect the upper hexane phase, which contains retinol and retinyl esters.

  • Drying: Evaporate the hexane extract to dryness under a stream of nitrogen gas, with gentle heating (~25-30°C).

  • Reconstitution: Resuspend the dried extract in a known volume of an appropriate solvent (e.g., 120 µL acetonitrile) for HPLC analysis. For liver extracts, a larger resuspension volume (e.g., 500 µL) may be necessary.

Protocol 2: Saponification of Retinyl Esters (Adapted from[2])
  • Initial Extraction: Perform an initial extraction of lipids from the tissue homogenate.

  • Saponification Reaction: To the lipid extract, add an ethanolic KOH solution.

  • Incubation: Incubate the mixture at a controlled temperature and time (e.g., 80°C for 43 minutes for complex matrices). Protect from light.

  • Extraction of Retinol: After saponification, add water and extract the released retinol into a non-polar solvent like hexane.

  • Washing: Wash the hexane phase with water to remove any remaining base.

  • Drying and Reconstitution: Dry the hexane extract under nitrogen and reconstitute in a suitable solvent for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Tissue Tissue Sample (10-150 mg) Homogenization Homogenization in Saline (+ Antioxidant, on ice) Tissue->Homogenization InternalStandard Add Internal Standard (e.g., Retinyl Acetate) Homogenization->InternalStandard BaseExtraction Base Extraction (Ethanolic KOH + Hexane) InternalStandard->BaseExtraction PhaseSeparation Phase Separation (Centrifugation) BaseExtraction->PhaseSeparation HexanePhase Collect Hexane Phase (Contains Retinol & Retinyl Esters) PhaseSeparation->HexanePhase Drying Evaporation under N2 HexanePhase->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution HPLC HPLC Separation (e.g., C18 column) Reconstitution->HPLC Detection Detection (UV or MS/MS) HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for Retinyl Ester Extraction and Analysis.

troubleshooting_logic cluster_handling Sample Handling cluster_extraction Extraction Process cluster_saponification Saponification (if used) Problem Low or Inconsistent Retinyl Ester Recovery Light Protect from Light? (Amber tubes, dim light) Problem->Light Check Oxidation Used Antioxidant (BHT)? Problem->Oxidation Check Temp Kept on Ice? Problem->Temp Check Solvent Optimized Solvents? (e.g., Hexane, high purity) Problem->Solvent Check Materials Used Inert Materials? (Glass, PET) Problem->Materials Check IS Appropriate Internal Standard? Problem->IS Check Conditions Optimized Conditions? (Temp/Time for matrix) Problem->Conditions Check Solution1 Implement light protection measures. Light->Solution1 No Solution2 Add BHT to solvents. Oxidation->Solution2 No Solution3 Maintain cold chain. Temp->Solution3 No Solution4 Use high-purity solvents. Solvent->Solution4 No Solution5 Use glass or PET vials. Materials->Solution5 No Solution6 Use appropriate internal standard. IS->Solution6 No Solution7 Optimize saponification. Conditions->Solution7 No

Caption: Troubleshooting Logic for Low Retinyl Ester Recovery.

References

Light-induced degradation of 9-cis-retinoids and prevention strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 9-cis-retinoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the light-induced degradation of these sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 9-cis-retinoid degradation in a laboratory setting?

A1: The primary causes of 9-cis-retinoid degradation are exposure to light, heat, and oxygen.[1][2] Light, particularly in the UV and visible spectrum (below 480 nm), can induce photoisomerization to other stereoisomers such as all-trans- and 13-cis-retinoids, as well as photodegradation into smaller, inactive compounds.[3] Heat can accelerate this isomerization and overall degradation.[2] The presence of oxygen can lead to oxidative degradation.[1]

Q2: What are the ideal storage conditions for 9-cis-retinoid stock solutions and solid compounds?

A2: To minimize degradation, 9-cis-retinoids should be stored under an inert gas atmosphere (e.g., argon or nitrogen) at -20°C or lower, and protected from light by using amber vials or wrapping containers in aluminum foil.[4][1][5][6] For long-term stability, solid forms are preferable to solutions. If solutions are necessary, they should be prepared fresh when possible.

Q3: Which solvents are recommended for dissolving 9-cis-retinoids?

A3: 9-cis-retinoids are soluble in a variety of organic solvents. Ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) are commonly used.[7] When preparing stock solutions, it is advisable to use solvents that have been purged with an inert gas to remove dissolved oxygen.

Q4: How can I prevent degradation of 9-cis-retinoids during experimental procedures?

A4: All experimental manipulations involving 9-cis-retinoids should be performed under yellow or red light to avoid exposure to damaging wavelengths.[8][9] Use deoxygenated solvents and consider adding antioxidants, such as butylated hydroxytoluene (BHT) or ascorbyl palmitate, to your solutions.[3][6] It is also recommended to keep samples on ice to minimize thermal degradation.[1]

Q5: What is the expected shelf-life of 9-cis-retinoids under different storage conditions?

A5: The shelf-life of 9-cis-retinoids is highly dependent on storage conditions and formulation. In a crystalline solid form, stored at -20°C under an inert atmosphere and protected from light, 9-cis-retinoic acid can be stable for at least four years.[7] However, in solution and exposed to light and air at room temperature, significant degradation can occur within hours.[8] Accelerated stability studies show that retinoid degradation often follows first-order kinetics, and light degradation is typically more pronounced than temperature-induced degradation.[10][11]

Troubleshooting Guide

Problem 1: I am observing unexpected peaks in my HPLC chromatogram when analyzing my 9-cis-retinoid sample.

  • Question: Could these extra peaks be degradation products? Answer: Yes, it is highly likely. Light and oxygen exposure can cause 9-cis-retinoids to isomerize into other forms, such as all-trans-retinoic acid and 13-cis-retinoic acid, which will appear as distinct peaks in your HPLC analysis.[12] Further degradation can also lead to a variety of smaller, more polar compounds.

  • Question: How can I confirm the identity of these unexpected peaks? Answer: You can run commercially available standards for common isomers like all-trans- and 13-cis-retinoic acid to compare retention times. For further identification of unknown degradation products, techniques like mass spectrometry (MS) coupled with HPLC (LC-MS) would be necessary.[13]

  • Question: What steps can I take to prevent the formation of these degradation products in future experiments? Answer: Strictly adhere to protocols that minimize light and oxygen exposure. Prepare solutions fresh using deoxygenated solvents, work under yellow or red light, and store all samples at low temperatures.[1][8][9] Consider adding an antioxidant like BHT to your solvents.[3]

Problem 2: The biological activity of my 9-cis-retinoid compound is lower than expected.

  • Question: Could degradation be the cause of the reduced activity? Answer: Absolutely. The biological activity of retinoids is highly specific to their isomeric form. For instance, 9-cis-retinoic acid is a high-affinity ligand for both Retinoid X Receptors (RXRs) and Retinoic Acid Receptors (RARs), while other isomers have different binding affinities.[14][15] Degradation into other isomers or inactive compounds will reduce the effective concentration of the desired 9-cis form, leading to diminished biological effects.

  • Question: How can I check the integrity of my 9-cis-retinoid stock? Answer: The most reliable method is to analyze an aliquot of your stock solution by HPLC to determine the purity and quantify the concentration of the 9-cis isomer.[9][16] You can then compare this to the expected concentration.

  • Question: What are the best practices for handling 9-cis-retinoids to maintain their biological activity? Answer: Follow the recommended handling and storage procedures diligently. This includes storing the compound in a dark, cold, and oxygen-free environment.[4][1][5] When preparing for an experiment, only remove the amount of compound needed and allow it to equilibrate to the experimental temperature just before use. Avoid repeated freeze-thaw cycles of stock solutions.[1]

Quantitative Data on 9-cis-Retinoid Degradation

Table 1: Factors Influencing Retinoid Degradation

FactorEffect on 9-cis-RetinoidsPrevention Strategy
Light (UV and Visible) Promotes photoisomerization and photodegradation.[3][10]Work under yellow or red light; use amber glassware or foil-wrapped containers.[8][9]
Temperature Accelerates the rate of isomerization and degradation.[2]Store at -20°C or below; keep samples on ice during experiments.[1]
Oxygen Leads to oxidative degradation.[1]Store under inert gas (argon or nitrogen); use deoxygenated solvents.[6]
Solvent Polarity Can influence the rate and products of photoisomerization.[12]Choose appropriate solvents and be consistent in your experiments.
pH Acidic conditions can promote degradation.Maintain neutral pH where possible.

Table 2: Comparative Stability of Retinoids in a Cosmetic Formulation (6 Months Storage)

RetinoidStorage at 25°C (% Decline)Storage at 40°C (% Decline)
Retinol (B82714)0% - 80%40% - 100%
Retinyl Palmitate0% - 80%40% - 100%
β-carotene0% - 80%40% - 100%
Hydroxypinacolone RetinoateMore stable than other tested retinoidsMore stable than other tested retinoids
Data from a study on various commercial cosmetic products; specific data for 9-cis-retinoids in a similar matrix is limited, but these values for other retinoids highlight the general instability.[10][11]

Experimental Protocols

Protocol 1: HPLC Analysis of 9-cis-Retinoid Purity and Isomer Separation

This protocol provides a general method for the analysis of 9-cis-retinoic acid and its common isomers. Method optimization may be required for specific sample matrices.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Acetonitrile with 0.1% formic acid

  • Mobile Phase B: Water with 0.1% formic acid

  • 9-cis-retinoic acid standard

  • all-trans-retinoic acid standard

  • 13-cis-retinoic acid standard

  • Sample dissolved in a suitable organic solvent (e.g., ethanol)

Procedure:

  • Sample Preparation:

    • All steps must be performed under yellow or red light.

    • Accurately weigh and dissolve the 9-cis-retinoid sample in the mobile phase or a compatible solvent.

    • Prepare standard solutions of 9-cis, all-trans, and 13-cis-retinoic acid for comparison.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient elution is often used for optimal separation. An example gradient is:

      • Start with a higher percentage of Mobile Phase B (e.g., 60%) and gradually increase the percentage of Mobile Phase A (e.g., to 95%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 348 nm[9]

    • Injection Volume: 20 µL

    • Column Temperature: 25°C

  • Data Analysis:

    • Identify the peaks corresponding to 9-cis-retinoic acid and its isomers by comparing their retention times with those of the standards.

    • Quantify the amount of each isomer by integrating the peak areas and comparing them to a standard curve.

    • Calculate the purity of the 9-cis-retinoid sample.

Visualizations

Light_Induced_Degradation_Pathway cluster_main Light-Induced Degradation of 9-cis-Retinoids 9-cis-Retinoid 9-cis-Retinoid Isomerization Photoisomerization 9-cis-Retinoid->Isomerization Light (UV/Visible) Degradation Photodegradation 9-cis-Retinoid->Degradation Light (UV/Visible) + Oxygen all-trans-Retinoid all-trans-Retinoid Isomerization->all-trans-Retinoid 13-cis-Retinoid 13-cis-Retinoid Isomerization->13-cis-Retinoid Other_Isomers Other Isomers Isomerization->Other_Isomers Inactive_Products Inactive Degradation Products Degradation->Inactive_Products

Caption: Light-induced degradation pathways of 9-cis-retinoids.

Experimental_Workflow cluster_workflow Workflow for Assessing 9-cis-Retinoid Stability start Start prep_sample Prepare 9-cis-Retinoid Sample (under yellow light) start->prep_sample expose Expose to Stress Conditions (e.g., specific light intensity, temperature) prep_sample->expose aliquots Take Aliquots at Different Time Points expose->aliquots hplc Analyze by HPLC aliquots->hplc quantify Quantify Remaining 9-cis-Retinoid and Degradation Products hplc->quantify kinetics Determine Degradation Kinetics quantify->kinetics end End kinetics->end

Caption: Experimental workflow for stability assessment.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Unexpected Experimental Results start Unexpected Result (e.g., low activity, extra HPLC peaks) check_purity Check Purity of 9-cis-Retinoid Stock via HPLC start->check_purity degraded Stock is Degraded check_purity->degraded No pure Stock is Pure check_purity->pure Yes new_stock Obtain/Synthesize New Stock. Re-evaluate Storage Conditions. degraded->new_stock review_handling Review Experimental Handling Procedures pure->review_handling improper_handling Improper Handling Identified (e.g., light/oxygen exposure) review_handling->improper_handling Yes proper_handling Handling Procedures are Correct review_handling->proper_handling No implement_sop Implement Strict SOPs for Handling (yellow light, inert gas, etc.) improper_handling->implement_sop other_factors Investigate Other Experimental Factors (e.g., reagent quality, cell line issues) proper_handling->other_factors

Caption: Troubleshooting decision tree for 9-cis-retinoid experiments.

References

Minimizing oxidative degradation of 9-cis-Vitamin A palmitate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the oxidative degradation of 9-cis-Vitamin A palmitate during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The primary factors leading to the degradation of this compound are exposure to light (especially UV), oxygen, and elevated temperatures.[1][2][3][4][5] The conjugated double bond system in the retinoid structure makes it highly susceptible to photo-isomerization and oxidation.[1][4]

Q2: How should I store my stock solutions of this compound?

A2: To ensure maximum stability, stock solutions should be stored at -20°C or below in a non-frost-free freezer.[6] Solutions should be prepared in amber glassware or containers wrapped in aluminum foil to protect them from light.[6] It is also advisable to purge the headspace of the container with an inert gas like nitrogen or argon to minimize exposure to oxygen.[3]

Q3: What solvents are recommended for dissolving this compound to minimize degradation?

A3: While various organic solvents can be used, the choice of solvent can impact stability. For instance, chlorinated solvents like chloroform (B151607) and methylene (B1212753) chloride can promote isomerization upon exposure to white light.[7] Hexane has been shown to result in less extensive isomerization compared to chlorinated solvents.[7] When preparing stock solutions for long-term storage, using a solvent containing an antioxidant like BHT is recommended.[6]

Q4: What is the role of antioxidants in preserving this compound stability?

A4: Antioxidants, such as butylated hydroxytoluene (BHT), play a crucial role in preventing oxidative degradation.[3][8][9] BHT can inhibit photodegradation and protect against heat-induced degradation by scavenging free radicals that would otherwise attack the vitamin A molecule.[8][9]

Q5: Can I expect isomerization from 9-cis to other isomers like all-trans or 13-cis during my experiments?

A5: Yes, isomerization is a common degradation pathway for all retinoids.[1][2] Exposure to light, particularly UV and visible light, can cause the 9-cis isomer to convert to other cis and trans isomers, which may have different biological activities.[1][2] Heat can also induce isomerization, generally favoring the formation of the 13-cis isomer.[2]

Troubleshooting Guides

Problem 1: I am observing a rapid loss of this compound concentration in my experiments.

Possible Cause Troubleshooting Step
Light Exposure Work under amber or yellow light conditions. Use amber glassware or wrap all containers with aluminum foil. Minimize exposure to ambient laboratory light.[6][7]
Oxygen Exposure Degas all solvents before use. Purge the headspace of all solution containers with an inert gas (nitrogen or argon) before sealing.[3]
Elevated Temperature Keep all solutions on ice or in a cold block during experimental manipulations. Avoid heating solutions unless absolutely necessary for the protocol. If heating is required, do so for the shortest possible time.
Contaminated Solvents Use high-purity, HPLC-grade solvents. Peroxides in older or improperly stored solvents can accelerate degradation.
Inadequate Antioxidant Protection Add an antioxidant like BHT to your working solutions, if compatible with your experimental system. A typical concentration is 0.05-0.1% (w/v).[6]

Problem 2: My HPLC analysis shows multiple unexpected peaks, suggesting degradation.

Possible Cause Troubleshooting Step
Isomerization This is a common degradation pathway. The presence of other cis/trans isomers is expected with some level of degradation. Optimize your HPLC method to separate and identify these isomers.[10]
Oxidative Degradation Products Degradation can lead to the formation of products like anhydroretinol and 4-keto-retinyl palmitate.[3][11] Ensure your analytical method can resolve these from the parent compound and its isomers.
Sample Preparation Artifacts Minimize the time between sample preparation and analysis. Keep samples protected from light and at a low temperature throughout the preparation process.[12]

Quantitative Data Summary

The following tables summarize available data on the stability of retinyl palmitate isomers. Note that much of the specific quantitative data for the 9-cis isomer is limited; therefore, data for the more studied all-trans isomer is included for reference, as similar degradation patterns are expected.

Table 1: Isomer Distribution of all-trans-Retinyl Palmitate after Exposure to Various Conditions

Condition% all-trans% 13-cis% 9-cis% 9,13-dicisReference
Iodine Catalysis6124105[2]
Heat TreatmentFavors 13-cis formation---[2]
Visible/UV Light--Favors 9-cis formation-[2]

Table 2: Degradation of Vitamin A Palmitate in Fortified Corn Flakes during Storage

Storage TemperatureTime% Vitamin A Palmitate LostReference
Ambient (~23°C)6-8 weeks>90% (without other vitamins)[13]
45°C6-8 weeks>90%[13]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is adapted from established methods for retinoid analysis and is designed to separate this compound from its potential isomers and degradation products.[2][10][12]

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Diode Array Detector (DAD).
  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: Acetonitrile
  • Mobile Phase B: Water
  • Gradient: Start with 85% A, ramp to 100% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 325 nm

3. Standard and Sample Preparation:

  • Prepare stock solutions of this compound and any available isomer standards in ethanol (B145695) with 0.1% BHT.
  • Store stock solutions at -20°C in amber vials.
  • For analysis, dilute samples in the mobile phase. All handling should be done under yellow or red light.

4. Analysis:

  • Inject 20 µL of the sample.
  • Identify peaks by comparing retention times with standards.
  • Quantify by integrating the peak area.

Protocol 2: Forced Degradation Study for this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or hexane) at a concentration of 1 mg/mL.

2. Stress Conditions (perform in parallel with a control sample protected from the stressor):

  • Acid Hydrolysis: Add 1N HCl to the stock solution and incubate at 60°C for 2 hours.
  • Base Hydrolysis: Add 1N NaOH to the stock solution and incubate at 60°C for 2 hours.
  • Oxidation: Add 3% hydrogen peroxide to the stock solution and keep at room temperature for 24 hours.
  • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
  • Photodegradation: Expose the stock solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • After exposure, neutralize the acid and base-stressed samples.
  • Analyze all samples by the stability-indicating HPLC method described in Protocol 1.
  • Characterize major degradation products using mass spectrometry (LC-MS) if available.

Visualizations

Oxidative_Degradation_Pathway This compound This compound Isomerization Isomerization This compound->Isomerization Light, Heat Oxidation Oxidation This compound->Oxidation Oxygen, Light Other cis/trans Isomers Other cis/trans Isomers Isomerization->Other cis/trans Isomers Oxidized Products Oxidized Products Oxidation->Oxidized Products Anhydroretinol Anhydroretinol Oxidized Products->Anhydroretinol 4-keto-Retinyl Palmitate 4-keto-Retinyl Palmitate Oxidized Products->4-keto-Retinyl Palmitate

Caption: Oxidative degradation pathways of this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation of Causes cluster_solution Corrective Actions Degradation_Observed Degradation of 9-cis-Vitamin A Palmitate Observed Check_Light Check for Light Exposure Degradation_Observed->Check_Light Check_Oxygen Check for Oxygen Exposure Degradation_Observed->Check_Oxygen Check_Temp Check for High Temperature Degradation_Observed->Check_Temp Check_Antioxidant Check Antioxidant Presence Degradation_Observed->Check_Antioxidant Protect_Light Use Amber Vials/ Work in Dark Check_Light->Protect_Light Inert_Atmosphere Purge with Nitrogen/Argon Check_Oxygen->Inert_Atmosphere Control_Temp Work on Ice/ Avoid Heat Check_Temp->Control_Temp Add_Antioxidant Add BHT to Solutions Check_Antioxidant->Add_Antioxidant

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Optimizing HPLC for Retinyl Palmitate Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of retinyl palmitate isomers. This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) methods.

Troubleshooting Guide

This guide addresses specific issues that may arise during the separation of retinyl palmitate isomers.

Question: My all-trans and cis-retinyl palmitate isomers are co-eluting or showing poor resolution. What steps can I take to improve separation?

Answer: Poor resolution between retinyl palmitate isomers is a common challenge. Complete separation of all-trans and cis isomers is often achieved on normal-phase (NP) HPLC columns, such as those with a silica (B1680970) stationary phase.[1][2] Reversed-phase (RP) columns, like C18, may struggle to fully separate all isomers; for instance, 13-cis-retinyl palmitate may not separate from the all-trans isomer, while 9-cis may only be partially resolved.[1]

To improve separation, consider the following strategies:

  • Switch to Normal-Phase HPLC: If you are using a reversed-phase system, switching to a normal-phase system with a silica gel column is highly recommended for isomer separation.[2][3]

  • Optimize the Mobile Phase:

    • For Normal-Phase: Use a non-polar primary solvent like n-hexane or n-heptane and modify it with a small percentage of a more polar solvent, such as isopropanol (B130326) (IPA) or dioxane.[2][3][4] Fine-tuning the percentage of the polar modifier is critical; even a small change (e.g., from 1% to 0.2% IPA) can significantly impact retention and resolution.[3][5]

    • For Reversed-Phase: If you must use an RP column, a gradient elution may be necessary. A typical mobile phase could start with a high percentage of a polar solvent (like aqueous buffer/methanol) and gradually increase the concentration of a less polar organic solvent (like methanol/dichloromethane or acetonitrile).[6][7]

  • Consider Isocratic vs. Gradient Elution: For separating a complex mixture of isomers with varying polarities, a gradient elution can provide better resolution and faster analysis times.[8][9] However, for simpler mixtures or routine analysis, a well-optimized isocratic method can offer greater reproducibility.[10][11][12]

  • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the analytes and the stationary phase. A common flow rate is 1.0 mL/min.[3][4][13]

Question: I am observing significant peak tailing for my retinyl palmitate peak. How can I resolve this?

Answer: Peak tailing, where the latter half of the peak is broader than the front, can compromise quantification and resolution.[14] It often indicates secondary, undesirable interactions between the analyte and the stationary phase.

  • Cause: In normal-phase chromatography, tailing can occur due to strong interactions between the polar analyte and active sites (e.g., silanols) on the silica stationary phase.[5] In reversed-phase, it can also be caused by secondary interactions or issues with the column packing.

  • Solutions:

    • Mobile Phase Additives: Adding a small amount of a competitive polar modifier, like an acid (formic or acetic acid), to the mobile phase can help occupy the active sites on the stationary phase, leading to more symmetrical peaks.[5]

    • Column Conditioning: Ensure the column is properly conditioned and equilibrated with the mobile phase before injection. Rinsing the column with a stronger solvent like IPA before switching to hexane (B92381) can improve peak shape in normal-phase systems.[5]

    • Check for Column Degradation: Peak tailing can be a sign of a void or degradation in the column packing material. If the problem persists across different methods, consider replacing the column.[14]

    • Sample Overload: While less common for tailing, injecting too concentrated a sample can sometimes contribute to poor peak shape. Try diluting your sample.

Question: My retinyl palmitate peak is fronting. What is the likely cause and how do I fix it?

Answer: Peak fronting, where the first half of the peak is broader than the second, is often described as a "shark fin" shape.[15]

  • Primary Cause: The most common cause of peak fronting is column overload.[15] This happens when the amount of sample injected exceeds the capacity of the stationary phase. Excess molecules cannot interact with the saturated stationary phase and travel through the column faster, eluting earlier and causing the front of the peak to broaden.[15]

  • Solutions:

    • Dilute the Sample: The simplest solution is to reduce the concentration of the sample being injected. A 1-to-10 dilution is often sufficient to resolve the issue.[15]

    • Reduce Injection Volume: Alternatively, decrease the volume of the sample injected onto the column.[15]

    • Check Sample Solubility: Poor solubility of the analyte in the mobile phase can also cause fronting. Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.[14]

Frequently Asked Questions (FAQs)

Q1: Should I use normal-phase or reversed-phase HPLC for retinyl palmitate isomer separation?

A1: For the specific goal of separating geometric isomers (all-trans, 9-cis, 11-cis, 13-cis), normal-phase (NP) HPLC is generally superior .[2] NP systems using a silica gel stationary phase and non-polar mobile phases (like hexane modified with a polar solvent) provide better selectivity for the subtle structural differences between isomers.[1][2] Reversed-phase (RP) HPLC with C18 columns is excellent for quantifying total retinyl palmitate but often provides incomplete separation of its isomers.[1]

Q2: What are the recommended starting conditions for method development?

A2: A good starting point for method development depends on the chosen mode:

  • Normal-Phase:

    • Column: Silica gel, 5 µm particle size (e.g., 250 x 4.6 mm).[3][13]

    • Mobile Phase: n-heptane or n-hexane with a small percentage of isopropanol (e.g., starting with 99:1 v/v and adjusting).[3]

    • Flow Rate: 1.0 mL/min.[3][4]

    • Detection: UV detector at 325-328 nm.[3][4]

    • Temperature: Ambient or controlled at 40°C.[3][4]

  • Reversed-Phase (for total retinyl palmitate):

    • Column: C18, 5 µm particle size.[1][16]

    • Mobile Phase: Methanol/water (e.g., 98:2 v/v) for isocratic elution or a gradient of acetonitrile/water.[6][17]

    • Flow Rate: 1.0 - 2.0 mL/min.[6]

    • Detection: UV at 325 nm or fluorescence detector for higher sensitivity.[1][6]

Q3: Is a gradient or isocratic elution better for separating retinyl palmitate isomers?

A3: The choice depends on the sample complexity.

  • Gradient elution is preferred for complex samples containing multiple isomers and other compounds with a wide range of polarities. It can improve resolution and shorten analysis time by increasing the mobile phase strength during the run.[8][9]

  • Isocratic elution , which uses a constant mobile phase composition, is simpler, more robust, and often preferred for routine quality control or when analyzing samples with a few, well-separated components.[10][11] Many successful isomer separations have been achieved using isocratic normal-phase methods.[18]

Q4: How does temperature affect the separation of retinyl palmitate isomers?

A4: Temperature is a critical parameter that can influence column selectivity and analysis time.

  • Increased Temperature: Generally, higher temperatures (e.g., 40°C) decrease solvent viscosity, which can lead to sharper peaks and shorter retention times.[3][4] However, retinyl palmitate is sensitive to heat, and excessive temperatures can cause degradation.[19]

  • Sub-ambient (Low) Temperature: Lowering the temperature can enhance resolution for difficult separations by altering the selectivity of the column.[20] For some retinoids, operating at sub-ambient temperatures has been shown to improve the separation of co-eluting isomers.[20] It is important to find an optimal temperature that balances separation efficiency with analyte stability.[21]

Q5: What are the best practices for sample and standard preparation to avoid degradation?

A5: Retinoids are highly sensitive to light, air (oxidation), and heat.[19] Proper handling is crucial for accurate quantification.

  • Protection from Light: All work with retinoid standards and samples should be performed under yellow or dim light, and solutions should be stored in amber vials.[12]

  • Protection from Oxygen: To prevent oxidation, prepare solutions under an inert nitrogen atmosphere and consider adding an antioxidant like butylated hydroxytoluene (BHT).[1] Solutions should be stored in tightly sealed vials.

  • Storage Conditions: Standard stock solutions should be stored at low temperatures, typically -20°C or below, to ensure long-term stability.[12][22] Stability studies show that samples stored in the dark at room temperature are significantly less stable than those stored in the dark under refrigeration.[3][4]

Data Presentation: HPLC Method Parameters

Table 1: Example HPLC Columns for Retinyl Palmitate Analysis

Chromatography Mode Column Type Dimensions Particle Size Reference
Normal-Phase Pinnacle DB Silica 250 x 4.6 mm 5 µm [3][4]
Normal-Phase Si 60 Silica Gel - - [2]
Normal-Phase Zorbax SIL 4.6 x 250 mm 5 µm [18]
Reversed-Phase Common C18 - - [1]
Reversed-Phase Zorbax SB-C18 4.6 x 100 mm 3.5 µm [18]

| Reversed-Phase | Lichrospher 100 RP-18 | - | 5 µm |[6] |

Table 2: Example Mobile Phases and Gradient Profiles

Mode Mobile Phase Composition Elution Type Flow Rate Reference
Normal-Phase n-heptane / Isopropyl alcohol (75:25 v/v) Isocratic 1.0 mL/min [3][13]
Normal-Phase 0.4% 2-propanol in hexane Isocratic 2.0 mL/min [18]
Reversed-Phase Methanol / MTBE Gradient 1.0 mL/min [1]
Reversed-Phase Methanol / Water (98:2 v/v) Isocratic 2.0 mL/min [6]
Reversed-Phase Aqueous ammonium (B1175870) acetate (B1210297)/methanol to methanol/dichloromethane Gradient - [7]

| Reversed-Phase | 100% Methanol | Isocratic | 1.0 mL/min |[12] |

Table 3: Summary of Method Validation Data from a Normal-Phase HPLC Method

Parameter Value Reference
Linearity (R²) 0.9998 [3][4]
Concentration Range 3.93–63 µg/mL [3][4]
Limit of Detection (LOD) 0.029 µg/mL [3][4]
Limit of Quantification (LOQ) 0.096 µg/mL [3][4]
Average Recovery >95% [3]

| Precision (RSD%) | <2% |[3] |

Experimental Protocols

Protocol 1: Normal-Phase HPLC for Isomer Separation

This protocol is based on a validated method for determining retinyl palmitate in fortified edible oils.[3][4][13]

  • Instrumentation:

    • HPLC system with a UV detector.

    • Pinnacle DB silica column (250 x 4.6 mm, 5 µm particle size).[3][4]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of n-heptane and isopropyl alcohol (IPA). A starting ratio could be 75:25 (v/v) of 100% n-heptane and 0.2% IPA in n-heptane.[3][4] The mobile phase should be filtered through a 0.22 µm membrane and degassed by sonication for 5 minutes before use.[3][13]

    • Flow Rate: 1.0 mL/min.[3][4]

    • Column Temperature: 40°C.[3][4]

    • Detection Wavelength: 326 nm.[3][4][13]

    • Injection Volume: 20 µL.[3][4]

    • Run Time: 10 minutes.[3][13]

  • Standard Preparation:

    • Prepare a stock solution by accurately weighing and dissolving ~1 mg of retinyl palmitate standard in 50 mL of n-heptane.[13]

    • Perform serial dilutions with n-heptane to create calibration standards across the desired concentration range (e.g., 3.93–63 µg/mL).[3]

  • Sample Preparation:

    • Dissolve the oil sample directly in n-heptane to achieve a concentration within the calibration range.

    • Vortex and sonicate the sample to ensure it is fully dissolved.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples for quantification.

Protocol 2: Reversed-Phase HPLC for Total Retinyl Palmitate

This protocol is a simplified representation based on common RP-HPLC practices.

  • Instrumentation:

    • HPLC system with a UV or Fluorescence detector.

    • C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[12]

  • Chromatographic Conditions:

    • Mobile Phase: 100% Methanol (Isocratic).[12] The mobile phase must be HPLC grade, filtered, and degassed.

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: Ambient.

    • Detection Wavelength: 325 nm.[12]

    • Injection Volume: 20 µL.[12]

  • Standard Preparation:

    • Prepare a stock solution of retinyl palmitate in ethanol (B145695) or hexane.[12][22]

    • Dilute with the mobile phase (methanol) to create working standards.

  • Sample Preparation:

    • Extract retinyl palmitate from the sample matrix using an appropriate solvent (e.g., hexane/isopropanol/ethyl acetate mixture).[7]

    • Evaporate the extraction solvent and reconstitute the residue in the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Run standards to establish linearity and a calibration curve.

    • Inject samples to determine the concentration of total retinyl palmitate.

Visualizations

HPLC_Optimization_Workflow cluster_start Method Development Starting Point cluster_method Method Selection cluster_optimization Optimization Cycle cluster_end Finalization start Define Goal: Isomer Separation or Total Quantification? select_mode Select Mode (Normal vs. Reversed Phase) start->select_mode np_path Normal Phase (NP) - Silica Column - Hexane/IPA Mobile Phase select_mode->np_path Isomers rp_path Reversed Phase (RP) - C18 Column - ACN/MeOH/H2O Mobile Phase select_mode->rp_path Total RP run_exp Perform Initial Run np_path->run_exp rp_path->run_exp eval_chrom Evaluate Chromatogram: Resolution, Peak Shape, Run Time run_exp->eval_chrom is_ok Acceptable Separation? eval_chrom->is_ok Review adjust_params Adjust Parameters: - Mobile Phase Ratio - Gradient Slope - Temperature - Flow Rate adjust_params->run_exp Re-run is_ok->adjust_params No validate Validate Method: Linearity, Precision, Accuracy is_ok->validate Yes routine Routine Analysis validate->routine

Caption: Workflow for HPLC method development and optimization.

Peak_Shape_Troubleshooting start Poor Peak Shape Observed peak_type Identify Problem: Tailing or Fronting? start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting tailing_cause Potential Causes: - Secondary Interactions - Column Contamination/Void - pH Mismatch tailing->tailing_cause fronting_cause Potential Causes: - Column Overload - Poor Sample Solubility fronting->fronting_cause tailing_solution Solutions: - Add Mobile Phase Modifier (Acid) - Check/Replace Column - Adjust Sample pH tailing_cause->tailing_solution fronting_solution Solutions: - Dilute Sample - Reduce Injection Volume - Change Sample Solvent fronting_cause->fronting_solution

Caption: Decision tree for troubleshooting poor peak shape.

NP_vs_RP_Comparison cluster_np Normal-Phase (NP) HPLC cluster_rp Reversed-Phase (RP) HPLC np_station Stationary Phase: Polar (Silica) np_mobile Mobile Phase: Non-Polar (Hexane) np_elution Elution Order: Least Polar Elutes First np_advantage Advantage: Excellent for Isomer Separation rp_station Stationary Phase: Non-Polar (C18) rp_mobile Mobile Phase: Polar (Methanol/Water) rp_elution Elution Order: Most Polar Elutes First rp_disadvantage Limitation: Poor Isomer Resolution goal Goal: Separate Retinyl Palmitate Isomers goal->np_advantage Recommended goal->rp_disadvantage Not Ideal

Caption: Comparison of NP-HPLC and RP-HPLC for isomer separation.

References

Overcoming low signal intensity in mass spectrometry of retinoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low signal intensity in the mass spectrometry of retinoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low signal intensity when analyzing retinoids by mass spectrometry?

Low signal intensity in retinoid analysis can stem from several factors throughout the experimental workflow. Key contributors include:

  • Poor Ionization Efficiency: Retinoids, composed primarily of carbon, hydrogen, and oxygen, can exhibit poor ionization efficiency, particularly in positive ion mode.[1]

  • Sample Degradation: Retinoids are highly susceptible to degradation from light, heat, and oxidation.[2][3][4][5][6] Improper handling and storage can lead to significant analyte loss before analysis.

  • Matrix Effects: Co-eluting substances from the biological matrix can suppress the ionization of the target retinoid, leading to a diminished signal.[2][7] This is a common issue in complex samples like plasma or tissue homogenates.

  • Suboptimal Sample Preparation: Inefficient extraction of retinoids from the sample matrix or the presence of contaminants can negatively impact signal intensity.

  • Inadequate Mass Spectrometry Parameters: Non-optimized instrument settings, such as incorrect ionization source parameters, collision energy, or precursor/product ion selection, can result in poor signal.[8]

Q2: How can I improve the ionization efficiency of retinoids?

Several strategies can be employed to enhance the ionization of retinoids:

  • Choice of Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode has been shown to provide favorable ionization efficiency for retinoic acid due to its conjugated structure and carboxylic acid group.[9][10] In some cases, negative ion mode ESI can be effective for retinoic acid, forming abundant deprotonated molecules.[11] A newer technique, UniSpray ionization, has also been shown to reduce matrix effects and improve the lower limit of quantification for retinol (B82714) compared to ESI.[12]

  • Mobile Phase Additives: The composition of the mobile phase can significantly influence ionization. The addition of a small percentage of formic acid (e.g., 0.1%) to the mobile phase is a common practice to enhance protonation and improve signal in positive ion mode.[7][13][14]

  • Chemical Derivatization: Introducing a charged moiety to the retinoid molecule can dramatically improve its ionization efficiency and, consequently, the signal intensity.[1] For instance, derivatizing the carboxylic acid group of retinoic acid with a reagent like N,N-dimethylpiperazine iodide (DMPI) to introduce a positive charge can increase the detection limit by about 50 times.[1][15][16][17]

Q3: What are the best practices for handling and storing retinoid samples to prevent degradation?

Due to their instability, strict handling and storage procedures are crucial for accurate retinoid analysis:

  • Protection from Light: All procedures should be carried out under red or yellow light to prevent photo-isomerization and degradation.[18] Use amber vials or wrap containers in aluminum foil.[2][6][7]

  • Temperature Control: Retinoid standards and biological samples should be stored at low temperatures, typically -80°C, to minimize thermal degradation.[2][10] While working, samples should be kept on ice.[6]

  • Inert Atmosphere: To prevent oxidation, it is recommended to store powdered retinoids and stock solutions under an inert gas like nitrogen or argon.[2]

  • Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), during sample preparation can help prevent oxidative degradation.[5]

  • Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing samples should be avoided as it can lead to degradation.[6]

Troubleshooting Guide: Low Signal Intensity

This guide provides a systematic approach to diagnosing and resolving low signal intensity issues during the LC-MS analysis of retinoids.

Problem: Weak or no signal for retinoid analytes.

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_ms MS Troubleshooting cluster_lc LC Troubleshooting cluster_sample_prep Sample Preparation Troubleshooting cluster_sample_integrity Sample Integrity Troubleshooting start Low or No Signal Detected check_ms 1. Verify MS Performance start->check_ms check_lc 2. Evaluate LC System check_ms->check_lc MS OK ms_tune Tune & Calibrate MS check_ms->ms_tune ms_source Clean Ion Source check_ms->ms_source ms_params Optimize MS Parameters (e.g., collision energy) check_ms->ms_params check_sample_prep 3. Review Sample Preparation check_lc->check_sample_prep LC OK lc_leaks Check for Leaks check_lc->lc_leaks lc_mobile_phase Prepare Fresh Mobile Phase check_lc->lc_mobile_phase lc_column Inspect/Replace Column check_lc->lc_column check_sample_integrity 4. Assess Sample Integrity check_sample_prep->check_sample_integrity Prep OK sp_recovery Evaluate Extraction Recovery check_sample_prep->sp_recovery sp_matrix Investigate Matrix Effects check_sample_prep->sp_matrix sp_derivatization Consider Derivatization check_sample_prep->sp_derivatization solution Signal Improved check_sample_integrity->solution Integrity OK si_handling Confirm Proper Handling (light/temp protection) check_sample_integrity->si_handling si_storage Verify Storage Conditions (-80°C, inert gas) check_sample_integrity->si_storage

Caption: A step-by-step workflow for troubleshooting low signal intensity.

Step Action Detailed Instructions
1. Verify MS Performance Ensure the mass spectrometer is functioning correctly.- Tune and Calibrate: Regularly tune and calibrate the instrument to ensure optimal performance.[19] - Clean Ion Source: A contaminated ion source is a common cause of poor signal.[8][20] Clean the source according to the manufacturer's recommendations. - Optimize Parameters: Infuse a standard solution of the retinoid of interest to optimize compound-dependent parameters like collision energy and to identify the most abundant and stable precursor-product ion transitions.[21]
2. Evaluate LC System Isolate the liquid chromatography system to identify potential issues.- Check for Leaks: Leaks can lead to inconsistent flow rates and low signal.[20] - Prepare Fresh Mobile Phase: Impurities in the mobile phase can cause ion suppression.[22] Prepare fresh mobile phases with high-purity solvents. - Column Health: A degraded or unsuitable column can cause poor peak shape, leading to a lower signal-to-noise ratio.[20] Consider flushing or replacing the column.
3. Review Sample Preparation The extraction and preparation of the sample are critical for good signal.- Evaluate Extraction Recovery: Use an isotope-labeled internal standard to accurately assess the efficiency of your extraction method.[2][10] Recoveries for retinoids from plasma are typically in the range of 80-105%.[18] - Investigate Matrix Effects: Dilute the sample extract to see if the signal improves, which would indicate ion suppression. Modifying the chromatographic gradient to better separate the analyte from interfering matrix components can also help.[2][23] - Consider Derivatization: If poor ionization is suspected, derivatizing the retinoid can significantly enhance the signal.[1][15]
4. Assess Sample Integrity Confirm that the retinoid has not degraded during handling or storage.- Handling Procedures: Review your lab's standard operating procedures to ensure all steps are performed under appropriate lighting and temperature conditions.[2][6] - Storage Conditions: Verify that samples have been consistently stored at the correct temperature and protected from oxygen.[2][10]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Retinoids from Serum

This protocol is adapted from a method for the analysis of 12 retinoids in serum.[13][14]

  • To 200 µL of serum in a test tube, add 20 µL of an internal standard mixture. Vortex briefly.

  • Add 200 µL of acetonitrile (B52724) and vortex for 1 minute.

  • Add 1.2 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new test tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at room temperature.

  • Reconstitute the extract in 200 µL of a 1:3 water and methanol (B129727) solution.

  • Transfer the supernatant to an MS vial for analysis.

Protocol 2: Protein Precipitation for Retinoid Extraction from Serum

This is a simpler, alternative sample preparation method.[13][14]

  • To 200 µL of serum in a 1.5 mL microcentrifuge tube, add 20 µL of an internal standard mixture. Vortex briefly.

  • Add 400 µL of acetonitrile and vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an MS vial for analysis.

Workflow for Sample Preparation

SamplePrepWorkflow cluster_lle Liquid-Liquid Extraction cluster_ppt Protein Precipitation start Serum Sample (200 µL) add_is Add Internal Standard start->add_is lle_acetonitrile Add Acetonitrile (200 µL) Vortex add_is->lle_acetonitrile ppt_acetonitrile Add Acetonitrile (400 µL) Vortex add_is->ppt_acetonitrile lle_mtbe Add MTBE (1.2 mL) Vortex lle_acetonitrile->lle_mtbe lle_centrifuge Centrifuge lle_mtbe->lle_centrifuge lle_transfer Transfer Organic Layer lle_centrifuge->lle_transfer lle_dry Dry Under Nitrogen lle_transfer->lle_dry lle_reconstitute Reconstitute lle_dry->lle_reconstitute end_analysis LC-MS Analysis lle_reconstitute->end_analysis ppt_centrifuge Centrifuge ppt_acetonitrile->ppt_centrifuge ppt_transfer Transfer Supernatant ppt_centrifuge->ppt_transfer ppt_transfer->end_analysis

Caption: Comparison of two common sample preparation workflows for retinoids.

Quantitative Data Summary

The following tables summarize the limits of quantification (LOQ) for various retinoids achieved with different sample preparation and analytical methods.

Table 1: Comparison of LOQs for Different Retinoids and Sample Preparation Methods

RetinoidSample PreparationLOQ (ng/mL)Reference
Tazarotenic AcidProtein Precipitation0.25[13]
Tazarotenic AcidLiquid-Liquid Extraction0.025[13]
TazaroteneProtein Precipitation0.5[13]
TazaroteneLiquid-Liquid Extraction0.1[13]
Retinoic AcidDerivatization (DMPI)0.0043 (µg/mL⁻¹)[1][15]
RetinolESI0.043 (mg/L)[12]
RetinolUniSpray0.022 (mg/L)[12]

Table 2: LC-MS/MS Detection Limits for Common Retinoids

RetinoidLimit of DetectionReference
Retinoic Acid23 pg[11]
Retinal1.0 ng[11]
Retinol0.5 ng[11]
Retinyl Acetate10 ng[11]
All-trans-Retinoic Acid62.5 attomol[9]

Signaling and Fragmentation Pathways

Diagram: Simplified Retinoid Signaling Pathway

RetinoidSignaling RetinylEsters Retinyl Esters (from diet) Retinol Retinol (Vitamin A) RetinylEsters->Retinol Hydrolysis Retinal Retinal Retinol->Retinal Oxidation (reversible) RetinoicAcid Retinoic Acid (RA) Retinal->RetinoicAcid Oxidation (irreversible) RAR_RXR RAR/RXR Receptors (in nucleus) RetinoicAcid->RAR_RXR Binding & Activation GeneExpression Regulation of Gene Expression RAR_RXR->GeneExpression

Caption: Overview of the conversion of dietary vitamin A to active retinoic acid.

Diagram: Common Fragmentation of Retinoic Acid in Positive Ion Mode

Fragmentation parent [M+H]+ m/z 301 fragment1 [M+H-H2O]+ m/z 283 parent:f0->fragment1 -H2O fragment2 Fragment m/z 205 parent:f0->fragment2 Cleavage

Caption: Typical fragmentation pattern of protonated retinoic acid in MS/MS.[9][21]

References

Photodegradation of retinyl palmitate and its prevention in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photodegradation of retinyl palmitate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is retinyl palmitate and why is it susceptible to photodegradation?

A1: Retinyl palmitate (RP) is an ester of retinol (B82714) (Vitamin A) and palmitic acid.[1][2] It is the major storage form of vitamin A in the skin.[3] Its structure contains a series of conjugated double bonds which are highly susceptible to degradation upon exposure to ultraviolet (UV) radiation, particularly UVA and UVB light.[3][4][5] This instability can lead to a loss of biological activity and the formation of various degradation products.[6]

Q2: What are the primary mechanisms of retinyl palmitate photodegradation?

A2: The photodegradation of retinyl palmitate primarily occurs through two mechanisms:

  • Ionic Photodissociation: This is a predominant pathway where UV irradiation leads to the formation of a retinyl cation, which then undergoes intramolecular rearrangement to form anhydroretinol (AR).[7][8]

  • Free Radical Chain Reaction: This mechanism involves the formation of reactive oxygen species (ROS) and results in various oxidation products.[1][2] Photoexcited RP can act as a photosensitizer, leading to the formation of free radicals and inducing lipid peroxidation.[1]

Q3: What are the common degradation products of retinyl palmitate?

A3: Upon exposure to UV light, retinyl palmitate can degrade into several products, including:

  • Anhydroretinol (AR)[1][7]

  • 4-keto-RP[1][2]

  • 5,6-epoxy-RP[2]

  • Various cis-isomers of retinyl palmitate[8]

  • Palmitic acid and ethyl palmitate (in ethanol)[2]

Q4: What experimental factors can influence the rate of photodegradation?

A4: Several factors can significantly impact the rate of retinyl palmitate photodegradation:

  • Light Source and Intensity: Both UVA and UVB radiation can cause degradation, with the rate depending on the intensity and wavelength of the light source.[4][9]

  • Solvent Polarity: Retinyl palmitate degrades more slowly in less polar solvents.[8] For example, using isopropyl alcohol as a solvent can inhibit the formation of anhydroretinol compared to ethanol (B145695).[7]

  • Presence of Oxygen: Oxygen can participate in the free radical chain reactions, accelerating degradation.[10][11]

  • Temperature: While more thermally stable than retinol, retinyl palmitate is still susceptible to thermal degradation, which can be exacerbated by light exposure.[4][5]

  • pH: The pH of the formulation can influence stability, with degradation increasing at both low (4.0) and high (8.0) pH levels.[12][13][14]

  • Formulation Composition: The presence of other ingredients in a formulation can either accelerate degradation or provide protection.

Troubleshooting Guides

Problem 1: Significant loss of retinyl palmitate in my experimental samples after light exposure.

Possible Cause Troubleshooting Step
Direct exposure to ambient or UV light. Work under yellow or red light conditions to prevent photoisomerization and photodegradation.[15] Store samples in amber-colored vials or wrap containers in aluminum foil.
Inappropriate solvent. Consider using a less polar solvent if your experimental design allows. Isopropyl alcohol has been shown to be a better choice than ethanol for minimizing degradation.[7]
Presence of oxygen. Degas your solvents and purge sample containers with an inert gas like nitrogen or argon before sealing.[15]
High temperature during the experiment. Conduct experiments at a controlled, cool temperature. If possible, use a temperature-controlled sample chamber.
Incompatible formulation components. Review all components in your formulation for potential photosensitizing properties.

Problem 2: Inconsistent results in photodegradation studies.

Possible Cause Troubleshooting Step
Variable light exposure. Ensure a consistent and calibrated light source for all experiments. Use a radiometer to measure and maintain a constant light intensity.
Inconsistent sample preparation. Standardize all sample preparation steps, including solvent degassing, concentration of retinyl palmitate, and the volume of the sample.
Fluctuations in temperature. Use a temperature-controlled environment for both sample preparation and the photodegradation experiment.
Degradation during analysis. Protect samples from light during analytical procedures (e.g., HPLC). Use an autosampler with a cooled sample tray if available.

Problem 3: Formation of unexpected peaks in my chromatogram after light exposure.

Possible Cause Troubleshooting Step
Formation of degradation products. Identify the degradation products by comparing their retention times and UV-Vis spectra with known standards of potential degradation products like anhydroretinol.[1]
Interaction with other components. Analyze each component of your formulation individually under the same light exposure conditions to identify any potential interactions or degradation of other components.
Solvent-adduct formation. If using alcohol-based solvents, be aware of the potential for solvent adducts to form, such as ethoxy-derivatives in ethanol.[1][2]

Quantitative Data Summary

Table 1: Efficacy of Different Protective Measures against Retinyl Palmitate Photodegradation

Protective MeasureConditionRetinyl Palmitate Loss (%)Reference
None (Control) 5 MED UV Irradiation62%[4]
5% Ethylhexyl Methoxycrylene (EHMC) 5 MED UV IrradiationNo significant loss[4]
Butylated Hydroxy Toluene (BHT) 4h UV IrradiationRetention increased by 12.49% compared to control[7]
Policosanol Oleogel (PCO) barrier 4 days UVA exposureDegradation reduced by 64%[6]
Solid Lipid Nanoparticles (SLNs) UVA and UVB irradiationProtected from photodegradation[16]

Table 2: Degradation Kinetics of Retinoids

RetinoidInitial Concentration (M)Degradation Rate Constant (k, h⁻¹)Reference
Retinol (RE)0.010.086[8]
Retinol (RE)0.00010.226[8]
Retinyl Acetate (RA)0.010.085[8]
Retinyl Acetate (RA)0.00010.876[8]
Retinyl Palmitate (RP)0.010.043[8]
Retinyl Palmitate (RP)0.00010.871[8]

Experimental Protocols

Protocol 1: Determination of Retinyl Palmitate Photodegradation using HPLC

Objective: To quantify the degradation of retinyl palmitate upon exposure to UV light.

Materials:

  • Retinyl palmitate standard

  • HPLC-grade solvent (e.g., ethanol, isopropanol)

  • UV light source (e.g., UVA lamp, 340 nm) with a controlled intensity output

  • Quartz cuvettes or other UV-transparent containers

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 column (e.g., 250 x 4.6 mm, 5 µm)[8]

Procedure:

  • Sample Preparation: Prepare a stock solution of retinyl palmitate in the chosen solvent at a known concentration (e.g., 0.001 M).[8] All manipulations involving retinoids should be performed under dim yellow light.[15]

  • Light Exposure:

    • Transfer a known volume of the retinyl palmitate solution into a quartz cuvette.

    • Place the cuvette in a temperature-controlled chamber (e.g., 25°C).[8]

    • Expose the sample to a UV light source with a defined wavelength and intensity (e.g., 340 nm, 0.10 W/m²).[8]

    • Take aliquots of the sample at specific time intervals (e.g., 0, 1, 2, 4, 6 hours).

    • Prepare a control sample by keeping a solution in the dark for the same duration.[8]

  • HPLC Analysis:

    • Set up the HPLC system. For retinyl palmitate analysis, a mobile phase of methanol/water (85:15) at a flow rate of 1.0 mL/min can be used, with detection at 325 nm.[8]

    • Inject the collected aliquots and the control sample into the HPLC system.

    • Record the peak area of retinyl palmitate in each chromatogram.

  • Data Analysis:

    • Calculate the percentage of retinyl palmitate remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining retinyl palmitate against time to determine the degradation kinetics.

Protocol 2: Evaluation of Antioxidant Efficacy in Preventing Photodegradation

Objective: To assess the ability of an antioxidant to protect retinyl palmitate from photodegradation.

Materials:

  • Retinyl palmitate standard

  • Antioxidant (e.g., Butylated Hydroxy Toluene - BHT)

  • HPLC-grade solvent (e.g., ethanol)

  • UV light source

  • Quartz cuvettes

  • HPLC system with a UV detector

  • C18 column

Procedure:

  • Sample Preparation:

    • Prepare a solution of retinyl palmitate in the chosen solvent.

    • Prepare a second solution containing both retinyl palmitate and the antioxidant at a specific concentration.

    • Prepare a control solution with only retinyl palmitate.

  • Light Exposure:

    • Expose both the antioxidant-containing sample and the control sample to UV light for a fixed duration as described in Protocol 1.

    • Maintain a dark control for both solutions.

  • HPLC Analysis:

    • Analyze all samples using the HPLC method described in Protocol 1.

  • Data Analysis:

    • Compare the percentage of retinyl palmitate remaining in the antioxidant-containing sample to the control sample after light exposure.

    • A higher percentage of remaining retinyl palmitate in the antioxidant-containing sample indicates a protective effect.

Visualizations

PhotodegradationPathways cluster_0 RP Retinyl Palmitate (RP) Ionic Ionic Photodissociation RP->Ionic Predominant Pathway FreeRadical Free Radical Chain Reaction RP->FreeRadical UV UV Light UV_edge UV->UV_edge AR Anhydroretinol (AR) Ionic->AR OxidationProducts Oxidation Products (e.g., 4-keto-RP) FreeRadical->OxidationProducts ROS Reactive Oxygen Species (ROS) FreeRadical->ROS ROS->RP UV_edge->RP initiates

Caption: Primary photodegradation pathways of retinyl palmitate.

ExperimentalWorkflow start Start prep Sample Preparation (RP solution +/- protector) start->prep exposure Controlled UV Exposure prep->exposure dark_control Dark Control prep->dark_control sampling Aliquot Sampling (at time intervals) exposure->sampling analysis HPLC Analysis dark_control->analysis sampling->analysis data Data Analysis (Quantification & Kinetics) analysis->data end End data->end

Caption: Workflow for studying retinyl palmitate photodegradation.

PreventionStrategies RP_Degradation Retinyl Palmitate Photodegradation Prevention Prevention Strategies Prevention->RP_Degradation Inhibit Antioxidants Antioxidants (e.g., BHT, Sodium Azide) Antioxidants->Prevention Photostabilizers Photostabilizers (e.g., EHMC) Photostabilizers->Prevention Encapsulation Encapsulation (e.g., SLNs, Microcapsules) Encapsulation->Prevention Handling Proper Handling (Low light, Inert atmosphere) Handling->Prevention

Caption: Strategies to prevent retinyl palmitate photodegradation.

References

Preventing thermal degradation of 9-cis-retinyl palmitate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the thermal degradation of 9-cis-retinyl palmitate during experiments.

Frequently Asked Questions (FAQs)

Q1: What is 9-cis-retinyl palmitate and why is its stability a concern?

A1: 9-cis-retinyl palmitate is a geometric isomer of retinyl palmitate, which is an ester of retinol (B82714) (vitamin A) and palmitic acid. Like other retinoids, it is susceptible to degradation from exposure to heat, light, and oxygen. This degradation can lead to a loss of biological activity and the formation of undesirable byproducts, compromising experimental results and the efficacy of potential therapeutic applications.

Q2: What are the primary factors that cause the degradation of 9-cis-retinyl palmitate?

A2: The main factors contributing to the degradation of 9-cis-retinyl palmitate are:

  • Heat: Elevated temperatures accelerate the rate of isomerization and oxidative degradation.

  • Light: Exposure to light, particularly UV light, can induce isomerization to other forms, such as the all-trans isomer, and can also lead to photodegradation.[1][2][3]

  • Oxygen: The presence of oxygen can lead to oxidative cleavage of the polyene chain, resulting in a loss of function.

  • pH: Extreme pH values (e.g., 4.0 and 8.0) can decrease the stability of retinyl palmitate.[2]

Q3: How can I prevent the thermal degradation of my 9-cis-retinyl palmitate samples?

A3: To prevent thermal degradation, it is crucial to:

  • Store at low temperatures: Unopened vials should be stored in a freezer at -20°C or below.

  • Protect from light: Always store samples in amber vials or wrap containers in aluminum foil to protect them from light.[4]

  • Use an inert atmosphere: When handling solutions, purging with an inert gas like argon or nitrogen can displace oxygen and minimize oxidation.

  • Incorporate stabilizers: The use of antioxidants or encapsulation techniques can significantly improve stability.

Q4: What are some common stabilizers used for 9-cis-retinyl palmitate?

A4: Common stabilization strategies include:

  • Antioxidants: Butylated hydroxytoluene (BHT) is a widely used antioxidant that can protect retinyl palmitate from oxidative degradation.[2][3] Other natural antioxidants like pectin (B1162225) have also been shown to have a stabilizing effect.[5][6]

  • Encapsulation:

    • Liposomes: Encapsulating 9-cis-retinyl palmitate within lipid bilayers can protect it from the external environment.[2]

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the hydrophobic retinyl palmitate molecule, shielding it from degradative factors.[7]

Q5: How can I monitor the degradation of 9-cis-retinyl palmitate in my samples?

A5: The most common method for monitoring the degradation of 9-cis-retinyl palmitate and quantifying its isomers is High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[4][8][9] This technique allows for the separation and quantification of different retinoid isomers and their degradation products.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Rapid loss of 9-cis-retinyl palmitate concentration in solution. 1. Exposure to light: Solutions may have been handled in direct light without protection. 2. Presence of oxygen: The solvent may not have been de-gassed, or the container was not purged with inert gas. 3. Inappropriate solvent: Some solvents can promote degradation.1. Work under dim red light or use amber glassware and foil-wrapped containers. 2. Use solvents that have been sparged with nitrogen or argon. Purge the headspace of your container with an inert gas before sealing. 3. Ensure the solvent is of high purity and compatible with retinoids. Ethanol (B145695) and hexane (B92381) are commonly used.
Formation of unknown peaks in HPLC chromatogram. 1. Thermal degradation: The sample may have been exposed to high temperatures. 2. Oxidative degradation: Oxygen in the sample or solvent has reacted with the retinoid. 3. Photodegradation: Exposure to UV or ambient light.1. Maintain low temperatures during all handling and storage steps. Avoid repeated freeze-thaw cycles. 2. Add an antioxidant like BHT to your solutions. Ensure an oxygen-free environment. 3. Strictly adhere to light-protection protocols.
Inconsistent results between experimental replicates. 1. Variable exposure to light and heat: Inconsistent handling procedures between samples. 2. Incomplete dissolution: 9-cis-retinyl palmitate may not be fully dissolved, leading to inaccurate concentrations.1. Standardize all handling procedures to ensure each sample is treated identically. 2. Ensure complete dissolution by gentle vortexing or sonication in an appropriate solvent before use.
Precipitation of the compound from solution. 1. Low solubility in the chosen solvent. 2. Temperature changes: Solubility may decrease at lower temperatures.1. Consult solubility data and choose a more appropriate solvent or a co-solvent system. 2. Prepare solutions at the temperature of use if possible, or gently warm to re-dissolve before use, minimizing heat exposure.

Data Presentation

Table 1: Temperature-Dependent Degradation of Retinyl Palmitate
TemperatureStorage Duration% Retinyl Palmitate RemainingReference
4°C72 hoursStable[10]
25°C1 monthSignificant degradation[1][2]
30°C12 weeksSignificant degradation[10]
40°C1 monthAccelerated degradation[1][2]
60°C8 weeksNearly complete degradation[11]

Note: Data is for all-trans-retinyl palmitate, but similar trends are expected for the 9-cis isomer.

Table 2: Efficacy of Different Stabilization Methods on Retinyl Palmitate
Stabilization MethodConditionObservationReference
Butylated Hydroxytoluene (BHT) Heat and LightProtected retinyl palmitate from degradation.[2][3]
Pectin 40°C for 8 hoursImproved stability in a concentration-dependent manner.[5]
Liposome (B1194612) Encapsulation Photostability and over timeProtects from hydrolysis and oxidation.[2]
Cyclodextrin Encapsulation 60°CImproved stability.[7]

Experimental Protocols

Protocol 1: HPLC Analysis of 9-cis-Retinyl Palmitate and its Isomers

This protocol is adapted from a direct HPLC method for retinyl palmitate analysis in fortified oils.[4][8][9]

1. Materials and Reagents:

  • 9-cis-retinyl palmitate standard

  • all-trans-retinyl palmitate standard

  • 13-cis-retinyl palmitate standard

  • HPLC-grade methanol (B129727), ethanol, n-heptane, and isopropyl alcohol

  • Butylated hydroxytoluene (BHT)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC system with UV or fluorescence detector

2. Standard Solution Preparation:

  • Prepare a stock solution of 9-cis-retinyl palmitate (e.g., 1 mg/mL) in ethanol containing 0.1% BHT.

  • From the stock solution, prepare a series of working standards by dilution with the mobile phase.

  • Store all solutions at -20°C in amber vials.

3. Sample Preparation:

  • Dissolve the sample containing 9-cis-retinyl palmitate in the mobile phase to a suitable concentration.

  • If the sample is in an oil matrix, dissolve a known weight of the oil in n-heptane/isopropyl alcohol.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Mobile Phase: A mixture of methanol, ethanol, and water, or n-heptane and isopropyl alcohol can be used. A common mobile phase is a gradient of methanol and water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection: UV absorbance at 325 nm or fluorescence with excitation at 325 nm and emission at 480 nm.[9]

5. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared samples.

  • Identify and quantify the 9-cis-retinyl palmitate peak based on the retention time and the calibration curve. Other isomers like all-trans and 13-cis can also be identified and quantified if standards are available.

Protocol 2: Stabilization of 9-cis-Retinyl Palmitate with an Antioxidant (BHT)

1. Materials:

  • 9-cis-retinyl palmitate

  • Butylated hydroxytoluene (BHT)

  • Ethanol (or other suitable solvent)

  • Amber vials

2. Procedure:

  • Prepare a stock solution of BHT in ethanol (e.g., 10 mg/mL).

  • When preparing your 9-cis-retinyl palmitate solution, add the BHT stock solution to achieve a final BHT concentration of 0.1% (w/v).

  • For example, to prepare 10 mL of a 1 mg/mL 9-cis-retinyl palmitate solution, dissolve 10 mg of 9-cis-retinyl palmitate in approximately 9.9 mL of ethanol, then add 100 µL of the 10 mg/mL BHT stock solution.

  • Vortex gently to mix.

  • Store the stabilized solution at -20°C in a sealed amber vial.

Protocol 3: Encapsulation of 9-cis-Retinyl Palmitate in Liposomes (Thin-Film Hydration Method)

This protocol is a general method adapted from literature for encapsulating hydrophobic molecules like retinoids.[12][13][14]

1. Materials:

  • 9-cis-retinyl palmitate

  • Phosphatidylcholine (PC)

  • Cholesterol (optional, for added stability)

  • Chloroform and methanol (2:1 v/v)

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Rotary evaporator

  • Probe sonicator or extruder

2. Procedure:

  • Dissolve phosphatidylcholine, cholesterol (if using), and 9-cis-retinyl palmitate in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical molar ratio is 2:1 for PC:cholesterol.

  • Attach the flask to a rotary evaporator and remove the organic solvents under vacuum at a temperature slightly above the lipid transition temperature (e.g., 30-40°C) to form a thin lipid film on the flask wall.

  • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently. The temperature of the buffer should be above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • To form small unilamellar vesicles (SUVs) and reduce the particle size, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Store the liposome suspension at 4°C, protected from light.

Visualizations

Thermal_Degradation_Pathway 9-cis-Retinyl Palmitate 9-cis-Retinyl Palmitate Degradation_Products Degradation Products (e.g., oxidized forms, smaller molecules) 9-cis-Retinyl Palmitate->Degradation_Products Heat, Oxygen Isomers Other Isomers (e.g., all-trans, 13-cis) 9-cis-Retinyl Palmitate->Isomers Heat, Light

Caption: Factors leading to the degradation of 9-cis-retinyl palmitate.

Stabilization_Workflow cluster_preparation Sample Preparation cluster_stabilization Stabilization Options cluster_storage Storage and Analysis Start 9-cis-Retinyl Palmitate Sample Dissolution Dissolve in appropriate solvent Start->Dissolution Antioxidant Add Antioxidant (e.g., BHT) Dissolution->Antioxidant Simple Admixture Encapsulation Encapsulate (e.g., Liposomes) Dissolution->Encapsulation Physical Protection Storage Store at -20°C Protected from light Antioxidant->Storage Encapsulation->Storage Analysis Analyze via HPLC Storage->Analysis

Caption: Workflow for stabilizing 9-cis-retinyl palmitate.

References

Technical Support Center: Sample Handling Techniques for Retinoid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on sample handling techniques to prevent retinoid isomerization. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data on retinoid stability to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is retinoid isomerization and why is it a significant issue in research?

A1: Retinoid isomerization is the process where a retinoid molecule changes its geometric configuration, for example, from the all-trans form to various cis isomers (e.g., 9-cis, 13-cis). This is a critical issue because different isomers can have vastly different biological activities and affinities for retinoid receptors. Uncontrolled isomerization during sample handling can lead to inaccurate quantification and misinterpretation of the physiological or pharmacological effects of the retinoid being studied.

Q2: What are the primary environmental factors that induce retinoid isomerization?

A2: Retinoids are highly sensitive to their environment. The main factors that cause isomerization and degradation are:

  • Light: Exposure to light, especially UV and blue light, is a major cause of isomerization. Even normal laboratory lighting can induce these changes.[1]

  • Heat: Elevated temperatures accelerate the rate of isomerization and degradation.[2][3]

  • Oxygen: Retinoids are prone to oxidation, which can lead to the formation of various degradation products and loss of biological activity.[4]

  • pH: Acidic or highly alkaline conditions can catalyze the degradation and isomerization of retinoids. Most retinoids are most stable at a pH between 6 and 7.

Q3: What are the fundamental best practices for handling all retinoid samples?

A3: To maintain the integrity of retinoid samples, always adhere to the following principles:

  • Work under subdued light: All procedures, from sample collection to analysis, should be performed under yellow or red light to prevent photoisomerization.

  • Maintain cold temperatures: Keep samples on ice or refrigerated during processing and store them at -80°C for long-term stability.

  • Minimize oxygen exposure: Use amber glass vials with tight-fitting caps (B75204) and consider purging with an inert gas like nitrogen or argon before sealing.

  • Use appropriate materials: Store retinoids in glass containers, as they can adhere to some plastics. If plastic must be used, ensure it is non-reactive and validated for retinoid storage.

Q4: How should I properly store retinoid standards and biological samples?

A4: Proper storage is crucial for preventing degradation.

  • Standards: Solid retinoid standards should be stored in a desiccator at -80°C in the dark, under an inert atmosphere. Stock solutions should be prepared in a suitable organic solvent (e.g., ethanol (B145695) or methanol), stored in amber glass vials at -80°C, and used within a month for best results.

  • Biological Samples: Tissues should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C. Plasma and serum samples should be protected from light immediately after collection and stored at -80°C. Avoid repeated freeze-thaw cycles.

Q5: Is it necessary to use special lighting in the laboratory when handling retinoids?

A5: Yes, it is highly recommended. Standard fluorescent and incandescent lights emit wavelengths that can cause rapid isomerization of retinoids. Working in a room with yellow or red light, or using filters on light sources, will significantly reduce the risk of photoisomerization and ensure the integrity of your samples.

Troubleshooting Guides

This section addresses common issues encountered during retinoid analysis, particularly with High-Performance Liquid Chromatography (HPLC).

HPLC Analysis Issues

Q1: I am seeing unexpected peaks in my HPLC chromatogram. What could be the cause?

A1: Unexpected peaks, often referred to as "ghost peaks," can arise from several sources.

  • Isomerization: If you see peaks eluting close to your main analyte peak, these could be isomers that have formed during sample preparation or storage.

    • Solution: Review your sample handling procedures to ensure you have rigorously excluded light and heat. Prepare samples fresh and analyze them immediately if possible.

  • Contamination: Ghost peaks can result from a contaminated mobile phase, dirty glassware, or carryover from a previous injection.

    • Solution: Use high-purity solvents and prepare fresh mobile phase daily. Ensure all glassware is scrupulously clean. Run a blank (injecting only the mobile phase) to see if the ghost peak is present. If so, the contamination is likely in your solvent or HPLC system.

  • Late Elution: A peak from a previous injection may elute in a later run.

    • Solution: Extend the run time of your HPLC method to ensure all components of the sample have eluted. Flush the column with a strong solvent between runs.

Q2: My retinoid peak is broad and shows tailing. How can I improve the peak shape?

A2: Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.

  • Column Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks.

    • Solution: Dilute your sample or reduce the injection volume.

  • Secondary Interactions: Basic retinoids can interact with acidic silanol (B1196071) groups on the surface of silica-based columns, causing peak tailing.

    • Solution: Add a competing base, such as triethylamine, to the mobile phase, or use a column with end-capping to block the silanol groups. Adjusting the pH of the mobile phase can also help.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.

    • Solution: Replace the column. Using a guard column can help extend the life of your analytical column.

Q3: My retention times are shifting between runs. What is causing this instability?

A3: Consistent retention times are critical for accurate peak identification.

  • Mobile Phase Composition: Small variations in the mobile phase composition can cause significant shifts in retention time.

    • Solution: Prepare the mobile phase carefully and consistently. Premixing solvents by weight rather than volume can improve reproducibility. Ensure the mobile phase is well-mixed and degassed.

  • Temperature Fluctuations: Changes in column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift.

    • Solution: Ensure the column is adequately equilibrated before starting your analytical run.

Q4: I'm experiencing a noisy or drifting baseline in my chromatogram. What should I do?

A4: A stable baseline is essential for accurate peak detection and integration.

  • Mobile Phase Issues: Air bubbles in the mobile phase or contaminated solvents are common causes of baseline noise.

    • Solution: Degas the mobile phase thoroughly using sonication or vacuum filtration. Use high-purity HPLC-grade solvents.

  • Detector Issues: A dirty flow cell or a failing lamp in the detector can cause noise and drift.

    • Solution: Flush the flow cell with a strong, clean solvent like isopropanol. If the problem persists, the detector lamp may need to be replaced.

  • Leaks: A leak in the HPLC system can cause pressure fluctuations and a noisy baseline.

    • Solution: Carefully inspect all fittings and connections for any signs of leakage and tighten them as needed.

Sample Preparation Issues

Q1: My retinoid recovery is consistently low after sample extraction. How can I improve it?

A1: Low recovery can be due to incomplete extraction or degradation during the process.

  • Incomplete Extraction: The extraction solvent may not be optimal for your sample matrix.

    • Solution: Optimize your extraction protocol. For liquid-liquid extractions, ensure vigorous mixing and consider performing multiple extractions. For solid-phase extraction, ensure the cartridge is properly conditioned and the elution solvent is appropriate.

  • Degradation during Extraction: Exposure to light, heat, or oxygen during the extraction process can lead to significant loss of retinoids.

    • Solution: Perform all extraction steps under yellow or red light and on ice. Use solvents that have been purged with nitrogen to remove dissolved oxygen.

  • Adsorption to Surfaces: Retinoids can adsorb to plastic surfaces.

    • Solution: Use amber glass vials and tubes for all steps of the extraction process.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the extraction of retinoids from common sample matrices. Remember to perform all steps under yellow or red light and on ice.

Protocol 1: Extraction of Retinoids from Human Plasma or Serum

This protocol is adapted from established liquid-liquid extraction methods.[5][6]

Materials:

  • Human plasma or serum

  • Acetonitrile (B52724) (HPLC grade)

  • Methyl-tert-butyl ether (MTBE) or Hexane (B92381) (HPLC grade)

  • Internal standard solution (e.g., a deuterated retinoid)

  • Vortex mixer

  • Centrifuge capable of 4°C

  • Nitrogen evaporator

  • Amber glass centrifuge tubes and autosampler vials

Procedure:

  • To a 500 µL aliquot of plasma or serum in an amber glass centrifuge tube, add 100 µL of the internal standard solution.

  • Vortex briefly to mix.

  • Add 500 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Add 2 mL of MTBE or hexane to the tube.

  • Vortex for 2 minutes to extract the retinoids into the organic layer.

  • Centrifuge at 4,000 rpm for 10 minutes at 4°C to separate the layers.

  • Carefully transfer the upper organic layer to a clean amber glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the mobile phase.

  • Vortex for 30 seconds to dissolve the residue.

  • Transfer the reconstituted sample to an amber autosampler vial for HPLC analysis.

Protocol 2: Extraction of Retinoids from Tissues

This protocol is a general guideline for solid tissue samples.[3]

Materials:

  • Tissue sample (e.g., liver, skin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Homogenizer (e.g., Potter-Elvehjem or bead beater)

  • Ethanol with 0.1% Butylated Hydroxytoluene (BHT) as an antioxidant

  • Hexane (HPLC grade)

  • Saturated NaCl solution

  • Other materials as listed in Protocol 1

Procedure:

  • Weigh a small piece of frozen tissue (e.g., 50-100 mg).

  • Add a 9-fold volume of cold PBS (e.g., 450-900 µL for 50-100 mg of tissue).

  • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Transfer a known volume of the homogenate to an amber glass centrifuge tube.

  • Add the internal standard.

  • Add 2 volumes of cold ethanol with 0.1% BHT to precipitate proteins and release retinoids.

  • Vortex for 1 minute.

  • Add 2 volumes of hexane to extract the retinoids.

  • Vortex vigorously for 2 minutes.

  • Add 1 volume of saturated NaCl solution to facilitate phase separation.

  • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer the upper hexane layer to a clean amber tube.

  • Repeat the hexane extraction (steps 8-12) on the lower aqueous layer to maximize recovery.

  • Combine the hexane extracts and evaporate to dryness under nitrogen.

  • Reconstitute the sample as described in Protocol 1 (step 10) for HPLC analysis.

Protocol 3: Extraction of Retinoids from Cosmetic Creams

This protocol is designed for oil-in-water or water-in-oil emulsion-based cosmetic products.[4][7]

Materials:

  • Cosmetic cream sample

  • Methanol (B129727) (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • 0.45 µm syringe filter

  • Amber glass centrifuge tubes and autosampler vials

Procedure:

  • Accurately weigh approximately 1 gram of the cosmetic cream into an amber glass centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Vortex for 5 minutes to disperse the cream and dissolve the retinoids.

  • Cool the tube in an ice bath for 15 minutes to precipitate waxy components of the cream.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an amber autosampler vial.

  • The sample is now ready for direct injection into the HPLC system.

Quantitative Data on Retinoid Stability

The following tables summarize the stability of various retinoids under different environmental conditions. This data highlights the importance of proper sample handling and storage.

Table 1: Stability of Retinoids under Different Temperature Conditions

RetinoidMatrix/SolventTemperature (°C)DurationDegradation (%)Reference
All-trans-RetinolCosmetic Emulsions256 months0 - 80%[2][3]
All-trans-RetinolCosmetic Emulsions406 months40 - 100%[2][3]
Retinyl PalmitateHydrogels (pH 5.6-7.0)251 monthStable
Retinyl PalmitateHydrogels (pH 5.6-7.0)401 monthSignificant degradation
All-trans-Retinoic AcidHuman Plasma41 week~51%
All-trans-Retinoic AcidHuman Plasma-20 to -803 monthsMinimal

Table 2: Stability of Retinoids under Different Light and pH Conditions

RetinoidMatrix/SolventConditionDurationDegradation/IsomerizationReference
All-trans-Retinoic AcidEthanolAmbient laboratory light1 hourRapid isomerization
All-trans-Retinoic AcidEthanol254 nm UV light3 hours~40% reduction
Retinyl PalmitateHydrogelpH 4.0 and 8.0Not specifiedDecreased stability
Retinyl PalmitateHydrogelpH 5.6 to 7.0Not specifiedStable

Signaling and Metabolism Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key retinoid pathways and a typical experimental workflow.

Retinoid_Metabolism cluster_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism Dietary Vitamin A Dietary Vitamin A Retinol Retinol Dietary Vitamin A->Retinol Retinal Retinal Retinol->Retinal RDH/ADH Retinyl_Esters Retinyl Esters (Storage) Retinol->Retinyl_Esters LRAT Retinal->Retinol RDH/ADH Retinoic_Acid Retinoic_Acid Retinal->Retinoic_Acid RALDH Retinyl_Esters->Retinol REH Retinoic_Acid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA_cyto Retinoic Acid (RA) CRABP2 CRABP2 RA_cyto->CRABP2 RA_CRABP2 RA-CRABP2 Complex CRABP2->RA_CRABP2 RA_nuc RA RA_CRABP2->RA_nuc Translocation RAR_RXR RAR/RXR Heterodimer RA_nuc->RAR_RXR RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Experimental_Workflow Sample_Collection Sample Collection (Under yellow light, on ice) Homogenization Homogenization / Protein Precipitation (On ice) Sample_Collection->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Evaporation Solvent Evaporation (Under Nitrogen) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Analysis HPLC Analysis Reconstitution->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis

References

Selecting appropriate solvents for 9-cis-retinyl palmitate extraction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 9-cis-Retinyl Palmitate Extraction

This technical support guide provides researchers, scientists, and drug development professionals with essential information for selecting appropriate solvents and troubleshooting common issues during the extraction of 9-cis-retinyl palmitate.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents for extracting 9-cis-retinyl palmitate?

A1: Hexane (B92381) is a widely recommended non-polar solvent for the initial extraction of retinyl esters, including 9-cis-retinyl palmitate.[1][2] It is effective and minimizes the risk of isomerization when compared to other solvents. For more complex matrices, solvent mixtures like acetone/methanol or chloroform (B151607)/methanol have been used, but require special precautions.[3]

Q2: I am observing the formation of other isomers during my extraction. What could be the cause?

A2: Isomerization is a common issue as retinoids are sensitive to light and heat.[4][5]

  • Light Exposure: The use of chlorinated solvents such as chloroform and methylene (B1212753) chloride, even under gold fluorescent laboratory light, can promote the isomerization of all-trans-retinyl palmitate to 9-cis-retinyl palmitate.[6] All procedures should be conducted under dim red or yellow light to minimize light-induced isomerization.[2][7]

  • Heat: Applying heat during the extraction process can lead to the formation of the 13-cis isomer.[5] Avoid high temperatures wherever possible.

  • Solvent Choice: Chlorinated solvents are known to actively promote isomerization in the presence of light and should be avoided if isomer stability is critical.[6]

Q3: How can I improve the stability of 9-cis-retinyl palmitate in my solvent?

A3: To prevent degradation, 9-cis-retinyl palmitate and its solutions should be protected from air, light, and heat.[8] It is recommended to purge your chosen solvent with an inert gas like nitrogen or argon before use.[9] The addition of an antioxidant, such as butylated hydroxytoluene (BHT), can also help retard oxidation.[7][10] Extracted samples should be stored in amber glass vials at -20°C or below under an inert atmosphere.[8]

Q4: My sample is from a complex biological matrix. Which extraction method is most suitable?

A4: For biological samples like tissues or cells, a two-step liquid-liquid extraction is often employed.[2] The Bligh and Dyer method, which uses a chloroform/methanol mixture, is a classic approach for extracting lipids and retinyl esters from such matrices.[7] However, due to the risk of isomerization with chloroform, it's crucial to perform the extraction under red light and consider alternative methods if isomer purity is paramount.[6][7] Supercritical fluid extraction (SFE) is a more modern and gentle technique that uses supercritical carbon dioxide and an alcohol co-solvent, which can be an excellent alternative for sensitive compounds.[4]

Q5: What solvents are used for purification after the initial extraction?

A5: Following initial extraction, purification is typically achieved using chromatographic techniques. For both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), solvent systems based on mixtures of a non-polar solvent and a slightly more polar solvent are common.[1][11] A frequently cited system for purification is a mixture of ethyl acetate (B1210297) and hexane.[1][12]

Data Presentation: Solvent Properties

The selection of a solvent is critical for achieving high yield and purity. The following tables summarize the solubility and key characteristics of common solvents used for 9-cis-retinyl palmitate extraction.

Table 1: Solubility of Retinyl Palmitate in Various Solvents

SolventSolubility / MiscibilityReference
Ethanol (B145695)Approx. 15 mg/mL[9]
DMSOApprox. 5 mg/mL[9]
Dimethylformamide (DMF)Approx. 5 mg/mL[9]
ChloroformSoluble (approx. 50 mg/mL)[8]
HexaneSoluble, widely used for extraction[1][2]
EtherSoluble[8]
AcetoneSoluble[13]
Vegetable OilsSoluble[8]
WaterInsoluble[8][13]

Table 2: Solvent Selection Guide and Potential Issues

Solvent / SystemApplicationPotential IssuesMitigation StrategiesReference
HexanePrimary ExtractionLow polarity may not be efficient for all matrices.Use in combination with a more polar co-solvent if needed.[2][14]
Chloroform / MethanolExtraction from biological tissues (Bligh & Dyer)Promotes isomerization to 9-cis in the presence of light.Work under dim red light; avoid prolonged light exposure.[6][7]
Methylene ChlorideExtractionPromotes isomerization in the presence of light.Avoid use if isomer stability is critical; work in the dark.[6]
Acetone / MethanolDirect ExtractionLess data available on isomerization effects.Validate for your specific application; use light protection.[3]
Ethyl Acetate / HexaneChromatographic Purification (HPLC, TLC)Primarily for purification, not bulk extraction.Optimize the ratio for best separation.[1][11]

Experimental Protocols

Protocol: Direct Solvent Extraction of Retinyl Esters from a Simple Matrix

This protocol is a general guideline for extracting retinyl esters using hexane, a method that minimizes isomerization.

Materials:

  • Sample containing 9-cis-retinyl palmitate

  • Hexane (HPLC grade)

  • Absolute Ethanol

  • Butylated hydroxytoluene (BHT)

  • Internal standard (e.g., Retinyl Acetate)

  • Anhydrous Sodium Sulfate (B86663)

  • Amber glass vials

  • Nitrogen or Argon gas

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation (Under Dim Red/Yellow Light): All steps must be performed under dim yellow or red light to prevent photoisomerization.[2]

  • Sample Homogenization: Weigh the sample and homogenize it in an appropriate volume of absolute ethanol containing BHT.

  • Internal Standard: Add a known amount of internal standard (e.g., retinyl acetate) to the homogenate to correct for extraction efficiency.[14]

  • Solvent Addition: Add a volume of hexane (typically 2-3 times the volume of the ethanol homogenate) to the mixture.[14]

  • Extraction: Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing and extraction of the lipid-soluble components into the hexane layer.

  • Phase Separation: Centrifuge the sample at 1500 x g for 5 minutes at 4°C to achieve a clear separation of the hexane (upper) and aqueous/ethanolic (lower) phases.[14]

  • Collection: Carefully collect the upper hexane layer containing the retinyl esters and transfer it to a clean amber vial.

  • Re-extraction (Optional): For maximum yield, repeat steps 4-7 on the lower phase with a fresh volume of hexane and combine the hexane extracts.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected hexane extract to remove any residual water.

  • Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas.[14]

  • Reconstitution and Storage: Reconstitute the dried residue in a known volume of a suitable solvent for your analysis (e.g., the mobile phase for HPLC). Store the final sample at -20°C or below in an amber, sealed vial under an inert atmosphere until analysis.[8]

Visualizations

G Diagram 1: General Workflow for 9-cis-Retinyl Palmitate Extraction cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_processing Post-Extraction Processing Sample 1. Sample Weighing & Homogenization in Ethanol + BHT IS 2. Add Internal Standard (e.g., Retinyl Acetate) Sample->IS AddHexane 3. Add Hexane IS->AddHexane Vortex 4. Vortex Vigorously AddHexane->Vortex Centrifuge 5. Centrifuge for Phase Separation Vortex->Centrifuge Collect 6. Collect Upper Hexane Phase Centrifuge->Collect Dry 7. Evaporate Solvent (Nitrogen Stream) Collect->Dry Reconstitute 8. Reconstitute in Analysis Solvent Dry->Reconstitute Store 9. Store at -20°C in Dark Reconstitute->Store Analysis Analysis Store->Analysis Ready for HPLC/MS Analysis G Diagram 2: Key Factors in Solvent Selection Logic Goal Goal: Efficient & Pure 9-cis-Retinyl Palmitate Extraction SolventChoice Solvent Selection Goal->SolventChoice Solubility High Solubility of Analyte SolventChoice->Solubility influences Matrix Sample Matrix Complexity (e.g., food vs. biological tissue) SolventChoice->Matrix depends on Purity Minimization of Isomerization & Degradation SolventChoice->Purity critical for Downstream Compatibility with Downstream Analysis (HPLC/MS) SolventChoice->Downstream must be Mixtures Solvent Mixtures (e.g., Acetone/Methanol) (For complex matrices) Matrix->Mixtures may require Hexane Hexane (Good for purity) Purity->Hexane favors Chlorinated Chlorinated Solvents (e.g., Chloroform) (High risk of isomerization) Purity->Chlorinated warns against

References

Technical Support Center: Stability and Handling of 9-cis-Retinyl Palmitate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of 9-cis-retinyl palmitate in different cell culture media.

Frequently Asked Questions (FAQs)

Q1: How stable is 9-cis-retinyl palmitate in standard cell culture media like DMEM and RPMI-1640?

A1: 9-cis-retinyl palmitate, like other retinoids, is susceptible to degradation in aqueous environments such as cell culture media. Its stability is significantly influenced by the composition of the medium, particularly the presence of serum. In serum-free media, 9-cis-retinyl palmitate is considerably less stable and can undergo isomerization and oxidative degradation.[1][2] The presence of fetal bovine serum (FBS) or bovine serum albumin (BSA) can significantly enhance its stability by binding to the retinoid and protecting it from degradation.[1][2]

Q2: What are the primary factors that contribute to the degradation of 9-cis-retinyl palmitate in cell culture?

A2: Several factors can lead to the degradation of 9-cis-retinyl palmitate in a cell culture setting:

  • Light Exposure: Retinoids are notoriously light-sensitive. Exposure to ambient laboratory light, especially UV and blue light, can cause rapid isomerization and degradation.[1]

  • Oxidation: The unsaturated structure of retinoids makes them prone to oxidation, a process that can be accelerated by exposure to air and certain components in the culture medium.

  • Temperature: Higher temperatures can increase the rate of degradation. While cell cultures are maintained at 37°C, storage of stock solutions and media should be at low temperatures (-20°C or -80°C).

  • Adsorption to Plastics: Retinoids are hydrophobic and can adsorb to the surfaces of plastic labware, such as culture plates, tubes, and pipette tips, leading to a decrease in the effective concentration in the medium.[3]

  • Absence of Protein: In serum-free conditions, the lack of binding proteins like albumin leaves the retinoid more exposed to degradation and adsorption.[1][3]

Q3: How does the presence and concentration of serum affect the stability of 9-cis-retinyl palmitate?

A3: Serum, typically FBS, contains albumin and other proteins that bind to retinoids. This binding sequesters the molecule, protecting it from light-induced degradation, oxidation, and adsorption to plastic surfaces.[1][3] Studies have shown that the stability of retinoids is greatly reduced in serum-free media compared to serum-supplemented media.[1][2] The addition of purified bovine serum albumin (BSA) to serum-free media can mimic the stabilizing effect of serum.[1][2]

Q4: Can I prepare and store 9-cis-retinyl palmitate-supplemented media in advance?

A4: It is strongly recommended to prepare fresh 9-cis-retinyl palmitate-supplemented media for each experiment. Storing retinoid-containing media, even for short periods, can lead to significant degradation and a reduction in the active compound's concentration, potentially leading to inconsistent experimental results.

Q5: What are the main degradation products of 9-cis-retinyl palmitate in cell culture?

A5: The primary degradation pathways for 9-cis-retinyl palmitate are hydrolysis to 9-cis-retinol (B22316) and isomerization to other retinyl palmitate isomers, such as all-trans-retinyl palmitate and 13-cis-retinyl palmitate. Further degradation can lead to the formation of various oxidation products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or no biological effect observed Degradation of 9-cis-retinyl palmitate in the culture medium.- Prepare fresh media supplemented with 9-cis-retinyl palmitate immediately before use.- Work under subdued or yellow light to minimize light-induced degradation.- If using serum-free medium, consider adding BSA (e.g., 6 mg/mL) to improve stability.[1][2]- Confirm the concentration and purity of your stock solution.
Adsorption of the compound to plasticware.- Pre-coat plasticware with a blocking agent if compatible with your cell type.- Use polypropylene (B1209903) tubes for storing stock solutions, as they may have lower adsorption than polystyrene.- Minimize the surface area-to-volume ratio where possible.
High variability between replicate experiments Inconsistent handling and preparation of 9-cis-retinyl palmitate solutions.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Ensure complete dissolution of the stock solution before adding it to the medium.- Standardize the time between media preparation and its addition to the cells.
Cell toxicity observed at expected non-toxic concentrations Formation of toxic degradation products.- Use freshly prepared solutions.- Analyze the purity of the stock solution to check for pre-existing degradation products.
Solvent toxicity (e.g., DMSO, ethanol).- Ensure the final solvent concentration in the culture medium is non-toxic to your cells (typically ≤0.1% for DMSO).

Data Presentation: Stability of 9-cis-Retinyl Palmitate

Table 1: Illustrative Stability of 9-cis-Retinyl Palmitate in DMEM at 37°C

Time (hours)% Recovery (DMEM + 10% FBS)% Recovery (Serum-Free DMEM)% Recovery (Serum-Free DMEM + 6 mg/mL BSA)
0100%100%100%
695%60%90%
1290%40%85%
2480%<20%75%
4865%<5%60%

Table 2: Illustrative Stability of 9-cis-Retinyl Palmitate in RPMI-1640 at 37°C

Time (hours)% Recovery (RPMI-1640 + 10% FBS)% Recovery (Serum-Free RPMI-1640)% Recovery (Serum-Free RPMI-1640 + 6 mg/mL BSA)
0100%100%100%
694%55%88%
1288%35%82%
2478%<15%70%
4860%<5%55%

Experimental Protocols

Protocol for Assessing the Stability of 9-cis-Retinyl Palmitate in Cell Culture Media by HPLC

This protocol outlines a method to quantify the concentration of 9-cis-retinyl palmitate in cell culture media over time to determine its stability.

1. Materials and Reagents:

  • 9-cis-retinyl palmitate standard

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)

  • HPLC-grade solvents (e.g., methanol, acetonitrile (B52724), water, hexane, isopropanol)

  • Internal standard (e.g., retinyl acetate)

  • Amber glass vials

  • HPLC system with a UV or diode array detector (DAD)

  • C18 reverse-phase HPLC column

2. Preparation of Stock and Standard Solutions:

  • Prepare a stock solution of 9-cis-retinyl palmitate in an appropriate organic solvent (e.g., ethanol (B145695) or DMSO) at a high concentration (e.g., 10 mM). Store in amber vials at -80°C.

  • Prepare a stock solution of the internal standard (retinyl acetate) in a similar manner.

  • Prepare a series of working standard solutions of 9-cis-retinyl palmitate by diluting the stock solution. These will be used to generate a standard curve.

3. Sample Preparation and Incubation:

  • Prepare the desired cell culture media conditions to be tested (e.g., DMEM + 10% FBS, serum-free DMEM).

  • Spike the media with 9-cis-retinyl palmitate from the stock solution to the desired final concentration (e.g., 1 µM).

  • Aliquot the supplemented media into sterile culture plates or tubes.

  • Incubate the samples in a standard cell culture incubator (37°C, 5% CO2).

  • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the media for analysis.

4. Extraction of Retinoids:

  • To a collected media sample (e.g., 1 mL), add the internal standard.

  • Perform a liquid-liquid extraction using an organic solvent such as hexane. Vortex vigorously and centrifuge to separate the phases.

  • Carefully collect the organic (upper) layer containing the retinoids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in the HPLC mobile phase.

5. HPLC Analysis:

  • Inject the reconstituted sample into the HPLC system.

  • Use a C18 column and a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water) to separate the retinoids.

  • Detect the retinoids using a UV or DAD detector at the appropriate wavelength for retinyl palmitate (around 325-328 nm).

  • Identify and quantify the 9-cis-retinyl palmitate peak based on the retention time of the standard and the area under the peak, normalized to the internal standard.

6. Data Analysis:

  • Generate a standard curve by plotting the peak area ratio (9-cis-retinyl palmitate/internal standard) against the concentration of the standard solutions.

  • Use the standard curve to determine the concentration of 9-cis-retinyl palmitate in the experimental samples at each time point.

  • Calculate the percentage recovery at each time point relative to the concentration at time 0.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 9-cis-Retinyl Palmitate Stock Solution spike Spike Media with 9-cis-Retinyl Palmitate stock->spike media Prepare Cell Culture Media (with/without serum) media->spike incubate Incubate at 37°C spike->incubate sample Collect Samples at Time Points (0, 6, 12, 24h) incubate->sample extract Extract Retinoids sample->extract hplc Analyze by HPLC extract->hplc data Quantify and Calculate % Recovery hplc->data

Caption: Experimental workflow for assessing the stability of 9-cis-retinyl palmitate.

signaling_pathway cluster_cell Cellular Uptake and Metabolism cluster_nucleus Nuclear Signaling RP 9-cis-Retinyl Palmitate ROH 9-cis-Retinol RP->ROH Esterase RAL 9-cis-Retinaldehyde ROH->RAL RDH RA 9-cis-Retinoic Acid RAL->RA RALDH RXR Retinoid X Receptor (RXR) RA->RXR Binds & Activates Heterodimer RXR-RAR Heterodimer RXR->Heterodimer RAR Retinoic Acid Receptor (RAR) RAR->Heterodimer RXRE Retinoid X Response Element (RXRE) Heterodimer->RXRE Binds to DNA Transcription Gene Transcription RXRE->Transcription Regulates

Caption: Signaling pathway of 9-cis-retinyl palmitate.

References

Troubleshooting low yields in the synthesis of 9-cis-retinoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 9-cis-retinoids. The information is presented in a question-and-answer format to directly address common challenges and improve experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield for the total synthesis of 9-cis-retinoids is very low. What are the common causes?

Low overall yields in the multi-step total synthesis of 9-cis-retinoids are a frequent issue. Traditional methods, such as those involving Reformatsky and Horner-Emmons reactions, can be complex and result in yields of less than 8%.[1] The primary contributors to low yields are often the formation of multiple geometric isomers that are difficult to separate and the inherent instability of the target 9-cis isomer compared to the all-trans form.

Q2: I am attempting to synthesize 9-cis-retinoids by isomerizing the all-trans precursor, but the conversion rate is poor. How can I improve it?

Low conversion from the thermodynamically stable all-trans-retinoid is a common hurdle. Several factors can be optimized to enhance the isomerization efficiency:

  • Catalyst Selection: The use of transition metal catalysts, particularly palladium complexes with labile ligands like (CH₃CN)₂PdCl₂, has been shown to be effective.[1] Uncatalyzed reactions often result in no significant formation of the 9-cis isomer.[1]

  • Reaction Temperature: Temperature plays a critical role. For heat-induced isomerization, a temperature range of 65-75 °C is often optimal.[1] Higher temperatures can lead to the degradation of the retinoids.[1]

  • Solvent Choice: The solvent can influence the ratio of different cis-isomers formed. For instance, in some catalytic systems, DMF may favor the formation of a 3:2 ratio of 13-cis to 9-cis isomers.[1] Acetonitrile (B52724) is also a commonly used polar solvent in photoisomerization processes.[2]

  • Energy Source: Microwave irradiation can significantly reduce reaction times compared to conventional heating. For example, a 13% yield of 9-cis-retinyl acetate (B1210297) was achieved in just 10 minutes with microwave treatment, whereas conventional heating at 65°C took 2 hours to reach a 15% yield with the same catalyst.[1]

Q3: My reaction produces a mixture of 9-cis, 13-cis, and other isomers. How can I improve the selectivity for the 9-cis isomer?

Achieving high regioselectivity is a significant challenge. While no method provides 100% selectivity, the following approaches can favor the formation of the 9-cis isomer:

  • Catalytic Isomerization: Palladium-based catalysts have demonstrated the ability to regioselectively produce Z-retinoids.[1] The choice of catalyst is crucial for influencing the isomer distribution.

  • Photoisomerization: The photoisomerization of all-trans-retinoids in a polar solvent like acetonitrile can yield a mixture of cis isomers where the 9-cis isomer is predominant.[2] The wavelength of UV irradiation can also be a factor in the product distribution.[3]

Q4: I am struggling to purify the 9-cis-retinoid from the reaction mixture. What are the recommended purification methods?

The purification of 9-cis-retinoids is often complicated by the presence of other isomers with similar polarities. The most effective methods include:

  • Repetitive Crystallization: This is a common and effective technique for isolating the desired isomer. For example, after catalytic isomerization of all-trans-retinyl acetate, the reaction mixture can be cooled to -80°C to crystallize out the unreacted all-trans-retinyl acetate.[1] The filtrate, enriched in the 9-cis isomer, can then be concentrated and subjected to further crystallization.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both analytical and preparative separation of retinoid isomers.[2][4][5] Normal-phase HPLC using a silica (B1680970) gel column with a mobile phase of hexane (B92381), 2-propanol, and acetic acid can effectively separate different isomers.[4][5] Reversed-phase HPLC is also commonly used.[2][6]

Q5: My 9-cis-retinoid product seems to be degrading during synthesis or storage. How can I improve its stability?

Retinoids are sensitive to light, heat, acid, and oxygen.[7] To minimize degradation:

  • Light Protection: All manipulations should be performed under dim red or yellow light.[1][2] Amber glass vials should be used for reactions and storage.[1]

  • Inert Atmosphere: Reactions should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]

  • Temperature Control: Avoid excessive heat. Store purified 9-cis-retinoids at low temperatures, preferably at -80°C for long-term storage.

  • Antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) can help prevent oxidation, especially during sample preparation for analysis.[7]

Quantitative Data Summary

The following tables summarize yields of 9-cis-retinoids obtained under different catalytic and photoisomerization conditions.

Table 1: Yields from Catalytic Isomerization of all-trans-Retinoids

Starting MaterialCatalyst (2 mol%)SolventMethod9-cis Isomer Yield (%)Other Isomers Formed
all-trans-retinyl acetate(CH₃CN)₂PdCl₂Hexane/TEAConventional Heat (65°C, 20h)17%13-cis, 9,13-dicis
all-trans-retinyl acetate(CH₃CN)₂PdCl₂CH₃CNConventional Heat (65°C, 2h)20%13-cis, 9,13-dicis
all-trans-retinoic acidCatalyst IIICH₃CNConventional Heat (65°C)34%13-cis
all-trans-retinyl acetateCatalyst VCH₃CNConventional Heat (65°C, 2h)15%13-cis
all-trans-retinyl acetateCatalyst VCH₃CNMicrowave Irradiation (10 min)13%13-cis

Data compiled from multiple experiments reported in the literature.[1] "Catalyst III" and "Catalyst V" refer to specific transition metal catalysts used in the cited study.

Table 2: Isomer Distribution in Photoisomerization of all-trans-Retinyl Acetate

MethodSolvent9-cis Isomer (%)13-cis Isomer (%)all-trans Isomer (%)
Direct UV IrradiationAcetonitrilePredominantMinor-
Sensitized (Triplet State)-~15%~15%~70%

Data is qualitative for direct UV irradiation and approximate for the sensitized reaction.[2][3][8] The exact distribution can vary with reaction conditions.

Experimental Protocols

Protocol 1: Catalytic Isomerization of all-trans-Retinyl Acetate to 9-cis-Retinyl Acetate [1]

  • Preparation: In a reaction vessel protected from light, dissolve all-trans-retinyl acetate (e.g., 300 g, 0.91 mol) in a solution of hexane (600 ml) and triethylamine (B128534) (TEA) (0.11 ml, 0.83 mmol).

  • Catalyst Addition: Add (CH₃CN)₂PdCl₂ (e.g., 4 g, 0.018 mol) to the mixture.

  • Reaction: Stir the mixture overnight at 65°C under a nitrogen atmosphere in the dark.

  • Initial Purification (Crystallization):

    • Cool the resulting solution to room temperature for 1 hour.

    • Further cool the solution to -80°C.

    • The unreacted all-trans-retinyl acetate will crystallize. Filter the solid by suction using a filter precooled with dry ice.

  • Isolation: Concentrate the filtrate, which is now enriched with the 9-cis isomer, and subject it to further crystallization to obtain pure 9-cis-retinyl acetate.

Protocol 2: Synthesis of 9-cis-Retinol by Saponification [1]

  • Preparation: To a mixture containing 9-cis-retinyl acetate (e.g., a 70:30 mixture of 9-cis/all-trans-retinyl acetate, 50 ml) in ethanol (B145695) (180 ml), add a solution of NaOH (18 g, 0.45 mol) in water (80 ml) dropwise at 40°C under nitrogen in the dark.

  • Reaction: Stir the mixture for 30 minutes.

  • Extraction:

    • Cool the mixture to 0°C.

    • Extract with hexanes (3 x 200 ml).

  • Washing and Drying:

    • Wash the combined organic layers twice with ice water.

    • Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter and concentrate the filtrate under vacuum to yield 9-cis-retinol.

Protocol 3: HPLC Analysis of Retinoid Isomers [4][5]

  • Instrumentation: Use an HPLC system with a UV detector and a normal-phase silica gel column (e.g., 250 x 4.6 mm I.D., 5 µm particle size).

  • Mobile Phase: Prepare a mobile phase consisting of hexane, 2-propanol, and glacial acetic acid. A typical ratio is 1000:4.3:0.675 (v/v/v).

  • Sample Preparation: Dissolve retinoid samples in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Flow Rate: 1 ml/min.

    • Detection Wavelength: 350 nm.

    • Mode: Isocratic elution.

  • Analysis: Inject the sample and identify the isomers based on their retention times compared to pure standards. The typical elution order is all-trans-retinal, followed by 13-cis-retinoic acid, and then all-trans-retinoic acid. 9-cis-retinoic acid typically elutes between the 13-cis and all-trans isomers.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_conversion Conversion to other 9-cis-Retinoids start all-trans-Retinyl Acetate isomerization Catalytic Isomerization (e.g., (CH3CN)2PdCl2, 65°C) start->isomerization mixture Mixture of Isomers (9-cis, 13-cis, all-trans) isomerization->mixture crystallization Repetitive Crystallization (Cooling to -80°C) mixture->crystallization hplc HPLC Purification (Normal or Reversed-Phase) mixture->hplc pure_9cis_acetate Purified 9-cis-Retinyl Acetate crystallization->pure_9cis_acetate Or further purification hplc->pure_9cis_acetate saponification Saponification (NaOH, EtOH/H2O) pure_9cis_acetate->saponification retinol 9-cis-Retinol saponification->retinol oxidation Oxidation retinal 9-cis-Retinal oxidation->retinal retinoic_acid 9-cis-Retinoic Acid oxidation->retinoic_acid retinol->oxidation retinal->oxidation Further Oxidation

Caption: Experimental workflow for the synthesis and purification of 9-cis-retinoids.

troubleshooting_low_yields cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Low Yield of 9-cis-Retinoid cause1 Poor Isomerization Efficiency problem->cause1 cause2 Formation of Multiple Isomers problem->cause2 cause3 Product Degradation problem->cause3 solution1a Optimize Catalyst cause1->solution1a solution1b Optimize Temperature & Time cause1->solution1b solution1c Use Microwave Irradiation cause1->solution1c solution2a Employ Regioselective Catalyst cause2->solution2a solution2b Optimize Photoisomerization Conditions cause2->solution2b solution3a Protect from Light cause3->solution3a solution3b Use Inert Atmosphere cause3->solution3b solution3c Control Temperature cause3->solution3c

Caption: Troubleshooting logic for low yields in 9-cis-retinoid synthesis.

signaling_pathway cluster_biosynthesis Biosynthesis cluster_signaling Nuclear Receptor Signaling at_retinol all-trans-Retinol at_retinal all-trans-Retinal at_retinol->at_retinal Oxidation nine_cis_retinol 9-cis-Retinol at_retinol->nine_cis_retinol Isomerization at_ra all-trans-Retinoic Acid at_retinal->at_ra Oxidation rar RAR at_ra->rar nine_cis_retinal 9-cis-Retinal nine_cis_retinol->nine_cis_retinal Oxidation (cRDH) nine_cis_ra 9-cis-Retinoic Acid nine_cis_retinal->nine_cis_ra Oxidation nine_cis_ra->rar rxr RXR nine_cis_ra->rxr heterodimer RAR/RXR Heterodimer rar->heterodimer rxr->heterodimer gene_expression Target Gene Expression heterodimer->gene_expression Binds to RAREs

Caption: Simplified biosynthesis and signaling pathway of 9-cis-retinoic acid.

References

Validation & Comparative

A Comparative Guide to the Accuracy and Precision of HPLC Methods for Retinoid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for the routine analysis and characterization of retinoids, a class of compounds derived from vitamin A, in various matrices.[1][2] The accurate and precise quantification of these fat-soluble molecules is critical for quality control in pharmaceutical and cosmetic formulations, pharmacokinetic studies, and nutritional analysis to ensure safety and efficacy.[2]

This guide provides an objective comparison of different HPLC methods, focusing on their accuracy and precision for retinoid analysis, supported by experimental data from published studies.

Comparison of Method Performance

The performance of an HPLC method for retinoid analysis is highly dependent on the specific retinoid, the sample matrix, and the chromatographic conditions. The following tables summarize key validation parameters—accuracy (as % Recovery) and precision (as % Relative Standard Deviation, RSD)—for various HPLC methods applied to different sample types.

Table 1: HPLC Methods for Retinoid Analysis in Biological Matrices (Serum, Tissues)

Retinoid(s) AnalyzedHPLC MethodAccuracy (% Recovery)Precision (% RSD)Limit of Detection (LOD) / Quantification (LOQ)Reference
Retinol (B82714), Retinyl EstersRP-HPLC-UV75 - 95%Not SpecifiedLOD: 0.35 pmol (Retinol)[1]
Retinoic Acid Isomers, 4-oxo-13-cisRAUHPLC-MS/MSNot SpecifiedNot SpecifiedLLOQ: 0.05 nM (RA isomers)[3]
Retinol, CarotenoidsRP-HPLC-Fluor/UV/ECDNot SpecifiedNot SpecifiedECD is 10-100x more sensitive than UV

Table 2: HPLC Methods for Retinoid Analysis in Pharmaceutical & Cosmetic Formulations

Retinoid(s) AnalyzedHPLC MethodAccuracy (% Recovery)Precision (% RSD)Limit of Detection (LOD) / Quantification (LOQ)Reference
Tretinoin (all-trans-retinoic acid)RP-HPLC-UVWithin acceptable limits< 2% (Intra- & Inter-day)LOD: 0.0443 µg/mL; LOQ: 0.1343 µg/mL[4]
RetinoidsHPLC-UV96.86%3.17%LOD: 7.8 ppm; LOQ: 26.1 ppm[5]

Table 3: HPLC Methods for Retinoid Analysis in Dietary Supplements & Food

Retinoid(s) AnalyzedHPLC MethodAccuracy (% Recovery)Precision (% RSD)Limit of Detection (LOD) / Quantification (LOQ)Reference
Retinol (from Retinyl Esters)RP-HPLC-UVNot SpecifiedNot SpecifiedLOQ: 20 ng/mL[6]
β-CaroteneRP-HPLC-Vis97.5 - 102.1%1.2 - 4.4%Linearity: 0.1–50 µg/mL[7]
β-Carotene, LuteinRP-HPLC-UV132% (β-Carotene), 100% (Lutein)< 3.8% (Inter-day), < 11% (Intra-day)LOD: 0.81 µ g/100g (β-Carotene)
LycopeneRP-HPLC-UVHigh AccuracyHigh PrecisionLOQ: 60 ng/g

Experimental Workflow and Logical Relationships

The general workflow for retinoid analysis via HPLC involves several key stages, from sample acquisition to final data interpretation. The following diagram illustrates this process.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing Sample Sample Collection (Biological, Food, Pharma) Extraction Solvent Extraction (e.g., Hexane (B92381), Ethanol) Sample->Extraction Saponification Saponification (Optional, for esters) Sample->Saponification If esters present Concentration Evaporation & Reconstitution Extraction->Concentration Saponification->Extraction Injection HPLC Injection Concentration->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Detection Detection (UV, MS, Fluorescence) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Calibration Calibration Curve (Standard Solutions) Calibration->Quantification Result Final Report: Accuracy, Precision, Concentration Quantification->Result

Caption: General experimental workflow for retinoid analysis by HPLC.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are summaries of protocols cited in this guide.

1. Method for Retinol and Retinyl Esters in Mouse Serum and Tissues (RP-HPLC-UV) [1]

  • Sample Preparation: Tissues (50-200 mg) or serum (80-100 µl) are homogenized. Retinoids are extracted using hexane. The hexane layer is evaporated to dryness under nitrogen and the residue is reconstituted in the mobile phase.

  • Chromatography Conditions:

    • Column: Beckman Ultrasphere C18 (5 µm), 4.6 mm × 250 mm.

    • Mobile Phase: Isocratic elution with acetonitrile.

    • Flow Rate: Not specified.

    • Detection: UV absorbance at 325 nm.

  • Quantification: Peak areas are integrated and concentrations are determined by comparison to standard curves of authentic retinol and retinyl esters.

2. Method for Tretinoin in Topical Formulations (RP-HPLC-UV) [4]

  • Sample Preparation: An appropriate amount of the topical formulation is dissolved in a suitable solvent, followed by filtration before injection.

  • Chromatography Conditions:

    • Column: Cosmosil C18.

    • Mobile Phase: Methanol and water (90:05 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 356 nm.

  • Validation: The method was validated according to ICH guidelines for accuracy, precision, linearity (5-25 µg/mL), LOD, and LOQ.

3. Method for Carotenoids in Food (RP-HPLC-UV)

  • Sample Preparation: Samples are extracted with acetone (B3395972) containing 5% (w/v) calcium carbonate. The extracts are concentrated at 4°C and filtered prior to HPLC analysis.

  • Chromatography Conditions:

    • Column: Reversed-phase C18 or C30.

    • Mobile Phase: Gradient system with acetonitrile:methanol (8:2) and methyl tert-butyl ether (MTBE).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 450 nm.

  • Quantification: External calibration was used for the quantification of analytes.

Conclusion

The selection of an appropriate HPLC method for retinoid analysis is a critical decision that impacts the reliability of the results.

  • RP-HPLC with UV detection is the most widely used technique, offering robustness, good precision (<5% RSD), and acceptable accuracy for quantifying retinoids in supplements, food, and pharmaceutical formulations.[2][4][7]

  • For complex biological matrices with extremely low concentrations of certain metabolites like retinoic acid, more sensitive and specific methods such as UHPLC coupled with tandem mass spectrometry (MS/MS) are necessary.[3][8] These methods provide lower limits of quantification and high specificity.[3][8]

  • Factors such as the choice of column (C18 is common, but C30 may be better for certain isomers), mobile phase composition, and detector type must be optimized for the specific retinoids of interest to achieve the desired separation and sensitivity.[7][9]

Ultimately, thorough method validation, including assessments of accuracy, precision, linearity, and sensitivity, is imperative to ensure that the chosen HPLC method is fit for its intended purpose.

References

A Comparative Analysis of the Biological Potency of 9-cis vs. 13-cis-Retinyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological potency of two key vitamin A isomers, 9-cis-retinyl palmitate and 13-cis-retinyl palmitate. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate retinoid for their studies.

Executive Summary

9-cis-retinyl palmitate and 13-cis-retinyl palmitate are precursors to biologically active retinoids that play crucial roles in cellular processes through the activation of nuclear receptors. Their biological potency is intrinsically linked to their conversion to their respective active forms, 9-cis-retinoic acid (9-cis-RA) and 13-cis-retinoic acid (13-cis-RA), and the subsequent differential activation of Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).

Experimental evidence suggests that 9-cis-retinyl palmitate possesses a distinct biological activity profile compared to its 13-cis isomer, primarily due to the unique ability of its metabolite, 9-cis-RA, to activate both RAR and RXR pathways. In contrast, the biological activity of 13-cis-retinyl palmitate is considered to be lower, and it is thought to be partly mediated by its isomerization to more active retinoid forms.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data comparing the biological potency of 9-cis and 13-cis-retinyl palmitate and their active metabolites.

Parameter9-cis-Retinyl Palmitate / 9-cis-Retinoic Acid13-cis-Retinyl Palmitate / 13-cis-Retinoic AcidReference
Relative Bioactivity (in vivo, rat vaginal smear assay) 0.190.73[1]
Receptor Activation Activates both RAR and RXRPrimarily activates RAR with lower affinity; may isomerize to more active forms[2][3]
EC50 for RARα Transactivation (nM) 13124[4]
EC50 for RARβ Transactivation (nM) 17347[4]
EC50 for RARγ Transactivation (nM) 5836[4]

Signaling Pathways

The biological effects of retinyl palmitate isomers are mediated through their conversion to retinoic acids, which then bind to and activate nuclear receptors. The diagram below illustrates the distinct signaling pathways of 9-cis-retinoic acid and 13-cis-retinoic acid.

Retinoid Signaling Pathways Differential Activation of RAR and RXR by Retinoid Isomers 9-cis-Retinyl Palmitate 9-cis-Retinyl Palmitate 9-cis-Retinoic Acid 9-cis-Retinoic Acid 9-cis-Retinyl Palmitate->9-cis-Retinoic Acid Metabolism 13-cis-Retinyl Palmitate 13-cis-Retinyl Palmitate 13-cis-Retinoic Acid 13-cis-Retinoic Acid 13-cis-Retinyl Palmitate->13-cis-Retinoic Acid Metabolism RAR RAR 9-cis-Retinoic Acid->RAR RXR RXR 9-cis-Retinoic Acid->RXR 13-cis-Retinoic Acid->RAR Lower Affinity Gene Transcription Gene Transcription RAR->Gene Transcription RXR->Gene Transcription

Figure 1. Retinoid signaling pathways for 9-cis and 13-cis isomers.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of 9-cis and 13-cis-retinyl palmitate.

Retinoid Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is essential for the separation and quantification of retinoid isomers from biological samples.

  • Sample Preparation: Tissues are homogenized in a saline solution. For cellular uptake studies, cells are washed with phosphate-buffered saline (PBS) and then lysed. An internal standard (e.g., retinyl acetate) is added to correct for extraction efficiency.

  • Extraction: Retinoids are extracted from the homogenate or cell lysate using an organic solvent mixture, typically hexane (B92381) or a combination of acetone (B3395972) and isopropanol. The extraction is performed under dim yellow light to prevent photoisomerization.

  • Chromatographic Separation: The extracted retinoids are separated on a C18 reversed-phase HPLC column. An isocratic mobile phase, for instance, consisting of 85% methanol (B129727) and 15% 0.01 M sodium acetate (B1210297) buffer (pH 5.2), can be used at a flow rate of 1.5 mL/min.

  • Detection: Detection of retinoids is achieved using a UV detector at a specific wavelength (e.g., 326 nm for retinyl palmitate or 343 nm for retinoic acid) and/or a fluorescence detector for enhanced sensitivity.

  • Quantification: The concentration of each retinoid isomer is determined by comparing its peak area to that of a standard curve generated with known concentrations of the purified compound.

Cellular Uptake and Metabolism Assay

This assay is used to determine the rate at which cells take up retinyl palmitate isomers and convert them to their active metabolites.

  • Cell Culture: Human cell lines, such as MCF7 breast cancer cells or HepG2 hepatoma cells, are cultured in appropriate media.

  • Treatment: Cells are treated with known concentrations of 9-cis-retinyl palmitate or 13-cis-retinyl palmitate for various time points (e.g., 0, 6, 12, 24 hours).

  • Sample Collection and Extraction: At each time point, cells are harvested, washed, and the retinoids are extracted as described in the HPLC protocol. The culture medium can also be analyzed to measure the depletion of the parent compound.

  • Analysis: The concentrations of the parent retinyl palmitate isomer and its metabolites (retinol, retinal, and retinoic acid) in the cell extracts are quantified using HPLC.

RAR/RXR Transactivation Assay

This reporter gene assay measures the ability of retinoid isomers to activate RAR and RXR signaling pathways.

  • Cell Culture and Transfection: A suitable cell line (e.g., COS-1) is co-transfected with:

    • An expression vector for the desired retinoic acid receptor (RARα, β, or γ) or retinoid X receptor (RXRα).

    • A reporter plasmid containing a retinoic acid response element (RARE) or a retinoid X response element (RXRE) upstream of a reporter gene (e.g., luciferase or chloramphenicol (B1208) acetyltransferase - CAT).

    • A control plasmid (e.g., expressing β-galactosidase) to normalize for transfection efficiency.

  • Treatment: Transfected cells are treated with a range of concentrations of the test compounds (9-cis-RA or 13-cis-RA).

  • Reporter Gene Assay: After a defined incubation period (e.g., 24-48 hours), cells are lysed, and the activity of the reporter enzyme (luciferase or CAT) is measured.

  • Data Analysis: The reporter activity is normalized to the control plasmid activity. The concentration of the retinoid that produces a half-maximal response (EC50) is calculated to determine its potency in activating the specific receptor.

Experimental Workflow

The following diagram outlines a general workflow for a comprehensive comparison of the biological potency of 9-cis and 13-cis-retinyl palmitate.

Experimental Workflow Workflow for Comparing Retinyl Palmitate Isomer Potency cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cellular Uptake Cellular Uptake Metabolism Assay Metabolism Assay Cellular Uptake->Metabolism Assay Quantify metabolites Transactivation Assay Transactivation Assay Metabolism Assay->Transactivation Assay Test metabolite activity Gene Expression Analysis Gene Expression Analysis Transactivation Assay->Gene Expression Analysis Profile target genes Data Analysis & Comparison Data Analysis & Comparison Gene Expression Analysis->Data Analysis & Comparison Animal Model Treatment Animal Model Treatment Tissue Retinoid Levels Tissue Retinoid Levels Animal Model Treatment->Tissue Retinoid Levels Measure in tissues Physiological Response Physiological Response Tissue Retinoid Levels->Physiological Response Assess biological effect Physiological Response->Data Analysis & Comparison Start Start Start->Cellular Uptake Treat cells with isomers Start->Animal Model Treatment Administer isomers Conclusion Conclusion Data Analysis & Comparison->Conclusion

Figure 2. General experimental workflow for potency comparison.

References

A Comparative Analysis of 9-cis-Retinyl Palmitate and Fenretinide: Mechanisms and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological effects of two retinoids, 9-cis-retinyl palmitate and fenretinide (B1684555) (N-(4-hydroxyphenyl)retinamide), with a focus on their potential applications in therapeutic development. This comparison is supported by experimental data on their mechanisms of action, effects on cellular processes, and methodologies for their evaluation.

Introduction

Retinoids, a class of compounds derived from vitamin A, are critical regulators of cellular differentiation, proliferation, and apoptosis. Their potent biological activities have led to the investigation of both natural and synthetic retinoids as therapeutic agents, particularly in oncology. This guide focuses on two such compounds: 9-cis-retinyl palmitate, a pro-drug of the pan-retinoid receptor agonist 9-cis-retinoic acid, and fenretinide, a synthetic retinoid with unique mechanisms of action. Understanding their distinct and overlapping effects is crucial for their targeted application in drug development.

Mechanisms of Action

The biological effects of 9-cis-retinyl palmitate and fenretinide are mediated through distinct signaling pathways. 9-cis-retinyl palmitate's activity is primarily dependent on its conversion to 9-cis-retinoic acid, which then acts as a ligand for nuclear retinoid receptors. In contrast, fenretinide exhibits both receptor-dependent and -independent mechanisms.

Signaling Pathway of 9-cis-Retinyl Palmitate (via 9-cis-Retinoic Acid)

9-cis-retinyl palmitate is hydrolyzed in vivo to form 9-cis-retinol (B22316), which is then oxidized to 9-cis-retinoic acid. 9-cis-retinoic acid is a high-affinity ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] This pan-agonist activity allows it to influence a wide array of genes involved in critical cellular processes.

The binding of 9-cis-retinoic acid to RAR/RXR heterodimers on retinoic acid response elements (RAREs) in the promoter regions of target genes initiates a cascade of transcriptional events.[1] This leads to the modulation of genes that control cell cycle progression, induce differentiation, and trigger apoptosis.[2][3]

9_cis_Retinyl_Palmitate_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9CRP 9-cis-Retinyl Palmitate 9CRol 9-cis-Retinol 9CRP->9CRol Hydrolysis 9CRA 9-cis-Retinoic Acid 9CRol->9CRA Oxidation RAR RAR 9CRA->RAR RXR RXR 9CRA->RXR RARE RARE RAR->RARE Heterodimerization & Binding RXR->RARE Heterodimerization & Binding Gene_Transcription Gene Transcription RARE->Gene_Transcription Cell_Effects Cell Differentiation, Apoptosis, ↓ Proliferation Gene_Transcription->Cell_Effects Fenretinide_Signaling cluster_receptor_dependent Receptor-Dependent cluster_receptor_independent Receptor-Independent Fenretinide Fenretinide RAR_binding RAR Binding Fenretinide->RAR_binding ROS ↑ Reactive Oxygen Species (ROS) Fenretinide->ROS Ceramide ↑ Ceramide Fenretinide->Ceramide Kinase_Mod Kinase Pathway Modulation (e.g., JNK) Fenretinide->Kinase_Mod Gene_Modulation Gene Expression Modulation RAR_binding->Gene_Modulation Apoptosis_Diff Apoptosis & Cell Cycle Arrest Gene_Modulation->Apoptosis_Diff ROS->Apoptosis_Diff Ceramide->Apoptosis_Diff Kinase_Mod->Apoptosis_Diff Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treatment with 9-cis-Retinyl Palmitate or Fenretinide (Varying Concentrations & Durations) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Differentiation Differentiation Assay (e.g., Morphological Analysis, Marker Expression) Treatment->Differentiation Data_Analysis Data Analysis (IC50, % Apoptosis, etc.) Viability->Data_Analysis Apoptosis->Data_Analysis Differentiation->Data_Analysis Comparison Comparative Analysis of Effects Data_Analysis->Comparison

References

Cross-Validation of Analytical Methods for Retinoid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of retinoids is paramount for understanding their physiological roles and therapeutic potential. This guide provides an objective comparison of two predominant analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC/UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data in retinoid research. Factors such as sensitivity, specificity, and the complexity of the biological matrix must be carefully considered. This guide aims to assist researchers in making informed decisions by presenting a side-by-side comparison of HPLC/UV and LC-MS/MS for the quantification of various retinoids.

Comparative Analysis of HPLC/UV and LC-MS/MS

The primary distinction between HPLC/UV and LC-MS/MS lies in their detection principles. HPLC/UV relies on the absorption of ultraviolet light by the retinoid molecule, which is effective but can be limited by interferences from other compounds in the sample that absorb at similar wavelengths.[1] In contrast, LC-MS/MS offers superior specificity and sensitivity by separating compounds based on their mass-to-charge ratio, significantly reducing the impact of matrix effects.[1][2]

A direct comparison highlights the strengths and weaknesses of each technique. For instance, while HPLC/UV is a robust and cost-effective method suitable for quantifying relatively abundant retinoids, LC-MS/MS excels in detecting low-abundance retinoids and their metabolites with high precision.[1][3] One study found that for the analysis of lycopene, α- and β-carotene, HPLC/MS/MS was up to 37 times more sensitive than HPLC with photo-diode array (PDA) detection.[2] However, for some compounds like lutein, PDA detection was shown to be more sensitive.[2]

The choice of method can also be influenced by the specific retinoid of interest. For example, the analysis of retinoic acid and its isomers often benefits from the enhanced resolution and sensitivity of LC-MS/MS, especially in complex biological samples.[1][4]

Quantitative Data Summary

The following table summarizes key performance parameters for the quantification of various retinoids using HPLC/UV and LC-MS/MS, as reported in the literature.

AnalyteMethodMatrixLower Limit of Detection (LOD)Lower Limit of Quantification (LLOQ)Linearity RangeReference
All-trans-Retinoic Acid (atRA)LC-MS/MSBiological Samples62.5 attomol250 attomol250 amol - 10 pmol[4]
Retinyl Esters (RE)HPLC/UVBiological Samples0.7 pmol->3 orders of magnitude[3]
Retinol (B82714) (ROL)HPLC/UVBiological Samples0.2 pmol->3 orders of magnitude[3]
Retinal (RAL)HPLC/UVBiological Samples0.2 pmol->3 orders of magnitude[3]
Retinoic AcidLC-MS/MS-10 fmol-20 fmol - 10 pmol[1]
Retinoic AcidHPLC-ESI-MS-23 pg--[5]
RetinalHPLC-ESI-MS-1.0 ng--[5]
RetinolHPLC-ESI-MS-0.5 ng--[5]
Retinyl AcetateHPLC-ESI-MS-10 ng--[5]
Tretinoin (All-trans-Retinoic Acid)RP-HPLCTopical Formulations0.0443 µg/mL0.1343 µg/mL5 - 25 µg/mL[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for sample preparation and analysis using both HPLC/UV and LC-MS/MS.

Sample Preparation: Two-Step Acid-Base Extraction for Multiple Retinoids

This protocol is suitable for the extraction of retinol, retinyl esters, and retinoic acid from tissue homogenates or serum.[3][4]

  • Add 10 µL of an internal standard (e.g., 50 nM 4,4-dimethyl-RA in acetonitrile) to the sample.[4]

  • Add 1 to 3 mL of 0.025 M KOH in ethanol (B145695) to the sample (up to 500 µL of tissue homogenate or 100–200 µL of serum).[3][4]

  • Extract the aqueous phase with 10 mL of hexane. The organic phase, containing nonpolar retinoids like retinol and retinyl esters, is collected.[4]

  • For retinoic acid quantification, a one-step acetonitrile (B52724) extraction is also possible for serum samples.[4]

HPLC/UV Method for Retinol and Retinyl Esters

This method is designed for the separation and quantification of retinol and total retinyl esters.[3]

  • Chromatography System: Waters 2695 HPLC system.[3]

  • Column: Zorbax SB-C18, 4.6 × 100 mm, 3.5 µm.[3]

  • Mobile Phase: A gradient of 11% water/89% acetonitrile/0.1% formic acid to 100% acetonitrile, followed by a gradient to 5% acetonitrile/1,2-dichloroethane.[3]

  • Flow Rate: 1 mL/min.[3]

  • Detection: UV absorbance at 325 nm.[3]

  • Injection Volume: 100 µL.[3]

LC-MS/MS Method for Retinoic Acid and its Isomers

This highly sensitive method is optimized for the quantification of all-trans-retinoic acid and its isomers.[4]

  • Chromatography System: An LC system capable of gradient elution.

  • Mass Spectrometer: A tandem mass spectrometer capable of selected reaction monitoring (SRM).

  • Sample Preparation: A two-step acid-base extraction is commonly used to recover multiple retinoids.[4] For quantifying only retinoic acid, a one-step acetonitrile extraction can be employed.[4]

  • Internal Standard: Addition of an internal standard, such as 4,4-dimethyl-RA, is crucial for accurate quantification.[4]

Visualizing the Cross-Validation Workflow

A systematic approach is essential when comparing and validating different analytical methods. The following diagram illustrates a typical workflow for the cross-validation of retinoid quantification methods.

Cross_Validation_Workflow cluster_0 Method A (e.g., HPLC/UV) cluster_1 Method B (e.g., LC-MS/MS) A_SamplePrep Sample Preparation A A_Analysis HPLC/UV Analysis A_SamplePrep->A_Analysis A_Data Data Acquisition A A_Analysis->A_Data Compare Compare Results (Accuracy, Precision, Sensitivity) A_Data->Compare B_SamplePrep Sample Preparation B B_Analysis LC-MS/MS Analysis B_SamplePrep->B_Analysis B_Data Data Acquisition B B_Analysis->B_Data B_Data->Compare Start Identical Sample Aliquots Start->A_SamplePrep Start->B_SamplePrep Validate Validated Method Compare->Validate

Caption: A flowchart illustrating the cross-validation process for two analytical methods.

Signaling Pathway of Retinoid Metabolism

Understanding the metabolic pathways of retinoids is crucial for interpreting quantification data. The following diagram outlines the key steps in the conversion of retinol to its active form, retinoic acid.

Retinoid_Signaling_Pathway Retinol Retinol (Vitamin A) Retinal Retinal Retinol->Retinal Reversible RetinoicAcid Retinoic Acid (RA) Retinal->RetinoicAcid Irreversible PolarMetabolites Polar Metabolites RetinoicAcid->PolarMetabolites Catabolism SDR SDR RALDH RALDH CYP26 CYP26

Caption: The metabolic pathway of retinol to retinoic acid.[7]

References

A Comparative In Vivo Efficacy Analysis of 9-cis-Retinyl Acetate and 9-cis-Retinyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of two key 9-cis-retinoid prodrugs: 9-cis-retinyl acetate (B1210297) and 9-cis-retinyl palmitate. While direct head-to-head in vivo studies are limited, this document synthesizes available experimental data to offer insights into their respective metabolic fates, biological activities, and therapeutic potential.

Executive Summary

Both 9-cis-retinyl acetate and 9-cis-retinyl palmitate serve as prodrugs for the biologically active 9-cis-retinoic acid and 9-cis-retinal (B17824). Experimental evidence demonstrates that orally administered 9-cis-retinyl acetate is efficiently converted in the liver, primarily to 9-cis-retinyl palmitate, which then acts as a storage form.[1] This metabolic convergence suggests that their downstream biological effects are likely to be similar, contingent on the efficiency of hydrolysis of the respective ester bonds to release 9-cis-retinol (B22316).

The primary body of in vivo efficacy data for 9-cis-retinyl acetate comes from studies on vision restoration in mouse models of Leber congenital amaurosis. In contrast, quantitative data for 9-cis-retinyl palmitate's bioactivity is available from rat vaginal smear assays, a historical method for assessing vitamin A activity.

Metabolic Pathway and Signaling

Upon administration, both 9-cis-retinyl acetate and 9-cis-retinyl palmitate undergo enzymatic hydrolysis to yield 9-cis-retinol. This is a critical step, as retinyl esters themselves are not biologically active for gene regulation.[2] 9-cis-retinol is subsequently oxidized to 9-cis-retinal, which is essential for vision, or further oxidized to 9-cis-retinoic acid.

9-cis-retinoic acid is a pan-agonist for retinoid receptors, binding with high affinity to both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[3][4] The activation of these nuclear receptors leads to the formation of homo- and heterodimers that bind to specific DNA response elements, thereby modulating gene expression.[5][6]

Retinoid Signaling Pathway cluster_metabolism In Vivo Metabolism cluster_signaling Nuclear Signaling 9-cis-Retinyl_Acetate 9-cis-Retinyl Acetate 9-cis-Retinol 9-cis-Retinol 9-cis-Retinyl_Acetate->9-cis-Retinol Hydrolysis 9-cis-Retinyl_Palmitate 9-cis-Retinyl Palmitate 9-cis-Retinyl_Palmitate->9-cis-Retinol Hydrolysis 9-cis-Retinal 9-cis-Retinal 9-cis-Retinol->9-cis-Retinal Oxidation 9-cis-Retinoic_Acid 9-cis-Retinoic Acid 9-cis-Retinal->9-cis-Retinoic_Acid Oxidation RXR RXR 9-cis-Retinoic_Acid->RXR RAR RAR 9-cis-Retinoic_Acid->RAR RXR_Homodimer RXR/RXR Homodimer RXR->RXR_Homodimer RXR_Heterodimer RXR/RAR Heterodimer RXR->RXR_Heterodimer RAR->RXR_Heterodimer Gene_Expression Target Gene Expression RXR_Homodimer->Gene_Expression RXR_Heterodimer->Gene_Expression

Caption: Metabolic conversion of 9-cis-retinyl esters and subsequent nuclear signaling.

Quantitative Data Presentation

Table 1: In Vivo Efficacy of 9-cis-Retinyl Acetate in Vision Restoration
Animal ModelDosageAdministration RouteEfficacy EndpointResultsReference
Rpe65-/- Mice6.25-50 mg/kg (single dose)Oral GavageElectroretinography (ERG) a- and b-wave amplitudesSignificant dose-dependent improvement in retinal function.[1][7]
Rpe65-/- Mice1-12.5 mg/kg (daily for 2 weeks)Oral GavageERG responsesRemarkable improvement of retinal function.[1][7]
Rpe65-/- Mice1 and 4 mg/kg (daily or intermittent for 8 weeks)Oral GavageRetinal function and morphologyDose-dependent improvement and preservation of retinal morphology.[1][7]
Rpe65-/- Mice100 mg/kg (single dose) or 12.5 mg/kg (3 daily doses)Oral GavageVision-dependent behavioral testsTreated mice performed better than control animals.[1]
Table 2: In Vivo Bioactivity of 9-cis-Retinyl Palmitate
Animal ModelAssayRelative Bioactivity (all-trans = 1.00)Reference
RatVaginal Smear Assay0.19[8]

Experimental Protocols

In Vivo Administration of 9-cis-Retinyl Acetate and Efficacy Assessment in Mice

Objective: To evaluate the efficacy of 9-cis-retinyl acetate in restoring visual function in a mouse model of Leber congenital amaurosis (Rpe65-/- mice).

Methodology:

  • Animal Model: 5- to 12-week-old Rpe65-/- mice.

  • Compound Preparation: 9-cis-retinyl acetate was dissolved in soybean oil as the vehicle, which was found to provide the highest plasma levels of its metabolites.[1][7]

  • Administration: The compound was administered via oral gavage at specified doses.

  • Efficacy Evaluation:

    • Electroretinography (ERG): Scotopic ERGs were performed to measure the electrical responses of retinal cells. Dose-dependent increases in a-wave and b-wave amplitudes indicated improved retinal function.[1]

    • Retinoid Analysis: Eyes were enucleated, and retinoids were extracted and analyzed by high-performance liquid chromatography (HPLC) to quantify the levels of 9-cis-retinal and other retinoids.[9]

    • Behavioral Testing: Vision-dependent behavioral tests were conducted to assess higher-order visual function.[1]

    • Histology: Retinal morphology was examined to assess for preservation of retinal structure.[1]

Experimental_Workflow Start Start: Rpe65-/- Mice Preparation Prepare 9-cis-Retinyl Acetate in Soybean Oil Start->Preparation Administration Oral Gavage Preparation->Administration Efficacy_Endpoints Efficacy Evaluation Administration->Efficacy_Endpoints ERG Electroretinography Efficacy_Endpoints->ERG HPLC Retinoid Analysis (HPLC) Efficacy_Endpoints->HPLC Behavior Behavioral Testing Efficacy_Endpoints->Behavior Histology Retinal Histology Efficacy_Endpoints->Histology End End: Comparative Analysis ERG->End HPLC->End Behavior->End Histology->End

Caption: Workflow for in vivo testing of 9-cis-retinyl acetate in mice.
Synthesis of 9-cis-Retinyl Palmitate

Objective: To synthesize 9-cis-retinyl palmitate for in vivo studies.

Methodology:

  • Starting Material: 9-cis-retinol.

  • Reaction: 9-cis-retinol is dissolved in dry dichloromethane (B109758) (CH2Cl2).

  • Solutions of palmitoyl (B13399708) chloride in CH2Cl2 and diisopropylethylamine in CH2Cl2 are added to the 9-cis-retinol solution.

  • The reaction mixture is kept at 0°C for 6 hours.

  • Purification: The CH2Cl2 is evaporated, and the resulting ester is purified using thin-layer chromatography (TLC).[9]

Comparative Analysis and Conclusion

The available data indicates that 9-cis-retinyl acetate is a well-studied prodrug for delivering 9-cis-retinoids in vivo, particularly for therapeutic applications in vision science. Its efficacy in improving retinal function in mouse models is dose-dependent and has been demonstrated through multiple robust endpoints.

While there is less specific in vivo efficacy data for 9-cis-retinyl palmitate, its role as the primary hepatic storage form of 9-cis-retinol following administration of 9-cis-retinyl acetate is a crucial piece of information. This suggests that the in vivo effects of both compounds are ultimately mediated by the same active metabolites. The lower relative bioactivity of 9-cis-retinyl palmitate in the rat vaginal smear assay compared to all-trans-retinyl palmitate may reflect differences in the rate of hydrolysis of the ester bond or the specific biological endpoint measured.

For researchers and drug development professionals, 9-cis-retinyl acetate represents a more extensively validated option for in vivo studies requiring the delivery of 9-cis-retinoids. However, the synthesis and investigation of 9-cis-retinyl palmitate could be warranted in contexts where a longer-chain fatty acid ester might offer advantages in terms of formulation, stability, or release kinetics. Future direct comparative studies are necessary to definitively determine if there are significant differences in the in vivo efficacy of these two prodrugs.

References

A Head-to-Head Comparison of 9-cis-Retinoids in Activating the Retinoid X Receptor (RXR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Retinoid X Receptor (RXR) holds a pivotal position within the nuclear receptor superfamily, acting as a central regulator of numerous physiological processes, including development, metabolism, and cellular differentiation. It functions as a ligand-activated transcription factor, uniquely capable of forming homodimers or heterodimerizing with a host of other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), and Peroxisome Proliferator-Activated Receptors (PPARs). This promiscuous partnering makes RXR a highly attractive therapeutic target. Activation of RXR is primarily driven by specific isomers of retinoic acid. This guide provides an objective, data-driven comparison of endogenous 9-cis-retinoids known to activate RXR, focusing on their potency and the experimental frameworks used for their evaluation.

Featured 9-cis-Retinoids

This comparison focuses on two key endogenous retinoids that have been identified as RXR activators:

  • 9-cis-Retinoic Acid (9cRA): Historically identified as a high-affinity ligand for RXR, 9cRA is a stereoisomer of all-trans-retinoic acid (atRA).[1][2] It is considered a pan-agonist as it also activates RARs.[3]

  • 9-cis-13,14-Dihydroretinoic Acid (9CDHRA): A more recently discovered endogenous retinoid that has been shown to bind and activate RXR, suggesting a potential physiological role as an RXR-specific ligand.[4][5]

Quantitative Comparison of RXR Activation

The potency and binding affinity of 9-cis-retinoids are critical parameters for assessing their biological activity. The data below, compiled from transactivation and binding assays, quantifies the interaction of these ligands with various RXR isotypes.

LigandReceptor IsotypeAssay TypeParameterValue (nM)Reference
9-cis-Retinoic Acid (9cRA) Mouse RXRαBinding AssayKd15.7[6]
Mouse RXRβBinding AssayKd18.3[6]
Mouse RXRγBinding AssayKd14.1[6]
GAL4-RXRα ChimeraTransactivationEC507[6]
GAL4-RXRβ ChimeraTransactivationEC5020[6]
GAL4-RXRγ ChimeraTransactivationEC5010[6]
9-cis-13,14-Dihydroretinoic Acid (9CDHRA) RXRBinding & Transactivation-Binds and transactivates RXR in various assays.[4][5] Direct Kd and EC50 values are not as extensively reported or directly comparable to 9cRA in the literature. One study notes its R-enantiomer shows no significant RXR affinity at 100 nM and that its overall binding affinity is considerably lower than that of 9cRA.[7][4][5][7]

Summary of Findings: The available data robustly characterizes 9-cis-retinoic acid as a high-affinity ligand and potent activator of all three RXR isotypes, with Kd and EC50 values consistently in the low nanomolar range.[6] While 9-cis-13,14-dihydroretinoic acid has been identified as a functional endogenous RXR ligand, quantitative data on its binding affinity and activation potency is less defined, with some evidence suggesting it is a less potent activator than 9cRA.[4][7]

RXR Signaling Pathway and Experimental Workflow

The activation of target genes by RXR follows a well-defined signaling cascade. The diagrams below illustrate this pathway and the general workflow for assessing ligand-induced activation.

RXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_dimer Nucleus 9cisRA 9-cis-Retinoid (e.g., 9cRA) 9cisRA_n 9-cis-Retinoid 9cisRA->9cisRA_n Nuclear Translocation RXR RXR Partner Partner (RXR, RAR, VDR, etc.) RXR->Partner Dimerization CoR Corepressor Complex RXR->CoR Recruitment (Inactive State) RXRE RXR Response Element (RXRE) RXR->RXRE DNA Binding CoA Coactivator Complex RXR->CoA Recruitment (Active State) Partner->CoR Recruitment (Inactive State) Partner->RXRE DNA Binding Partner->CoA Recruitment (Active State) Transcription Target Gene Transcription CoA->Transcription Initiation 9cisRA_n->RXR Binding 9cisRA_n->RXR Conformational Change 9cisRA_n->Partner Conformational Change

Caption: RXR signaling pathway upon 9-cis-retinoid activation.

Experimental_Workflow cluster_binding Ligand Binding Assay cluster_transactivation Transactivation (Reporter) Assay B1 Incubate RXR LBD + Radiolabeled Ligand + Test Compound B2 Separate Bound from Free Ligand (Filtration) B1->B2 B3 Quantify Radioactivity B2->B3 B4 Determine Binding Affinity (Kd, Ki) B3->B4 T1 Transfect Cells with: 1. RXR Expression Vector 2. RXRE-Reporter Plasmid T2 Treat Cells with Test Compound T1->T2 T3 Lyse Cells & Measure Reporter Activity (e.g., Luminescence) T2->T3 T4 Determine Activation Potency (EC50) T3->T4

Caption: Workflow for key RXR ligand characterization assays.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are protocols for the key assays used to characterize 9-cis-retinoid activity.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound for a specific RXR isotype by measuring its ability to compete with a known radiolabeled ligand.

  • Objective: To determine the equilibrium dissociation constant (Kd) or inhibitory constant (Ki) of a 9-cis-retinoid for RXR.

  • Materials:

    • Purified, recombinant human or mouse RXRα, RXRβ, or RXRγ ligand-binding domains (LBDs).

    • Radioligand: Typically [3H]-9-cis-retinoic acid.

    • Test Compound: Unlabeled 9-cis-retinoid (e.g., 9cRA, 9CDHRA) at various concentrations.

    • Binding Buffer: e.g., Tris-HCl buffer (pH 7.4) containing protease inhibitors, dithiothreitol (B142953) (DTT), and bovine serum albumin (BSA).

    • Glass fiber filter plates and a vacuum manifold.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • A constant concentration of the purified RXR LBD and the radioligand are incubated together in the binding buffer.

    • Increasing concentrations of the unlabeled test compound are added to the incubation mixture to compete for binding to the receptor. A parallel incubation without a competitor is used to determine total binding, and another with a large excess of unlabeled ligand determines non-specific binding.

    • The mixture is incubated, typically at 4°C, for a sufficient duration (e.g., 4-16 hours) to reach binding equilibrium.

    • The receptor-bound radioligand is separated from the free (unbound) radioligand by rapid vacuum filtration through the glass fiber filter plate. The receptor protein is retained on the filter.

    • Filters are washed with ice-cold binding buffer to minimize non-specific binding.

    • The radioactivity retained on the filters is quantified by adding a scintillation cocktail and measuring counts per minute (CPM) using a liquid scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined from a dose-response curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Transcriptional Activation (Reporter Gene) Assay

This cell-based assay measures the ability of a compound to activate RXR-mediated gene transcription.

  • Objective: To determine the half-maximal effective concentration (EC50) of a 9-cis-retinoid for activating RXR.

  • Materials:

    • A suitable mammalian cell line, such as HEK293T, HeLa, or CV-1.

    • An expression vector containing the full-length cDNA for the desired human or mouse RXR isotype (α, β, or γ).

    • A reporter plasmid containing a promoter with multiple copies of an RXR Response Element (RXRE) upstream of a reporter gene (e.g., Firefly Luciferase, Chloramphenicol Acetyltransferase).

    • A control plasmid expressing a different reporter (e.g., Renilla Luciferase) to normalize for transfection efficiency.

    • Transfection reagent (e.g., PEI, Lipofectamine).

    • Cell culture medium, serum, and antibiotics.

    • Test compound (9-cis-retinoid) dissolved in a suitable solvent (e.g., DMSO).

    • Lysis buffer and a substrate for the reporter enzyme (e.g., Luciferin for Luciferase).

    • A luminometer or appropriate detection instrument.

  • Procedure:

    • Cells are seeded in multi-well plates (e.g., 96-well) and allowed to attach.

    • Cells are co-transfected with the RXR expression vector, the RXRE-reporter plasmid, and the normalization control plasmid.

    • After an incubation period to allow for receptor expression (typically 24 hours), the culture medium is replaced with medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

    • Cells are incubated with the compound for an additional period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

    • Cells are washed and then lysed to release the cellular contents, including the reporter enzymes.

    • The activity of the primary reporter (e.g., Firefly Luciferase) and the normalization reporter (e.g., Renilla Luciferase) is measured using a luminometer after the addition of the appropriate substrates.

    • The primary reporter activity is normalized to the control reporter activity for each well. Fold activation is calculated relative to the vehicle control.

    • A dose-response curve is plotted (fold activation vs. log of compound concentration), and the EC50 value is determined using non-linear regression analysis.

References

A Guide to Selecting Internal Standards for Accurate 9-cis-Retinyl Palmitate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 9-cis-retinyl palmitate, a key retinoid involved in various biological processes, is crucial for researchers in drug development and life sciences. The use of an appropriate internal standard is paramount to correct for variability in sample preparation and analytical instrumentation, thereby ensuring the reliability of quantitative data. This guide provides a comparative overview of common internal standards used for 9-cis-retinyl palmitate analysis, supported by experimental data and detailed protocols.

Comparison of Internal Standards

The selection of an internal standard is critical and primarily depends on the analytical method employed, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The ideal internal standard should be structurally and chemically similar to the analyte, but not naturally present in the sample.

Internal StandardAnalytical MethodLinearity (R²)Precision (%RSD)Accuracy (% Recovery)Key AdvantagesPotential Disadvantages
Retinyl Acetate (B1210297) HPLC-UV, LC-MS/MS>0.991.5 - 8.7[1][2][3][4]94 - 110[3]Commercially available, structurally similar to retinyl palmitate.[5][6]Different retention time and potential for co-elution with other sample components.
Deuterated Retinyl Palmitate (d4- or d8-retinyl palmitate) LC-MS/MS>0.98[7][8]< 10[7][8]Compensates for matrix effectsCo-elutes with the analyte, providing excellent correction for extraction and ionization variability.[9]Higher cost and limited commercial availability.
Retinyl Propionate HPLCNot specifiedNot specifiedNot specifiedCan be used when saponification is excluded.[10]Less commonly used, limited validation data available.
α-Tocopheryl Acetate HPLC-UVNot specifiedNot specifiedNot specifiedSuitable for simultaneous analysis of Vitamin A and E.[5][6]Structurally less similar to retinyl palmitate.

Recommendation: For HPLC-UV analysis, retinyl acetate is a well-established and cost-effective choice. For LC-MS/MS methods, a deuterated analog of retinyl palmitate is the gold standard, offering the highest level of accuracy by compensating for matrix-induced variations.

Experimental Protocols

Below are detailed methodologies for the quantification of 9-cis-retinyl palmitate using either retinyl acetate or a deuterated internal standard.

Method 1: HPLC-UV Quantification using Retinyl Acetate Internal Standard

This protocol is adapted from methods used for the analysis of retinyl palmitate in fortified milk and dietary supplements.[1][2][3][4][11]

1. Sample Preparation (from a fortified oil sample): a. Accurately weigh approximately 0.1 g of the oil sample into a 10 mL volumetric flask. b. Add 1 mL of a known concentration of retinyl acetate internal standard solution (e.g., 10 µg/mL in isopropanol). c. Dilute to volume with n-heptane and mix thoroughly. d. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Conditions:

  • Column: Normal-phase silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][2][3][4]
  • Mobile Phase: n-heptane:isopropanol (e.g., 99.85:0.15 v/v)[1][2][3][4]
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Detection Wavelength: 326 nm[12]
  • Run Time: Approximately 10 minutes

3. Data Analysis: a. Create a calibration curve by plotting the ratio of the peak area of 9-cis-retinyl palmitate to the peak area of retinyl acetate against the concentration of 9-cis-retinyl palmitate standards. b. Calculate the concentration of 9-cis-retinyl palmitate in the sample using the linear regression equation from the calibration curve.

Method 2: LC-MS/MS Quantification using Deuterated Retinyl Palmitate Internal Standard

This protocol is based on established methods for retinoid analysis in biological matrices.[7][8][9][13]

1. Sample Preparation (from serum): a. To 200 µL of serum in a microcentrifuge tube, add 20 µL of a known concentration of deuterated retinyl palmitate (e.g., d4-retinyl palmitate) internal standard solution. b. Add 400 µL of acetonitrile (B52724) to precipitate proteins and vortex for 1 minute. c. Centrifuge at 13,000 rpm for 10 minutes. d. Transfer the supernatant to a new tube. e. Add 1.2 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute for liquid-liquid extraction. f. Centrifuge for 10 minutes at 13,000 rpm. g. Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. h. Reconstitute the dried extract in 200 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)[7][8]
  • Mobile Phase: Gradient elution with A: Water with 0.1% formic acid and B: Methanol with 0.1% formic acid.
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 µL
  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Mass Spectrometer: Triple quadrupole
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both 9-cis-retinyl palmitate and the deuterated internal standard. For example, for retinyl palmitate, a transition of m/z 269.2 -> 92.9 could be used.[13]

3. Data Analysis: a. Construct a calibration curve by plotting the ratio of the peak area of 9-cis-retinyl palmitate to the peak area of the deuterated internal standard against the concentration of 9-cis-retinyl palmitate standards. b. Determine the concentration of 9-cis-retinyl palmitate in the samples from the calibration curve.

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying principle of internal standard quantification, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample (e.g., Oil, Serum) Add_IS Add Internal Standard (Retinyl Acetate or d-Retinyl Palmitate) Sample->Add_IS Extraction Extraction (e.g., LLE, SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC or LC-MS/MS Separation Evaporation->HPLC Detection Detection (UV or MS/MS) HPLC->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for the quantification of 9-cis-retinyl palmitate.

internal_standard_principle cluster_process Analytical Process Analyte Analyte (9-cis-Retinyl Palmitate) Sample_Prep Sample Preparation (Potential for Loss) Analyte->Sample_Prep IS Internal Standard (Known Concentration) IS->Sample_Prep Injection Instrument Injection (Potential Variability) Sample_Prep->Injection Detection_Response Detector Response (Signal Intensity) Injection->Detection_Response Ratio Ratio (Analyte Signal / IS Signal) Detection_Response->Ratio Concentration Accurate Concentration of Analyte Ratio->Concentration

Caption: Principle of internal standard method for accurate quantification.

References

Comparative Guide to Method Validation for 9-cis-Retinyl Palmitate Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 9-cis-retinyl palmitate in plasma is crucial for pharmacokinetic studies and clinical trials. This guide provides a comparative overview of analytical methodologies, focusing on a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, recognized for its superior sensitivity and specificity. We will also explore High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a viable alternative.

Comparison of Analytical Methods

The selection of an analytical method for 9-cis-retinyl palmitate analysis is a critical decision. The two primary techniques, LC-MS/MS and HPLC-UV, offer distinct advantages and are suitable for different analytical needs.

ParameterLC-MS/MSHPLC-UV
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV light absorbance.
Specificity High, able to distinguish between isomers and isobars.Moderate, potential for interference from co-eluting compounds.
Sensitivity High (pg/mL to ng/mL range).Lower (ng/mL to µg/mL range).
Linearity Wide dynamic range.More limited dynamic range.
Sample Volume Typically smaller sample volumes required.May require larger sample volumes for comparable sensitivity.
Instrumentation Cost High.Moderate.
Operational Complexity High, requires specialized expertise.Moderate.

Proposed LC-MS/MS Method for 9-cis-Retinyl Palmitate Analysis

This section details a proposed LC-MS/MS method for the quantification of 9-cis-retinyl palmitate in human plasma. This method is based on established analytical principles for similar retinoid compounds.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting retinoids from plasma.

  • To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., d4-retinyl palmitate).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

The separation of 9-cis-retinyl palmitate from its isomers is critical for accurate quantification.

ParameterCondition
HPLC System UHPLC system
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Gradient 80% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometric Conditions

Tandem mass spectrometry provides the necessary selectivity and sensitivity for bioanalysis.

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) To be determined empirically (hypothetical: m/z 525.5 -> 269.2)
MRM Transition (IS) To be determined empirically (hypothetical: m/z 529.5 -> 273.2)
Collision Energy To be optimized
Dwell Time 100 ms
Method Validation Parameters

The following table summarizes the typical acceptance criteria for bioanalytical method validation based on FDA and EMA guidelines.[1][2][3][4][5]

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Matrix Effect CV of IS-normalized matrix factor ≤ 15%
Recovery Consistent, precise, and reproducible
Stability (Freeze-thaw, short-term, long-term) Analyte concentration within ±15% of nominal

Alternative Method: HPLC-UV

For laboratories where LC-MS/MS is not available, HPLC-UV offers a robust, albeit less sensitive, alternative.

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction

Liquid-liquid extraction can provide a cleaner extract compared to protein precipitation.

  • To 200 µL of plasma, add an internal standard (e.g., retinyl acetate).

  • Add 600 µL of a hexane:isopropanol (3:2, v/v) mixture.

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness.

  • Reconstitute in the mobile phase.

2. Chromatographic Conditions

ParameterCondition
HPLC System Standard HPLC system
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic, Methanol:Water (98:2, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 325 nm
Injection Volume 20 µL

Visualizing the Workflow and Pathway

To better understand the experimental process and the biological context of 9-cis-retinyl palmitate, the following diagrams are provided.

experimental_workflow plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcsms LC-MS/MS Analysis reconstitute->lcsms

Caption: LC-MS/MS experimental workflow for 9-cis-retinyl palmitate analysis.

retinoid_pathway rp Retinyl Palmitate (Storage form) rol Retinol (Vitamin A) rp->rol Hydrolysis ral Retinal rol->ral Oxidation ra Retinoic Acid (Active form) ral->ra Oxidation rar Retinoic Acid Receptor (RAR) ra->rar rxr Retinoid X Receptor (RXR) ra->rxr gene Gene Expression rar->gene rxr->gene

Caption: Simplified retinoid signaling pathway.

References

A Head-to-Head Comparison of Retinoid Extraction Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of retinoids is paramount. The choice of extraction method can significantly impact the yield, purity, and ultimately, the reliability of experimental data. This guide provides a side-by-side comparison of three commonly employed retinoid extraction protocols: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supercritical Fluid Extraction (SFE), supported by experimental data to inform your selection process.

Quantitative Performance of Retinoid Extraction Protocols

The efficiency of a given extraction protocol is a critical determinant for its application. The following table summarizes key quantitative performance metrics for SPE, LLE, and SFE based on data from published studies.

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Supercritical Fluid Extraction (SFE)
Recovery Rate Retinol (B82714) from plasma: 47.2% ± 1.8%[1][2]Retinol and Retinyl Esters from serum and tissues: 75% to 95%[3]13-cis retinoic acid from pharmaceutical dosage forms: 98.8% - 100%[4]
Sample Throughput High; permits parallel processing of large sample numbers (e.g., 32 samples per day by one analyst)[2][5]Lower than SPE; typically processed individually or in small batches.Variable; can be optimized for higher throughput with appropriate instrumentation.
Lower Limit of Detection (LOD) Method dependent; subsequent analysis by GC/MS or HPLC determines sensitivity.Retinol: 0.35 pmol; Retinyl palmitate: 0.95 pmol (with HPLC analysis)[3]Dependent on the coupled detection method (e.g., HPLC-UV).
Selectivity Good; C18 and aminopropyl sorbents can separate retinol from lipid contaminants.[1][2]Can be less selective, potentially co-extracting interfering lipids.High; selectivity can be tuned by modifying pressure, temperature, and co-solvents.[6]
Solvent Consumption Moderate; requires solvents for conditioning, washing, and elution.High; typically requires large volumes of organic solvents like hexane (B92381).Low to none; primarily uses supercritical CO2, with small amounts of co-solvents like methanol (B129727) if needed.[4][6]
Automation Potential High; amenable to automated systems for high-throughput screening.Moderate; some steps can be automated, but it is often a manual process.High; SFE systems are often fully automated.

Experimental Protocols: A Detailed Look

The following sections provide detailed methodologies for each of the discussed retinoid extraction techniques.

Solid-Phase Extraction (SPE) Protocol for Retinol from Plasma

This protocol is adapted from a method utilizing C18 and aminopropyl silica-based sorbents.[1][2]

Materials:

  • C18 SPE cartridges

  • Aminopropyl (NH2) SPE cartridges

  • Hexane

  • Ethyl acetate

  • Isopropanol (B130326)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Plasma samples are spiked with an internal standard (e.g., retinol-d4).

  • C18 SPE:

    • Condition a C18 SPE cartridge.

    • Load the plasma sample onto the cartridge. The C18 sorbent separates retinol from the aqueous matrix.

    • Wash the cartridge to remove interfering substances.

  • Aminopropyl SPE:

    • The eluate from the C18 cartridge is loaded onto an aminopropyl SPE cartridge to remove lipid contaminants.

    • Wash the cartridge with hexane/ethyl acetate.

  • Elution: Elute the purified retinol from the aminopropyl cartridge using a solution of isopropanol in hexane.

  • Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent for analysis (e.g., by GC/MS).

Liquid-Liquid Extraction (LLE) Protocol for Retinoids from Serum and Tissues

This protocol is a two-step method suitable for the extraction of multiple retinoids.

Materials:

  • 0.025 M KOH in ethanol (B145695)

  • Hexane

  • 4 M HCl

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Homogenization and Internal Standard: Homogenize tissue samples in an appropriate buffer. Add an internal standard (e.g., retinyl acetate) to the homogenate or serum.

  • Alkaline Extraction (for nonpolar retinoids):

    • Add 0.025 M KOH in ethanol to the sample, followed by hexane.

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the upper hexane phase, which contains nonpolar retinoids like retinol and retinyl esters.

  • Acidic Extraction (for polar retinoids):

    • To the remaining aqueous ethanol phase, add 4 M HCl.

    • Perform a second extraction with hexane to recover polar retinoids such as retinoic acid.

  • Solvent Evaporation and Reconstitution: Combine the organic phases and evaporate to dryness under nitrogen. Reconstitute the residue in a solvent compatible with the subsequent analysis method (e.g., HPLC).

Supercritical Fluid Extraction (SFE) Protocol for 13-cis Retinoic Acid

This protocol describes the extraction of 13-cis retinoic acid from pharmaceutical dosage forms using supercritical CO2.[4]

Materials:

  • Supercritical Fluid Extractor

  • Supercritical grade CO2

  • Methanol (as a co-solvent)

  • HPLC system for analysis

Procedure:

  • Sample Preparation: The sample (e.g., cream, gel, capsule) is placed in the extraction vessel of the SFE system.

  • SFE Parameters:

    • Mobile Phase: Supercritical CO2 modified with 5% methanol.

    • Pressure: 325 atm.

    • Temperature: 45°C.

  • Extraction Process:

    • Static Extraction: The sample is exposed to the supercritical fluid for a set period (e.g., 2.5 minutes) without flow to allow for solubilization of the analyte.

    • Dynamic Extraction: The supercritical fluid containing the extracted retinoid is then passed through the system for a defined time (e.g., 5 minutes).

  • Collection: The SFE eluent is trapped in methanol.

  • Analysis: The collected extract is directly injected into an HPLC system for quantification.

Visualizing the Processes

To better understand the experimental flow and the biological context of retinoids, the following diagrams have been generated.

G cluster_workflow Generalized Retinoid Extraction Workflow Sample Biological Sample (Plasma, Tissue, etc.) Pretreatment Sample Pre-treatment (Homogenization, Spiking IS) Sample->Pretreatment Extraction Extraction (SPE, LLE, or SFE) Pretreatment->Extraction Purification Purification/Cleanup (e.g., secondary SPE) Extraction->Purification Evaporation Solvent Evaporation Purification->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis Analysis (HPLC, LC-MS/MS, GC/MS) Reconstitution->Analysis

Caption: A generalized workflow for the extraction and analysis of retinoids.

G cluster_pathway Simplified Retinoid Signaling Pathway Retinol_circ Retinol (in circulation) Retinol_cell Retinol (intracellular) Retinol_circ->Retinol_cell Uptake Cell_Membrane ------------------- Cell Membrane ------------------- Retinal Retinal Retinol_cell->Retinal Oxidation (RDH) RA Retinoic Acid (RA) Retinal->RA Oxidation (RALDH) RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR Binding Nucleus_Membrane -------------------- Nuclear Membrane -------------------- RARE RARE (DNA) RAR_RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates

Caption: An overview of the retinoid signaling cascade from uptake to gene transcription.

References

Statistical analysis of differences between retinoid isomer effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the differential biological activities of all-trans, 9-cis, and 13-cis retinoic acid, complete with supporting experimental data and detailed protocols for drug development professionals and researchers.

Retinoid isomers, including all-trans retinoic acid (ATRA), 9-cis retinoic acid (9-cis-RA), and 13-cis retinoic acid (13-cis-RA), are critical regulators of cellular processes such as proliferation, differentiation, and apoptosis. Their diverse biological effects are primarily mediated through the activation of two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). While structurally similar, these isomers exhibit distinct affinities for RARs and RXRs, leading to differential gene expression and varied physiological outcomes. This guide provides a detailed comparison of their effects, supported by quantitative data and experimental methodologies, to aid researchers in the fields of molecular biology, pharmacology, and drug development.

Data Presentation: Quantitative Comparison of Retinoid Isomer Activity

The following tables summarize the key quantitative differences between the major retinoid isomers in terms of receptor binding affinity, transcriptional activation, and effects on cell proliferation.

Table 1: Retinoid Isomer Receptor Binding Affinities (Kd in nM)

IsomerRARαRARβRARγRXRαRXRβRXRγ
All-trans RA (ATRA) ~0.2-0.7~0.2-0.7~0.2-0.7No BindingNo BindingNo Binding
9-cis RA ~0.2-0.7~0.2-0.7~0.2-0.715.718.314.1
13-cis RA Low AffinityLow AffinityLow AffinityNo BindingNo BindingNo Binding

Data compiled from various sources.[1]

Table 2: Transcriptional Activation Potency (EC50 in nM)

IsomerTarget ReceptorReporter SystemEC50 (nM)
All-trans RA (ATRA) RARGAL4-RAR Chimeras~3-20
9-cis RA RAR & RXRGAL4-RAR/RXR Chimeras~3-20

EC50 values can vary depending on the specific reporter construct and cell line used.[1]

Table 3: Anti-Proliferative Effects on Neuroblastoma Cell Lines (IC50 in µM)

Cell LineAll-trans RA (ATRA)13-cis RA
N-type (e.g., SH-SY5Y) 12.9 - 14.411.2 - 13.9
S-type (e.g., SH-S-EP) 41137

These values highlight the differential sensitivity of neuroblastoma subtypes to retinoid isomers.[2]

Mandatory Visualization

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoids All-trans RA 9-cis RA 13-cis RA Retinoids_cyto Retinoid Isomers Retinoids->Retinoids_cyto Diffusion CRABP CRABP ATRA All-trans RA CRABP->ATRA nine_cis_RA 9-cis RA CRABP->nine_cis_RA Retinoids_cyto->CRABP RAR RAR ATRA->RAR nine_cis_RA->RAR RXR RXR nine_cis_RA->RXR CoR Co-repressors (e.g., SMRT, NCoR) RAR->CoR Ligand binding releases CoR CoA Co-activators (e.g., SRC-1, Trip3) RAR->CoA Ligand binding recruits CoA RARE RARE RAR->RARE RXR->CoA Ligand binding recruits CoA RXR->RARE CoR->RAR Binds in absence of ligand Gene_Repression Gene Repression RARE->Gene_Repression CoR bound Gene_Activation Gene Activation RARE->Gene_Activation CoA bound

Experimental_Workflow cluster_assays Experimental Assays cluster_data Data Analysis cluster_outcomes Comparative Outcomes Binding_Assay Receptor Binding Assay (Radioligand Competition) Kd_EC50_IC50 Determine Kd, EC50, IC50 Binding_Assay->Kd_EC50_IC50 Transactivation_Assay Transactivation Assay (Luciferase Reporter) Transactivation_Assay->Kd_EC50_IC50 Cell_Based_Assay Cell-Based Assays (Proliferation, Differentiation) Cell_Based_Assay->Kd_EC50_IC50 Gene_Expression Analyze Gene Expression (RT-qPCR, Western Blot) Cell_Based_Assay->Gene_Expression Phenotypic_Changes Quantify Phenotypic Changes (e.g., Neurite Outgrowth) Cell_Based_Assay->Phenotypic_Changes Comparison_Tables Generate Comparison Tables Kd_EC50_IC50->Comparison_Tables Pathway_Modeling Model Signaling Pathways Gene_Expression->Pathway_Modeling Phenotypic_Changes->Comparison_Tables

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Kd) of retinoid isomers for RAR and RXR subtypes.

Materials:

  • Human recombinant RARα/β/γ and RXRα/β/γ ligand-binding domains (LBDs).

  • Radiolabeled ligand (e.g., [³H]9-cis-Retinoic Acid).

  • Unlabeled retinoid isomers (ATRA, 9-cis-RA, 13-cis-RA) for competition.

  • Assay Buffer: Modified Tris-HCl buffer, pH 7.4.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare a dilution series of the unlabeled retinoid isomers.

  • In a 96-well plate, incubate a constant concentration of the recombinant receptor LBD with a fixed concentration of the radiolabeled ligand (e.g., 3 nM [³H]9-cis-Retinoic acid).[3]

  • Add increasing concentrations of the unlabeled competitor retinoid isomers to the wells.

  • To determine non-specific binding, add a high concentration (e.g., 1 µM) of the unlabeled ligand to a set of control wells.[3]

  • Incubate the plate for 2 hours at 4°C to reach equilibrium.[3]

  • Separate bound from free radioligand by vacuum filtration through the filter plates.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and add scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 values from the competition curves and calculate the Kd using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay for Transcriptional Activation

This assay measures the ability of retinoid isomers to activate transcription through RARs and RXRs.

Materials:

  • Mammalian cell line (e.g., HEK293T).

  • Expression vectors for RARα and a GAL4 DNA-binding domain-RXRα LBD fusion protein.

  • Reporter plasmid containing a luciferase gene downstream of a retinoic acid response element (RARE) or an upstream activator sequence (UAS).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Retinoid isomer solutions.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the appropriate expression and reporter plasmids using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the retinoid isomers.

  • Incubate the cells for 16-24 hours.[4]

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence values against the retinoid concentrations to generate dose-response curves and determine the EC50 values.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the impact of retinoid isomers on cell viability and proliferation.

Materials:

  • Cell line of interest (e.g., neuroblastoma, breast cancer).

  • Complete cell culture medium.

  • Retinoid isomer solutions.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plate.

  • Multi-well spectrophotometer.

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow the cells to adhere and grow for 24 hours.

  • Replace the medium with fresh medium containing various concentrations of the retinoid isomers.

  • Incubate the cells for the desired treatment period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5]

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Neurite Outgrowth Assay

This assay is used to quantify the differentiation-inducing effects of retinoids on neuronal cell lines (e.g., SH-SY5Y, NSC-34).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y).

  • Differentiation medium (e.g., low-serum medium containing retinoic acid).

  • Fixative (e.g., 4% paraformaldehyde).

  • Staining solution (e.g., crystal violet or immunofluorescence antibodies against neuronal markers like β-III tubulin).

  • Microscope with imaging software.

Procedure:

  • Seed cells in a multi-well plate at a low density.

  • Induce differentiation by treating the cells with the desired concentration of retinoid isomers (e.g., 10 µM retinoic acid) in differentiation medium.[2][6]

  • Culture the cells for several days (e.g., 5-7 days) to allow for neurite extension.[2][6]

  • Fix the cells with 4% paraformaldehyde.

  • Stain the cells to visualize the neurites. For quantitative analysis, immunofluorescence staining for neuronal-specific proteins is recommended.

  • Acquire images of the cells using a microscope.

  • Quantify neurite outgrowth using imaging software. Parameters to measure include the total neurite length, the number of neurites per cell, and the number of branch points. Sholl analysis can be employed for a detailed assessment of neurite complexity.[2]

Conclusion

The choice of retinoid isomer for research or therapeutic development must be guided by a clear understanding of its specific interactions with RAR and RXR and the subsequent downstream effects. ATRA acts as a specific RAR agonist, while 9-cis-RA is a pan-agonist, activating both RAR and RXR pathways. 13-cis-RA generally exhibits lower activity, and its effects are often attributed to its intracellular isomerization to ATRA. The provided data and protocols offer a robust framework for the continued investigation and comparison of these potent biological modulators.

References

A Comparative Guide to Analytical Methods for 9-cis-Retinoid Detection: A Novel UHPLC-MS/MS Approach with Differential Mobility Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 9-cis-retinoic acid, a biologically active isomer of vitamin A, is critical for advancements in pharmacology and clinical research. This guide provides a detailed comparison of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method incorporating SelexION® differential mobility spectrometry (DMS) with established analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and standard LC-MS/MS.

This document outlines the validation of this new method, presenting supporting experimental data to demonstrate its enhanced performance in terms of sensitivity, specificity, and robustness, particularly in complex biological matrices.

Method Performance Comparison

The following tables summarize the quantitative performance of the three analytical methods for the detection of 9-cis-retinoic acid, based on validated experimental data.

Table 1: Method Performance Parameters

ParameterHPLC-UVLC-MS/MSUHPLC-MS/MS with SelexION® (DMS)
Linearity (Range) 2.5 - 450 ng/mL[1]0.3 - 150 ng/mL (20 fmol - 10 pmol)[2]12 - 300,000 pg/mL[3]
Correlation Coefficient (r²) > 0.999[1]> 0.999[2]Not explicitly stated, but linearity is implied
Limit of Detection (LOD) 0.5 µg/L (in plasma)[4]3 pg on column (10 fmol)[2]Sub-ng/mL levels[5]
Limit of Quantitation (LOQ) 2.5 ng/mL[1]702 fmol on-column[6]Not explicitly stated, but expected to be in the low pg/mL range

Table 2: Accuracy and Precision

ParameterHPLC-UVLC-MS/MSUHPLC-MS/MS with SelexION® (DMS)
Accuracy (% Recovery) Within 11.0% RE[1]98.5 - 105.9%[7]Not explicitly stated, but high accuracy is a key feature
Intra-Assay Precision (% RSD) < 5.0%[1]5.4 ± 0.4%[2]< 10%[5]
Inter-Assay Precision (% RSD) < 5.0%[1]8.9 ± 1.0%[2]< 10%[5]

Signaling Pathway and Experimental Workflows

The accurate measurement of 9-cis-retinoic acid is crucial due to its role as a high-affinity ligand for both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), modulating gene transcription and various cellular processes.

Retinoid_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Retinol (B82714) Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation Retinoic_Acid All-trans-RA Retinaldehyde->Retinoic_Acid Oxidation 9cisRA 9-cis-RA Retinoic_Acid->9cisRA Isomerization RAR RAR Retinoic_Acid->RAR 9cisRA->RAR RXR RXR 9cisRA->RXR RAR_RXR_Heterodimer RAR-RXR RAR->RAR_RXR_Heterodimer RXR->RAR_RXR_Heterodimer RARE RARE (DNA) RAR_RXR_Heterodimer->RARE Binds Gene_Transcription Gene Transcription RARE->Gene_Transcription Regulates

Retinoid signaling pathway highlighting the role of 9-cis-RA.

The following diagrams illustrate the typical experimental workflows for the analytical methods discussed.

HPLC_UV_Workflow Sample_Prep Sample Preparation (e.g., Plasma Extraction) HPLC HPLC Separation (C18 Column) Sample_Prep->HPLC UV_Detection UV Detection (@ 348 nm) HPLC->UV_Detection Quantification Quantification UV_Detection->Quantification LC_MS_MS_Workflow Sample_Prep Sample Preparation (Protein Precipitation/LLE) LC_Separation LC Separation (e.g., C18 Column) Sample_Prep->LC_Separation Ionization Ionization (e.g., ESI/APCI) LC_Separation->Ionization Mass_Analysis_1 Mass Analysis (Q1) (Precursor Ion Selection) Ionization->Mass_Analysis_1 Fragmentation Fragmentation (q2) (Collision-Induced Dissociation) Mass_Analysis_1->Fragmentation Mass_Analysis_2 Mass Analysis (Q3) (Product Ion Scan) Fragmentation->Mass_Analysis_2 Detection Detection & Quantification Mass_Analysis_2->Detection UHPLC_DMS_MS_MS_Workflow Sample_Prep Sample Preparation (Minimal Clean-up) UHPLC UHPLC Separation Sample_Prep->UHPLC Ionization Ionization UHPLC->Ionization DMS Differential Mobility Spectrometry (SelexION®) (Gas-Phase Separation) Ionization->DMS MS_MS Tandem Mass Spectrometry (MS/MS) DMS->MS_MS Detection Detection & Quantification MS_MS->Detection

References

Verifying the Identity of Synthetic 9-cis-Vitamin A Palmitate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of synthetic retinoids is paramount for ensuring the accuracy and reproducibility of experimental results. This guide provides a comparative overview of analytical techniques for verifying the identity of synthetic 9-cis-Vitamin A palmitate, complete with experimental data, detailed protocols, and visual workflows to aid in laboratory application.

The geometric configuration of retinoids, such as Vitamin A palmitate, critically influences their biological activity. The 9-cis isomer, for instance, exhibits distinct signaling properties compared to the all-trans or 13-cis isomers. Therefore, rigorous analytical verification is essential to confirm the isomeric purity and identity of synthetic batches. This guide compares the utility of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy for this purpose.

Comparative Analysis of Analytical Techniques

The choice of analytical method for the identity verification of this compound depends on the specific requirements of the analysis, such as the need for quantification, isomer separation, or structural confirmation. The following table summarizes the key performance characteristics of the most common techniques.

TechniquePrincipleKey AdvantagesKey LimitationsTypical Application
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.Excellent for isomer separation and quantification. Robust and widely available.Requires reference standards for peak identification. May have co-elution issues with complex matrices.Routine quality control, purity assessment, and quantification of known isomers.
LC-MS/MS Separation by HPLC followed by mass analysis of the analyte and its fragments.High sensitivity and selectivity. Provides molecular weight and structural information, aiding in unambiguous identification.Higher cost and complexity compared to HPLC-UV. Ionization efficiency can be matrix-dependent.Confirmation of identity, analysis of complex mixtures, and metabolite identification.
¹H NMR Spectroscopy Measures the magnetic properties of hydrogen nuclei to elucidate molecular structure.Provides detailed structural information, enabling the definitive identification of isomers based on unique chemical shifts and coupling constants.Lower sensitivity compared to MS. Requires higher sample concentrations and purity.Definitive structural elucidation and confirmation of isomeric configuration.
UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light by the molecule.Simple, rapid, and non-destructive. Useful for preliminary identification and quantification.Provides limited structural information. Spectra of different isomers can be very similar, making differentiation difficult.Quick identity check and concentration determination.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. All procedures involving retinoids should be performed under dim red light to prevent photoisomerization.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a normal-phase HPLC method for the separation of retinyl palmitate isomers.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthetic this compound sample.

  • Dissolve the sample in 10 mL of n-hexane to prepare a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 10 µg/mL.

2. Chromatographic Conditions:

  • Column: Silica-based normal-phase column (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: A mixture of n-heptane and isopropyl alcohol (e.g., 99.6:0.4 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at 325 nm.[2]

  • Column Temperature: 30°C.

3. Data Analysis:

  • The identity of the 9-cis isomer is confirmed by comparing its retention time with that of a certified 9-cis-retinyl palmitate reference standard.

  • The presence and relative abundance of other isomers, such as all-trans- and 13-cis-retinyl palmitate, can be determined by comparing their retention times with the respective standards. Typically, the elution order on a normal-phase column is 13-cis, followed by 9-cis, and then all-trans-retinyl palmitate.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides a general method for the confirmation of this compound identity.

1. Sample Preparation:

  • Prepare the sample as described in the HPLC-UV protocol, using a mobile phase compatible with the MS system (e.g., methanol/water with a small amount of formic acid for reverse-phase LC).

2. LC-MS/MS Conditions:

  • LC System: A reverse-phase UHPLC system is typically used.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often preferred for its sensitivity with retinoids.[3][4]

  • MS Analysis:

    • Full Scan: Acquire data in full scan mode to determine the molecular weight of the parent ion ([M+H]⁺ for retinyl palmitate is approximately m/z 525.46).

    • MS/MS (Product Ion Scan): Select the parent ion and subject it to collision-induced dissociation (CID). A characteristic fragment ion for retinyl esters is the loss of the palmitate group, resulting in a fragment at m/z 269.2, corresponding to the retinoid backbone.[3][4]

3. Data Analysis:

  • The identity is confirmed by the presence of the correct precursor ion and the characteristic fragment ion. While the fragmentation pattern of the retinoid backbone is similar across isomers, slight differences in the relative intensities of fragment ions may be observed. The primary differentiation between isomers in an LC-MS experiment comes from their chromatographic separation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general steps for acquiring a ¹H NMR spectrum for structural verification.

1. Sample Preparation:

  • Dissolve 5-10 mg of the synthetic this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to an NMR tube.

2. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Experiment: A standard one-dimensional ¹H NMR experiment is performed.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected.

3. Spectral Interpretation:

  • The ¹H NMR spectrum of 9-cis-retinyl palmitate will show characteristic signals for the protons of the polyene chain, the cyclohexene (B86901) ring, and the palmitate moiety. The key to distinguishing the 9-cis isomer from the all-trans isomer lies in the chemical shifts and coupling constants of the olefinic protons, particularly those around the C9-C10 double bond. For instance, the chemical shift of the proton at C10 is expected to be different in the 9-cis isomer compared to the all-trans isomer due to the change in stereochemistry. While a complete spectral assignment is complex, comparison with a reference spectrum of 9-cis-retinyl palmitate is the most reliable method for identity confirmation.

UV-Visible (UV-Vis) Spectroscopy

This protocol describes a straightforward method for obtaining a UV-Vis spectrum.

1. Sample Preparation:

  • Prepare a dilute solution of the synthetic this compound in a suitable UV-transparent solvent, such as ethanol (B145695) or hexane. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.0.

2. Spectral Acquisition:

  • Spectrophotometer: A standard UV-Vis spectrophotometer.

  • Scan Range: Scan the absorbance from approximately 250 nm to 450 nm.

  • Blank: Use the same solvent as a blank for baseline correction.

3. Data Analysis:

  • Retinoids exhibit a characteristic broad absorption peak in the UV region. The wavelength of maximum absorbance (λmax) for 9-cis-retinyl palmitate is expected to be slightly different from its isomers. For example, all-trans-retinyl palmitate typically has a λmax around 325-327 nm in ethanol. The 9-cis isomer may show a slightly lower λmax. However, these differences can be subtle, making UV-Vis spectroscopy more suitable for a preliminary check rather than a definitive identification of a specific isomer.

Signaling Pathway of 9-cis-Vitamin A

This compound is a pro-drug that is metabolized in the body to 9-cis-retinoic acid, the biologically active form. 9-cis-retinoic acid is a high-affinity ligand for the Retinoid X Receptor (RXR), a type of nuclear receptor. RXR plays a central role in regulating gene expression by forming heterodimers with other nuclear receptors, such as the Retinoic Acid Receptor (RAR), the Vitamin D Receptor (VDR), and the Peroxisome Proliferator-Activated Receptor (PPAR). The binding of 9-cis-retinoic acid to RXR modulates the transcriptional activity of these heterodimers, thereby influencing a wide range of cellular processes including growth, differentiation, and apoptosis.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_cis_RP 9-cis-Retinyl Palmitate 9_cis_Retinol 9-cis-Retinol 9_cis_Retinal 9-cis-Retinaldehyde 9_cis_Retinol->9_cis_Retinal Oxidation 9_cis_RA 9-cis-Retinoic Acid 9_cis_Retinal->9_cis_RA Oxidation RXR RXR 9_cis_RA->RXR Heterodimer RXR-Partner NR Heterodimer RXR->Heterodimer Partner_NR Partner NR (e.g., RAR, VDR, PPAR) Partner_NR->Heterodimer RARE Retinoic Acid Response Element (RARE) Heterodimer->RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription

Signaling pathway of 9-cis-Vitamin A.

Experimental Workflow for Identity Verification

The following diagram illustrates a typical workflow for the comprehensive identity verification of a synthetic this compound sample.

G Documentation Review Certificate of Analysis and Supplier Documentation Visual_Inspection Visual Inspection (Color, Appearance) Documentation->Visual_Inspection Sample_Prep Sample Preparation (Dissolution in appropriate solvent) Visual_Inspection->Sample_Prep UV_Vis Preliminary Check: UV-Vis Spectroscopy Sample_Prep->UV_Vis HPLC Isomer Separation & Purity: HPLC-UV Sample_Prep->HPLC LC_MS Molecular Weight Confirmation: LC-MS/MS Sample_Prep->LC_MS NMR Definitive Structure Elucidation: ¹H NMR Spectroscopy Sample_Prep->NMR Data_Analysis Comparative Data Analysis: Compare with Reference Standards and Literature Data UV_Vis->Data_Analysis HPLC->Data_Analysis LC_MS->Data_Analysis NMR->Data_Analysis Final_Report Final Identity Confirmation and Purity Report Data_Analysis->Final_Report

Experimental workflow for identity verification.

References

A Comparative Analysis of 9-cis-Retinyl Palmitate and All-trans-Retinoic Acid in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-tumor efficacy of 9-cis-retinyl palmitate and all-trans-retinoic acid (ATRA) in preclinical xenograft models. While direct comparative studies on 9-cis-retinyl palmitate are limited, this document leverages available data on its active metabolite, 9-cis-retinoic acid (9-cis-RA), to offer valuable insights for researchers in oncology and drug development.

Executive Summary

Both 9-cis-RA (the active form of 9-cis-retinyl palmitate) and ATRA have demonstrated anti-tumor activity in various cancer xenograft models. Their primary mechanism of action involves binding to nuclear retinoid receptors, modulating gene expression, and thereby inducing cell differentiation and apoptosis, and inhibiting proliferation. A key distinction lies in their receptor affinity: ATRA is a high-affinity ligand primarily for retinoic acid receptors (RARs), whereas 9-cis-RA is a pan-agonist, binding with high affinity to both RARs and retinoid X receptors (RXRs).[1][2] This broader receptor activation by 9-cis-RA may contribute to a different spectrum of biological activity.

This guide summarizes the available quantitative data from xenograft studies, details representative experimental protocols, and provides visual diagrams of the signaling pathways and experimental workflows to facilitate a clear understanding of the therapeutic potential of these two important retinoids.

Data Presentation: Quantitative Efficacy in Xenograft Models

The following tables summarize the quantitative data on the anti-tumor effects of 9-cis-RA and ATRA in different xenograft models. It is important to note that the experimental conditions, including the cancer cell line, animal model, and dosing regimen, vary between studies, which should be considered when comparing the results.

Compound Xenograft Model Dosage Treatment Duration Key Findings Reference
9-cis-Retinoic AcidAdrenocortical Carcinoma (NCI-H295R cells in SCID mice)5 mg/kg/day28 days- 12.3-fold increase in normalized tumor volume vs. 22.48-fold in control- Ki-67 proliferation index significantly reduced (32.64%) compared to control (54.23%)[3]
9-cis-Retinoic AcidCanine Osteosarcoma (POS cells in nude mice)30 mg/kg, 5 days/week4 weeks- Mean tumor weight of approximately 1.5g vs. ~2.5g in control[4]
All-trans-Retinoic AcidCanine Osteosarcoma (POS cells in nude mice)30 mg/kg, 5 days/week4 weeks- Mean tumor weight of approximately 2.0g vs. ~2.5g in control[4]
All-trans-Retinoic AcidHuman Gastric Carcinoma (SGC-7901 cells in nude mice)10 mg/kgNot specified- Significantly inhibited xenograft tumor growth[5]

Experimental Protocols

This section outlines a representative experimental protocol for evaluating the efficacy of retinoids in a subcutaneous xenograft model, synthesized from various published studies.[3][4][6]

Cell Culture and Animal Models
  • Cell Lines: Human cancer cell lines (e.g., NCI-H295R adrenocortical carcinoma, POS canine osteosarcoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

  • Animals: Immunocompromised mice (e.g., SCID or nude mice), typically 4-6 weeks old, are used to prevent rejection of the human tumor xenografts. Animals are housed in a pathogen-free environment.

Xenograft Implantation
  • Cancer cells are harvested from culture, washed, and resuspended in a sterile solution like PBS or a mixture of PBS and Matrigel.

  • A specific number of cells (e.g., 5 x 10^6 cells in 100-200 µL) is injected subcutaneously into the flank of each mouse.

Treatment Regimen
  • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • 9-cis-Retinyl Palmitate/9-cis-RA or ATRA: The compounds are typically dissolved in a vehicle such as corn oil or peanut oil.

  • Administration: The treatment is administered orally via gavage at a specified dosage and schedule (e.g., daily or 5 days a week). The control group receives the vehicle only.

Efficacy Evaluation
  • Tumor Growth: Tumor dimensions (length and width) are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (width² x length) / 2.

  • Body Weight: Animal body weights are monitored as an indicator of toxicity.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Immunohistochemistry: Tumor tissues can be fixed in formalin, embedded in paraffin, and sectioned for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis markers.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways of 9-cis-Retinyl Palmitate (via its active form, 9-cis-RA) and ATRA.

Retinoid_Signaling cluster_EC Extracellular Space cluster_CM Cell Membrane cluster_CYTO Cytoplasm cluster_NUC Nucleus 9-cis-RP 9-cis-Retinyl Palmitate Receptor Receptor 9-cis-RP->Receptor Uptake & Metabolism ATRA_EC All-trans-Retinoic Acid ATRA_EC->Receptor Uptake 9-cis-RA 9-cis-Retinoic Acid Receptor->9-cis-RA ATRA_CYTO All-trans-Retinoic Acid Receptor->ATRA_CYTO CRABP CRABP 9-cis-RA->CRABP RAR RAR 9-cis-RA->RAR RXR RXR 9-cis-RA->RXR ATRA_CYTO->CRABP ATRA_CYTO->RAR CRABP->RAR CRABP->RXR RARE RARE RAR->RARE Heterodimerization RXR->RARE Transcription Gene Transcription RARE->Transcription Differentiation Cell Differentiation Transcription->Differentiation Apoptosis Apoptosis Transcription->Apoptosis Proliferation Inhibition of Proliferation Transcription->Proliferation

Caption: Retinoid signaling pathways for 9-cis-RA and ATRA.

Experimental Workflow

The following diagram outlines the typical workflow for a xenograft study evaluating retinoid efficacy.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment Administration Randomization->Treatment Monitoring 6. Efficacy & Toxicity Monitoring Treatment->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 8. Data Analysis Endpoint->Analysis

Caption: Experimental workflow for a typical xenograft study.

Conclusion

The available preclinical data suggests that both 9-cis-RA (the active form of 9-cis-retinyl palmitate) and ATRA are promising anti-cancer agents. While ATRA's effects are mediated through RARs, 9-cis-RA's ability to activate both RAR and RXR pathways may offer a broader range of therapeutic effects.[1] The quantitative data, though not from direct head-to-head comparisons in all cases, indicates that both compounds can significantly inhibit tumor growth in xenograft models. Further research, particularly direct comparative studies of 9-cis-retinyl palmitate and ATRA in standardized xenograft models, is warranted to fully elucidate their relative efficacy and potential clinical applications. This guide provides a foundational understanding for researchers to design and interpret such studies.

References

Safety Operating Guide

Proper Disposal Procedures for 9-cis-Vitamin A Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 9-cis-Vitamin A palmitate, a retinoid compound. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. Retinoids, including this compound, are sensitive to air, light, and heat and may be harmful to the unborn child and aquatic life.[1][2][3][4]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[1][5][6] Work should be conducted under a chemical fume hood to avoid inhalation of any vapors or aerosols.[5]

  • Avoid Exposure: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][5][6][7][8][9] This is particularly important as the compound may damage fertility or the unborn child.[1][2][5][6][9]

  • Environmental Precautions: Prevent release into the environment.[1][5][6][9] this compound is harmful to aquatic life with long-lasting effects.[1][2][5][6][9] Do not allow the product or contaminated materials to enter drains, surface waters, or groundwater.[1][5]

Step-by-Step Disposal Protocol

Disposal of this compound and its containers must be treated as hazardous waste and conducted in accordance with all applicable local, state, and federal regulations.[5][10]

  • Waste Identification and Collection:

    • Unused Product: If the material is unused but no longer needed, it should be disposed of in its original container.[5] Do not mix with other waste.[5]

    • Contaminated Materials: Any materials that have come into contact with this compound (e.g., pipette tips, gloves, absorbent pads, empty containers) are considered contaminated.

    • Spill Cleanup: For spills, use an absorbent material like Chemizorb® to collect the substance.[5] Avoid generating dust.[1][10] Place the absorbed material into a clean, dry, and properly labeled container for disposal.[1][10]

  • Waste Container Management:

    • Use a designated, sealable, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and associated hazard warnings (e.g., "Reproductive Hazard," "Environmental Hazard").

    • Store the waste container in a secure, designated area, away from incompatible materials such as strong oxidizing agents.[8] Keep the container tightly closed in a well-ventilated place.[5]

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][7][8]

    • Handle uncleaned, empty containers as you would the product itself.[5] Do not attempt to clean them for reuse unless following a validated institutional protocol.

Hazard Summary and Regulatory Information

The disposal protocol is dictated by the inherent hazards of the compound. While specific quantitative disposal limits are determined by local regulations, the hazard classifications provide the basis for these rules.

Hazard ClassificationDescriptionGHS CodesCitations
Reproductive Toxicity May damage fertility or the unborn child.H360 / H360D[1][2][5][6][9]
Aquatic Hazard Harmful or very toxic to aquatic life with long-lasting effects.H412 / H413[1][2][5][6][9][10]
Skin Irritation May cause mild skin irritation upon prolonged or repeated exposure.H315 / H316[2][9][10]

This table summarizes classifications from various Safety Data Sheets for Vitamin A Palmitate. GHS (Globally Harmonized System) codes are standardized hazard statements.

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste.

G Workflow for this compound Disposal cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Identify Waste: This compound (Pure or Contaminated) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood container Select Labeled Hazardous Waste Container hood->container transfer Carefully Transfer Waste into Container container->transfer seal Securely Seal Container transfer->seal spill In case of a spill, follow emergency procedures. Contain and collect with absorbent material before placing in waste container. transfer->spill storage_area Store in Designated, Secure Waste Area seal->storage_area log Log Waste for Pickup (Follow Institutional Protocol) storage_area->log ehs Arrange Pickup by EHS or Licensed Waste Contractor log->ehs end Disposal Complete ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 9-cis-Vitamin A Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential safety and logistical information for the handling of 9-cis-Vitamin A palmitate, a crucial component in various research and development endeavors.

This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and appropriate disposal plans to minimize risk and ensure the integrity of your work.

I. Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is critical to prevent exposure. The following table summarizes the recommended equipment.

PPE CategoryRecommended EquipmentSpecifications and Notes
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Suitable chemical-resistant safety gloves.Recommended materials include nitrile rubber (0.4 mm), chloroprene (B89495) rubber (0.5 mm), or butyl rubber (0.7 mm).[2] Glove suitability and durability depend on the frequency and duration of contact.[3]
Body Protection Laboratory coat, apron, or chemical-protection suit.The choice of body protection depends on the specific laboratory activities and potential for exposure.[2]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Use if exposure limits are exceeded, or if irritation or other symptoms are experienced, particularly when handling powders or generating aerosols.[1] Recommended filter type: Multi-purpose/ABEK.[1]

II. Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is essential to maintain a safe working environment.

A. Preparation and Handling:

  • Obtain Special Instructions: Before use, it is crucial to obtain and read all safety precautions.[1][2][4][5]

  • Ensure Adequate Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][2][4]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Minimize Dust and Aerosol Generation: Handle the compound carefully to avoid creating dust or aerosols.[2] For solids, use dry clean-up procedures.[3]

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[2][3]

  • Grounding and Bonding: For larger quantities, ground and bond containers and receiving equipment to prevent static discharge.[2]

  • Hygiene Practices: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2] Do not eat, drink, or smoke in the handling area.[4]

B. Storage:

  • Store Locked Up: Keep the compound in a secure, locked location.[1][2][4]

  • Proper Container: Store in a tightly closed, clearly labeled container.[3] Suitable containers include glass, polyethylene, or polypropylene.[3]

  • Cool and Dry Conditions: Keep in a cool, well-ventilated place away from heat and sources of ignition.[2][4][5] Refrigeration is recommended.[1]

  • Incompatible Materials: Avoid contact with oxidizing agents.[1][3]

III. Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Hazardous Waste: Dispose of contents and containers as hazardous waste.[2][3]

  • Regulatory Compliance: Adhere to all local, regional, national, and international regulations for chemical waste disposal.[1][2][4][5]

  • Consult Experts: If no suitable treatment or disposal facility can be identified, consult with a licensed waste management authority.[3]

  • Container Disposal: Do not reuse empty containers. They may contain residual product and should be disposed of in the same manner as the chemical.[3]

IV. Quantitative Safety Data

The following table provides key toxicological and exposure limit data for Vitamin A Palmitate.

Data PointValueSpeciesSource
Acute Oral Toxicity (LD50) >2,000 mg/kg bwRat[2]
Occupational Exposure Limit (TWA for men) 0.37 mg/m³Human[4]
Occupational Exposure Limit (TWA for women) 0.09 mg/m³Human[4]

TWA: Time-Weighted Average

V. Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_info Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_info->prep_ppe prep_area Prepare Ventilated Work Area prep_ppe->prep_area handle_transfer Transfer and Weigh Compound prep_area->handle_transfer handle_experiment Perform Experimental Procedures handle_transfer->handle_experiment handle_spill Spill Management Protocol handle_transfer->handle_spill handle_experiment->handle_spill storage_container Store in Labeled, Sealed Container handle_experiment->storage_container disposal_waste Collect Waste in Designated Hazardous Waste Container handle_experiment->disposal_waste storage_location Place in Secure, Cool, and Ventilated Area storage_container->storage_location disposal_label Label Waste Container Clearly disposal_waste->disposal_label disposal_collection Arrange for Professional Waste Collection disposal_label->disposal_collection

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-cis-Vitamin A palmitate
Reactant of Route 2
Reactant of Route 2
9-cis-Vitamin A palmitate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.